molecular formula C23H25FN4O3 B12397535 F-CRI1

F-CRI1

Número de catálogo: B12397535
Peso molecular: 424.5 g/mol
Clave InChI: UAIZJLCLNMVKDH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

F-CRI1 is a useful research compound. Its molecular formula is C23H25FN4O3 and its molecular weight is 424.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C23H25FN4O3

Peso molecular

424.5 g/mol

Nombre IUPAC

10-[[1-[2-(2-fluoroethoxy)ethyl]triazol-4-yl]methyl]-2-methoxy-5,6-dimethylacridin-9-one

InChI

InChI=1S/C23H25FN4O3/c1-15-4-6-19-22(16(15)2)28(21-7-5-18(30-3)12-20(21)23(19)29)14-17-13-27(26-25-17)9-11-31-10-8-24/h4-7,12-13H,8-11,14H2,1-3H3

Clave InChI

UAIZJLCLNMVKDH-UHFFFAOYSA-N

SMILES canónico

CC1=C(C2=C(C=C1)C(=O)C3=C(N2CC4=CN(N=N4)CCOCCF)C=CC(=C3)OC)C

Origen del producto

United States

Foundational & Exploratory

The Role of F-CRI1 (FCAMR) in Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Fc alpha/mu receptor (FCAMR), also known as F-CRI1 or CD351, is a pivotal component of the innate immune system, acting as a high-affinity receptor for Immunoglobulin M (IgM) and a lower-affinity receptor for IgA.[1][2][3] Expressed on a variety of immune cells, including B lymphocytes, macrophages, and follicular dendritic cells, FCAMR plays a crucial role in the initial defense against microbial pathogens.[3][4] Its engagement triggers a cascade of intracellular signaling events, leading to critical effector functions such as phagocytosis, cytokine production, and antigen presentation. This document provides an in-depth technical overview of the function of this compound in innate immunity, detailing its expression, signaling pathways, and key experimental methodologies for its study.

This compound (FCAMR) Expression and Ligand Binding

This compound is constitutively expressed on the majority of B-lymphocytes and macrophages, particularly in the spleen and at the center of secondary lymphoid follicles.[3] In humans, its expression has also been noted on intestinal lamina propria cells, Paneth cells, and follicular dendritic cells in tonsils.[2] The receptor exhibits a notable binding preference for polymeric forms of its ligands.

Table 1: Ligand Binding Affinity and Cellular Expression of this compound (FCAMR)

LigandAffinity (Kd)Key Expressing CellsReferences
Polymeric IgMHigh (nanomolar range)B lymphocytes, Macrophages, Follicular Dendritic Cells[1][5]
Dimeric IgAModerate (tenfold lower than IgM)B lymphocytes, Macrophages, Follicular Dendritic Cells[1][5]
Monomeric IgA/IgMNo significant binding-[1]

This compound Signaling Pathways

Upon ligand binding and cross-linking, this compound initiates a signaling cascade that is crucial for its effector functions. While this compound itself does not possess intrinsic signaling motifs, it is predicted to be involved in signal transduction.[6][7] It is thought to associate with a signaling adaptor protein, likely the FcR γ-chain, which contains an Immunoreceptor Tyrosine-based Activation Motif (ITAM).

The canonical signaling pathway is as follows:

  • Receptor Clustering and ITAM Phosphorylation: Binding of opsonized pathogens or immune complexes leads to the clustering of this compound, bringing the associated FcR γ-chains into proximity. This allows for the phosphorylation of the tyrosine residues within the ITAMs by Src family kinases.[8][9]

  • Syk Kinase Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for the Spleen tyrosine kinase (Syk).[8][9][10] The binding of Syk to the dual phosphotyrosine motif within the ITAM leads to a conformational change and activation of Syk.[11]

  • Downstream Signaling Cascade: Activated Syk phosphorylates a multitude of downstream effector molecules, leading to the activation of several signaling pathways, including:

    • Phospholipase C (PLC) pathway: Leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).

    • Phosphoinositide 3-kinase (PI3K) pathway: Important for membrane trafficking and cytoskeletal rearrangements necessary for phagocytosis.[12]

    • Mitogen-activated protein kinase (MAPK) pathways (e.g., ERK): Involved in cell proliferation, differentiation, and cytokine production.[8]

  • Cellular Response: The culmination of these signaling events results in various cellular responses, including phagocytosis, the release of inflammatory mediators, and antigen presentation.

FCRI1_Signaling_Pathway Ligand IgM/IgA Opsonized Pathogen FCRI1 This compound (FCAMR) Ligand->FCRI1 Binding & Clustering FcR_gamma FcR γ-chain (ITAM) FCRI1->FcR_gamma Association pITAM Phosphorylated ITAM Src_Kinase Src Family Kinase Src_Kinase->FcR_gamma Phosphorylation Syk Syk pITAM->Syk Recruitment pSyk Activated Syk Syk->pSyk Activation PLC PLCγ pSyk->PLC PI3K PI3K pSyk->PI3K MAPK MAPK (e.g., ERK) pSyk->MAPK Cellular_Response Phagocytosis Cytokine Release Antigen Presentation PLC->Cellular_Response PI3K->Cellular_Response MAPK->Cellular_Response

This compound (FCAMR) Signaling Pathway

Core Functions in Innate Immunity

Phagocytosis

This compound is a key player in the phagocytosis of IgM- and IgA-opsonized pathogens. The process is initiated by the binding of the opsonized particle to this compound, which triggers the signaling cascade described above, leading to actin cytoskeleton rearrangement and engulfment of the particle. The efficiency of phagocytosis can be quantified using a phagocytic index, which is typically determined by flow cytometry or microscopy.[12][13]

Table 2: this compound-Mediated Phagocytosis

FunctionDescriptionKey Downstream EffectorsReferences
PhagocytosisInternalization of IgM/IgA-opsonized particles.Syk, PI3K, Actin Cytoskeleton[9][12]
Cytokine Production

Engagement of this compound, often in conjunction with other pattern recognition receptors like Toll-like receptors (TLRs), can lead to the production of various pro-inflammatory cytokines.[7][14] This cytokine release is critical for orchestrating the broader immune response to infection. The specific cytokine profile can vary depending on the cell type and the nature of the stimulus.

Table 3: Cytokine Production Profile upon this compound Engagement

CytokineGeneral RoleReferences
TNF-αPro-inflammatory, induces cell death in tumor cells[4][15]
IL-1βPro-inflammatory, mediates fever and inflammation[15]
IL-6Pro- and anti-inflammatory roles, involved in acute phase response[4][15]
GM-CSFStimulates production of granulocytes and monocytes[4]
Antigen Presentation

By internalizing immune complexes, this compound can facilitate the processing and presentation of antigens to T cells, thereby bridging the innate and adaptive immune responses.[1][6][16] The internalized antigen is trafficked to endosomal compartments where it is degraded into peptides and loaded onto MHC class II molecules for presentation to CD4+ T helper cells.

Role in Disease Models

Studies using this compound (also referred to as FcμR in some mouse models) knockout mice have provided valuable insights into its in vivo functions. These studies have shown that a deficiency in this receptor can lead to altered B cell development, increased susceptibility to certain bacterial infections, and dysregulated immune responses.[17][18] For instance, FcμR-deficient mice have been shown to be more susceptible to sepsis induced by Citrobacter rodentium.[17]

Experimental Protocols

Immunoprecipitation of this compound

This protocol describes the immunoprecipitation of this compound from macrophage cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Anti-F-CRI1 antibody

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis: Lyse macrophages expressing this compound with ice-cold lysis buffer.

  • Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-F-CRI1 antibody.

  • Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting.[19][20][21]

IP_Workflow Cell_Lysate Macrophage Cell Lysate Pre_Clearing Pre-clearing (Protein A/G beads) Cell_Lysate->Pre_Clearing Add_Antibody Add Anti-F-CRI1 Antibody Pre_Clearing->Add_Antibody Capture Capture with Protein A/G beads Add_Antibody->Capture Wash Wash Capture->Wash Elute Elute Wash->Elute Analysis SDS-PAGE & Western Blot Elute->Analysis

Immunoprecipitation Workflow for this compound
Flow Cytometry for this compound Expression

This protocol outlines the steps for quantifying the cell surface expression of this compound on neutrophils.

Materials:

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Fc block (e.g., human IgG)

  • Fluorochrome-conjugated anti-F-CRI1 antibody

  • Isotype control antibody

Procedure:

  • Cell Preparation: Isolate neutrophils from peripheral blood.

  • Fc Receptor Blocking: Incubate the cells with Fc block to prevent non-specific antibody binding.

  • Staining: Stain the cells with a fluorochrome-conjugated anti-F-CRI1 antibody or an isotype control.

  • Washing: Wash the cells with FACS buffer to remove unbound antibodies.

  • Data Acquisition: Acquire the data on a flow cytometer.

  • Analysis: Analyze the data to determine the percentage of this compound positive cells and the mean fluorescence intensity.[22][23][24]

Conclusion

This compound (FCAMR) is a multifaceted receptor that plays a critical role in the innate immune response to pathogens. Its ability to bind both IgM and IgA allows it to recognize a broad range of opsonized targets, leading to their clearance through phagocytosis and the initiation of an inflammatory response through cytokine production. The signaling pathways downstream of this compound are complex and involve key kinases such as Syk, which orchestrate the cellular machinery required for these effector functions. A thorough understanding of this compound biology is essential for the development of novel therapeutic strategies that target the innate immune system for the treatment of infectious and inflammatory diseases. Further research into the quantitative aspects of this compound-mediated responses and its cross-talk with other immune receptors will undoubtedly uncover new avenues for therapeutic intervention.

References

role of F-CRI1 in complement regulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of F-CRI1 in Immune Regulation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The direct role of Fc receptor-like 1 (this compound) in the regulation of the complement system is not a well-established area of scientific literature. This compound is primarily characterized as a modulator of B-cell receptor (BCR) signaling. This guide provides a comprehensive overview of the known functions of this compound and explores its potential, though currently hypothetical, interactions with the complement system based on its biological context. It further provides detailed experimental protocols that could be employed to investigate these potential interactions.

Fc receptor-like 1 (this compound), also known as FCRL1, FCRH1, CD307a, or IRTA5, is a type I transmembrane glycoprotein (B1211001) and a member of the immunoglobulin receptor superfamily.[1][2] In humans, its structure consists of three extracellular immunoglobulin (Ig)-like domains, a transmembrane segment containing a charged glutamic acid residue, and a cytoplasmic tail with two immunoreceptor tyrosine-based activation motif (ITAM)-like sequences.[1][3][4] Unlike classical Fc receptors, this compound does not appear to bind immunoglobulins (Ig).[1] Its primary and most well-documented role is as a signaling co-receptor for the B-cell receptor (BCR), where it can paradoxically exert both activating and inhibitory functions.[3][5]

This compound is preferentially expressed on B-lymphocytes and is considered a pan-B cell marker in circulation.[1] Its expression is dynamically regulated throughout B-cell development and is aberrantly expressed in various B-cell malignancies, making it a potential biomarker and therapeutic target.[6][7][8]

Cellular Expression of this compound

This compound expression is tightly regulated during B-cell differentiation. It is first detected on precursor B-cells in the bone marrow and its levels increase with maturation.[1][6] The highest expression is observed on naive and memory B-cells, while it is downregulated in germinal center (GC) B-cells and plasma cells.[1][7] This distinct expression pattern suggests a role in maintaining the function of resting B-cells and in the regulation of memory responses.

Table 1: Relative Expression of this compound on Human B-cell Subsets

B-cell SubsetLocationSurface MarkersThis compound Expression LevelReference(s)
Pre-B CellsBone MarrowB220loVpreB+CD24+Low / Begins[3][4]
Immature B-cellsSpleenB220+AA4.1+High[3]
Naïve B-cellsTonsil / SpleenIgD+CD38-Peak / Highest[1][4][7]
Pre-GC B-cellsTonsilIgD+CD38+Intermediate / Decreasing[1][7]
GC B-cellsTonsil / SpleenIgD-CD38+Low / Downregulated[1][3][7]
Memory B-cellsTonsilIgD-CD38-High / Re-emerges[1][7]
Plasma CellsTonsil / SpleenIgD-CD38hi / CD138++Very Low / Negative[1][3][6]

Molecular Signaling Pathways

The cytoplasmic tail of this compound contains tyrosine residues within ITAM-like motifs that are critical for its function.[6][9] Upon co-ligation with the BCR, these tyrosines can be phosphorylated, creating docking sites for various SH2-domain-containing proteins. This initiates a complex signaling cascade that modulates the primary signals from the BCR.

This compound signaling can diverge into multiple downstream pathways:

  • Positive Regulation: It can enhance BCR-induced calcium mobilization and B-cell proliferation.[1][4] One proposed mechanism involves a tyrosine phosphorylation-dependent interaction with c-Abl, which promotes the recruitment of key signaling molecules like pSyk, pBLNK, and pPI3K to the immune synapse.[1][8]

  • Negative Regulation: Paradoxically, this compound has also been shown to suppress the MAPK/ERK pathway. This is mediated by the direct binding of the adapter protein GRB2 to phosphorylated tyrosine Y281, which in turn recruits the SHIP1 phosphatase and the guanine (B1146940) nucleotide exchange factor SOS1.[1][3]

  • PI3K/AKT & NF-κB Pathways: Knockdown studies in human B-cell lymphoma lines have demonstrated that this compound can promote cell survival by upregulating the PI3K/p-AKT pathway and increasing the activity of the p65 subunit of NF-κB.[6][10] This leads to increased expression of anti-apoptotic proteins like Bcl-2 and decreased expression of pro-apoptotic proteins like Bid and Bax.[5][6]

FCRL1_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR BCR FCRL1 This compound Syk Syk BCR->Syk Ag pY pY FCRL1->pY Co-ligation pSyk pSyk pY->pSyk Enhances Recruitment pPI3K pPI3K pY->pPI3K Enhances Recruitment pBLNK pBLNK pY->pBLNK Enhances Recruitment GRB2 GRB2 pY->GRB2 Recruits Syk->pSyk pSyk->pPI3K pSyk->pBLNK PI3K PI3K pAKT pAKT PI3K->pAKT Ca_Flux Ca²⁺ Mobilization pPI3K->Ca_Flux BLNK BLNK pBLNK->Ca_Flux Proliferation Proliferation Ca_Flux->Proliferation SOS1 SOS1 GRB2->SOS1 SHIP1 SHIP-1 GRB2->SHIP1 Ras_GTP Ras-GTP SOS1->Ras_GTP MAPK_ERK MAPK/ERK Pathway SHIP1->MAPK_ERK Inhibits Ras_GDP Ras-GDP Ras_GDP->Ras_GTP Ras_GTP->MAPK_ERK AKT AKT NFkB NF-κB pAKT->NFkB Bcl2 Bcl-2 NFkB->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: this compound signaling as a co-receptor for the BCR.

Potential Role in Complement Regulation

While direct evidence is lacking, several lines of reasoning suggest this compound could indirectly influence or be affected by the complement system. The complement system is a critical part of innate immunity that can be activated via classical, lectin, and alternative pathways, leading to opsonization, inflammation, and cell lysis.[11][12][13]

Hypothetical Interactions:

  • Modulation of Antibody Production: By regulating BCR signaling, B-cell activation, and differentiation, this compound indirectly influences the quantity and quality of antibodies produced by B-cells and plasma cells.[1] Since the classical complement pathway is initiated by antibodies (IgM and IgG) binding to antigens, any receptor that fine-tunes antibody responses could be considered an indirect regulator of this pathway.[11][14]

  • Crosstalk with Complement Receptors: B-cells co-express this compound with canonical complement receptors such as CR1 (CD35) and CR2 (CD21).[12][15] It is plausible that this compound, through its role in organizing the immune synapse and modulating signaling thresholds, could influence the function or spatial organization of these complement receptors, thereby affecting how B-cells respond to opsonized antigens.

  • Role in Cancer and CDC: this compound is expressed on various B-cell malignancies.[7][16] Many therapeutic monoclonal antibodies used in cancer treatment rely on complement-dependent cytotoxicity (CDC) for their efficacy.[14][17] The expression level and signaling activity of this compound on a malignant B-cell could potentially modulate the cell's susceptibility to CDC by altering membrane protein organization or by activating survival pathways (like PI3K/AKT) that counteract pro-lytic signals.[6]

Experimental Protocols to Investigate this compound and Complement

To elucidate the potential role of this compound in complement regulation, specific biochemical and cell-based assays are required. The following sections detail the methodologies for key experiments.

Surface Plasmon Resonance (SPR) for Binding Analysis

This protocol describes how to test for a direct binding interaction between recombinant this compound and a purified complement component (e.g., C3b, C1q).

Objective: To determine if this compound directly binds to key complement proteins and to quantify the affinity (KD) and kinetics (ka, kd) of this interaction.

Methodology:

  • Materials:

    • SPR instrument (e.g., Biacore).

    • Sensor Chip CM5 (carboxymethylated dextran).

    • Recombinant human this compound extracellular domain (ligand) with a purification tag (e.g., His-tag).

    • Anti-His antibody for capture coupling.

    • Purified human complement protein, e.g., C3b or C1q (analyte).

    • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Immobilization Buffers: Amine coupling kit (EDC, NHS, ethanolamine).

    • Regeneration Solution: 10 mM Glycine-HCl, pH 1.5.

  • Procedure:

    • Surface Preparation: Immobilize the anti-His antibody onto all flow cells of the CM5 sensor chip using standard amine coupling chemistry. Flow cell 1 serves as a reference.

    • Ligand Capture: Inject a solution of His-tagged this compound (e.g., 10 µg/mL in running buffer) over flow cells 2, 3, and 4 to achieve different ligand densities (e.g., 200 RU, 500 RU, 1000 RU).

    • Analyte Injection: Prepare a serial dilution of the analyte (e.g., C3b) in running buffer, typically ranging from low nM to µM concentrations (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM).

    • Binding Measurement: Inject each analyte concentration (including a buffer-only blank) over all flow cells at a constant flow rate (e.g., 30 µL/min). Allow for an association phase (e.g., 180 seconds) followed by a dissociation phase (e.g., 300 seconds).

    • Regeneration: After each cycle, inject the regeneration solution to strip the captured ligand and bound analyte, preparing the surface for the next cycle.

    • Data Analysis: Subtract the reference flow cell (Fc1) signal from the active flow cells (Fc2, Fc3, Fc4). Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

SPR_Workflow cluster_prep Preparation cluster_run SPR Cycle (repeated for each analyte concentration) cluster_analysis Data Analysis p1 Immobilize Anti-His Ab on CM5 Chip (Amine Coupling) r1 Capture Ligand (His-F-CRI1) p1->r1 p2 Prepare Analyte Dilutions (e.g., C3b in HBS-EP+) r3 Association Phase (Inject Analyte) p2->r3 r2 Establish Baseline (Running Buffer Flow) r1->r2 Next Cycle r2->r3 Next Cycle r4 Dissociation Phase (Running Buffer Flow) r3->r4 Next Cycle r5 Regeneration (Inject Glycine-HCl) r4->r5 Next Cycle a1 Reference Subtraction (Fc2 - Fc1) r4->a1 r5->r1 Next Cycle a2 Blank Subtraction a1->a2 a3 Fit Sensorgrams to Binding Model (e.g., 1:1) a2->a3 a4 Determine ka, kd, KD a3->a4

Caption: Workflow for a hypothetical SPR experiment.
Flow Cytometry for Complement Deposition

This protocol describes how to measure the deposition of complement components (e.g., C3b) on the surface of this compound-positive cells.

Objective: To determine if the presence of this compound on a cell surface influences its susceptibility to complement opsonization.

Methodology:

  • Materials:

    • This compound-positive B-cell line (e.g., Ramos) and an this compound-negative control line.

    • Normal Human Serum (NHS) as a source of complement. Heat-inactivated serum (56°C for 30 min) as a negative control.

    • Sensitizing antibody (e.g., anti-CD20, Rituximab) to activate the classical pathway.

    • FACS Buffer: PBS with 1% BSA and 0.1% sodium azide.

    • Fluorochrome-conjugated antibodies:

      • Anti-F-CRI1 (e.g., PE-conjugated).

      • Anti-C3b/iC3b (e.g., FITC-conjugated).

      • Viability dye (e.g., 7-AAD or DAPI).

  • Procedure:

    • Cell Preparation: Harvest 1x10^6 cells per condition. Wash with a serum-free buffer.

    • Sensitization: Incubate cells with the sensitizing antibody (e.g., 10 µg/mL) for 20 minutes on ice to allow binding.

    • Complement Activation: Add NHS (e.g., 20% final concentration) or heat-inactivated serum to the cells. Incubate for 30 minutes at 37°C to allow complement activation and deposition.

    • Stopping Reaction: Stop the reaction by adding ice-cold FACS buffer and centrifuging the cells.

    • Staining: Resuspend cells in 100 µL of FACS buffer. Add the anti-F-CRI1-PE and anti-C3b-FITC antibodies. Incubate for 30 minutes on ice in the dark.

    • Washing: Wash cells twice with cold FACS buffer.

    • Viability Staining: Resuspend cells in buffer containing the viability dye just before analysis.

    • Data Acquisition: Acquire data on a flow cytometer. Gate on live, single cells.

    • Data Analysis: Analyze the Mean Fluorescence Intensity (MFI) of C3b-FITC on the this compound-positive population. Compare C3b deposition between cells treated with NHS vs. heat-inactivated serum, and between this compound-positive and negative cell lines.

Flow_Workflow cluster_treatment Treatment & Activation cluster_staining Staining start Start: This compound+ and this compound- Cells (1x10^6 per tube) t1 Sensitize Cells (e.g., Anti-CD20 Ab, 20 min) start->t1 t2 Add Serum (NHS or Heat-Inactivated) t1->t2 t3 Incubate at 37°C (30 min) t2->t3 t4 Stop Reaction (Wash with cold buffer) t3->t4 s1 Stain Surface Markers (Anti-F-CRI1-PE, Anti-C3b-FITC) t4->s1 s2 Incubate on Ice (30 min) s1->s2 s3 Wash Cells (2x) s2->s3 s4 Add Viability Dye s3->s4 end Acquire on Flow Cytometer & Analyze Data s4->end

Caption: Workflow for a complement deposition flow cytometry assay.

Conclusion and Future Directions

This compound is a complex immunoregulatory receptor with a well-defined role in modulating B-cell signaling. While a direct link to the complement system has not been established, its function at the heart of the humoral immune response suggests that indirect interactions are plausible and warrant investigation. Its influence on antibody production, its potential to crosstalk with canonical complement receptors, and its expression on malignant cells susceptible to CDC all represent compelling avenues for future research.

The experimental protocols outlined in this guide provide a clear framework for researchers to begin exploring this potential connection. Elucidating whether this compound plays a role in complement regulation could provide new insights into the control of humoral immunity and may identify novel therapeutic strategies for B-cell malignancies and autoimmune diseases.

References

F-CRI1 Gene Polymorphisms and Disease Susceptibility: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The high-affinity IgE receptor, FcεRI, is a critical component of the allergic inflammatory cascade and plays a role in various immune responses. The genes encoding its subunits, particularly FCER1A (alpha chain) and FCER1G (gamma chain), harbor polymorphisms that have been implicated in susceptibility to a range of diseases, including allergic disorders and autoimmune conditions. This technical guide provides a comprehensive overview of the current understanding of FCER1A and FCER1G gene polymorphisms and their association with disease. We present a synthesis of quantitative data from key association studies, detailed experimental protocols for genotyping, and a visualization of the FcεRI signaling pathway to facilitate further research and therapeutic development in this area.

Introduction

The high-affinity receptor for IgE (FcεRI) is a multimeric complex responsible for initiating allergic responses upon binding of IgE-allergen complexes.[1][2] It is primarily expressed on the surface of mast cells and basophils.[3] The receptor is composed of an alpha (α) chain, a beta (β) chain, and a dimer of two gamma (γ) chains.[4][5] The α-chain is responsible for IgE binding, while the β and γ chains are involved in signal transduction.[2]

Genetic variations within the genes encoding these subunits can alter receptor expression and function, thereby influencing an individual's susceptibility to diseases with an immunological basis. This guide focuses on polymorphisms within the FCER1A and FCER1G genes, which encode the α and γ chains of the receptor, respectively.

FCER1A Polymorphisms and Disease Association

Polymorphisms in the FCER1A gene have been extensively studied in relation to allergic diseases. Several single nucleotide polymorphisms (SNPs) in the promoter region of FCER1A have been shown to influence gene expression and are associated with elevated serum IgE levels, a key feature of atopic diseases.[3][6]

Key Polymorphisms and Associated Diseases

Two of the most studied FCER1A polymorphisms are rs2251746 and rs2427837. These SNPs are located in the promoter region and have been linked to susceptibility to asthma, atopic dermatitis, and allergic rhinitis, primarily through their influence on total serum IgE levels.[4][6][7]

Quantitative Data Summary

The following tables summarize the findings from various case-control studies investigating the association between FCER1A polymorphisms and disease susceptibility.

Table 1: Association of rs2251746 Polymorphism with Allergic Diseases

DiseasePopulationCases (n)Controls (n)Genotype (Case)Genotype (Control)Allele (Case)Allele (Control)Odds Ratio (95% CI)p-valueReference
Atopic DermatitisHan Chinese97---A vs. G--Significant[6]
AsthmaHan Chinese286-TC vs. TT----< 0.05[6]
Chronic UrticariaTurkish10050TT, CT, CCTT, CT, CCT, CT, CNot Significant> 0.05[8]
Allergic RhinitisHan Chinese378288----Not Significant-[9]

Table 2: Association of rs2427837 Polymorphism with Allergic Diseases

DiseasePopulationCases (n)Controls (n)Genotype (Case)Genotype (Control)Allele (Case)Allele (Control)Odds Ratio (95% CI)p-valueReference
Atopic DermatitisHan Chinese97---A vs. G--Significant[6]
AsthmaHan Chinese286-GA vs. GG----< 0.05[6]
Allergic SensitizationEuropean>9,000------1.95x10-3[7]

FCER1G Polymorphisms and Disease Association

While less extensively studied for its polymorphisms compared to FCER1A, the FCER1G gene has been implicated in autoimmune diseases. The gamma chain of the FcεRI receptor is also a component of other Fc receptors, suggesting a broader role in immune regulation.[5]

FCER1G and Rheumatoid Arthritis

Recent research has highlighted a link between the epigenetic regulation of FCER1G and rheumatoid arthritis (RA). Specifically, hypomethylation of the FCER1G gene has been observed in RA patients compared to healthy controls, suggesting a potential role for this gene in the pathogenesis of the disease.[10][11]

Table 3: FCER1G Methylation in Rheumatoid Arthritis

ConditionNumber of ParticipantsMethylation Level (Median)Comparisonp-valueReference
Rheumatoid Arthritis (RA) Patients500.98RA Patients vs. Healthy Controls< 0.0001[10]
Healthy Controls241.96

Experimental Protocols

Genotyping of FCER1A Polymorphisms using PCR-RFLP

Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) is a common and cost-effective method for genotyping known SNPs.

Principle: This technique involves the amplification of a DNA segment containing the SNP of interest, followed by digestion with a restriction enzyme that specifically recognizes and cuts one of the allelic variants. The resulting DNA fragments are then separated by gel electrophoresis to determine the genotype.[12]

Detailed Methodology:

  • DNA Extraction: Genomic DNA is extracted from whole blood samples using a standard DNA extraction kit.

  • Primer Design: Design PCR primers flanking the SNP of interest (e.g., rs2251746). The primers should be specific to the target sequence and optimized for PCR amplification.

  • PCR Amplification:

    • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the designed primers.

    • Add the extracted genomic DNA to the master mix.

    • Perform PCR using the following cycling conditions (example):

      • Initial denaturation: 95°C for 5 minutes

      • 35 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 60°C for 30 seconds (temperature may need optimization)

        • Extension: 72°C for 45 seconds

      • Final extension: 72°C for 7 minutes

  • Restriction Digestion:

    • Select a restriction enzyme that has a recognition site that is either created or abolished by the SNP.

    • Incubate the PCR product with the chosen restriction enzyme at the optimal temperature and for the recommended duration as per the manufacturer's instructions.

  • Gel Electrophoresis:

    • Prepare a 2-3% agarose (B213101) gel containing a DNA stain (e.g., ethidium (B1194527) bromide).

    • Load the digested PCR products into the wells of the gel.

    • Run the gel at a constant voltage until the fragments are adequately separated.

  • Visualization and Genotype Determination:

    • Visualize the DNA fragments under UV light.

    • Determine the genotype based on the pattern of the DNA bands. For example, a homozygous individual for the allele with the restriction site will show two smaller bands, a homozygous individual for the allele without the site will show one larger band (the undigested PCR product), and a heterozygous individual will show all three bands.

Case-Control Study Design for Genetic Association

A case-control study is an observational study design used to investigate the association between a specific exposure (e.g., a genetic polymorphism) and an outcome (e.g., a disease).[13]

Methodology:

  • Define the Research Question: Clearly state the hypothesis to be tested, for example, "Is the 'T' allele of the rs2251746 SNP in the FCER1A gene associated with an increased risk of asthma?"

  • Case and Control Selection:

    • Cases: Identify a group of individuals who have the disease of interest (e.g., clinically diagnosed asthmatics). The diagnostic criteria should be stringent and well-defined to ensure a homogenous case group.[14]

    • Controls: Select a group of individuals who do not have the disease. Controls should be drawn from the same population as the cases to minimize the risk of confounding due to population stratification.[14] They should be matched to the cases on key demographic variables such as age, sex, and ethnicity.

  • Genotyping: Perform genotyping for the SNP of interest on all cases and controls using a reliable method such as PCR-RFLP, TaqMan SNP genotyping, or DNA sequencing.

  • Data Collection: Collect relevant demographic and clinical data from all participants, including potential confounding factors.

  • Statistical Analysis:

    • Calculate the genotype and allele frequencies for the SNP in both the case and control groups.

    • Use a chi-square test or Fisher's exact test to compare the allele and genotype frequencies between the two groups.

    • Calculate the odds ratio (OR) with a 95% confidence interval (CI) to estimate the strength of the association between the polymorphism and the disease.

    • Perform logistic regression analysis to adjust for potential confounding variables.

    • A p-value of less than 0.05 is typically considered statistically significant.

Signaling Pathways and Experimental Workflows

FcεRI Signaling Pathway

The aggregation of FcεRI receptors by IgE-allergen complexes on the surface of mast cells and basophils initiates a complex signaling cascade. This ultimately leads to the release of inflammatory mediators, such as histamine (B1213489) and cytokines, which are responsible for the symptoms of allergic reactions.[1][2]

FcERI_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IgE IgE FceRI FcεRI Receptor (α, β, γ subunits) IgE->FceRI Cross-links Allergen Allergen Allergen->IgE Binds to Lyn Lyn FceRI->Lyn Activates Syk Syk FceRI->Syk Recruits & Activates Lyn->FceRI Phosphorylates ITAMs LAT LAT Syk->LAT Phosphorylates MAPK MAPK Pathway Syk->MAPK PLCg PLCγ LAT->PLCg Activates PI3K PI3K LAT->PI3K Activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Degranulation Degranulation (Histamine Release) Ca2->Degranulation PKC->Degranulation Cytokine_Production Cytokine Production PKC->Cytokine_Production MAPK->Cytokine_Production

Caption: FcεRI signaling cascade in mast cells.

Experimental Workflow for a Genetic Association Study

The following diagram illustrates the typical workflow for a case-control genetic association study.

Genetic_Association_Workflow cluster_design Study Design & Sample Collection cluster_lab Laboratory Analysis cluster_analysis Data Analysis & Interpretation Define_Phenotype Define Case Phenotype Select_Population Select Study Population Define_Phenotype->Select_Population Recruit_Cases Recruit Cases Select_Population->Recruit_Cases Recruit_Controls Recruit Matched Controls Select_Population->Recruit_Controls Collect_Samples Collect Biological Samples (e.g., Blood) Recruit_Cases->Collect_Samples Recruit_Controls->Collect_Samples DNA_Extraction Genomic DNA Extraction Collect_Samples->DNA_Extraction Genotyping SNP Genotyping (e.g., PCR-RFLP, TaqMan) DNA_Extraction->Genotyping QC Quality Control of Genotyping Data Genotyping->QC Allele_Freq Calculate Allele & Genotype Frequencies QC->Allele_Freq Association_Test Perform Association Tests (e.g., Chi-Square) Allele_Freq->Association_Test OR_Calc Calculate Odds Ratios (95% CI) Association_Test->OR_Calc Regression Logistic Regression (Adjust for Confounders) OR_Calc->Regression Interpretation Interpret Results & Draw Conclusions Regression->Interpretation

Caption: Workflow of a case-control genetic study.

Conclusion and Future Directions

The study of FCER1A and FCER1G polymorphisms has significantly advanced our understanding of the genetic basis of allergic and autoimmune diseases. The associations identified, particularly between FCER1A promoter SNPs and elevated IgE levels, provide a mechanistic link between genetic variation and disease predisposition. The emerging role of FCER1G in autoimmunity opens new avenues for research.

Future research should focus on:

  • Larger, multi-ethnic cohort studies: To confirm and refine the observed associations and to identify novel, population-specific variants.

  • Functional studies: To elucidate the precise molecular mechanisms by which these polymorphisms influence gene expression and protein function.

  • Gene-environment interactions: To understand how environmental factors modify the effects of these genetic variants on disease risk.

  • Pharmacogenomics: To investigate whether these polymorphisms can predict response to targeted therapies, such as anti-IgE monoclonal antibodies.

A deeper understanding of the role of F-CRI1 gene polymorphisms in disease will be instrumental in the development of personalized medicine approaches for the diagnosis, prevention, and treatment of allergic and autoimmune disorders.

References

structural domains of the F-CRI1 protein

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structural Domains of CR1, FcεRI, and CRY1

Introduction

The protein designation "F-CRI1" does not correspond to a standard nomenclature in major protein databases. It is likely a typographical error or a non-standard abbreviation. Based on the query, this guide provides a comprehensive analysis of three proteins that bear a resemblance to the queried term: Complement Receptor Type 1 (CR1), the high-affinity IgE receptor (FcεRI), and Cryptochrome (B1237616) 1 (CRY1). This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the structural domains, quantitative data, experimental methodologies, and signaling pathways associated with each of these critical proteins.

Complement Receptor Type 1 (CR1)

Complement Receptor Type 1 (CR1 or CD35) is a transmembrane glycoprotein (B1211001) that plays a crucial role in the innate immune system by regulating the complement cascade and facilitating the clearance of immune complexes.[1][2][3][4]

Structural Domains of CR1

The structure of human CR1 is characterized by a large extracellular domain, a transmembrane segment, and a short cytoplasmic tail.[1][2][5]

  • Extracellular Domain : This is the largest portion of the protein and is composed of a series of tandemly arranged Short Consensus Repeats (SCRs), also known as Complement Control Protein (CCP) repeats or sushi domains.[1][2][5] Each SCR consists of approximately 60-70 amino acids.[1][4] The most common allotype of human CR1 contains 30 SCRs. These are organized into four larger domains called Long Homologous Repeats (LHRs), designated LHR-A, LHR-B, LHR-C, and LHR-D.[3][5] Each LHR is composed of seven SCRs.[3][5]

    • LHR-A (SCRs 1-7) : Contains a binding site for C4b within SCRs 1-3.[6][7][8] This region is also associated with decay-accelerating activity for C3 convertases.[6][7]

    • LHR-B (SCRs 8-14) : Contains a primary binding site for C3b within SCRs 8-10.[6][7][8]

    • LHR-C (SCRs 15-21) : Nearly identical to LHR-B, it also contains a C3b binding site within SCRs 15-17.[6][7][8]

    • LHR-D (SCRs 22-28) : This region has been shown to bind to C1q and mannose-binding lectin (MBL).[6][8]

  • Transmembrane Domain : A sequence of 25 hydrophobic amino acids that anchors the protein in the cell membrane.[1][3][5]

  • Cytoplasmic Domain : A short C-terminal tail of 43 amino acids that resides inside the cell.[1][5]

Quantitative Data for CR1

The following tables summarize key quantitative data for the structural and functional aspects of CR1.

Table 1: Structural Properties of Human CR1 (Most Common Allotype)

FeatureValueReference
Total Amino Acids2,039[1]
Signal Peptide47 residues[1]
Extracellular Domain1,930 residues[1]
Transmembrane Domain25 residues[1][5]
Cytoplasmic Domain43 residues[1][5]
Number of SCRs30[2][5]
Number of LHRs4[5]
Molecular Weight (Predicted)~220 kDa[1][2]

Table 2: Ligand Binding Sites and Affinities for CR1

LigandBinding Site (SCRs)Affinity (Kd)Reference
C4b1-3High[3][6][7]
C3b8-10 and 15-17High[3][6][7]
C1q22-28Moderate[6][8]
MBL22-28Moderate[6][8]
iC3b-Low[3]
Experimental Protocols for CR1 Analysis

1.3.1 Purification of CR1 from Erythrocytes

This protocol describes a general method for isolating CR1 from human red blood cells, which are a readily available source.[9]

  • Erythrocyte Preparation : Obtain whole blood collected in an anticoagulant. Centrifuge to pellet the red blood cells (RBCs) and remove the plasma and buffy coat. Wash the RBCs multiple times with cold phosphate-buffered saline (PBS).

  • Membrane Extraction : Lyse the washed RBCs in a hypotonic buffer. Centrifuge the lysate at high speed to pellet the erythrocyte ghosts (membranes). Wash the ghosts to remove hemoglobin.

  • Solubilization : Resuspend the membranes in a buffer containing a non-ionic detergent (e.g., Triton X-100 or NP-40) to solubilize the membrane proteins.

  • Affinity Chromatography : Pass the solubilized membrane protein solution over an affinity column. The column matrix should be coupled with a monoclonal antibody specific for CR1.

  • Elution : After extensive washing of the column to remove non-specifically bound proteins, elute the bound CR1 using a low pH buffer or a buffer containing a high concentration of a competing ligand.

  • Dialysis and Concentration : Immediately neutralize the eluted fractions and dialyze against a suitable buffer to remove the elution buffer components. Concentrate the purified CR1 using ultrafiltration.

1.3.2 CR1 Functional Assay: Cofactor Activity

This assay measures the ability of CR1 to act as a cofactor for Factor I in the cleavage of C3b.[10]

  • Reagents : Purified C3b, Factor I, and the CR1 sample to be tested.

  • Reaction Setup : Incubate a fixed amount of C3b with Factor I in the presence and absence of the CR1 sample in a suitable buffer at 37°C.

  • Analysis of Cleavage : Stop the reaction at various time points by adding SDS-PAGE sample buffer. Analyze the reaction products by SDS-PAGE under reducing conditions.

  • Detection : Visualize the protein bands by Coomassie blue staining or Western blotting using an antibody that detects the alpha-chain of C3b. Cleavage of C3b by Factor I in the presence of CR1 will result in the appearance of specific cleavage fragments (e.g., iC3b). The rate of appearance of these fragments is a measure of the cofactor activity of CR1.

CR1 Signaling and Regulatory Pathway

CR1 does not have intrinsic signaling activity in its resting state.[3] However, it plays a critical role in regulating the complement system.

CR1_Pathway cluster_activation Complement Activation cluster_cr1 CR1 Regulation cluster_inactivation Inactivation Products C3_convertase C3 Convertase (C4b2a or C3bBb) CR1 CR1 (CD35) C3_convertase->CR1 Binds to C3b/C4b in convertase CR1->C3_convertase Decay-accelerating activity (dissociates C2a or Bb) FactorI Factor I CR1->FactorI Acts as cofactor for iC3b iC3b FactorI->iC3b Cleaves C3b to

Caption: CR1's dual role in complement regulation.

High-Affinity IgE Receptor (FcεRI)

FcεRI is a multi-subunit receptor complex that binds the Fc portion of immunoglobulin E (IgE) with high affinity.[11][12] It is a key player in allergic responses, particularly on mast cells and basophils.[12][13]

Structural Domains of FcεRI

FcεRI typically exists as a tetrameric complex (αβγ₂) on mast cells and basophils, and as a trimeric complex (αγ₂) on other cells like antigen-presenting cells.[11][12][13][14]

  • α-subunit : This subunit is responsible for binding IgE.[13][15] Its extracellular portion contains two Ig-like domains.[16]

  • β-subunit : This subunit spans the membrane four times and is involved in amplifying the downstream signal.[12][16] Its cytoplasmic domains contain Immunoreceptor Tyrosine-based Activation Motifs (ITAMs).[17]

  • γ-subunits : These exist as a disulfide-linked homodimer. Each γ-chain has a single transmembrane domain and a cytoplasmic tail containing an ITAM, which is crucial for initiating the signaling cascade.[15][16][17]

Quantitative Data for FcεRI

Table 3: Subunit Composition of Tetrameric FcεRI

SubunitNumber of ChainsKey DomainsFunctionReference
α (alpha)12 extracellular Ig-like domainsIgE binding[15][16]
β (beta)14 transmembrane domains, ITAMSignal amplification[12][16][17]
γ (gamma)2 (homodimer)ITAMSignal initiation[15][16][17]

Table 4: IgE Binding Kinetics for FcεRI

ParameterValueReference
Association rate constant (kₐ)~10⁵ M⁻¹s⁻¹[16]
Dissociation rate constant (kd)<10⁻⁵ s⁻¹[16]
Affinity (Kd)~10⁻¹⁰ M[16]
Experimental Protocols for FcεRI Analysis

2.3.1 Generation of Bone Marrow-Derived Mast Cells (BMMCs)

This is a standard method for obtaining a homogenous population of mast cells for in vitro studies of FcεRI signaling.[18]

  • Bone Marrow Isolation : Euthanize a mouse and isolate the femurs and tibias. Flush the bone marrow from the bones using a syringe with cell culture medium.

  • Cell Culture : Culture the bone marrow cells in a complete medium supplemented with Interleukin-3 (IL-3) and Stem Cell Factor (SCF). These cytokines are essential for the differentiation and proliferation of mast cells.

  • Maturation : Culture the cells for 4-6 weeks, changing the medium every 5-7 days. The maturity of the BMMCs can be assessed by flow cytometry for the surface expression of FcεRI and c-Kit (the receptor for SCF).

2.3.2 Analysis of FcεRI-mediated Cell Activation (Degranulation Assay)

This protocol measures the release of β-hexosaminidase, an enzyme stored in mast cell granules, as an indicator of degranulation.

  • Sensitization : Sensitize BMMCs by incubating them with an antigen-specific IgE overnight. This allows the IgE to bind to FcεRI on the cell surface.

  • Stimulation : Wash the cells to remove unbound IgE. Then, stimulate the cells with the specific multivalent antigen for 30-60 minutes at 37°C. Include a negative control (no antigen) and a positive control (e.g., cell lysis with detergent).

  • Sample Collection : Centrifuge the cells to pellet them. Collect the supernatant, which contains the released granule contents. Lyse the cell pellet to measure the total cellular content of β-hexosaminidase.

  • Enzyme Assay : In a 96-well plate, mix the supernatant or cell lysate with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG). Stop the reaction with a high pH buffer.

  • Quantification : Measure the absorbance at 405 nm. The percentage of degranulation is calculated as the amount of β-hexosaminidase in the supernatant divided by the total amount in the supernatant plus the cell pellet, multiplied by 100.

FcεRI Signaling Pathway

The cross-linking of IgE-bound FcεRI by a multivalent antigen initiates a signaling cascade that leads to mast cell degranulation.[17][19]

FceRI_Signaling Antigen Antigen IgE IgE Antigen->IgE Binds to FceRI FcεRI IgE->FceRI Cross-links Lyn Lyn FceRI->Lyn Activates ITAMs ITAMs (β and γ chains) (phosphorylated) Lyn->ITAMs Phosphorylates Syk Syk ITAMs->Syk Recruits & Activates LAT LAT Syk->LAT Phosphorylates MAPK MAPK Pathway Syk->MAPK Activates PLCg PLCγ LAT->PLCg Recruits Ca_mobilization Ca²⁺ Mobilization PLCg->Ca_mobilization Activates Cytokine_prod Cytokine Production MAPK->Cytokine_prod Degranulation Degranulation Ca_mobilization->Degranulation

Caption: FcεRI signaling cascade in mast cells.

Cryptochrome 1 (CRY1)

Cryptochromes are flavoproteins that are involved in the circadian clock and in blue-light-dependent responses in plants and animals.[20] In mammals, CRY1 is a core component of the negative feedback loop of the circadian clock.[21]

Structural Domains of CRY1

Mammalian CRY1 consists of two main domains: an N-terminal Photolyase Homology Region (PHR) and a more variable C-terminal tail.[22][23]

  • Photolyase Homology Region (PHR) : This domain is highly conserved and is structurally similar to photolyase enzymes, though it lacks DNA repair activity.[23][24] The PHR domain is responsible for binding to other core clock proteins, such as CLOCK and BMAL1.[25] A specific region within the PHR, from amino acids 313 to 426, has been identified as critical for the repressive function of CRY1.[22][26]

  • C-terminal Tail (CCT) : This domain is intrinsically disordered and its sequence is less conserved than the PHR.[22][25][27] The C-terminal tail is involved in regulating the activity of the PHR domain and can influence the period and amplitude of circadian rhythms.[22][25] It can interact directly with the PHR domain, modulating its affinity for CLOCK:BMAL1.[25]

Quantitative Data for CRY1

Table 5: Key Structural Regions of Human CRY1

Domain/RegionApproximate Amino Acid RangeKey FunctionReference
PHR Domain~1-487Binds to CLOCK:BMAL1, FAD cofactor binding[23][25]
CRY1-PHR(313-426)313-426Critical for repressive function[22][26]
C-terminal Tail~488-endModulates PHR activity, regulates circadian period[22][25]
Experimental Protocols for CRY1 Analysis

3.3.1 Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

The Y2H system is commonly used to study the interactions between CRY1 and other clock proteins.

  • Plasmid Construction : Clone the coding sequence for CRY1 into a "bait" vector (e.g., containing a DNA-binding domain like GAL4-BD). Clone the coding sequence for the potential interacting protein (e.g., CLOCK or BMAL1) into a "prey" vector (e.g., containing a transcriptional activation domain like GAL4-AD).

  • Yeast Transformation : Co-transform a suitable yeast strain with both the bait and prey plasmids.

  • Selection : Plate the transformed yeast on a selective medium that lacks certain nutrients (e.g., leucine (B10760876) and tryptophan) to select for yeast cells that have taken up both plasmids.

  • Interaction Assay : Plate the selected yeast on a more stringent selective medium (e.g., lacking histidine and adenine) and/or a medium containing a substrate for a reporter gene (e.g., X-gal for the lacZ gene).

  • Analysis : Growth on the stringent medium or the development of a blue color indicates that the bait and prey proteins are interacting, bringing the DNA-binding and activation domains of GAL4 together to drive the expression of the reporter genes.

3.3.2 Co-immunoprecipitation (Co-IP)

Co-IP is used to verify protein-protein interactions within a cellular context.[24]

  • Cell Lysis : Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer to preserve protein complexes.

  • Immunoprecipitation : Add an antibody specific to one of the proteins (the "bait," e.g., CRY1) to the cell lysate and incubate to allow the antibody to bind to its target.

  • Complex Capture : Add protein A/G-conjugated beads to the lysate. The beads will bind to the antibody, thus capturing the entire protein complex.

  • Washing : Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Analysis : Elute the protein complex from the beads. Analyze the eluted proteins by Western blotting using an antibody against the other protein of interest (the "prey," e.g., CLOCK) to confirm its presence in the complex.

CRY1 Signaling Pathway in the Circadian Clock

CRY1 is a key negative regulator in the core transcriptional-translational feedback loop of the mammalian circadian clock.

CRY1_Signaling cluster_nucleus Nucleus CLOCK_BMAL1 CLOCK:BMAL1 Heterodimer Ebox E-box (DNA) CLOCK_BMAL1->Ebox Binds to CRY_PER_genes Cry and Per genes Ebox->CRY_PER_genes Promotes transcription CRY1_protein CRY1 Protein CRY_PER_genes->CRY1_protein Translation (in cytoplasm) PER_protein PER Protein CRY_PER_genes->PER_protein Translation (in cytoplasm) CRY_PER_complex CRY1:PER Complex CRY1_protein->CRY_PER_complex PER_protein->CRY_PER_complex CRY_PER_complex->CLOCK_BMAL1 Inhibits transcriptional activity

References

An In-depth Technical Guide to F-CRI1 (FcεRI) Expression on Different Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the high-affinity IgE receptor, FcεRI (F-CRI1), detailing its expression across various immune and non-immune cell types, the methodologies to quantify its presence, and the intricate signaling pathways it governs. This document is intended to serve as a critical resource for professionals involved in allergy, immunology, and the development of therapeutics targeting IgE-mediated pathways.

Introduction to FcεRI

The high-affinity receptor for immunoglobulin E, FcεRI, is a cornerstone of the allergic inflammatory response. Its cross-linking by allergen-bound IgE on the surface of effector cells initiates a cascade of intracellular events, culminating in the release of potent inflammatory mediators.[1] The receptor's structure and cellular distribution are critical determinants of its function, varying between cell types.

Receptor Structure: FcεRI typically exists in two isoforms:

  • Tetrameric (αβγ₂): Found predominantly on mast cells and basophils, this complex consists of an IgE-binding α-chain, a signal-amplifying β-chain, and a dimer of signal-initiating γ-chains.[2]

  • Trimeric (αγ₂): This form, lacking the β-subunit, is expressed on other cell types, including antigen-presenting cells.[3]

Quantitative Expression of FcεRI on Various Cell Types

The expression level of FcεRI is a key factor in determining a cell's responsiveness to IgE-mediated stimuli. These levels can be modulated by factors such as serum IgE concentrations and the local cytokine environment. Below are tables summarizing the quantitative expression of FcεRI on various human cell types, compiled from flow cytometry and other quantitative methods.

Table 1: FcεRI Expression on Hematopoietic Cells

Cell TypeSubpopulationConditionExpression Level (Method)Reference(s)
Mast Cells Human Lung-High levels of FcεRI[4]
Basophils Peripheral BloodHealthyFcεRI expression correlates with serum IgE[5]
AtopicElevated FcεRI expression
Eosinophils Peripheral BloodHealthyVery low to undetectable surface expression[6]
Bullous PemphigoidSurface expression detected[7]
Atopic RhinitisIncreased FcεRIα mRNA with IL-4 stimulation[8]
Neutrophils Peripheral BloodHealthy~5% FcεRI+ (MFI: 0.65 ± 0.3)[5][9]
Allergic (Non-asthmatic)~8% FcεRI+ (MFI: 3.54 ± 2.3)[9]
Allergic Asthmatic~48% FcεRI+ (MFI: 49.5 ± 12.37)[9][10]
Monocytes Peripheral BloodNon-atopicVariable: 2.2% to 40.0% FcεRI+ (Mean: 11.6% ± 11%)[11]
CD2^high^-Significantly greater expression than CD2^low^ subset[12]
Dendritic Cells Plasmacytoid (pDC)Allergic AsthmaticIncreased expression (Mean MESF: 21,307)[13]
Healthy ControlLower expression (Mean MESF: 12,063)[13]
Conventional (cDC)ChildrenExpression correlates with serum IgE levels[14]

MFI: Mean Fluorescence Intensity; MESF: Molecules of Equivalent Soluble Fluorochrome.

Table 2: FcεRI Expression on Non-Hematopoietic Cells

Cell TypeTissue of OriginConditionExpression EvidenceReference(s)
Airway Smooth Muscle Cells Bronchial/TrachealNormal & AsthmaticFcεRI demonstrated in vitro and in vivo[15]
Intestinal Epithelial Cells ColonColon CancerPositive in 8 of 11 specimens (IHC)[3][16][17][18]
GI InflammationPositive in 5 of 11 specimens (IHC)[3][16][17][18]

Experimental Protocols for FcεRI Analysis

Accurate quantification and localization of FcεRI are crucial for research and clinical studies. Below are detailed methodologies for key experiments.

Flow Cytometry for Cell Surface FcεRI Staining

This protocol provides a framework for quantifying FcεRI on immune cells in suspension.

Materials:

  • Phosphate Buffered Saline (PBS)

  • Cell Staining Buffer (e.g., PBS with 0.5% BSA and 0.05% Sodium Azide)[19]

  • Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)[8]

  • Fluorochrome-conjugated anti-human FcεRIα monoclonal antibody (e.g., clone CRA-1 or 22E7)

  • Fluorochrome-conjugated isotype control antibody

  • Viability Dye (e.g., 7-AAD or DAPI)

  • FACS Tubes (12 x 75mm)

  • Centrifuge

  • Flow Cytometer

Procedure:

  • Sample Preparation: Prepare a single-cell suspension from whole blood, bone marrow, or tissue. If using whole blood, perform a red blood cell (RBC) lysis step. Wash cells with Cell Staining Buffer and adjust the concentration to 5-10 x 10⁶ cells/mL.[8][19]

  • Fc Receptor Blocking: To prevent non-specific antibody binding, add an Fc receptor blocking reagent to the cell suspension and incubate for 10 minutes at room temperature.[19] Do not wash after this step.

  • Antibody Staining: Add the pre-titrated fluorochrome-conjugated anti-FcεRIα antibody to the cells. For a negative control, add the corresponding isotype control to a separate tube. Incubate for 20-30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice by adding 2 mL of Cell Staining Buffer, centrifuging at 350 x g for 5 minutes, and decanting the supernatant.[20]

  • Viability Staining: Resuspend the cell pellet in a viability dye solution according to the manufacturer's instructions to allow for the exclusion of dead cells from the analysis.

  • Data Acquisition: Acquire the samples on a flow cytometer. Gate on the cell population of interest based on forward and side scatter properties and specific cell surface markers. Analyze FcεRI expression based on the fluorescence intensity of the specific antibody compared to the isotype control.[5]

G Experimental Workflow: Flow Cytometry for FcεRI cluster_prep Sample Preparation cluster_stain Staining cluster_acq Analysis start Single-Cell Suspension rbc_lysis RBC Lysis (if needed) start->rbc_lysis wash1 Wash & Resuspend rbc_lysis->wash1 fc_block Fc Receptor Block wash1->fc_block ab_stain Antibody Incubation (Anti-FcεRIα & Isotype) fc_block->ab_stain wash2 Wash Cells (2x) ab_stain->wash2 viability Viability Staining wash2->viability acquisition Flow Cytometer Acquisition viability->acquisition gating Gating & Analysis acquisition->gating

Caption: Workflow for FcεRI analysis by flow cytometry.

Immunohistochemistry (IHC) for FcεRI in Tissue

This protocol outlines the general steps for detecting FcεRI in paraffin-embedded tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections on charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 80%)

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)[21]

  • Protein Block Solution (e.g., universal protein block)

  • Primary antibody against FcεRIα

  • Biotinylated secondary antibody

  • Enzyme conjugate (e.g., Streptavidin-HRP)

  • Chromogen substrate (e.g., DAB)

  • Counterstain (e.g., Hematoxylin)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene (2 x 5 min), followed by a graded ethanol series (100%, 95%, 80%; 3 min each), and finally rinse in running tap water.

  • Antigen Retrieval: To unmask the antigen epitope, incubate slides in antigen retrieval buffer at 95-100°C for 10-20 minutes. Allow slides to cool for 20 minutes.[21][22]

  • Blocking: Apply a protein block solution and incubate for 20 minutes at room temperature to block non-specific binding sites.[21]

  • Primary Antibody Incubation: Apply the primary anti-FcεRIα antibody diluted in antibody diluent and incubate for at least 60 minutes at 37°C in a humidified chamber.

  • Secondary Antibody Incubation: After rinsing with a wash buffer (e.g., PBS or TBST), apply the biotinylated secondary antibody and incubate for 30 minutes at room temperature.[21]

  • Detection: Rinse and apply the enzyme conjugate (e.g., Streptavidin-HRP) for 30 minutes. After another wash, apply the chromogen substrate (e.g., DAB) until the desired color intensity develops.[22]

  • Counterstaining and Mounting: Lightly counterstain with hematoxylin (B73222) to visualize nuclei. Dehydrate the slides through a graded ethanol series and xylene, and then coverslip using a permanent mounting medium.[22]

Western Blot for FcεRI Subunits

This protocol is for the detection of FcεRI α, β, and γ subunits in cell lysates.

Materials:

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Sample Buffer (e.g., 2X Laemmli buffer)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking Buffer (e.g., 3-5% BSA or non-fat milk in TBST)

  • Primary antibodies specific for FcεRIα, FcεRIβ, and FcεRIγ

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse cells in ice-cold lysis buffer. Determine protein concentration using a standard assay (e.g., BCA). Mix the lysate with sample buffer and boil at 100°C for 5 minutes to denature the proteins.[12]

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel. Run the gel at 100-150V until the dye front reaches the bottom.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a semi-dry or wet transfer system.[23]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]

  • Antibody Incubation: Incubate the membrane with the primary antibody (specific for α, β, or γ subunit) overnight at 4°C with gentle agitation.[23]

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.[23]

FcεRI Signaling Pathways

The aggregation of FcεRI by allergen-IgE complexes initiates a complex and well-orchestrated signaling cascade. This network of interactions ultimately dictates the cellular response, from the immediate release of pre-formed mediators to the de novo synthesis of cytokines and chemokines.

Upon receptor cross-linking, the Src family kinase Lyn phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic tails of the β and γ subunits.[24] This creates docking sites for Spleen Tyrosine Kinase (Syk), which is subsequently activated and phosphorylates key adaptor proteins like Linker for Activation of T cells (LAT) and SLP-76.[25][26]

This initial signaling complex nucleates several downstream pathways:

  • PLCγ Pathway and Calcium Mobilization: Activated LAT recruits and facilitates the activation of Phospholipase Cγ (PLCγ).[27] PLCγ cleaves PIP₂ into IP₃ and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores, a critical step for degranulation.[28]

  • PI3K/Akt Pathway: Phosphoinositide 3-kinase (PI3K) is activated downstream of FcεRI, leading to the activation of Akt. This pathway is involved in cell survival and the regulation of cytokine production.[29]

  • MAPK Pathways: The formation of the LAT signaling complex leads to the activation of Ras and subsequent phosphorylation of the Mitogen-Activated Protein Kinase (MAPK) cascades, including ERK, p38, and JNK. These pathways are crucial for the transcription of genes encoding cytokines and chemokines.[25]

  • NF-κB Activation: FcεRI signaling also leads to the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression, contributing to the sustained production of pro-inflammatory cytokines.

These pathways converge to orchestrate the full spectrum of the allergic response, including immediate degranulation and the late-phase reaction characterized by cytokine and chemokine release.[29]

G FcεRI Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response FcERI Antigen-IgE-FcεRI Complex Lyn Lyn FcERI->Lyn Cross-linking Syk Syk FcERI->Syk Recruits Lyn->FcERI ITAM P LAT LAT Syk->LAT P SLP76 SLP-76 Syk->SLP76 P PLCg PLCγ LAT->PLCg PI3K PI3K LAT->PI3K Grb2_Sos Grb2/SOS LAT->Grb2_Sos LAT->SLP76 IP3 IP₃ PLCg->IP3 DAG DAG PLCg->DAG Akt Akt PI3K->Akt Ras Ras Grb2_Sos->Ras Ca Ca²⁺ Mobilization IP3->Ca PKC PKC DAG->PKC Degran Degranulation (Mediator Release) Ca->Degran NFkB NF-κB Pathway PKC->NFkB PKC->Degran Akt->NFkB MAPK MAPK Cascade (ERK, p38, JNK) Ras->MAPK Cyto Cytokine/Chemokine Production MAPK->Cyto NFkB->Cyto

Caption: Key signaling events downstream of FcεRI cross-linking.

Conclusion

The expression of FcεRI is not limited to mast cells and basophils but extends to a variety of immune and non-immune cells, implicating it in a broader range of physiological and pathological processes than traditionally appreciated. Understanding the quantitative differences in receptor expression and the cell-specific signaling pathways is paramount for the development of targeted therapies for allergic and inflammatory diseases. The methodologies and data presented in this guide offer a foundational resource for researchers and drug development professionals aiming to dissect and manipulate the complex biology of the IgE-FcεRI axis.

References

The Gatekeeper of Immunity: An In-depth Technical Guide to the Mechanism of FcγRI in Immune Complex Clearance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The clearance of immune complexes (ICs) is a critical process for maintaining immune homeostasis and preventing the tissue damage that can result from their deposition. At the forefront of this crucial surveillance mechanism is the high-affinity Fc gamma receptor I (FcγRI), also known as CD64. This receptor, primarily expressed on myeloid cells, serves as a vital link between the humoral and cellular branches of the immune system. By binding the Fc portion of immunoglobulin G (IgG) within ICs, FcγRI initiates a cascade of intracellular events culminating in the phagocytosis and subsequent degradation of these complexes. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning FcγRI-mediated IC clearance, detailing the receptor's characteristics, the intricate signaling pathways it governs, and the experimental methodologies employed to elucidate its function.

FcγRI: Molecular Characteristics and Ligand Binding

FcγRI is a transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily. It is constitutively expressed on monocytes and macrophages and can be induced on neutrophils and eosinophils by pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[1] A key feature that distinguishes FcγRI from other Fcγ receptors is its high affinity for monomeric IgG, with a dissociation constant (Kd) in the range of 10⁻⁸ to 10⁻⁹ M.[2][3] This high affinity ensures that FcγRI is typically saturated with monomeric IgG in circulation. However, the cross-linking of multiple FcγRI molecules by multivalent immune complexes is the crucial trigger for initiating a potent downstream signaling cascade.

Table 1: Quantitative Data on Human FcγRI

ParameterValueCell Type(s)Reference(s)
Binding Affinity (Kd) for monomeric IgG1 ~10⁻⁹ - 10⁻¹⁰ MMonocytes, Macrophages[3]
Binding Affinity (Kd) for IgG Immune Complexes Enhanced avidity due to multivalencyMonocytes, Macrophages[4][5]
Receptor Expression (sites per cell)
Classical Monocytes10,000 - 40,000Human Peripheral Blood[6]
Non-classical Monocytes~6,000Human Peripheral Blood[6]
Neutrophils (unstimulated)Low to negligibleHuman Peripheral Blood[6][7]
Neutrophils (IFN-γ stimulated)Significantly upregulatedHuman Peripheral Blood[7]
MacrophagesVariable, generally highVarious tissues[8]

The FcγRI Signaling Cascade: A Step-by-Step Activation

The clearance of immune complexes via FcγRI is an active process driven by a well-orchestrated signaling pathway. The binding of an immune complex to multiple FcγRI molecules brings them into close proximity, initiating a series of phosphorylation events.

FcgRI_Signaling_Pathway IC Immune Complex FcgRI FcγRI IC->FcgRI Binding & Cross-linking gamma_chain γ-chain (ITAM) FcgRI->gamma_chain Association Src_Kinase Src Family Kinase (e.g., Lyn, Hck) FcgRI->Src_Kinase Recruitment pITAM Phosphorylated ITAM Src_Kinase->gamma_chain Phosphorylation Syk Syk pITAM->Syk Recruitment & Docking pSyk Activated Syk Syk->pSyk Autophosphorylation & Activation Downstream Downstream Signaling (e.g., PLCγ, PI3K, Vav) pSyk->Downstream Actin Actin Cytoskeleton Rearrangement Downstream->Actin Phagosome Phagosome Formation Actin->Phagosome Clearance Immune Complex Clearance Phagosome->Clearance

Caption: FcγRI signaling pathway leading to immune complex clearance.

  • Receptor Clustering and ITAM Phosphorylation: The process begins with the cross-linking of FcγRI by an immune complex. FcγRI itself does not have intrinsic signaling motifs in its cytoplasmic tail. Instead, it associates with a homodimer of the common γ-chain, which contains Immunoreceptor Tyrosine-based Activation Motifs (ITAMs).[9] Upon receptor clustering, Src family kinases, such as Lyn and Hck, are recruited to the intracellular domain of the receptor complex and phosphorylate the tyrosine residues within the ITAMs.

  • Recruitment and Activation of Syk: The phosphorylated ITAMs serve as docking sites for the tandem SH2 domains of the Spleen tyrosine kinase (Syk).[10] This recruitment to the plasma membrane and binding to the phosphorylated ITAMs leads to a conformational change in Syk, resulting in its activation through autophosphorylation.

  • Downstream Signaling and Phagocytosis: Activated Syk is a critical node in the signaling cascade, phosphorylating a variety of downstream effector molecules. These include phospholipase C-gamma (PLCγ), phosphoinositide 3-kinase (PI3K), and Vav. The activation of these molecules triggers a cascade of events leading to the rearrangement of the actin cytoskeleton. This cytoskeletal reorganization drives the extension of pseudopods that engulf the immune complex, forming a phagosome. The phagosome then matures through fusion with lysosomes, leading to the enzymatic degradation of the immune complex.

Experimental Protocols for Studying FcγRI-Mediated Immune Complex Clearance

A variety of experimental techniques are employed to investigate the mechanism of FcγRI in immune complex clearance. Below are detailed methodologies for key experiments.

Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

This assay quantifies the ability of phagocytic cells to engulf antibody-opsonized target cells or beads.

ADCP_Workflow Target Target Cells/Beads (e.g., cancer cells, latex beads) Label Label with Fluorescent Dye (e.g., pHrodo, CFSE) Target->Label Opsonize Opsonize with Antibody Label->Opsonize CoCulture Co-culture Effector & Target Cells Opsonize->CoCulture Effector Effector Cells (e.g., Macrophages, Monocytes) Effector->CoCulture Analysis Analyze by Flow Cytometry or Confocal Microscopy CoCulture->Analysis Result Quantify Phagocytosis Analysis->Result

Caption: Experimental workflow for an Antibody-Dependent Cellular Phagocytosis (ADCP) assay.

Methodology:

  • Preparation of Target Particles: Target cells (e.g., a cancer cell line) or beads are labeled with a fluorescent dye. pH-sensitive dyes like pHrodo are particularly useful as they only fluoresce brightly in the acidic environment of the phagosome, thus distinguishing between bound and internalized targets.[11][12]

  • Opsonization: The labeled target particles are incubated with a specific antibody to coat their surface.

  • Co-culture: FcγRI-expressing effector cells (e.g., primary human monocytes or a cell line like THP-1) are co-cultured with the opsonized target particles for a defined period (e.g., 1-4 hours) at 37°C.

  • Analysis: The co-culture is then analyzed by flow cytometry to quantify the percentage of effector cells that have phagocytosed the fluorescent targets. Alternatively, confocal microscopy can be used to visualize the internalization of the targets.[13][14][15][16][17]

Immunoprecipitation and Western Blotting for Signaling Analysis

This technique is used to study the phosphorylation of signaling molecules following FcγRI engagement.

Methodology:

  • Cell Stimulation: FcγRI-expressing cells are stimulated with cross-linked IgG or immune complexes for various time points.

  • Cell Lysis: The cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Immunoprecipitation: The protein of interest (e.g., the γ-chain or Syk) is immunoprecipitated from the cell lysate using a specific primary antibody conjugated to agarose (B213101) or magnetic beads.[18][19][20][21][22]

  • SDS-PAGE and Western Blotting: The immunoprecipitated proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

  • Detection: The membrane is probed with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phosphotyrosine). A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then used for detection via chemiluminescence.

In Vivo Immune Complex Clearance Assay

This assay measures the rate at which immune complexes are cleared from the circulation in a living organism, typically a mouse model.

InVivo_Clearance_Workflow IC_Prep Prepare Radiolabeled or Fluorescent Immune Complexes Injection Intravenously Inject Immune Complexes into Mice IC_Prep->Injection Sampling Collect Blood Samples at Various Time Points Injection->Sampling Organ_Harvest Harvest Organs (Liver, Spleen, etc.) Injection->Organ_Harvest Quantification Quantify Radioactivity or Fluorescence in Blood and Organs Sampling->Quantification Organ_Harvest->Quantification Analysis Calculate Clearance Rate and Determine Organ Distribution Quantification->Analysis

Caption: Workflow for an in vivo immune complex clearance assay.

Methodology:

  • Preparation of Immune Complexes: Soluble immune complexes are formed using a radiolabeled (e.g., with ¹²⁵I) or fluorescently labeled antigen and a corresponding antibody.[23][24][25]

  • Animal Model: The immune complexes are injected intravenously into mice. To specifically study the role of FcγRI, one can use knockout mice lacking other Fcγ receptors or block other receptors with specific monoclonal antibodies.[24][26]

  • Sample Collection: Blood samples are collected at various time points after injection. At the end of the experiment, organs such as the liver and spleen, which are major sites of IC clearance, are harvested.[23]

  • Quantification: The amount of radioactivity or fluorescence remaining in the circulation and accumulated in the organs is measured.

  • Data Analysis: The clearance rate of the immune complexes from the blood is calculated, and the organ distribution is determined to identify the primary sites of clearance.

Conclusion

FcγRI plays a non-redundant and critical role in the clearance of immune complexes, thereby protecting the host from the pathological consequences of their deposition. Its high affinity for IgG and the potent signaling cascade it initiates upon cross-linking ensure the efficient removal of opsonized pathogens and cellular debris. A thorough understanding of the molecular mechanisms governing FcγRI function, facilitated by the experimental approaches detailed in this guide, is paramount for the development of novel therapeutic strategies. Modulating FcγRI activity holds promise for enhancing the efficacy of antibody-based therapies in oncology and for dampening the inflammatory responses in autoimmune diseases driven by immune complex deposition. The continued exploration of this key immune receptor will undoubtedly pave the way for innovative treatments for a wide range of human diseases.

References

Navigating the Crossroads of B-Cell Activation: An In-Depth Technical Guide to FcεRII (CD23) Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate signaling networks within B-lymphocytes are pivotal in orchestrating humoral immunity. While the high-affinity IgE receptor, FcεRI, is the canonical trigger of allergic responses in mast cells and basophils, its role in B-cells is not well-established. In contrast, the low-affinity IgE receptor, FcεRII, also known as CD23, is prominently expressed on B-lymphocytes and plays a crucial, multifaceted role in B-cell activation, IgE synthesis, and antigen presentation. This technical guide provides a comprehensive exploration of the core FcεRII (CD23) signaling pathways in B-lymphocytes. It is designed to be an essential resource for researchers and professionals in immunology and drug development, offering detailed molecular insights, quantitative data, and robust experimental protocols to facilitate further investigation and therapeutic innovation in this critical area of immune regulation.

Introduction: FcεRI vs. FcεRII in B-Lymphocytes - A Clarification

While the user's query specified "F-CRI1" signaling, it is presumed this was a typographical error for FcεRI. The high-affinity IgE receptor, FcεRI, is the primary mediator of IgE-triggered immediate hypersensitivity reactions. It is predominantly expressed on mast cells and basophils.[1][2] Although some studies have suggested the presence of FcεRI components in other cell types, a functional signaling pathway for FcεRI in B-lymphocytes is not well-documented in the current scientific literature.

Conversely, B-lymphocytes are well-characterized by their expression of the low-affinity IgE receptor, FcεRII or CD23.[3][4] CD23 is a C-type lectin that plays a significant role in the regulation of IgE synthesis and B-cell differentiation.[3][5] Given the prominent and functionally significant role of CD23 in B-cell biology, this guide will focus on the signaling pathways emanating from this receptor.

The Core FcεRII (CD23) Signaling Pathway in B-Lymphocytes

Cross-linking of CD23 on the surface of B-lymphocytes, typically by IgE-antigen complexes, initiates a signaling cascade that modulates B-cell function. This pathway shares some components with the B-cell receptor (BCR) signaling cascade but also exhibits distinct features that lead to different functional outcomes.

Upon engagement, CD23 aggregation is thought to activate Src-family kinases, such as Lyn .[6][7] Lyn, in turn, is implicated in the phosphorylation of downstream signaling molecules. A key player in this cascade is the Spleen tyrosine kinase (Syk ). Cross-linking of CD23 has been shown to induce the phosphorylation and activation of Syk in B-cells.[6][8]

Activated Syk can then propagate the signal downstream, leading to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2 (Extracellular signal-regulated kinases 1 and 2).[6][8] The activation of the Lyn-Syk-ERK1/2 axis is a central component of the CD23 signaling pathway.

Interestingly, unlike BCR signaling, CD23 activation does not appear to lead to the phosphorylation of the B-cell linker protein (BLNK), a critical scaffold protein in the BCR pathway.[6][8] Furthermore, CD23 signaling can lead to a reduction in the basal levels of phosphorylated Bruton's tyrosine kinase (BTK).[6][8] This divergence from the canonical BCR signaling pathway highlights the unique regulatory role of CD23.

The functional consequences of CD23 signaling are context-dependent. Co-cross-linking of CD23 with the BCR can lead to the inhibition of B-cell proliferation and the induction of apoptosis, suggesting a negative regulatory role.[9] However, CD23 is also critically involved in IgE-facilitated antigen presentation, where it captures IgE-allergen complexes for processing and presentation to T-cells, thereby potentially augmenting immune responses.[3][10] Moreover, soluble forms of CD23 can influence IgE synthesis, with trimeric forms generally promoting it.[11]

Visualization of the Core FcεRII (CD23) Signaling Pathway

FcERII_Signaling_B_Cell Core FcεRII (CD23) Signaling Pathway in B-Lymphocytes cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Functional Outcomes IgE-Antigen Complex IgE-Antigen Complex CD23 FcεRII (CD23) IgE-Antigen Complex->CD23 Cross-linking Lyn Lyn CD23->Lyn Activation BLNK BLNK (No phosphorylation) CD23->BLNK No Activation BTK BTK CD23->BTK Inhibition of phosphorylation Antigen Presentation Antigen Presentation CD23->Antigen Presentation Internalization of IgE-Antigen Complex Syk Syk Lyn->Syk Phosphorylation pSyk pSyk Syk->pSyk ERK1_2 ERK1/2 pSyk->ERK1_2 Activation pERK1_2 pERK1/2 ERK1_2->pERK1_2 Gene Expression Gene Expression pERK1_2->Gene Expression pBTK pBTK (Basal levels reduced) BTK->pBTK IgE Synthesis Regulation IgE Synthesis Regulation Gene Expression->IgE Synthesis Regulation Inhibition of Proliferation Inhibition of Proliferation Gene Expression->Inhibition of Proliferation Apoptosis Apoptosis Gene Expression->Apoptosis

Core FcεRII (CD23) Signaling Cascade in B-Lymphocytes.

Quantitative Data on FcεRII (CD23) in B-Lymphocytes

Quantitative analysis is essential for a precise understanding of signaling dynamics. The following table summarizes key quantitative parameters related to FcεRII (CD23) in B-lymphocytes.

ParameterValueCell Type/ConditionReference
Binding Affinity (KD) of IgE to CD23 ~10-7 – 10-8 MHuman B-cells[12]
Binding Affinity (KA) of IgE to CD23 (monomeric) 105 – 106 M-1B-cells[1]
CD23 Surface Density on Naive IgD+ B-cells Correlates with total IgE levels (RS = 0.53)Allergic Patients[10]
Inhibition of IgE Production by high CD23 levels Up to 95%In vitro co-culture with CD23-expressing cells[13]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the FcεRII (CD23) signaling pathway in B-lymphocytes.

Immunoprecipitation of CD23 from B-Cell Lysates

This protocol is for the isolation of CD23 and its associated proteins from B-cell lysates.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a B-cell line (e.g., Ramos)

  • RosetteSep™ Human B Cell Enrichment Cocktail (or similar for primary B-cell isolation)

  • Anti-CD23 antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., Glycine-HCl, pH 2.5)

  • Neutralization Buffer (e.g., 1M Tris-HCl, pH 8.5)

Procedure:

  • B-Cell Isolation: Isolate B-cells from human PBMCs using a negative selection kit according to the manufacturer's instructions. For cell lines, ensure a sufficient number of cells (e.g., 107 cells per IP).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in ice-cold Lysis Buffer for 30 minutes on ice with occasional vortexing.

  • Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.

  • Pre-clearing of Lysate (Optional but Recommended): Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding. Remove the beads using a magnetic stand.

  • Immunoprecipitation: Add the anti-CD23 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with rotation.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with ice-cold Wash Buffer.

  • Elution: Elute the bound proteins from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature. Pellet the beads and collect the supernatant containing the eluted proteins.

  • Neutralization: Immediately neutralize the eluate by adding Neutralization Buffer.

  • Analysis: The eluted proteins can be analyzed by Western blotting or mass spectrometry.

Western Blot Analysis of Phosphorylated Syk and ERK in B-Cells

This protocol details the detection of phosphorylated Syk (pSyk) and ERK (pERK) in B-cells following CD23 cross-linking.

Materials:

  • Isolated B-cells

  • Stimulating agent: Anti-CD23 antibody or IgE-antigen complexes

  • Lysis Buffer (as in 4.1)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking Buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Syk, anti-total-Syk, anti-phospho-ERK1/2, anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Stimulation: Stimulate isolated B-cells with anti-CD23 antibody or IgE-antigen complexes for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C. Include an unstimulated control.

  • Cell Lysis and Protein Quantification: Immediately lyse the cells in Lysis Buffer. Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pSyk) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies against the total forms of the proteins (total Syk, total ERK) to confirm equal loading.

Calcium Mobilization Assay in B-Lymphocytes

This protocol describes how to measure changes in intracellular calcium concentration in B-cells upon CD23 stimulation using a fluorescent calcium indicator.

Materials:

  • Isolated B-cells

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Pluronic F-127

  • HBSS (Hank's Balanced Salt Solution) with and without calcium and magnesium

  • Stimulating agent: Anti-CD23 antibody or IgE-antigen complexes

  • Ionomycin (B1663694) (positive control)

  • EGTA (for chelating extracellular calcium)

  • Fluorometer or flow cytometer or fluorescence microscope

Procedure:

  • Cell Loading: Resuspend B-cells in HBSS without calcium and magnesium. Load the cells with Fluo-4 AM (and Pluronic F-127 to aid dispersion) for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with HBSS without calcium and magnesium to remove excess dye.

  • Resuspension: Resuspend the cells in HBSS with calcium and magnesium.

  • Measurement:

    • Fluorometer/Plate Reader: Place the cell suspension in a cuvette or a multi-well plate. Establish a baseline fluorescence reading.

    • Flow Cytometer: Acquire baseline fluorescence data for the cell population.

    • Microscopy: Image the cells to establish a baseline fluorescence.

  • Stimulation: Add the stimulating agent (anti-CD23 antibody or IgE-antigen complexes) and continuously record the fluorescence intensity over time.

  • Controls: At the end of the experiment, add ionomycin to determine the maximum calcium influx, followed by EGTA to chelate calcium and determine the minimum fluorescence.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths is calculated.

Flow Cytometry for CD23 Expression and Intracellular Phosphorylated ERK

This protocol allows for the quantification of CD23 surface expression and intracellular levels of phosphorylated ERK (pERK) at a single-cell level.

Materials:

  • Isolated B-cells

  • Stimulating agent: Anti-CD23 antibody

  • Fixation Buffer (e.g., 4% paraformaldehyde)

  • Permeabilization Buffer (e.g., ice-cold methanol (B129727) or a saponin-based buffer)

  • Fluorochrome-conjugated antibodies: anti-CD19 (B-cell marker), anti-CD23, anti-phospho-ERK1/2

  • Isotype control antibodies

  • Flow Cytometer

Procedure:

  • Cell Stimulation: Stimulate B-cells as described in 4.2.

  • Surface Staining: Wash the cells and stain with fluorochrome-conjugated anti-CD19 and anti-CD23 antibodies for 30 minutes on ice in the dark.

  • Fixation: Wash the cells and fix with Fixation Buffer for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells and permeabilize with Permeabilization Buffer. For pERK, permeabilization with ice-cold methanol is often effective.

  • Intracellular Staining: Wash the cells and stain with the fluorochrome-conjugated anti-phospho-ERK1/2 antibody for 30-60 minutes at room temperature in the dark.

  • Acquisition: Wash the cells and acquire the data on a flow cytometer.

  • Data Analysis: Gate on the CD19+ B-cell population and analyze the expression of CD23 and the mean fluorescence intensity (MFI) of pERK.

Logical and Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating FcεRII (CD23) signaling in B-lymphocytes.

Experimental_Workflow Experimental Workflow for FcεRII (CD23) Signaling in B-Lymphocytes B_Cell_Isolation B-Cell Isolation (Primary cells or Cell Line) Stimulation Stimulation with Anti-CD23 or IgE-Antigen Complexes B_Cell_Isolation->Stimulation Lysis Cell Lysis Stimulation->Lysis Flow_Cytometry Flow Cytometry (Protocol 4.4) Stimulation->Flow_Cytometry Calcium_Assay Calcium Mobilization Assay (Protocol 4.3) Stimulation->Calcium_Assay Functional_Assays Functional Assays (Proliferation, Apoptosis, IgE Production) Stimulation->Functional_Assays IP Immunoprecipitation (Protocol 4.1) Lysis->IP WB Western Blot (Protocol 4.2) Lysis->WB IP->WB Analysis Data Analysis and Interpretation WB->Analysis Flow_Cytometry->Analysis Calcium_Assay->Analysis Functional_Assays->Analysis

Workflow for studying FcεRII (CD23) signaling in B-cells.

Conclusion

The FcεRII (CD23) signaling pathway in B-lymphocytes represents a critical regulatory hub in humoral immunity, influencing everything from IgE synthesis to antigen presentation and B-cell fate. A thorough understanding of this pathway is paramount for the development of novel therapeutic strategies for allergic and autoimmune diseases. This technical guide provides a foundational resource for researchers, offering a detailed overview of the core signaling cascade, essential quantitative data, and robust experimental protocols. By leveraging this information and the provided methodologies, scientists are better equipped to dissect the complexities of FcεRII signaling and pave the way for innovative immunomodulatory therapies.

References

The Discovery and History of Complement Receptor Type 1 (CR1/CD35): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Complement Receptor Type 1 (CR1), also known as CD35, is a pivotal transmembrane glycoprotein (B1211001) that plays a crucial role in the innate immune system. It functions as a receptor for complement components C3b and C4b, mediating the clearance of immune complexes and pathogens, and as a key regulator of the complement cascade. This in-depth technical guide provides a comprehensive overview of the discovery, history, and core functional aspects of CR1, tailored for researchers, scientists, and drug development professionals.

Historical Perspective and Key Discoveries

The journey to understanding CR1 began with the observation of a phenomenon termed "immune adherence"[1][2]. This timeline highlights the key milestones in the discovery and characterization of CR1:

  • 1953: R.A. Nelson first describes the "immune adherence" phenomenon, where microorganisms treated with antibody and complement adhere to erythrocytes[1][2]. This observation laid the groundwork for understanding the role of complement receptors in immune clearance.

  • 1979: Douglas T. Fearon identifies a 205,000 Dalton glycoprotein on human erythrocytes as the receptor for C3b, the immune adherence receptor, which he and his colleagues would later name Complement Receptor Type 1 (CR1)[3]. This marked the formal discovery of CR1.

  • 1980s: The molecular and genetic characterization of CR1 progresses rapidly. Researchers including Fearon, K. Frank Austen, Victor Nussenzweig, and Kazuaki Iida make significant contributions to purifying the receptor, elucidating its functions, and cloning its gene[3][4][5][6].

  • Late 1980s - 1990s: The gene for CR1 is mapped to chromosome 1, and its complex structure with long homologous repeats (LHRs) is unraveled. The various polymorphic forms of CR1 and their association with disease susceptibility, particularly in relation to erythrocyte expression levels, become a major area of research[7][8][9][10].

Biochemical and Genetic Properties

CR1 is a large, single-chain transmembrane glycoprotein and a member of the regulators of complement activation (RCA) family of proteins[9][11].

PropertyDescriptionReferences
Aliases CD35, C3b/C4b receptor, Immune adherence receptor, Knops blood group antigen[7][8][10]
Gene Location Chromosome 1q32.2[9][10]
Molecular Weight Polymorphic, with common variants of ~190 kDa to ~250 kDa[4][12]
Structure Composed of 30-50 short consensus repeats (SCRs) organized into four long homologous repeats (LHRs): LHR-A, -B, -C, and -D. Contains a transmembrane domain and a short cytoplasmic tail.[9][13]
Ligands C3b, C4b, C1q, Mannose-Binding Lectin (MBL)[4][13][14]
Genetic Polymorphisms

The CR1 gene exhibits significant polymorphism, leading to variations in the size of the expressed protein and the number of receptors on cell surfaces, particularly erythrocytes. These polymorphisms are associated with differential susceptibility to various diseases, including malaria and systemic lupus erythematosus[7][15].

Polymorphism TypeDescriptionAssociated Alleles/PhenotypesReferences
Structural (Size) Variation in the number of Long Homologous Repeats (LHRs) within the extracellular domain.Common allotypes include F (fast) and S (slow) based on electrophoretic mobility, differing by one LHR.[16][17]
Quantitative (Expression Level) Variation in the number of CR1 molecules expressed on erythrocytes, linked to restriction fragment length polymorphisms (RFLPs).High (H) and Low (L) expression alleles.[12]
Knops Blood Group Antigens of the Knops blood group system are located on CR1.Sla/Slb, McCa/McCb[4][15]

Quantitative Data

Ligand Binding Affinities

The binding of CR1 to its ligands is crucial for its function. The following table summarizes the reported dissociation constants (Kd) for these interactions.

LigandDissociation Constant (Kd)MethodReferences
C4Ab (dimer) ~1.4 x 10-7 MRadioligand Assay[14][16]
C4Bb (dimer) ~4.8 x 10-7 MRadioligand Assay[14][16]
C1q ~3.9 nMSurface Plasmon Resonance[18]
C3b Varies with oligomeric state (stronger for multimers)Surface Plasmon Resonance[13][19][20]
Cellular Expression Levels

CR1 is expressed on a variety of hematopoietic cells and on glomerular podocytes. The expression levels can vary significantly between cell types and among individuals[11][12][21][22].

Cell TypeApproximate CR1 Molecules per CellReferences
Erythrocytes 100 - 1,000 (genetically determined)[12]
Neutrophils 5,000 - 20,000 (upregulated upon activation)[21][22]
Monocytes 10,000 - 40,000[22]
B Lymphocytes 5,000 - 15,000[22]
T Lymphocytes (subset) ~3,700 on CR1+ cells[23]
Glomerular Podocytes Expressed[11]

Key Experimental Protocols

Isolation of CR1 from Human Erythrocytes

This protocol is based on methods developed in the early 1980s for the purification of CR1.

Materials:

  • Packed human erythrocytes

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., hypotonic phosphate (B84403) buffer)

  • Non-ionic detergent (e.g., Nonidet P-40 or Triton X-100)

  • Affinity chromatography matrix (e.g., C3b-Sepharose)

  • Elution buffer (e.g., high salt or chaotropic agent)

  • Dialysis tubing and buffer

Procedure:

  • Erythrocyte Lysis: Wash packed erythrocytes extensively with cold PBS. Lyse the cells in a hypotonic buffer to prepare erythrocyte ghosts (membranes).

  • Membrane Solubilization: Resuspend the erythrocyte ghosts in a buffer containing a non-ionic detergent (e.g., 1% NP-40 in PBS with protease inhibitors) to solubilize membrane proteins.

  • Clarification: Centrifuge the solubilized membrane preparation at high speed (e.g., 100,000 x g) to remove insoluble material.

  • Affinity Chromatography: Apply the clarified supernatant to a C3b-Sepharose affinity column. C3b is covalently coupled to the Sepharose beads and will specifically bind CR1.

  • Washing: Wash the column extensively with the solubilization buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound CR1 from the column using a high salt buffer or a chaotropic agent that disrupts the CR1-C3b interaction.

  • Dialysis: Dialyze the eluted fractions against PBS to remove the elution buffer components.

  • Purity Assessment: Analyze the purity of the isolated CR1 by SDS-PAGE.

Erythrocyte-Antibody-Complement (EAC) Rosette Assay

This assay was historically used to identify and quantify cells bearing complement receptors[2][8][24][25].

Materials:

  • Sheep red blood cells (SRBCs)

  • Anti-SRBC IgM antibody

  • C5-deficient serum (as a source of complement components C1, C4, C2, and C3)

  • Lymphocyte suspension

  • Hanks' Balanced Salt Solution (HBSS)

  • Ficoll-Hypaque

Procedure:

  • Preparation of Antibody-Coated Erythrocytes (EA): Incubate SRBCs with a sub-agglutinating dilution of anti-SRBC IgM antibody to create EA.

  • Preparation of EAC: Incubate the EA with C5-deficient serum. This allows for the activation of the classical complement pathway and the deposition of C3b on the erythrocyte surface, forming EAC.

  • Lymphocyte Isolation: Isolate lymphocytes from peripheral blood using Ficoll-Hypaque density gradient centrifugation.

  • Rosette Formation: Mix the isolated lymphocytes with the EAC suspension. Centrifuge the mixture at a low speed to facilitate cell-cell contact and incubate on ice.

  • Quantification: Gently resuspend the cell pellet and count the percentage of lymphocytes that have bound three or more EAC under a light microscope. These are considered rosette-forming cells.

Signaling and Functional Mechanisms

CR1-Mediated Phagocytosis

CR1 on phagocytes can mediate the binding of C3b-opsonized particles. While CR1 itself is a weak trigger for phagocytosis, it acts in concert with other receptors and signaling pathways to promote internalization[18][26][27].

CR1_Phagocytosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CR1 CR1 RhoA RhoA CR1->RhoA Activation PLD PLD CR1->PLD Activation Par_Complex Par6/Par3 Complex CR1->Par_Complex Interaction Fc_gamma_R FcγR Ca2_increase [Ca2+]i Increase Fc_gamma_R->Ca2_increase Activation ROCK ROCK RhoA->ROCK Activation Myosin_II Myosin II ROCK->Myosin_II Phosphorylation Arp2_3 Arp2/3 Complex Myosin_II->Arp2_3 Activation Actin_Polymerization Actin Polymerization Arp2_3->Actin_Polymerization Phagosome_Formation Phagosome_Formation Actin_Polymerization->Phagosome_Formation Phagosome Formation C3b_Particle C3b-opsonized Particle C3b_Particle->CR1 Binding IgG_Particle IgG-coated Particle IgG_Particle->Fc_gamma_R Binding

CR1-mediated phagocytosis signaling pathway.
Cofactor Activity

CR1 acts as a cofactor for the serine protease Factor I, which cleaves and inactivates C3b and C4b. This is a critical mechanism for regulating complement activation[1][11][28][29].

Cofactor_Activity CR1 CR1 Factor_I Factor I CR1->Factor_I Recruits C3b C3b C3b->CR1 Binds to iC3b iC3b C3b->iC3b Inactivated to Factor_I->C3b Cleaves

Mechanism of CR1 cofactor activity.
Decay-Accelerating Activity

CR1 accelerates the decay of the C3 and C5 convertases of both the classical and alternative complement pathways, thereby downregulating complement amplification[1][26][28][30][31].

Decay_Accelerating_Activity cluster_classical Classical/Lectin Pathway cluster_alternative Alternative Pathway C4bC2a C3 Convertase (C4bC2a) C2a C2a C4bC2a->C2a Displaces C4b C4b C3bBb C3 Convertase (C3bBb) Bb Bb C3bBb->Bb Displaces C3b C3b CR1 CR1 CR1->C4bC2a Binds to C4b CR1->C3bBb Binds to C3b

Mechanism of CR1 decay-accelerating activity.

Conclusion

The discovery and characterization of Complement Receptor Type 1 have been instrumental in advancing our understanding of the complement system and its role in immunity and disease. From its initial association with the immune adherence phenomenon to its detailed molecular and genetic elucidation, CR1 has emerged as a molecule with multifaceted functions in both immune surveillance and regulation. For researchers and drug development professionals, a thorough understanding of CR1's history, structure, and function is essential for harnessing its therapeutic potential in a variety of complement-mediated disorders.

References

The intricate dance of immune surveillance: A technical guide to the interaction of Complement Receptor 1 (CR1) with C3b and C4b

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth examination of the critical interaction between Complement Receptor 1 (CR1) and the complement components C3b and C4b. This guide offers a comprehensive overview of the binding kinetics, experimental methodologies, and signaling sequelae of this essential immunological synapse.

A note on nomenclature: The term "F-CRI1" as specified in the query is not a standard designation in peer-reviewed literature. Based on the context of the interaction with C3b and C4b, this guide will focus on Complement Receptor 1 (CR1), also known as CD35, which is the primary receptor for these complement fragments.

Quantitative Analysis of CR1 Interaction with C3b and C4b

The affinity of CR1 for its ligands, C3b and C4b, is a crucial determinant of its biological function, including immune complex clearance and regulation of the complement cascade. The following table summarizes the quantitative data from various studies, primarily determined by Surface Plasmon Resonance (SPR).

LigandAnalyteDissociation Constant (Kd)Association Rate Constant (ka) (M⁻¹s⁻¹)Dissociation Rate Constant (kd) (s⁻¹)Experimental MethodReference
C3bSoluble CR1 (sCR1)~1.4 x 10⁻⁷ MNot SpecifiedNot SpecifiedErythrocyte binding assay[1]
C4b (C4A isotype)Soluble CR1 (sCR1)~1.4 x 10⁻⁷ MNot SpecifiedNot SpecifiedErythrocyte binding assay[1]
C4b (C4B isotype)Soluble CR1 (sCR1)~4-8 x 10⁻⁷ MNot SpecifiedNot SpecifiedErythrocyte binding assay[1]
C3bVaccinia Virus Complement Control Protein (VCP)Not specified (Bivalent analyte model fit)Not specifiedNot specifiedSurface Plasmon Resonance (SPR)[2]
C4bVaccinia Virus Complement Control Protein (VCP)Not specified (Bivalent analyte model fit)Not specifiedNot specifiedSurface Plasmon Resonance (SPR)[2]
C3dgVaccinia Virus Complement Control Protein (VCP)0.18 µMNot specifiedNot specifiedSurface Plasmon Resonance (SPR)[2]
C4cVaccinia Virus Complement Control Protein (VCP)0.15 µMNot specifiedNot specifiedSurface Plasmon Resonance (SPR)[2]

Note: The binding of sCR1 to C3b and C4b often does not follow a simple 1:1 binding model, suggesting more complex interactions, potentially involving bivalency.[2][3]

Experimental Protocols

The characterization of the CR1-C3b/C4b interaction relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for two of the most common approaches.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful, label-free technique used to measure biomolecular interactions in real-time.[4][5][6]

Objective: To determine the association and dissociation rate constants and the equilibrium dissociation constant for the binding of CR1 to C3b and C4b.

Materials:

  • Biacore™ system (or equivalent SPR instrument)

  • Sensor chip (e.g., CM5, or a streptavidin-coated chip if using biotinylated ligands)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Ligand (e.g., purified C3b or C4b)

  • Analyte (e.g., soluble CR1) at various concentrations

  • Running buffer (e.g., PBS, pH 7.4)

  • Regeneration solution (e.g., low pH glycine (B1666218) or high salt solution)

Methodology:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Inject the ligand (C3b or C4b) in immobilization buffer over the activated surface. The protein will be covalently coupled to the surface via its amine groups.

    • Deactivate any remaining active esters on the surface by injecting ethanolamine.

    • Alternatively, for biotinylated ligands, inject the ligand over a streptavidin-coated sensor chip.[2]

  • Analyte Injection and Association Phase:

    • Inject a continuous flow of running buffer over the sensor surface to establish a stable baseline.

    • Inject the analyte (sCR1) at a specific concentration over the surface for a defined period. The binding of the analyte to the immobilized ligand will cause a change in the refractive index at the surface, which is detected as an increase in the SPR signal (measured in Resonance Units, RU).

  • Dissociation Phase:

    • Switch back to the flow of running buffer. The analyte will begin to dissociate from the ligand, resulting in a decrease in the SPR signal.

  • Regeneration:

    • Inject the regeneration solution to remove all bound analyte from the ligand, preparing the surface for the next injection cycle.

  • Data Analysis:

    • Repeat the injection cycles with a range of analyte concentrations.

    • The resulting sensorgrams (plots of RU versus time) are globally fitted to a suitable binding model (e.g., 1:1 Langmuir, bivalent analyte) using the instrument's software to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[2][3]

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Analysis

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as proteins.[7][8]

Objective: To qualitatively or semi-quantitatively assess the binding of CR1 to C3b or C4b.

Materials:

  • 96-well high-binding microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Ligand (e.g., purified C3b or C4b)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Analyte (e.g., soluble CR1)

  • Primary antibody against CR1

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)

  • Substrate for the enzyme (e.g., TMB for HRP)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Methodology:

  • Coating:

    • Dilute the ligand (C3b or C4b) in coating buffer and add 100 µL to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Analyte Incubation:

    • Wash the plate three times.

    • Add 100 µL of diluted analyte (sCR1) to each well and incubate for 2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate three times.

    • Add 100 µL of the primary antibody against CR1 to each well and incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times.

    • Add 100 µL of the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times.

    • Add 100 µL of the substrate to each well and incubate in the dark until a color change is observed.

  • Measurement:

    • Add 100 µL of stop solution to each well.

    • Read the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the amount of bound CR1.

Signaling Pathways and Experimental Workflows

The interaction of CR1 with C3b and C4b is central to its role in regulating the complement system.

CR1-Mediated Regulation of Complement Convertases

CR1 acts as a potent regulator of the C3 and C5 convertases of both the classical and alternative pathways.[9][10][11] It does so through two main mechanisms: decay-accelerating activity and cofactor activity for Factor I.[11][12]

CR1_Complement_Regulation C4b2a C3 Convertase (C4b2a) C4b C4b C2a C2a C3bBb C3 Convertase (C3bBb) C3b C3b Bb Bb CR1 CR1 CR1->C4b2a Binds C4b, displaces C2a CR1->C3bBb Binds C3b, displaces Bb FactorI Factor I CR1->FactorI Cofactor for cleavage iC4b iC4b iC3b iC3b FactorI->C4b Cleaves C4b FactorI->C3b Cleaves C3b SPR_Workflow Start Start Prep Prepare Sensor Chip and Reagents Start->Prep Immob Immobilize Ligand (e.g., C3b) on Sensor Chip Prep->Immob Baseline Establish Stable Baseline with Running Buffer Immob->Baseline Assoc Inject Analyte (e.g., sCR1) (Association) Baseline->Assoc Dissoc Inject Running Buffer (Dissociation) Assoc->Dissoc Regen Regenerate Sensor Surface Dissoc->Regen Loop Repeat for Multiple Analyte Concentrations Regen->Loop Loop->Baseline Yes Analysis Data Analysis: Global Fitting to Binding Model Loop->Analysis No End End Analysis->End

References

The Role of Soluble Complement Receptor 1 (sCR1) in Plasma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Soluble Complement Receptor 1 (sCR1 or CD35) is a potent, naturally occurring regulator of the complement system found in human plasma. Derived from the extracellular domain of the membrane-bound Complement Receptor 1, sCR1 plays a crucial role in modulating the inflammatory response by inhibiting the classical and alternative complement pathways. Its ability to bind to C3b and C4b fragments prevents the formation and accelerates the decay of C3 and C5 convertases, key enzymatic complexes in the complement cascade. This inhibitory function has positioned sCR1 as a promising therapeutic agent for a range of complement-mediated inflammatory and autoimmune diseases. This guide provides an in-depth overview of the structure, function, and therapeutic potential of sCR1, with a focus on its role in plasma. It includes detailed signaling pathways, experimental protocols for its quantification and functional assessment, and a summary of its plasma concentrations in various physiological and pathological states.

Introduction to Soluble Complement Receptor 1 (sCR1)

Complement Receptor 1 (CR1) is a transmembrane glycoprotein (B1211001) that is a member of the regulators of complement activation (RCA) family of proteins.[1] A soluble form of CR1 (sCR1) is present in human plasma and is structurally and functionally intact.[2] This soluble form is believed to be generated through proteolytic cleavage of the membrane-bound receptor from circulating leukocytes.[3] sCR1 is a potent inhibitor of both the classical and alternative pathways of the complement system.[4] Its primary function is to bind to the complement fragments C3b and C4b, which are deposited on surfaces during complement activation.[4] By binding to these fragments, sCR1 acts as a cofactor for Factor I-mediated cleavage of C3b and C4b and also accelerates the decay of the C3 and C5 convertases, thereby downregulating the complement cascade.[1][5]

Molecular Structure and Function

The extracellular domain of CR1, which constitutes sCR1, is composed of a series of short consensus repeats (SCRs), also known as complement control protein repeats (CCPs).[1] The most common allotype consists of 30 SCRs.[1] These SCRs are organized into four long homologous repeats (LHRs), designated LHR-A, -B, -C, and -D.[1] The binding sites for C3b and C4b are located within these LHRs, with SCRs 1-3 (within LHR-A) and SCRs 8-10 (within LHR-B) being critical for its inhibitory activities.[6][7]

sCR1 exerts its regulatory function through two primary mechanisms:

  • Decay-Accelerating Activity (DAA): sCR1 binds to C4b within the classical pathway C3 convertase (C4b2a) and to C3b within the alternative pathway C3 convertase (C3bBb), causing the dissociation of the catalytic subunits (C2a and Bb, respectively).[5][8] This leads to the irreversible inactivation of the convertases.

  • Cofactor Activity (CFA): sCR1 serves as a cofactor for the serine protease Factor I in the enzymatic cleavage of C3b into iC3b, C3c, and C3dg, and of C4b into C4c and C4d.[6][9] These cleavage products are unable to participate in the formation of new convertases.

Signaling Pathways and Mechanisms of Action

The inhibitory effect of sCR1 on the complement cascade is a critical mechanism for controlling inflammation and preventing tissue damage. The following diagrams illustrate the key signaling pathways regulated by sCR1.

Complement_Inhibition_by_sCR1 cluster_classical Classical & Lectin Pathways cluster_alternative Alternative Pathway cluster_terminal Terminal Pathway C1q C1q/MBL C4 C4 C1q->C4 Cleaves C4b2a C3 Convertase (C4b2a) C4->C4b2a C4b C2 C2 C2->C4b2a C2a C3 C3 C4b2a->C3 Cleaves C4b2a3b C5 Convertase (C4b2a3b) C4b2a->C4b2a3b C3a C3a (Anaphylatoxin) C3->C3a Releases C3b_classical C3b C3->C3b_classical C3b_classical->C4b2a3b iC3b_iC4b iC3b / iC4b (Inactive) C3b_classical->iC3b_iC4b Cleavage C5 C5 C4b2a3b->C5 Cleaves C3_H2O C3(H2O) C3bBb C3 Convertase (C3bBb) C3_H2O->C3bBb C3b FactorB Factor B FactorB->C3bBb Bb FactorD Factor D C3_alt C3 C3bBb->C3_alt Cleaves C3bBbC3b C5 Convertase (C3bBbC3b) C3bBb->C3bBbC3b C3a_alt C3a (Anaphylatoxin) C3_alt->C3a_alt Releases C3b_alt C3b C3_alt->C3b_alt C3b_alt->C3bBbC3b C3b_alt->iC3b_iC4b Cleavage C3bBbC3b->C5 Cleaves C5a C5a (Anaphylatoxin) C5->C5a Releases C5b C5b C5->C5b MAC Membrane Attack Complex (MAC) C5b->MAC C6, C7, C8, C9 sCR1 sCR1 sCR1->C4b2a Decay Acceleration sCR1->C4b2a3b Decay Acceleration sCR1->C3bBb Decay Acceleration sCR1->C3bBbC3b Decay Acceleration FactorI Factor I

Figure 1: Mechanism of Complement Inhibition by sCR1. sCR1 inhibits the classical, lectin, and alternative pathways by accelerating the decay of C3 and C5 convertases and acting as a cofactor for Factor I-mediated cleavage of C3b and C4b.

Quantitative Data on sCR1 in Plasma

The concentration of sCR1 in plasma can vary depending on the physiological or pathological state of an individual. The following tables summarize quantitative data from various studies.

Condition sCR1 Concentration (ng/mL) Reference
Healthy Controls13 - 81[2]
Healthy Indian Adults44.6 ± 12.2[10]
Blood Donors33.2 ± 11[3]

Table 1: sCR1 Plasma Concentrations in Healthy Individuals.

Disease Patient Group sCR1 Concentration (ng/mL) Control Group (ng/mL) p-value Reference
Chronic Liver Disease [3]
Chronic Hepatitis58.7 ± 18.633.2 ± 11<0.05[3]
Liver Cirrhosis77.2 ± 44.133.2 ± 11<0.05[3]
Child-Pugh A57.7 ± 23.633.2 ± 11<0.05[3]
Child-Pugh B77.1 ± 35.733.2 ± 11<0.05[3]
Child-Pugh C98.1 ± 5733.2 ± 11<0.05[3]
Hepatocellular Carcinoma86.2 ± 47.733.2 ± 11<0.05[3]
Nephropathies Patients with NephropathiesSignificantly higher50 healthy individualsNot specified[5]
Acute Myocardial Infarction Patients receiving thrombolysis6 ± 3.644.6 ± 12.2<0.00001[10]
Adverse in-hospital outcome3.8 ± 2.0-0.01[10]
Uneventful course7.1 ± 3.8-0.01[10]
Systemic Lupus Erythematosus (SLE) SLE PatientsSimilar range to normals13 - 81Not significant[2]
Alzheimer's Disease AD Patients31.60 ± 22.8621.96 ± 18.710.002[11]

Table 2: sCR1 Plasma Concentrations in Various Disease States.

Experimental Protocols

Accurate quantification and functional assessment of sCR1 are crucial for research and clinical applications. The following are detailed protocols for key experiments.

Quantification of sCR1 by Sandwich ELISA

This protocol describes a standard sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of sCR1 in plasma samples.[5][10][12][13][14][15][16]

Materials:

  • 96-well microtiter plate

  • Capture antibody (monoclonal anti-human CR1)

  • Detection antibody (biotinylated monoclonal or polyclonal anti-human CR1)

  • Recombinant human sCR1 standard

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Sample and Standard Incubation: Prepare serial dilutions of the sCR1 standard. Add 100 µL of standards and plasma samples (appropriately diluted in blocking buffer) to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection Antibody Incubation: Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Streptavidin-HRP Incubation: Add 100 µL of diluted Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Measure the optical density at 450 nm using a plate reader.

  • Calculation: Generate a standard curve by plotting the absorbance versus the concentration of the sCR1 standards. Determine the concentration of sCR1 in the samples from the standard curve.

Sandwich_ELISA_Workflow start Start coating 1. Coat plate with capture antibody start->coating wash1 Wash coating->wash1 blocking 2. Block non-specific binding sites wash1->blocking wash2 Wash blocking->wash2 add_sample 3. Add samples and sCR1 standards wash2->add_sample wash3 Wash add_sample->wash3 add_detection 4. Add biotinylated detection antibody wash3->add_detection wash4 Wash add_detection->wash4 add_strep_hrp 5. Add Streptavidin-HRP wash4->add_strep_hrp wash5 Wash add_strep_hrp->wash5 add_substrate 6. Add TMB substrate wash5->add_substrate add_stop 7. Add stop solution add_substrate->add_stop read_plate 8. Read absorbance at 450 nm add_stop->read_plate end End read_plate->end

Figure 2: Sandwich ELISA Workflow for sCR1 Quantification. A step-by-step workflow for the quantification of soluble Complement Receptor 1 in plasma samples.

Functional Assessment of sCR1: Hemolytic Assay (CH50)

The CH50 assay measures the total functional activity of the classical complement pathway. It can be adapted to assess the inhibitory activity of sCR1 by pre-incubating serum with sCR1 before performing the assay.[2][3][4][17][18][19]

Materials:

  • Sheep red blood cells (SRBCs)

  • Anti-sheep red blood cell antibody (hemolysin)

  • Veronal buffered saline (VBS) containing Ca²⁺ and Mg²⁺ (GVB²⁺)

  • Human serum with known complement activity

  • sCR1 (for inhibition assay)

  • Spectrophotometer

Procedure:

  • Sensitization of SRBCs: Wash SRBCs with VBS. Incubate the washed SRBCs with an optimal dilution of hemolysin to create antibody-sensitized SRBCs (EA).

  • Serum Dilutions: Prepare serial dilutions of the human serum in GVB²⁺.

  • sCR1 Inhibition (Optional): To test the inhibitory activity of sCR1, pre-incubate the serum dilutions with varying concentrations of sCR1 for a defined period (e.g., 30 minutes at 37°C).

  • Hemolysis Reaction: Add a standardized amount of sensitized SRBCs to each serum dilution (with or without sCR1).

  • Incubation: Incubate the mixture for 30-60 minutes at 37°C to allow for complement-mediated lysis.

  • Stopping the Reaction: Stop the reaction by adding cold VBS-EDTA.

  • Centrifugation: Centrifuge the tubes to pellet the intact SRBCs.

  • Measurement of Hemolysis: Transfer the supernatant to a new plate or cuvette and measure the absorbance of the released hemoglobin at 415 nm or 540 nm.

  • Calculation: Determine the serum dilution that causes 50% hemolysis (the CH50 unit). For the inhibition assay, calculate the percentage of inhibition of hemolysis at each sCR1 concentration.

Therapeutic Potential and Clinical Applications

The potent complement-inhibitory properties of sCR1 have made it an attractive candidate for therapeutic development in a variety of diseases where complement activation is a key pathogenic driver. A recombinant form of sCR1, known as TP-10, has been investigated in several clinical trials.

Areas of Therapeutic Interest:

  • Rheumatoid Arthritis (RA): In animal models of RA, sCR1 has been shown to delay the onset and reduce the severity of the disease.[4]

  • Ischemia-Reperfusion Injury: sCR1 has demonstrated protective effects in models of myocardial infarction and lung transplantation by reducing complement-mediated tissue damage.[20]

  • Xenotransplantation: sCR1 can significantly delay hyperacute rejection in xenotransplantation models by inhibiting the recipient's complement attack on the transplanted organ.

  • Autoimmune Diseases: sCR1 has shown therapeutic potential in models of myasthenia gravis and is being investigated for C3 glomerulopathy.[21]

  • Systemic Lupus Erythematosus (SLE): While plasma levels of sCR1 may not be significantly altered in SLE, the dysregulated complement activation in this disease makes it a potential therapeutic target for sCR1.[2]

Clinical Trials:

A recombinant soluble form of human CR1 (TP-10) has undergone clinical investigation. Phase I trials demonstrated that TP-10 has a half-life of approximately 69 hours, and doses above 1 mg/kg were effective in inhibiting complement activity. Clinical trials in patients undergoing cardiopulmonary bypass showed a gender-specific effect, with males showing more significant clinical improvement. A study in lung transplant recipients showed that a 10 mg/kg dose of TP-10 resulted in a higher rate of extubation at 24 hours and a reduced duration of mechanical ventilation compared to placebo.[10][20][22]

Conclusion

Soluble CR1 is a key endogenous regulator of the complement system with a well-defined mechanism of action. Its ability to potently inhibit both the classical and alternative complement pathways underscores its importance in maintaining immune homeostasis. Alterations in sCR1 plasma levels are associated with several inflammatory and autoimmune conditions, highlighting its potential as both a biomarker and a therapeutic target. The development of recombinant sCR1 has paved the way for its clinical investigation in a range of diseases, and while further research is needed, the existing data suggest that targeting complement activation with sCR1 holds significant promise for the treatment of complement-mediated pathologies. This guide provides a comprehensive resource for researchers and clinicians working to further elucidate the role of sCR1 and harness its therapeutic potential.

References

A Deep Dive into Complement Receptor 1 (CR1) Genetic Variants and their Role in Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 18, 2025

Executive Summary

Complement Receptor 1 (CR1), a key regulator of the complement system, has emerged from large-scale genome-wide association studies (GWAS) as a significant genetic risk locus for late-onset Alzheimer's disease (LOAD). This technical guide provides a comprehensive overview of the major genetic variants of CR1, their quantitative association with AD risk, and the functional mechanisms by which they are proposed to contribute to disease pathogenesis. We detail the experimental protocols for identifying these variants and for assessing their functional impact on glial cells. Furthermore, we present visualizations of the critical signaling pathways and experimental workflows to facilitate a deeper understanding of CR1's role in the neuro-inflammatory landscape of Alzheimer's disease. This document is intended to serve as a resource for researchers and professionals in drug development aiming to explore CR1 as a potential therapeutic target.

Introduction: CR1 in the Context of Alzheimer's Disease

Complement Receptor 1 (CR1 or CD35) is a type I transmembrane glycoprotein (B1211001) that plays a crucial role in the innate immune system.[1] Primarily expressed on peripheral blood cells, CR1 is also found on microglia and astrocytes within the central nervous system (CNS).[2][3] Its main functions include clearing immune complexes and opsonized particles, and regulating the complement cascade by acting as a receptor for complement components C3b and C4b.[4][5]

The link between CR1 and Alzheimer's disease was firmly established by GWAS, which identified variants at the CR1 locus on chromosome 1q32 as being significantly associated with LOAD risk.[6] This discovery has directed research towards understanding how dysregulation of the complement system, mediated by CR1 variants, contributes to the hallmark pathologies of AD, namely the accumulation of amyloid-beta (Aβ) plaques and subsequent neuroinflammation.[7][8]

Major CR1 Genetic Variants Associated with Alzheimer's Disease

Several genetic variants in the CR1 gene have been linked to an altered risk of developing LOAD. These include single nucleotide polymorphisms (SNPs) and a structural copy number variation (CNV).

Single Nucleotide Polymorphisms (SNPs)

The most consistently replicated SNPs are located within a single linkage disequilibrium block and include:

  • rs6656401: One of the first and most significant SNPs identified by GWAS. The 'A' allele is associated with an increased risk of LOAD.[6][9]

  • rs3818361: Also strongly associated with LOAD risk and in high linkage disequilibrium with rs6656401. The 'T' allele confers higher risk.[2][10]

  • rs4844609: A non-synonymous (missense) coding variant (Ser1610Thr) that is also associated with cognitive decline and may directly impact CR1 protein function.[1]

Copy Number Variation (CNV)

A low-copy repeat (LCR) within the CR1 gene gives rise to a CNV that produces different-sized isoforms of the CR1 protein.

  • CR1*1 (or CR1-F): The most common isoform.

  • CR12 (or CR1-S): A longer isoform containing an extra Long Homologous Repeat (LHR) domain due to a duplication event. This LHR-S domain provides an additional C3b/C4b binding site.[11][12] The presence of the CR12 isoform is strongly associated with the risk alleles of the major SNPs and confers an increased risk for LOAD.[12][13]

Quantitative Data on CR1 Variants and Alzheimer's Disease Risk

The following tables summarize the quantitative data from meta-analyses assessing the association between major CR1 variants and the risk of late-onset Alzheimer's disease.

Table 1: Association of CR1 SNPs with Late-Onset Alzheimer's Disease Risk

SNPRisk AllelePopulationOdds Ratio (OR)95% Confidence Interval (CI)p-valueGenetic ModelReference
rs6656401 APooled (85,939 samples)1.181.15 - 1.221.82 x 10⁻²⁶Additive[14]
ACaucasians1.231.16 - 1.30< 0.001Dominant[2]
ACaucasians1.361.12 - 1.660.002Homozygote[2]
AEast Asians1.311.13 - 1.525.00 x 10⁻⁴Additive[14]
AChinese Han1.691.17 - 2.44 (approx.)0.01Dominant[9]
rs3818361 TCaucasians1.211.13 - 1.31< 0.001Dominant[2]
TCaucasians1.351.13 - 1.620.001Homozygote[2]
TChinese1.19 (approx.)1.06 - 1.34 (approx.)0.005Additive[10]

Table 2: Association of CR1 Copy Number Variation (CR1-S/CR1*2) with Late-Onset Alzheimer's Disease Risk

VariantPopulationOdds Ratio (OR)95% Confidence Interval (CI)p-valueReference
CR1-S (CR12) Carrier Combined (Flanders-Belgian & French)1.321.10 - 1.590.0025[1][15]
CR1-B (CR12) Allele United Kingdom1.211.04 - 1.420.0151[13]

Table 3: Association of CR1 Variants with AD-related Phenotypes

VariantPhenotypeEffectp-valueReference
rs6656401 Global Cognitive DeclineAssociated with faster decline0.011[7][16]
Neuritic Amyloid Plaque BurdenRisk allele associated with higher burden0.009[7][16]
rs4844609 Amyloid Deposition (PET)Associated with increased deposition< 0.05[4]
CR1-S Haplotype CSF Aβ₁₋₄₂ LevelsCorrelated with increased levels< 0.05[1][15]
rs3818361 Rate of Cognitive Decline (MMSE)G-allele carriers showed faster decline< 0.05

Mechanistic Insights: How CR1 Variants Influence AD Pathogenesis

The primary mechanism by which CR1 variants are thought to confer AD risk is through the modulation of microglial and astrocytic function, particularly in the clearance of Aβ.

The Role of CR1 in Aβ Clearance

CR1 is a critical component of the complement-mediated clearance pathway. Aβ aggregates activate the complement cascade, leading to the opsonization of these aggregates with C3b.[16] The proposed pathway is as follows:

  • Opsonization: C3b covalently attaches to the surface of Aβ fibrils.

  • Cofactor Activity: Glial CR1 binds to C3b and acts as a cofactor for Factor I, a soluble protease.

  • Cleavage to iC3b: Factor I cleaves C3b into inactive C3b (iC3b), which remains bound to the Aβ fibril.[2]

  • Phagocytic Recognition: iC3b is the primary ligand for Complement Receptor 3 (CR3; also known as Mac-1 or CD11b/CD18), which is a major phagocytic receptor on microglia.[2][5]

  • Engulfment: Binding of iC3b-opsonized Aβ to microglial CR3 triggers phagocytosis and subsequent degradation of the amyloid.

Functional Consequences of AD-Associated Variants
  • CR12 (Long Isoform): Functional studies using iPSC-derived microglia and astrocytes from donors homozygous for the risk (CR12) and common (CR11) variants have yielded a paradoxical finding. Cells expressing the CR12 risk variant show lower levels of CR1 protein expression. However, these cells exhibit a significantly enhanced phagocytic capacity for opsonized targets, including Aβ aggregates and synaptoneurosomes.[11] This enhanced phagocytosis is dependent on the generation of iC3b and the collaboration with CR3.[2][11] The prevailing hypothesis is that while beneficial in a healthy context, this chronically enhanced phagocytic activity in the aging brain may lead to excessive synaptic pruning and neuroinflammation, thereby contributing to neurodegeneration.

  • rs4844609 (Ser1610Thr): This coding variant is located in the LHR-D region of CR1, which is implicated in binding C1q. One study reported a modest but significant increase in the relative binding activity of C1q to CR1 in the presence of the risk allele.[1][14] This could potentially alter the clearance of C1q-tagged immune complexes or neuronal debris.

The diagram below illustrates the proposed signaling pathway for CR1-mediated phagocytosis in microglia.

CR1-Mediated Phagocytosis Pathway in Microglia.

Experimental Protocols

Accurate genotyping and functional assessment are critical for studying CR1 variants. Below are summaries of key experimental methodologies.

Genotyping of CR1 Variants

Genotyping_Workflow cluster_0 Sample Preparation cluster_1 SNP Genotyping (e.g., rs6656401) cluster_2 CNV Genotyping (CR1*2/S isoform) s1 Whole Blood or Saliva Sample s2 Genomic DNA (gDNA) Extraction & Purification s1->s2 s3 gDNA Quantification & Quality Control s2->s3 snp2 Prepare Reaction Mix: TaqMan Master Mix, Assay, gDNA s3->snp2 cnv2 PCR Amplification of Target (CR1) and Reference Loci s3->cnv2 snp1 TaqMan® SNP Genotyping Assay snp1->snp2 snp3 Real-Time PCR (Amplification) snp2->snp3 snp4 Allelic Discrimination (Post-PCR Plate Read) snp3->snp4 cnv1 Triplex Paralogue Ratio Test (PRT) Assay cnv1->cnv2 cnv3 Fragment Analysis (Capillary Electrophoresis) cnv2->cnv3 cnv4 Calculate Peak Height Ratio & Determine Copy Number cnv3->cnv4

References

F-CRI1 (FcεRI): A Critical Receptor in Pathogen Defense

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The high-affinity IgE receptor, FcεRI, is a pivotal component of the immune system, traditionally recognized for its central role in allergic reactions.[1][2][3] However, a growing body of evidence highlights its crucial function in host defense against a variety of pathogens, particularly parasitic helminths.[2][4][5][6][7] This guide provides a comprehensive overview of FcεRI as a pathogen receptor, detailing its signaling pathways, the experimental protocols used for its study, and quantitative data related to its function.

Introduction to FcεRI and Pathogen Recognition

FcεRI is a tetrameric receptor complex found on the surface of mast cells and basophils, consisting of an α-chain, a β-chain, and two disulfide-linked γ-chains.[1][2] It can also exist as a trimer (αγ2) on other immune cells like dendritic cells and macrophages.[1] The α-chain is responsible for binding the Fc portion of Immunoglobulin E (IgE) with high affinity.[1][2]

The canonical role of FcεRI in pathogen defense is initiated when pathogen-specific IgE antibodies bind to the receptor.[6] Subsequent cross-linking of these IgE-bound receptors by pathogen antigens triggers a complex intracellular signaling cascade, leading to the degranulation of mast cells and basophils.[3][4][8] This process releases a potent cocktail of pre-formed inflammatory mediators, such as histamine (B1213489) and proteases, and induces the synthesis of newly formed mediators like cytokines and leukotrienes, which orchestrate an immune response to clear the infection.[2][9]

While the role of IgE and FcεRI in immunity to parasitic worms like Schistosoma mansoni is well-documented[4][5][6], emerging research also points to their involvement in responses to certain bacterial and viral pathogens.[8] Some pathogen components can even act as "superantigens," directly cross-linking IgE-FcεRI complexes and activating mast cells.[8][10]

The FcεRI Signaling Cascade

The aggregation of FcεRI by antigen-bound IgE initiates a sophisticated signaling pathway crucial for mast cell activation.[1][11][12]

  • Initiation: The process begins with the trans-phosphorylation of the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) located on the cytoplasmic tails of the β and γ subunits by the Src family kinase, Lyn, which is constitutively associated with the receptor.[1][13][14]

  • Syk Activation: Phosphorylated ITAMs serve as docking sites for the Spleen tyrosine kinase (Syk).[11][13][14] The recruitment of Syk to the receptor complex leads to its activation, a critical step that amplifies the downstream signal.[3][11]

  • Signal Propagation: Activated Syk phosphorylates several key adapter proteins, most notably the Linker for Activation of T-cells (LAT).[11][15][16] Phosphorylated LAT acts as a scaffold, recruiting a host of other signaling molecules to form a "signalosome."[11]

  • Downstream Pathways: The LAT signalosome activates multiple downstream pathways:

    • PLCγ Activation: Phospholipase C gamma (PLCγ) is recruited and activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[11][14] IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).[12] This calcium influx and PKC activation are essential for degranulation.[12][14]

    • MAPK Pathways: The activation of Ras and subsequent MAP kinase cascades (ERK, JNK, p38) leads to the transcription of genes encoding various cytokines and chemokines, contributing to the later phase of the inflammatory response.[12][14][17]

    • PI3K Pathway: The Phosphoinositide 3-kinase (PI3K) pathway is also activated, playing a role in cell survival, cytokine production, and degranulation.[11]

FceRI_Signaling_Pathway FcεRI Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FceRI FcεRI Lyn Lyn FceRI->Lyn activates Syk Syk FceRI->Syk recruits & activates IgE Pathogen-specific IgE IgE->FceRI cross-links Antigen Pathogen Antigen Antigen->IgE binds Lyn->FceRI phosphorylates ITAMs LAT LAT PLCg PLCγ LAT->PLCg recruits & activates Ras_MAPK Ras/MAPK (ERK, JNK, p38) LAT->Ras_MAPK activates PI3K PI3K/Akt LAT->PI3K activates Syk->LAT phosphorylates PIP2 PIP2 PLCg->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Degranulation Degranulation (Mediator Release) Ca_release->Degranulation PKC->Degranulation Cytokines Cytokine & Chemokine Gene Transcription Ras_MAPK->Cytokines PI3K->Cytokines

Caption: FcεRI signaling cascade upon pathogen antigen cross-linking.

Quantitative Data on FcεRI-Mediated Responses

The cellular response to FcεRI activation is quantifiable, providing valuable data for research and drug development. Key parameters include the extent of degranulation, cytokine release, and receptor expression levels.

ParameterCell TypeStimulusTypical Result RangeReference
Degranulation (% β-hexosaminidase release) LAD2 Human Mast Cells100 ng/mL streptavidin (for biotinylated-IgE)20-40%
MC/9 Murine Mast CellsCompound 48/80 (positive control)>5% considered active[18]
Receptor Expression (sites per cell) Murine Brain MicrogliaSteady State~50,000 FcγRI[19]
Cytokine Production (IL-8) Human Mast CellsFcεRI aggregation + SCFMarked potentiation[16]
mRNA Upregulation (CXCR4) Progenitor Mast CellsIgE-FcεRI interaction400- to 1800-fold increase[10]

Note: The data presented are illustrative and can vary significantly based on cell type, donor variability, stimulus concentration, and specific experimental conditions.

Key Experimental Protocols

Studying the role of FcεRI in pathogen response involves a variety of specialized immunological assays.

This is the most common method to quantify mast cell degranulation.[20][21] β-hexosaminidase is an enzyme stored in mast cell granules and released upon activation.[18]

Principle: The amount of β-hexosaminidase released into the cell culture supernatant is measured by its ability to cleave a chromogenic or fluorogenic substrate. The resulting color or fluorescence is proportional to the extent of degranulation.

Detailed Methodology:

  • Cell Sensitization: Mast cells (e.g., RBL-2H3, LAD2, or bone marrow-derived mast cells) are sensitized overnight with pathogen-specific IgE or a surrogate like anti-DNP IgE (e.g., 100 ng/mL).[21]

  • Washing: Cells are washed multiple times with a buffered salt solution (e.g., HEPES buffer) to remove unbound IgE.[21]

  • Stimulation: Sensitized cells are challenged with the specific antigen (pathogen extract, DNP-HSA, etc.) for a defined period (e.g., 30 minutes at 37°C).[18][21]

  • Sample Collection: The plate is centrifuged, and the supernatant (containing released β-hexosaminidase) is carefully collected.

  • Total Release Control: To determine the total cellular content of the enzyme, a parallel set of unstimulated cells is lysed using a detergent like Triton X-100.[21]

  • Enzymatic Reaction: Supernatants and lysates are transferred to a new plate containing the substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide, PNAG) in an appropriate buffer (e.g., citrate (B86180) buffer).[21] The reaction is incubated for 60-90 minutes at 37°C.[21]

  • Stopping the Reaction: The reaction is terminated by adding a stop solution (e.g., 0.4 M Glycine, pH 10.7), which also enhances the color of the product.[21]

  • Quantification: The absorbance is read on a spectrophotometer (e.g., at 405 nm).

  • Calculation: The percentage of degranulation is calculated using the formula: % Release = [(Sample OD - Spontaneous Release OD) / (Total Lysate OD - Spontaneous Release OD)] * 100

Beta_Hex_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay sensitize 1. Sensitize Mast Cells with IgE (overnight) wash 2. Wash Cells (remove unbound IgE) sensitize->wash stimulate 3. Stimulate with Pathogen Antigen (e.g., 30 min, 37°C) wash->stimulate lyse Control: Lyse Cells (for total enzyme content) wash->lyse collect 4. Collect Supernatant (contains released enzyme) stimulate->collect incubate 5. Incubate Supernatant/Lysate with Substrate (e.g., PNAG) lyse->incubate collect->incubate stop 6. Add Stop Solution incubate->stop read 7. Read Absorbance (e.g., 405 nm) stop->read calculate 8. Calculate % Degranulation read->calculate

Caption: Experimental workflow for the β-Hexosaminidase release assay.

Principle: To dissect the signaling cascade, the phosphorylation status of key proteins like Syk and LAT is assessed using techniques like Western Blotting.

Detailed Methodology:

  • Cell Stimulation: Sensitized mast cells are stimulated with antigen for very short time points (e.g., 0, 1, 2, 5, 10 minutes) to capture the transient phosphorylation events.

  • Cell Lysis: The reaction is stopped by immediately lysing the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Immunoprecipitation (Optional): To analyze low-abundance proteins, the protein of interest (e.g., Syk) can be immunoprecipitated from the cell lysate using a specific antibody.[22]

  • SDS-PAGE and Western Blotting: The total cell lysates or immunoprecipitated proteins are separated by size using SDS-PAGE and transferred to a membrane.

  • Antibody Probing: The membrane is probed with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Syk). The membrane is then stripped and re-probed with an antibody for the total amount of the protein to ensure equal loading.

  • Detection: A secondary antibody conjugated to an enzyme (like HRP) is used for detection via chemiluminescence. The resulting bands are imaged and quantified.

Conclusion and Future Directions

FcεRI is a multifaceted receptor that extends beyond its role in allergy to serve as a critical sensor in the innate and adaptive immune responses to pathogens. Its ability to harness the specificity of IgE allows for a rapid and potent response against invaders like helminths. A thorough understanding of the FcεRI signaling pathway and the methods to quantify its activation are essential for researchers in immunology and for professionals developing novel therapeutics. Future research will likely focus on the nuanced roles of FcεRI in bacterial and viral infections and on developing strategies to selectively modulate its activity for therapeutic benefit, either to enhance anti-pathogen immunity or to suppress allergic disease without compromising host defense.

References

Unraveling the Molecular Heterogeneity of Complement Receptor Type 1 (CR1): A Technical Guide to F-CRI1 Variants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular weight variations of the F-allotype of Complement Receptor Type 1 (F-CRI1), also known as CR1*1 or CD35. As a critical component of the innate immune system, understanding the structural and functional nuances of CR1 variants is paramount for research and therapeutic development. This document synthesizes key data on molecular weight, details relevant experimental methodologies, and visualizes associated biochemical pathways.

Molecular Weight Variations of CR1 Allotypes

Complement Receptor Type 1 is a type I transmembrane glycoprotein (B1211001) that exhibits significant polymorphism in its extracellular domain, leading to variations in molecular weight.[1] These variations are primarily attributed to the number of Long Homologous Repeats (LHRs), structural units of approximately 40-50 kDa each.[1] The "F" (fast) allotype, or this compound, is characterized by a lower molecular weight compared to the "S" (slow) allotype due to a difference in the number of these LHRs.[1] Post-translational modifications, particularly N-glycosylation, also contribute to the final molecular mass of the protein.

The following table summarizes the reported molecular weights of the major human CR1 allotypes.

AllotypeDesignationNumber of LHRsPredicted Protein Molecular Weight (kDa)Observed Molecular Weight (SDS-PAGE, kDa)
F (Fast)CR11 (A)4~220190 - 220
S (Slow)CR12 (B)5~260220 - 280
CCR133~180160 - 190
DCR146~300>280

Data compiled from multiple sources. The observed molecular weight can vary based on the cellular source and experimental conditions.

Experimental Protocols for Molecular Weight Determination

The characterization of this compound molecular weight is typically achieved through a combination of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Western Blotting.

Sample Preparation: Isolation of CR1 from Erythrocytes

Erythrocytes are a common source for CR1 isolation due to their abundance, though they express lower levels of the receptor compared to leukocytes.

Materials:

  • Whole blood collected in anticoagulant (e.g., EDTA)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (e.g., 1% Nonidet P-40, 0.05% SDS in PBS with protease inhibitors)

  • Centrifuge and microcentrifuge tubes

Protocol:

  • Centrifuge the whole blood to separate plasma and buffy coat from erythrocytes.

  • Wash the erythrocyte pellet three times with ice-cold PBS.

  • Lyse the washed erythrocytes by adding ice-cold Lysis Buffer.

  • Incubate on ice for 30 minutes with gentle agitation.

  • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.

  • Collect the supernatant containing the solubilized membrane proteins, including CR1.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

SDS-PAGE for Protein Separation

Materials:

  • Polyacrylamide gels (6% resolving gel is suitable for large proteins like CR1)

  • 2x Laemmli sample buffer with a reducing agent (e.g., β-mercaptoethanol or DTT)

  • Protein molecular weight markers

  • SDS-PAGE running buffer (Tris-Glycine-SDS)

  • Electrophoresis apparatus and power supply

Protocol:

  • Mix the protein lysate with an equal volume of 2x Laemmli sample buffer.

  • Heat the samples at 95-100°C for 5 minutes to denature the proteins.

  • Load the denatured protein samples and molecular weight markers into the wells of the polyacrylamide gel.

  • Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.

Western Blotting for this compound Detection

Materials:

  • Nitrocellulose or PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)

  • Primary antibody: Rabbit polyclonal anti-human CR1 antibody

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Transfer the separated proteins from the SDS-PAGE gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary anti-CR1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween-20) for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

  • Apply the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system. The molecular weight of this compound can be estimated by comparing its migration to that of the protein molecular weight markers.

Signaling Pathways and Functional Relationships

This compound does not possess intrinsic signaling capabilities but plays a crucial modulatory role in the immune system. Its primary functions include acting as a cofactor for Factor I in the cleavage of C3b and C4b, and regulating B-cell receptor (BCR) signaling.

Cofactor Activity of this compound

This compound on the cell surface binds to C3b and C4b deposited on pathogens or immune complexes. This binding facilitates the enzymatic cleavage of C3b and C4b by the serine protease Factor I, leading to their inactivation and preventing further complement activation.

CRI1_Cofactor_Activity cluster_membrane Cell Membrane This compound This compound Factor_I Factor I This compound->Factor_I Cofactor for C3b C3b C3b->this compound Binds iC3b iC3b Factor_I->iC3b Cleaves C3b to C3c_C3dg C3c + C3dg (Inactive) iC3b->C3c_C3dg Further Cleavage BCR_Modulation cluster_membrane B-Cell Membrane BCR BCR Syk Syk BCR->Syk Phosphorylates This compound This compound This compound->Syk Inhibits Phosphorylation Antigen Antigen Antigen->BCR Activates MAPK_Pathway MAPK Pathway (ERK, JNK) Syk->MAPK_Pathway Activates B_Cell_Activation B-Cell Activation, Proliferation, Differentiation MAPK_Pathway->B_Cell_Activation

References

A Technical Guide to the Role of Complement Receptor 1 (CR1/CD35) in Erythrocyte Physiology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "F-CRI1" did not yield results corresponding to a known protein in the context of erythrocyte physiology. This document proceeds under the strong assumption that the intended subject is Complement Receptor 1 (CR1) , also known as CD35. CR1 is a well-characterized protein with a critical and multifaceted role on the erythrocyte surface.

Introduction

Erythrocytes, or red blood cells (RBCs), are primarily known for their role in gas transport.[1][2][3] However, their surfaces are adorned with a variety of proteins that participate in crucial immunological functions. Among the most significant is Complement Receptor 1 (CR1, or CD35), a transmembrane glycoprotein (B1211001) that serves as the primate erythrocyte's primary mechanism for interacting with the complement system.[4][5] In primates, CR1 on erythrocytes is central to the clearance of circulating immune complexes and pathogens, a process termed immune adherence.[4][6][7] This receptor system acts as a circulatory "buffer," binding complement-opsonized particles and safely transporting them to the mononuclear phagocyte system in the liver and spleen for disposal, thereby preventing their deposition in tissues and subsequent inflammation.[4][8][9]

The expression level of CR1 on erythrocytes varies significantly among individuals due to genetic polymorphisms, and reduced levels are associated with autoimmune diseases like systemic lupus erythematosus (SLE).[4][10] Furthermore, CR1 is exploited by pathogens, most notably Plasmodium falciparum, which uses it as a receptor for invading erythrocytes.[11][12] This guide provides an in-depth technical overview of the structure, function, and physiological significance of CR1 on erythrocytes, including quantitative data, experimental protocols, and pathway visualizations.

CR1 Structure and Expression

CR1 is a large, single-chain transmembrane glycoprotein encoded by the CR1 gene on chromosome 1.[5] Its extracellular domain is composed of a series of tandemly arranged domains called short consensus repeats (SCRs) or complement control protein (CCP) repeats.[13][14] These are organized into four larger structures known as long homologous repeats (LHRs), designated LHR-A, -B, -C, and -D.[14][15]

  • Ligand Binding Sites: The primary function of these domains is to bind the complement opsonins C3b and C4b. LHR-A binds preferentially to C4b, while LHR-B and LHR-C are the principal binding sites for C3b.[5][14][15][16] The receptor also possesses binding sites for C1q and mannose-binding lectin (MBL) within LHR-D.[13][15] This multivalent structure allows for high-avidity binding to immune complexes decorated with multiple C3b/C4b molecules.[7][17]

  • Polymorphisms: The CR1 gene is highly polymorphic, leading to variations in both the size of the protein and its expression density on erythrocytes.[4][18] The most common allotype, CR1*1 (also known as the A or F allele), is approximately 220 kDa, while other variants exist.[18] Crucially, two codominant alleles control for high and low surface expression, leading to a wide range of CR1 numbers per erythrocyte in the human population.[5]

Core Functions in Erythrocyte Physiology

The anucleated nature of mature erythrocytes limits their cellular functions.[1][2] CR1 on these cells primarily leverages their vast number and circulation to perform systemic clearance and regulatory roles.

Immune Complex Clearance

The principal role of erythrocyte CR1 is to bind and transport circulating immune complexes (ICs).[4][8][19]

  • Opsonization: ICs in circulation activate the complement cascade, becoming coated with C3b and C4b fragments.

  • Immune Adherence: Erythrocytes, which constitute about 85-90% of the total cell-bound CR1 pool in blood, bind these opsonized ICs via CR1.[20] This binding is multivalent and of very high affinity.[7][17]

  • Transport: The erythrocytes act as inert shuttles, carrying the ICs through the circulation to the liver and spleen.[4][19]

  • Transfer and Disposal: Within the sinusoids of the liver and spleen, resident macrophages (Kupffer cells) strip the ICs from the erythrocyte surface for phagocytosis and destruction, leaving the erythrocyte intact to re-enter circulation.[8][19]

This process is a dynamic buffering system that prevents the deposition of ICs in vulnerable tissues like the kidneys and limits inappropriate activation of circulating leukocytes.[6][9][21]

Complement Regulation

In addition to binding opsonized particles, CR1 is a potent regulator of the complement cascade. It serves as a cofactor for the serine protease Factor I, which proteolytically cleaves and inactivates C3b and C4b.[7][8][13][22] By binding C3b/C4b on ICs, erythrocyte CR1 facilitates their degradation to iC3b and subsequently C3dg, fragments which have lower affinity for CR1, aiding in the release of the IC from the erythrocyte to the macrophage.[7]

Pathogen Interaction

CR1 is a host receptor for the malaria parasite Plasmodium falciparum. The parasite ligand PfRh4 binds directly to erythrocyte CR1 to mediate a sialic acid-independent pathway of invasion.[11] The efficiency of this invasion pathway is directly correlated with the density of CR1 on the erythrocyte surface.[11] This function is particularly relevant for parasite strains that have evolved to use alternative invasion pathways, and soluble CR1 or anti-CR1 antibodies can block this interaction.[11][12][23]

Signaling and Biophysical Consequences of CR1 Ligation

Classical intracellular signaling is absent in anucleated erythrocytes. There is no evidence that CR1 on erythrocytes, in a resting state, induces signal transduction.[20] However, recent evidence suggests that CR1 ligation has direct biophysical consequences on the erythrocyte membrane. Ligation of CR1 by antibodies or complement-opsonized particles induces a transient influx of Ca++, which in turn activates Casein Kinase II (CKII). CKII then phosphorylates β-spectrin, a key component of the erythrocyte cytoskeleton, leading to a measurable increase in red blood cell membrane deformability.[6] This novel mechanism may facilitate the transfer of immune complexes to phagocytes or help the erythrocyte withstand the mechanical stress of navigating the splenic and hepatic sinusoids during clearance.[6]

Quantitative Data

The following tables summarize key quantitative parameters related to erythrocyte CR1.

ParameterValue RangeNotesReference(s)
CR1 Molecules per Erythrocyte 100 - 1,200Varies widely in the normal population due to genetic polymorphisms (high and low expression alleles). Homozygotes for low expression may have ~150-200 copies, while high-expression homozygotes have ~800-1000 copies.[5][5][18]
IC Binding Sites per Erythrocyte 40 - 91Represents the limiting stoichiometry for prepared antibody/dsDNA immune complexes, suggesting binding to CR1 clusters.[17]
IC-RBC Association Constant (Ka) 5 to 14 x 10¹⁰ M⁻¹Measured for prepared antibody/dsDNA immune complexes, indicating very high affinity.[17]
PfRh4-CR1 Dissociation Constant (Kd) 2.9 µMRepresents the binding affinity between the P. falciparum invasion ligand and its erythrocyte receptor, CR1.[11]

Table 1: Quantitative Parameters of Erythrocyte CR1 Expression and Ligand Interaction.

Visualized Pathways and Workflows

Diagram: Immune Complex Clearance Pathway

Immune_Complex_Clearance Figure 1: Erythrocyte CR1-Mediated Immune Complex Clearance IC Immune Complex (Antigen-Antibody) C_Activation Complement Activation IC->C_Activation Forms in Plasma Opsonized_IC Opsonized IC (Coated with C3b/C4b) C_Activation->Opsonized_IC Deposits C3b/C4b Binding Immune Adherence (Binding to CR1) Opsonized_IC->Binding Binds to E-CR1 Erythrocyte Erythrocyte (in Circulation) E_CR1 CR1 (CD35) Erythrocyte->Binding Transport Transport to Liver & Spleen Binding->Transport Stripping IC Stripping & Phagocytosis Transport->Stripping Macrophage Macrophage (e.g., Kupffer Cell) Macrophage->Stripping Mediates Stripping Clean_E Intact Erythrocyte (Returns to Circulation) Stripping->Clean_E Releases Erythrocyte

Caption: Logical flow of immune complex clearance mediated by erythrocyte CR1.

Diagram: CR1-Mediated Signaling in Erythrocytes

CR1_Signaling Figure 2: CR1 Ligation and Membrane Deformability Pathway CR1_Ligation CR1 Ligation (by Opsonized Particle) TRPC1 TRPC1 Channel CR1_Ligation->TRPC1 Induces Ca_Influx Ca++ Influx TRPC1->Ca_Influx Mediates CKII Casein Kinase II (CKII) Activation Ca_Influx->CKII Leads to P_Spectrin Phosphorylated β-Spectrin CKII->P_Spectrin Phosphorylates Spectrin β-Spectrin Spectrin->P_Spectrin Deformability Increased Membrane Deformability P_Spectrin->Deformability Results in

Caption: Signaling cascade from CR1 ligation to increased RBC deformability.

Diagram: Experimental Workflow for CR1 Quantification

CR1_Quantification_Workflow Figure 3: Workflow for Quantifying Erythrocyte CR1 by Flow Cytometry Start Whole Blood Sample (K2EDTA) Wash Wash RBCs (PBS, Centrifugation) Start->Wash Incubate Incubate with Anti-CR1 mAb (FITC) Wash->Incubate Wash2 Wash to Remove Unbound Antibody Incubate->Wash2 Acquire Acquire on Flow Cytometer Wash2->Acquire Analyze Analyze Data (Gate on RBCs, Measure MFI) Acquire->Analyze Result Quantify CR1 Levels (Relative Expression) Analyze->Result

Caption: A typical experimental workflow for measuring CR1 on erythrocytes.

Experimental Protocols

Protocol: Isolation of Erythrocyte Membranes (Ghosts)

This protocol is adapted from established methods for preparing erythrocyte ghosts to enrich for membrane proteins.[24][25][26]

  • Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Initial Wash: Transfer a known volume of packed erythrocytes to a centrifuge tube. Wash 3 times by adding a tenfold volume of cold 1X Phosphate-Buffered Saline (PBS), centrifuging at 3,000 RPM for 5 minutes at 4°C, and aspirating the supernatant and buffy coat after each wash.

  • Hypotonic Lysis: Resuspend the final packed RBC pellet in a 10-20 fold volume of ice-cold hypotonic lysis buffer (e.g., 5 mM Sodium Phosphate, pH 7.4).[25] Mix by inversion and incubate on ice for 10-15 minutes.

  • Membrane Pelleting: Centrifuge the lysate at high speed (e.g., 12,000-15,000 x g) for 15 minutes at 4°C.[26] The supernatant (hemolysate) will be red, and the pellet will contain the erythrocyte membranes (ghosts).

  • Washing the Ghosts: Carefully aspirate the supernatant. Resuspend the pellet in fresh, ice-cold lysis buffer. Repeat the centrifugation and washing steps until the pellet is clear or pale white, indicating removal of trapped hemoglobin.[26]

  • Final Preparation: Resuspend the final white ghost pellet in a minimal volume of lysis buffer or a desired storage buffer.

  • Protein Quantification: Determine the total protein concentration of the membrane preparation using a suitable assay, such as the bicinchoninic acid (BCA) assay.[25] The sample is now ready for downstream applications like SDS-PAGE or immunoblotting.

Protocol: Quantification of Erythrocyte CR1 by Flow Cytometry

This protocol outlines a standard method for measuring the relative surface expression of CR1 on intact erythrocytes.[23]

  • Sample Preparation: Obtain 50-100 µL of whole blood (anticoagulated). Wash the cells by adding 1 mL of PBS with 1% Bovine Serum Albumin (BSA), centrifuging at 500 x g for 5 minutes, and discarding the supernatant. Repeat twice.

  • Cell Count and Dilution: Resuspend the washed RBCs in PBS/BSA and adjust the concentration to approximately 1-2 x 10⁶ cells/mL.

  • Antibody Staining: Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add a saturating concentration of a fluorochrome-conjugated anti-CR1 (anti-CD35) monoclonal antibody (e.g., FITC-conjugated). Include an isotype-matched control antibody in a separate tube.

  • Incubation: Incubate the tubes for 30-45 minutes at 4°C in the dark to prevent photobleaching.

  • Final Wash: Add 1 mL of cold PBS/BSA to each tube, centrifuge at 500 x g for 5 minutes, and discard the supernatant. Repeat this wash step to remove all unbound antibody.

  • Resuspension: Resuspend the final cell pellet in 300-500 µL of PBS/BSA for analysis.

  • Data Acquisition: Acquire the samples on a flow cytometer. Use forward scatter (FSC) and side scatter (SSC) to gate on the main erythrocyte population. Collect fluorescence data for at least 50,000-100,000 events within the RBC gate.

  • Data Analysis: Determine the Mean Fluorescence Intensity (MFI) of the CR1-stained sample and subtract the MFI of the isotype control. The resulting MFI value is proportional to the number of CR1 sites per cell and can be used for relative quantification between samples.

Conclusion and Future Directions

Complement Receptor 1 is a pivotal molecule in erythrocyte physiology, extending the function of red blood cells far beyond simple gas transport. Its roles in immune surveillance, systemic clearance of immune complexes, and regulation of the complement system are critical for maintaining immune homeostasis. Deficiencies in erythrocyte CR1 are strongly implicated in the pathogenesis of autoimmune diseases, making it a key area of interest for diagnostics and therapeutics. Furthermore, its exploitation by pathogens like P. falciparum highlights its importance in infectious disease. The discovery of CR1-mediated signaling that alters membrane biophysics opens new avenues of research into the intricate interplay between immune recognition and cellular mechanics. Future work will likely focus on leveraging this detailed molecular understanding to develop novel therapies that can modulate CR1 function for the treatment of immune-mediated diseases and malaria.

References

An In-depth Technical Guide to the Tissue-Specific Expression Patterns of FCRL1 (Fc Receptor-Like 1)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The information provided in this document is based on publicly available research data. It is intended for informational purposes only and should not be considered a substitute for independent research and validation. The molecule "F-CRI1" is presumed to be a typographical error for "FCRL1" (Fc Receptor-Like 1), as no public data exists for "this compound".

Introduction to FCRL1

Fc Receptor-Like 1 (FCRL1), also known as CD307a, is a type I transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily.[1][2] It is encoded by the FCRL1 gene located on chromosome 1q21-23. FCRL1 is distinguished by the presence of three extracellular Ig-like domains, a transmembrane domain containing a charged glutamic acid residue, and a cytoplasmic tail with two immunoreceptor tyrosine-based activation motifs (ITAMs).[3] Primarily expressed on B-lymphocytes, FCRL1 functions as a co-receptor that modulates B-cell receptor (BCR) signaling, thereby playing a crucial role in B-cell activation, differentiation, and humoral immune responses.[3][4] Its expression is dynamically regulated throughout B-cell development and can be altered in various B-cell malignancies, making it a subject of significant interest for therapeutic and diagnostic development.[5][6]

Tissue-Specific Expression of FCRL1

FCRL1 exhibits a highly specific expression pattern, predominantly restricted to immune cells and lymphoid tissues.

RNA Expression Profile

Analysis of transcriptomic data from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas (HPA) reveals that FCRL1 mRNA is most abundantly expressed in lymphoid tissues.[7] The spleen shows the highest level of expression, followed by lymph nodes and the appendix. Significant expression is also detected in the bone marrow and small intestine, consistent with the presence of substantial B-cell populations in these tissues. Expression in non-lymphoid tissues is generally low to negligible.[7]

Table 1: Quantitative RNA Expression of FCRL1 in Human Tissues

TissueOrgan SystemExpression Level (nTPM)
SpleenLymphoid235.5
Lymph NodeLymphoid97.6
AppendixLymphoid60.2
Small IntestineGastrointestinal17.6
Bone MarrowHematopoietic14.9
ColonGastrointestinal9.4
LungRespiratory3.5
LiverDigestive1.9
KidneyRenal0.4
Brain (Cortex)Nervous0.1
Heart (Atrial Appendage)Cardiovascular0.1
Skeletal MuscleMusculoskeletal0.1
Adipose TissueEndocrine0.7
SkinIntegumentary0.5
TestisReproductive0.2

Data is presented as normalized Transcripts Per Million (nTPM) and is sourced from the Human Protein Atlas consensus dataset, which combines data from the HPA and GTEx projects.[7]

Protein Expression Profile

Immunohistochemical data largely corroborates the RNA expression patterns, showing FCRL1 protein expression localized to immune cells within lymphoid tissues.[1]

Table 2: Semi-Quantitative Protein Expression of FCRL1 in Human Tissues

TissueStaining IntensityLocation of Staining
SpleenHighCells in white pulp
Lymph NodeHighCells in non-germinal centers
TonsilHighCells in mantle zones of secondary follicles
Bone MarrowMediumA subset of hematopoietic cells
Small IntestineMediumLymphocytes in lamina propria
ColonLowScattered lymphocytes
LiverNot detected-
KidneyNot detected-
BrainNot detected-
HeartNot detected-

Data is a summary of immunohistochemistry findings from the Human Protein Atlas.[1] Staining is primarily observed as cytoplasmic in immune cells.[7]

Cell-Type Specific Expression

Within the hematopoietic compartment, FCRL1 is a pan-B-cell marker.[3] Its expression is dynamically regulated during B-cell differentiation:

  • Precursor B-cells: Low-level expression is first detected in the bone marrow.[3]

  • Naïve B-cells: Exhibit the highest levels of FCRL1 expression.[4]

  • Memory B-cells: Re-express FCRL1, though at levels lower than naïve B-cells.[6]

  • Germinal Center (GC) B-cells and Plasma Cells: FCRL1 expression is significantly downregulated in these activated and terminally differentiated B-cell subsets.[4]

FCRL1 Signaling Pathways

FCRL1 functions as a key modulator of B-cell receptor (BCR) signaling. Its cytoplasmic ITAM-like motifs are crucial for its signaling capacity. Upon BCR engagement, FCRL1 is phosphorylated, leading to the recruitment of various signaling adaptors and enzymes that can either amplify or inhibit downstream pathways.

FCRL1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR BCR FCRL1 FCRL1 pY pY BCR->pY Antigen Binding c_Abl c-Abl FCRL1->c_Abl recruits GRB2 GRB2 FCRL1->GRB2 recruits pY->FCRL1 Phosphorylation of ITAMs PI3K PI3K c_Abl->PI3K activates SOS1 SOS1 GRB2->SOS1 recruits ERK ERK SOS1->ERK inhibits AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Proliferation Proliferation & Survival NFkB->Proliferation Inhibition Inhibition of ERK Activation ERK->Inhibition

FCRL1 Signaling Cascade

Pathway Description: Upon antigen binding to the BCR, FCRL1 becomes phosphorylated on its tyrosine residues (pY).[4] This creates docking sites for SH2 domain-containing proteins.

  • Activating Signaling: Phosphorylated FCRL1 can recruit the tyrosine kinase c-Abl, which in turn can activate the PI3K/AKT pathway.[3] Activation of this pathway promotes cell survival and proliferation through downstream effectors like NF-κB.[1]

  • Inhibitory Signaling: FCRL1 has also been shown to negatively regulate the ERK pathway. It achieves this by recruiting the adaptor protein GRB2 and the guanine (B1146940) nucleotide exchange factor SOS1, which paradoxically leads to the suppression of BCR-induced ERK activation.[8] This dual functionality suggests that FCRL1 plays a fine-tuning role in B-cell responses.

Experimental Protocols

Workflow for Phospho-Flow Cytometry Analysis of FCRL1 Signaling

This workflow outlines the key steps for analyzing the phosphorylation of downstream signaling molecules, such as ERK, following FCRL1 and BCR engagement in B-cells.

Phospho_Flow_Workflow start Start: Isolate Primary B-Cells or Culture B-Cell Line stimulate Stimulate Cells: - Anti-IgM (BCR) - Anti-FCRL1 - Co-ligation start->stimulate fix Fix Cells: - 1.5% Paraformaldehyde stimulate->fix permeabilize Permeabilize Cells: - Ice-cold Methanol fix->permeabilize stain Stain Cells: - Surface markers (e.g., CD19) - Intracellular phospho-specific  antibodies (e.g., p-ERK, p-AKT) permeabilize->stain acquire Acquire Data: - Multi-color Flow Cytometer stain->acquire analyze Analyze Data: - Gate on B-cell population - Quantify Median Fluorescence  Intensity (MFI) of phospho-proteins acquire->analyze end End: Comparative analysis of signaling pathways analyze->end

Phospho-Flow Cytometry Workflow
Protocol: Intracellular Staining for Phospho-Proteins

This protocol is adapted for the analysis of signaling events downstream of FCRL1 in human B-cells.

Reagents and Materials:

  • Primary human B-cells or B-cell lines (e.g., Ramos, Daudi)

  • RPMI 1640 medium with 10% FBS

  • Stimulants: F(ab')2 Anti-Human IgM, Anti-FCRL1 antibody

  • Fixation Buffer: 1.5% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 90-100% ice-cold Methanol

  • Staining Buffer: PBS with 1% BSA

  • Antibodies:

    • Fluorochrome-conjugated anti-CD19

    • Fluorochrome-conjugated anti-phospho-ERK1/2, anti-phospho-AKT, etc.

    • Appropriate isotype controls

  • FACS tubes

Procedure:

  • Cell Preparation: Isolate primary B-cells or culture B-cell lines to the desired density (e.g., 1-2 x 10^6 cells/mL).

  • Stimulation: a. Aliquot 1 x 10^6 cells per condition into FACS tubes. b. Stimulate cells with pre-titrated concentrations of anti-IgM and/or anti-FCRL1 antibodies for the desired time (e.g., 2, 5, 15 minutes) at 37°C. Include an unstimulated control.

  • Fixation: a. Immediately stop the stimulation by adding an equal volume of Fixation Buffer. b. Incubate for 10-15 minutes at room temperature. c. Centrifuge at 500 x g for 5 minutes and discard the supernatant.

  • Permeabilization: a. Resuspend the cell pellet by vortexing gently. b. While vortexing, slowly add 1 mL of ice-cold methanol. c. Incubate on ice for 30 minutes. (Samples can often be stored at -20°C at this stage).

  • Staining: a. Wash the cells twice with 2 mL of Staining Buffer to remove the methanol. b. Resuspend the cell pellet in 100 µL of the antibody cocktail containing both surface (e.g., anti-CD19) and intracellular (e.g., anti-p-ERK) antibodies. c. Incubate for 60 minutes at room temperature, protected from light.

  • Acquisition: a. Wash the cells once with 2 mL of Staining Buffer. b. Resuspend in 300-500 µL of Staining Buffer. c. Analyze on a flow cytometer.

Protocol: Western Blot for FCRL1 Detection

Reagents and Materials:

  • B-cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking Buffer: 5% non-fat milk or BSA in TBS-T

  • Primary Antibody: Rabbit anti-FCRL1 polyclonal or mouse anti-FCRL1 monoclonal antibody (e.g., clone 282415)

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • ECL substrate

Procedure:

  • Lysate Preparation: Lyse 5-10 x 10^6 B-cells in 100 µL of ice-cold RIPA buffer. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer.

  • Primary Antibody Incubation: Incubate the membrane with the primary FCRL1 antibody (e.g., 1:1000 dilution) overnight at 4°C.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBS-T.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. FCRL1 has a predicted molecular weight of ~47 kDa, but may run higher due to glycosylation.

Conclusion

FCRL1 is a B-cell-specific immunomodulatory receptor with a distinct expression pattern concentrated in lymphoid tissues. Its dynamic regulation during B-cell development and its dual role in modulating BCR signaling highlight its importance in maintaining immune homeostasis. The detailed expression data and experimental protocols provided in this guide serve as a valuable resource for researchers investigating the biological functions of FCRL1 and for professionals exploring its potential as a therapeutic target in B-cell malignancies and autoimmune diseases.

References

Methodological & Application

Application Notes and Protocols for Measuring F-CRI1 (FcγRI/CD64) Expression on Erythrocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fc-gamma receptor I (FcγRI), also known as CD64, is a high-affinity receptor for the Fc portion of IgG antibodies.[1][2] Primarily expressed on hematopoietic cells such as monocytes, macrophages, and activated neutrophils, FcγRI plays a critical role in various immune responses, including phagocytosis, antibody-dependent cell-mediated cytotoxicity (ADCC), and cytokine release.[1][2] While erythrocytes are not classical immune cells, the detection and quantification of surface proteins, including potential low-level expression of FcγRI, can be crucial for understanding disease pathogenesis, drug interaction, and clearance mechanisms of red blood cells (RBCs).

These application notes provide detailed protocols for the measurement of FcγRI expression on erythrocytes using three common laboratory techniques: quantitative flow cytometry, Western blotting, and immunoprecipitation. Additionally, a method for assessing the purity of erythrocyte preparations is described to ensure accurate and reliable results.

I. Quantitative Flow Cytometry

Flow cytometry is a powerful technique for the rapid, quantitative analysis of cell surface protein expression on a single-cell basis. This protocol has been optimized for the detection of FcγRI on erythrocytes from whole blood.

Experimental Protocol

1. Materials:

  • Whole blood collected in EDTA or heparin tubes

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum and 0.1% Sodium Azide)

  • Anti-human CD64 antibody, conjugated to a fluorophore (e.g., FITC, PE, or APC)

  • Isotype control antibody, matching the host and fluorophore of the anti-CD64 antibody

  • RBC Lysis Buffer (e.g., 1X BD Pharm Lyse™)

  • Quantitative calibration beads for the specific fluorophore used (e.g., Quantum™ Simply Cellular® beads)

  • Flow cytometer

2. Erythrocyte Preparation and Staining:

  • Collect whole blood into anticoagulant-treated tubes.

  • For each sample, aliquot 100 µL of whole blood into a flow cytometry tube.

  • Add 2 mL of PBS and centrifuge at 500 x g for 5 minutes. Aspirate the supernatant. Repeat this wash step twice.

  • Resuspend the erythrocyte pellet in 100 µL of Flow Cytometry Staining Buffer.

  • Add the predetermined optimal concentration of the anti-CD64 antibody or the corresponding isotype control.

  • Vortex gently and incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 500 x g for 5 minutes after each wash.

  • After the final wash, resuspend the erythrocyte pellet in 500 µL of Flow Cytometry Staining Buffer.

3. Red Blood Cell Lysis (Optional, for leukocyte analysis in parallel):

  • If analyzing leukocytes simultaneously, after the final wash, add 2 mL of 1X RBC Lysis Buffer.

  • Vortex and incubate for 10-15 minutes at room temperature in the dark.[3]

  • Centrifuge at 500 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

4. Quantitative Calibration:

  • Prepare the quantitative calibration beads according to the manufacturer's instructions.

  • Stain the beads with the same anti-CD64 antibody conjugate used for the cell samples.

  • Run the stained beads on the flow cytometer to generate a standard curve of fluorescence intensity versus the number of antibody binding sites (Antibody Binding Capacity - ABC).

5. Data Acquisition and Analysis:

  • Acquire the stained erythrocyte samples on the flow cytometer.

  • Gate on the erythrocyte population based on their forward and side scatter characteristics.

  • Record the mean fluorescence intensity (MFI) for both the anti-CD64 and isotype control stained samples.

  • Subtract the MFI of the isotype control from the MFI of the anti-CD64 sample to obtain the specific MFI.

  • Use the standard curve generated from the calibration beads to convert the specific MFI of the erythrocytes to the number of CD64 molecules per cell (ABC).

Data Presentation
Sample IDMean Fluorescence Intensity (MFI) - IsotypeMean Fluorescence Intensity (MFI) - Anti-CD64Specific MFI (Anti-CD64 MFI - Isotype MFI)Antibody Binding Capacity (ABC) (Molecules per cell)
Healthy Control 150150100Calculated from Standard Curve
Healthy Control 255160105Calculated from Standard Curve
Patient Sample 160350290Calculated from Standard Curve
Patient Sample 258400342Calculated from Standard Curve

Experimental Workflow

flow_cytometry_workflow cluster_sample_prep Sample Preparation cluster_staining Antibody Staining cluster_analysis Data Acquisition & Analysis start Whole Blood Collection wash1 Wash with PBS start->wash1 resuspend1 Resuspend in Staining Buffer wash1->resuspend1 add_ab Add Anti-CD64 or Isotype Control resuspend1->add_ab incubate Incubate at 4°C add_ab->incubate wash2 Wash Cells incubate->wash2 resuspend2 Resuspend for Analysis wash2->resuspend2 acquire Flow Cytometry Acquisition resuspend2->acquire gate Gate on Erythrocytes acquire->gate analyze Calculate Specific MFI gate->analyze quantify Determine ABC using Calibration Beads analyze->quantify western_blot_workflow cluster_prep Sample Preparation cluster_blot Western Blotting start Packed Erythrocytes lysis Hypotonic Lysis start->lysis ghosts Isolate Erythrocyte Ghosts lysis->ghosts extraction Protein Extraction ghosts->extraction quant Protein Quantification extraction->quant sds SDS-PAGE quant->sds transfer Transfer to Membrane sds->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect immunoprecipitation_workflow start Erythrocyte Membrane Lysate preclear Pre-clear with Protein A/G Beads start->preclear add_ab Add Anti-CD64 Antibody preclear->add_ab capture Capture with Protein A/G Beads add_ab->capture wash Wash Beads capture->wash elute Elute FcγRI wash->elute analysis Downstream Analysis (e.g., Western Blot) elute->analysis fcgri_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects FcGRI FcγRI (CD64) gamma_chain FcR γ-chain (ITAM) FcGRI->gamma_chain associates with Src_kinase Src Family Kinases (e.g., Lyn, Hck) FcGRI->Src_kinase activates Syk Syk gamma_chain->Syk recruits & activates Src_kinase->gamma_chain PLCg PLCγ Syk->PLCg PI3K PI3K Syk->PI3K Ca_flux Calcium Mobilization PLCg->Ca_flux DAG DAG Production PLCg->DAG PIP3 PIP3 Production PI3K->PIP3 Phagocytosis Phagocytosis Ca_flux->Phagocytosis Cytokine Cytokine Production DAG->Cytokine PIP3->Phagocytosis IgG IgG Immune Complex IgG->FcGRI binds

References

Application Notes and Protocols for F-CRI1 Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The high-affinity IgE receptor, FcεRI, is a critical component of the allergic inflammatory cascade. Its alpha chain, FcεRIα (encoded by the Fcer1a gene), is responsible for binding immunoglobulin E (IgE), the primary antibody involved in type I hypersensitivity reactions. Upon cross-linking by an allergen-IgE complex, FcεRI initiates a signaling cascade, primarily in mast cells and basophils, leading to the release of inflammatory mediators such as histamine (B1213489), cytokines, and leukotrienes. This release causes the clinical manifestations of allergic diseases, including asthma, allergic rhinitis, and atopic dermatitis.[1][2][3]

FcεRIα knockout (F-CRI1 KO) mouse models are indispensable tools for dissecting the precise role of this receptor in health and disease. These models, in which the Fcer1a gene has been rendered non-functional, provide a clean background to study IgE-mediated responses and to evaluate the efficacy and mechanism of action of novel therapeutics targeting the allergic pathway.[4][5] Homozygous this compound KO mice are viable, fertile, and exhibit no gross physical or behavioral abnormalities, but are resistant to IgE-induced anaphylaxis.[4][5]

This document provides detailed application notes and experimental protocols for the utilization of this compound knockout mouse models in allergy and inflammation research.

Phenotypic Characteristics of this compound Knockout Mice

This compound KO mice lack the expression of the high-affinity IgE receptor on the surface of mast cells and basophils. This fundamental difference results in a significantly altered response to allergic stimuli compared to wild-type (WT) counterparts.

Table 1: Comparative Phenotypes of this compound KO vs. Wild-Type Mice in Allergic Models

ParameterWild-Type MouseThis compound KO MouseReference
Passive Cutaneous Anaphylaxis (PCA)
Ear Swelling (Evans Blue Extravasation)Significant increaseMarkedly reduced or absent[6]
Systemic Anaphylaxis
Core Body TemperatureSignificant dropNo significant change[7][8]
Mortality RateHighResistant[7][8]
Ovalbumin (OVA)-Induced Allergic Airway Inflammation
Airway HyperresponsivenessIncreasedSignificantly reduced[9]
Eosinophilic Infiltration in BALFMarkedly increasedSignificantly reduced[10]
Mucus ProductionIncreasedSignificantly reduced[10]
Serum Levels
OVA-specific IgEElevated post-sensitizationElevated post-sensitization[7][8]
Histamine Release (post-challenge)Significant increaseNo significant change[11]
Mouse Mast Cell Protease-1 (MCPT-1)Elevated post-challengeSignificantly reduced[7]

This compound Signaling Pathway

The binding of IgE-allergen complexes to FcεRI on mast cells and basophils triggers a complex signaling cascade, culminating in degranulation and cytokine production. Understanding this pathway is crucial for interpreting data from this compound KO models.

FceRI_Signaling_Pathway Allergen_IgE Allergen-IgE Complex FceRI FcεRI Receptor Allergen_IgE->FceRI Binds & Cross-links Lyn Lyn FceRI->Lyn Activates Syk Syk Lyn->Syk Phosphorylates & Activates LAT LAT Syk->LAT Phosphorylates PLCg PLCγ LAT->PLCg Recruits & Activates IP3 IP3 PLCg->IP3 Generates DAG DAG PLCg->DAG Generates Ca_influx Ca²⁺ Influx IP3->Ca_influx Induces PKC PKC DAG->PKC Activates Degranulation Degranulation (Histamine, etc.) Ca_influx->Degranulation Triggers Ras_MAPK Ras/MAPK Pathway PKC->Ras_MAPK Activates NFkB NF-κB Pathway PKC->NFkB Activates Cytokine_Production Cytokine/Chemokine Production Ras_MAPK->Cytokine_Production Leads to NFkB->Cytokine_Production Leads to

Caption: this compound signaling cascade in mast cells.

Experimental Workflow for Allergic Models

A typical workflow for utilizing this compound KO mice in allergy research involves sensitization, challenge, and subsequent analysis of the inflammatory response.

Experimental_Workflow Animal_Groups Animal Groups (WT and this compound KO) Sensitization Sensitization (e.g., OVA + Alum i.p.) Animal_Groups->Sensitization Challenge Allergen Challenge (e.g., OVA i.n. or i.v.) Sensitization->Challenge Data_Collection Data Collection Challenge->Data_Collection AHR Airway Hyperresponsiveness (AHR) Measurement Data_Collection->AHR BALF_Collection Bronchoalveolar Lavage Fluid (BALF) Collection Data_Collection->BALF_Collection Blood_Collection Blood/Serum Collection Data_Collection->Blood_Collection Tissue_Harvest Tissue Harvest (Lungs, Spleen, etc.) Data_Collection->Tissue_Harvest Data_Analysis Data Analysis AHR->Data_Analysis Cell_Counts Cell Counts & Differentials (Flow Cytometry) BALF_Collection->Cell_Counts Cytokine_Analysis Cytokine/Chemokine Analysis (ELISA) BALF_Collection->Cytokine_Analysis Blood_Collection->Cytokine_Analysis Ig_Levels Immunoglobulin Levels (ELISA) Blood_Collection->Ig_Levels Histology Histology (H&E, PAS staining) Tissue_Harvest->Histology Cell_Counts->Data_Analysis Cytokine_Analysis->Data_Analysis Histology->Data_Analysis Ig_Levels->Data_Analysis

Caption: Workflow for in vivo allergy models.

Detailed Experimental Protocols

Passive Cutaneous Anaphylaxis (PCA)

This model assesses IgE-mediated mast cell degranulation in the skin, leading to localized vascular permeability.[11][12][13]

Materials:

  • Anti-DNP IgE monoclonal antibody

  • DNP-HSA (dinitrophenyl-human serum albumin)

  • Evans Blue dye (0.5% in sterile PBS)

  • This compound KO mice and WT controls

  • Formamide (B127407)

  • Spectrophotometer

Procedure:

  • Sensitization: Intradermally inject 20 µL of anti-DNP IgE (e.g., 80 ng) into one ear of each mouse. Inject the contralateral ear with sterile PBS as a control.[14]

  • Latent Period: Allow 24 hours for the IgE to bind to FcεRI on mast cells.[14]

  • Challenge: Intravenously inject 100 µL of a solution containing DNP-HSA (e.g., 60 mg) and 1% Evans Blue dye.[14]

  • Observation: Observe the mice for 30 minutes. A blue coloration in the IgE-injected ear indicates a positive reaction.

  • Quantification:

    • Euthanize the mice and excise the ears.

    • Place each ear in a separate tube containing 1 mL of formamide.

    • Incubate at 63°C overnight to extract the Evans Blue dye.[11]

    • Measure the absorbance of the formamide supernatant at 620 nm. The amount of dye extravasation is proportional to the intensity of the allergic reaction.

Ovalbumin (OVA)-Induced Allergic Airway Inflammation

This is a widely used model to study the features of allergic asthma.[10][15][16]

Materials:

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (Alum)

  • Sterile PBS

  • This compound KO mice and WT controls

  • Nebulizer

Procedure:

  • Sensitization:

    • On days 0 and 14, administer an intraperitoneal (i.p.) injection of 200 µL of a solution containing 50 µg OVA emulsified in 1 mg of alum.[16] For control groups, inject with PBS and alum.

  • Challenge:

    • On days 28, 29, and 30, place the mice in a plexiglass chamber and expose them to an aerosol of 1% OVA in PBS for 30 minutes using a nebulizer.[2][16]

  • Analysis (24-48 hours after the final challenge):

    • Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine (B1211447) using whole-body plethysmography.

    • Bronchoalveolar Lavage (BAL):

      • Euthanize the mice and cannulate the trachea.

      • Lavage the lungs with 1 mL of ice-cold PBS.

      • Collect the bronchoalveolar lavage fluid (BALF).

      • Centrifuge the BALF to pellet the cells.

      • Use the supernatant for cytokine analysis (ELISA).

      • Resuspend the cell pellet for total and differential cell counts (e.g., using flow cytometry to identify eosinophils).

    • Histology:

      • Perfuse and fix the lungs in 4% paraformaldehyde.

      • Embed the tissue in paraffin (B1166041) and section.

      • Stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.

Flow Cytometry for Mast Cell and Basophil Identification

This protocol allows for the quantification of mast cells and basophils in various tissues.

Materials:

  • Single-cell suspension from tissues (e.g., spleen, bone marrow, peritoneal lavage)

  • Fc block (anti-CD16/32)

  • Fluorescently conjugated antibodies:

    • Basophils: CD45, FcεRIα, CD49b, CD200R3, c-Kit (CD117) (negative).[3][17]

    • Mast Cells: CD45, FcεRIα, c-Kit (CD117) (positive).[18]

  • Live/Dead stain

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the tissue of interest.

  • Fc Receptor Blocking: Incubate the cells with Fc block for 10-15 minutes on ice to prevent non-specific antibody binding.[4]

  • Staining:

    • Add the antibody cocktail to the cells and incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

  • Acquisition: Acquire the samples on a flow cytometer.

  • Gating Strategy:

    • Gate on live, single cells.

    • Gate on CD45+ hematopoietic cells.

    • Basophils: Identify the FcεRIα+, c-Kit-, CD49b+, CD200R3+ population.[17]

    • Mast Cells: Identify the FcεRIα+, c-Kit+ population.[18]

ELISA for Histamine and Cytokines

Enzyme-linked immunosorbent assays (ELISAs) are used to quantify inflammatory mediators in serum, BALF, or cell culture supernatants.

Materials:

  • Commercial ELISA kit for mouse histamine or specific cytokines (e.g., IL-4, IL-5, IL-13)

  • Samples (serum, BALF, etc.)

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kit.[5][19][20][21]

  • General Steps:

    • Add standards and samples to the antibody-coated microplate.

    • Incubate to allow the analyte to bind.

    • Wash the plate to remove unbound substances.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Wash the plate again.

    • Add a substrate that reacts with the enzyme to produce a color change.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the concentration of the analyte in the samples by comparing their absorbance to the standard curve.

Conclusion

This compound knockout mouse models are powerful tools for investigating the mechanisms of IgE-mediated allergic diseases and for the preclinical evaluation of novel therapeutics. By understanding their phenotypic characteristics and applying the detailed protocols outlined in this document, researchers can effectively leverage these models to advance our knowledge of allergy and immunology. The absence of the FcεRIα chain provides a clear and robust system to delineate the specific contributions of the high-affinity IgE receptor in various inflammatory settings.

References

Application Notes and Protocols for In-Vitro Assays Using Recombinant Human FcγRI (CD64)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The high-affinity receptor for the Fc region of Immunoglobulin G (IgG), Fc-gamma Receptor I (FcγRI or CD64), is a critical component of the immune system.[1] As a type I integral membrane glycoprotein, FcγRI is constitutively expressed on monocytes and macrophages and can be induced on neutrophils and eosinophils by cytokines like IFN-γ.[2][3][4] Structurally, it is composed of three extracellular immunoglobulin-like domains (D1, D2, and D3), a transmembrane domain, and a short cytoplasmic tail.[1][5]

Unlike other Fcγ receptors, FcγRI is unique in its ability to bind monomeric IgG with high affinity (K_D ~10⁻⁹ to 10⁻¹⁰ M), primarily interacting with IgG1 and IgG3 subclasses.[2][6] This high affinity means that in vivo, FcγRI is typically saturated with monomeric IgG.[3] Activation of its potent effector functions, such as antibody-dependent cellular cytotoxicity (ADCC), phagocytosis (ADCP), and antigen presentation, requires cross-linking by immune complexes (e.g., antibody-opsonized pathogens or cells).[1][3]

The signaling cascade is initiated through an associated accessory chain, the common γ-chain, which contains an Immunoreceptor Tyrosine-based Activation Motif (ITAM).[4][7] The use of purified, recombinant FcγRI in in-vitro assays provides a robust and consistent tool for characterizing the Fc-mediated functions of therapeutic antibodies and other biologics, overcoming the variability associated with primary cells. These notes provide detailed protocols for key in-vitro assays utilizing recombinant FcγRI.

FcγRI Signaling Pathway

Engagement of FcγRI by multimeric immune complexes triggers receptor clustering, leading to the phosphorylation of tyrosine residues within the γ-chain's ITAM by Src family kinases (e.g., Lyn, Hck, Fgr).[2][3] These phosphotyrosines act as docking sites for Spleen tyrosine kinase (Syk), which is subsequently activated.[3] Activated Syk initiates a cascade of downstream signaling events, including the activation of the PI3K-PKC pathway, which ultimately leads to calcium mobilization (Ca²⁺) and the execution of cellular effector functions like phagocytosis, respiratory burst, and cytokine release.[2][8]

Caption: FcγRI signaling cascade upon immune complex binding.

Quantitative Data Summary

The interaction between FcγRI and various IgG subclasses is a critical parameter in antibody development. Recombinant proteins are essential for obtaining precise and reproducible binding data.

Table 1: Equilibrium Dissociation Constants (K_D) for Human IgG Subclasses with Human FcγRI

This table summarizes the binding affinities, highlighting the high affinity of FcγRI for IgG1 and IgG3.

Human IgG SubclassBinding Affinity (K_D) to Human FcγRIReference
IgG1 ~1 nM (10⁻⁹ M)[2][9]
IgG2 No measurable affinity[9]
IgG3 ~1 nM (10⁻⁹ M)[6][9]
IgG4 Binds, lower affinity than IgG1/IgG3[6][9]
Table 2: Example Kinetic Constants for IgG1 Binding to Recombinant FcγRI (SPR)

Surface Plasmon Resonance (SPR) allows for the detailed measurement of association (k_a) and dissociation (k_d) rates. A study using a recombinant human/mouse chimeric IgG1 reported the following kinetics.[10]

ParameterValueUnit
Association Rate (k_a) 1.7 x 10⁶M⁻¹s⁻¹
Dissociation Rate (k_d) 1.8 x 10⁻⁴s⁻¹
Affinity (K_D) 110 pMM

Experimental Protocols & Workflows

Application 1: Ligand Binding Characterization by ELISA

Principle: This protocol describes a direct binding Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the interaction between an antibody of interest and recombinant FcγRI. The receptor is immobilized on a microplate, and bound antibody is detected using an enzyme-conjugated secondary antibody that generates a colorimetric signal.

ELISA_Workflow start Start coat Coat Plate (Recombinant FcγRI in PBS) start->coat wash1 Wash (3x) coat->wash1 block Block (e.g., 3% BSA in PBST) wash1->block wash2 Wash (3x) block->wash2 add_sample Add Antibody Sample (Serial Dilutions) wash2->add_sample wash3 Wash (3x) add_sample->wash3 add_detection Add Detection Ab (e.g., HRP-anti-human IgG) wash3->add_detection wash4 Wash (5x) add_detection->wash4 add_substrate Add TMB Substrate wash4->add_substrate stop Add Stop Solution add_substrate->stop read Read Absorbance (450 nm) stop->read end End read->end

Caption: Workflow for a direct FcγRI binding ELISA.

Protocol:

  • Coating: Dilute recombinant human FcγRI to 2 µg/mL in sterile PBS. Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.[11]

  • Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20, PBST).

  • Blocking: Add 200 µL/well of Blocking Buffer (e.g., 3% BSA in PBST). Seal the plate and incubate for 2 hours at room temperature (RT).

  • Washing: Repeat the wash step as in step 2.

  • Sample Incubation: Prepare serial dilutions of your test antibody (and positive/negative controls) in Blocking Buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 1-2 hours at RT.[12]

  • Washing: Repeat the wash step as in step 2.

  • Detection Antibody: Dilute an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG Fc) in Blocking Buffer according to the manufacturer's recommendation. Add 100 µL to each well. Incubate for 1 hour at RT, protected from light.

  • Final Wash: Aspirate and wash the plate 5 times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate to each well. Incubate at RT for 10-20 minutes, or until sufficient color develops.[13]

  • Stopping Reaction: Add 50 µL of Stop Solution (e.g., 1 M H₂SO₄) to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm on a microplate reader immediately. Plot the absorbance values against the antibody concentrations and fit a non-linear regression curve to determine the EC50.

Application 2: Kinetic Analysis by Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique used to measure real-time binding kinetics.[14] In this setup, recombinant FcγRI is captured on a sensor chip surface, and the test antibody is flowed over as the analyte. The change in mass on the chip surface upon binding and dissociation is measured in Resonance Units (RU), allowing for the calculation of association (k_a), dissociation (k_d), and equilibrium dissociation (K_D) constants.

SPR_Workflow start Start prime Prime System with Running Buffer start->prime capture Ligand Capture (e.g., anti-His Ab captures His-tagged FcγRI) prime->capture stabilize Stabilize Baseline capture->stabilize associate Analyte Injection (Antibody flows over surface) Association Phase stabilize->associate dissociate Buffer Flow Dissociation Phase associate->dissociate regenerate Regeneration (Strip ligand/analyte) dissociate->regenerate analyze Data Analysis (Fit to binding model to get ka, kd, KD) regenerate->analyze end End analyze->end

Caption: General workflow for an SPR-based kinetic analysis.

Protocol:

  • System Preparation: Prime the SPR instrument with an appropriate running buffer (e.g., HBS-EP+). The default run temperature is typically 25°C.[15]

  • Ligand Immobilization: Covalently immobilize an anti-tag antibody (e.g., anti-His) on the sensor chip surface using standard amine coupling chemistry. Alternatively, directly immobilize FcγRI. For capture methods, inject His-tagged recombinant FcγRI over the surface until a target capture level is reached (e.g., 50-100 RU).[16]

  • Kinetic Analysis (Single-Cycle or Multi-Cycle Kinetics):

    • Baseline: Flow running buffer over the sensor surface to establish a stable baseline.

    • Association: Inject the test antibody (analyte) at various concentrations (e.g., a 5-point series from 1 nM to 100 nM) over the captured FcγRI surface for a defined period (e.g., 120-180 seconds) to monitor the association phase.[15]

    • Dissociation: Flow running buffer over the surface for an extended period (e.g., 600-900 seconds) to monitor the dissociation phase.[10]

  • Regeneration: Inject a pulse of regeneration solution (e.g., 10 mM Glycine-HCl, pH 1.5) to remove the captured FcγRI and bound antibody, preparing the surface for the next cycle.[15]

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.[17]

    • This analysis will yield the kinetic constants k_a, k_d, and the affinity constant K_D.

Application 3: Functional Bioassay using an FcγRI Reporter Cell Line

Principle: This bioassay provides a quantitative measure of FcγRI-mediated cell activation. It uses an engineered reporter cell line (e.g., Jurkat T cells) that stably expresses human FcγRI and a reporter gene (e.g., luciferase) under the control of a signaling-responsive promoter (e.g., NFAT response element).[18] When a therapeutic antibody bridges the reporter cells with target cells expressing the cognate antigen, FcγRI cross-linking activates the intracellular signaling pathway, leading to the expression of luciferase, which is quantified by adding a substrate and measuring luminescence. This assay serves as a robust and reproducible surrogate for ADCP.[19]

Reporter_Assay_Workflow start Start prep_target Prepare Target Cells (Expressing antigen) start->prep_target prep_effector Prepare Effector Cells (FcγRI Reporter Line) start->prep_effector plate_cells Plate Target Cells, Antibody, and Effector Cells prep_target->plate_cells prep_effector->plate_cells incubate Co-culture Incubation (e.g., 6 hours at 37°C) plate_cells->incubate equilibrate Equilibrate to RT incubate->equilibrate add_reagent Add Luciferase Substrate Reagent equilibrate->add_reagent read Measure Luminescence add_reagent->read end End read->end

Caption: Workflow for an FcγRI reporter gene bioassay.

Protocol:

  • Cell Preparation:

    • Target Cells: Culture target cells expressing the antigen of interest under standard conditions. Harvest and resuspend in assay medium to the desired density.

    • FcγRI Reporter Effector Cells: Prepare the reporter cells according to the supplier's instructions (e.g., thaw-and-use format or propagated cells). Resuspend in assay medium.

  • Assay Setup: Perform all steps in an opaque, white 96-well assay plate suitable for luminescence.

    • Add 25 µL/well of target cells.

    • Add 25 µL/well of serially diluted test antibody.

    • Add 25 µL/well of the FcγRI reporter cells. The final volume is 75 µL.

  • Incubation: Gently mix the plate and incubate for the optimized time (e.g., 6 hours) at 37°C in a CO₂ incubator.

  • Luminescence Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.

    • Add 75 µL of a luciferase detection reagent (e.g., Bio-Glo™ Reagent) to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the luminescence using a plate luminometer.

  • Data Analysis: Plot the Relative Luminescence Units (RLU) against the antibody concentration. Fit the data to a four-parameter logistic (4PL) non-linear regression curve to determine the EC50, which represents the potency of the antibody in mediating FcγRI activation.

References

Application Notes and Protocols for Assessing FcγRI-Ligand Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for various methods to assess the binding affinity of ligands to the high-affinity Fc gamma receptor I (FcγRI or CD64). Understanding this interaction is critical for the development of therapeutic antibodies and other biologics, as it governs key immune effector functions such as antibody-dependent cellular cytotoxicity (ADCC) and phagocytosis (ADCP).[1]

Introduction to FcγRI

FcγRI is a pivotal receptor in the immune system, primarily expressed on myeloid cells like monocytes, macrophages, and neutrophils.[1][2] It is unique among Fc gamma receptors for its high affinity for monomeric IgG, allowing it to be constitutively saturated with IgG in vivo.[2] The interaction of FcγRI with the Fc region of IgG initiates downstream signaling cascades that are crucial for immune responses.[1][2][3] Consequently, accurate measurement of the binding affinity between therapeutic candidates and FcγRI is a critical step in preclinical development to predict efficacy and potential off-target effects.[1]

Methods for Assessing Binding Affinity

Several biophysical and cell-based methods are employed to characterize the binding of ligands to FcγRI. The choice of method depends on the specific information required, such as kinetic parameters (association and dissociation rates), thermodynamic properties, or functional consequences of binding in a cellular context. Key techniques include Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and various cell-based assays.[1][4]

Quantitative Binding Affinity Data

The following table summarizes representative binding affinities (KD) of various ligands to FcγRI, as determined by different methodologies.

LigandMethodReported K D (M)Reference
Sample-1 (Antibody)SPR2.99 x 10⁻⁹[1]
IgG1SPR~10⁻⁸ - 10⁻⁹[5]
AdalimumabSPRFcγRI > FcRn > FcγRIIIA > FcγRIIA > FcγRIIIB > FcγRIIB[6]
CetuximabSPRFcγRI > FcγRIIIA(V) > FcRn > FcγRIIA > FcγRIIIB > FcγRIIB[6]
Mouse IgG2ABLISimilar to SPR results[7][8]
IgG1SPR (His-capture)1.9–2.4 × 10⁵ (ka M⁻¹s⁻¹) / 10⁻⁴ (kd s⁻¹)[9]
IgG1SPR (Protein L capture)50–80 × 10⁵ (ka M⁻¹s⁻¹) / 10⁻⁵ (kd s⁻¹)[9]
IgG1SPR (Steady-state affinity)2.1–10.33 pM[9]
IgG1SPR (Kinetic analysis)37.5–46.2 pM[9]

Experimental Protocols and Methodologies

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the kinetics (association rate, ka, and dissociation rate, kd) and affinity (equilibrium dissociation constant, KD) of biomolecular interactions.[1][10]

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip.

Workflow Diagram:

SPR_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_ligand Prepare Ligand (FcγRI) immobilize Immobilize Ligand onto Sensor Chip prep_ligand->immobilize prep_analyte Prepare Analyte (Antibody) in series of concentrations inject_analyte Inject Analyte (Association) prep_analyte->inject_analyte equilibrate Equilibrate with Running Buffer immobilize->equilibrate equilibrate->inject_analyte inject_buffer Inject Running Buffer (Dissociation) inject_analyte->inject_buffer sensorgram Generate Sensorgram inject_analyte->sensorgram regenerate Regenerate Sensor Surface inject_buffer->regenerate inject_buffer->sensorgram regenerate->equilibrate Next Cycle fit_model Fit Data to a Binding Model (e.g., 1:1 Langmuir) sensorgram->fit_model determine_params Determine ka, kd, and KD fit_model->determine_params

Caption: Workflow for a typical Surface Plasmon Resonance (SPR) experiment.

Detailed Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[11]

    • Immobilize recombinant human FcγRI (ligand) to the surface via amine coupling. A capture-based approach (e.g., anti-His antibody) is often recommended to ensure ligand activity and reproducibility.[12][13]

    • Deactivate any remaining active esters with ethanolamine.

    • A reference flow cell should be prepared in parallel (e.g., activated and deactivated without ligand) to subtract non-specific binding and bulk refractive index changes.

  • Analyte Interaction Analysis:

    • Prepare a series of dilutions of the ligand-binding partner (analyte, e.g., a therapeutic antibody) in a suitable running buffer (e.g., HBS-EP+).[6]

    • Inject the different concentrations of the analyte over the ligand-immobilized and reference surfaces for a defined period to monitor association.

    • Switch to injecting only running buffer to monitor the dissociation of the analyte from the ligand.

    • Between each analyte concentration, regenerate the sensor surface using a specific buffer (e.g., 10 mM NaOH) to remove the bound analyte.[6] The regeneration conditions must be optimized to ensure complete removal without damaging the immobilized ligand.[6]

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.

    • Perform a global fit of the association and dissociation curves for all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model for FcγRI).[6]

    • From the fitted curves, the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka) are determined.[1]

Bio-Layer Interferometry (BLI)

BLI is another label-free optical biosensing technique that measures biomolecular interactions in real-time. It is often used for higher-throughput screening due to its fluidics-free design.[8]

Principle: BLI measures the change in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate.

Workflow Diagram:

BLI_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_ligand Prepare Ligand (FcγRI) load_sensor Load Ligand onto Biosensor Tip prep_ligand->load_sensor prep_analyte Prepare Analyte (Antibody) in a 96-well plate association Dip Sensor into Analyte Well (Association) prep_analyte->association baseline Establish Baseline in Buffer load_sensor->baseline baseline->association dissociation Dip Sensor into Buffer Well (Dissociation) association->dissociation binding_curve Generate Binding Curve association->binding_curve dissociation->binding_curve fit_model Fit Data to a Binding Model binding_curve->fit_model determine_params Determine ka, kd, and KD fit_model->determine_params

Caption: Workflow for a typical Bio-Layer Interferometry (BLI) experiment.

Detailed Protocol:

  • Sensor Preparation and Ligand Loading:

    • Hydrate streptavidin (SA) biosensor tips in the running buffer.

    • Immobilize biotinylated recombinant FcγRI onto the SA biosensor tips.[14]

    • Alternatively, use anti-human IgG Fc capture (AHC) biosensors to capture the antibody of interest, and use soluble FcγRI as the analyte.

  • Interaction Analysis:

    • Establish a baseline by dipping the ligand-loaded sensor tips into wells containing running buffer.

    • Move the sensor tips to wells containing different concentrations of the analyte (e.g., antibody) to measure the association phase.

    • Transfer the sensor tips back to wells with running buffer to measure the dissociation phase.

  • Data Analysis:

    • The instrument software generates binding curves by plotting the wavelength shift over time.

    • Reference subtraction is performed using a sensor tip without the ligand or with a non-specific protein.

    • The data is fitted to a suitable binding model (e.g., 1:1 or 2:1) to determine ka, kd, and KD.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[15][16]

Principle: ITC measures the heat change (enthalpy, ΔH) that occurs when two molecules interact. This allows for the determination of the binding affinity (KA, the inverse of KD), stoichiometry (n), and entropy (ΔS).[17]

Workflow Diagram:

ITC_Workflow cluster_prep Preparation cluster_assay Titration cluster_analysis Data Analysis prep_cell Prepare FcγRI in Sample Cell equilibrate_temp Equilibrate to Desired Temperature prep_cell->equilibrate_temp prep_syringe Prepare Ligand in Syringe prep_syringe->equilibrate_temp inject_ligand Inject Small Aliquots of Ligand into Sample Cell equilibrate_temp->inject_ligand measure_heat Measure Heat Change after Each Injection inject_ligand->measure_heat binding_isotherm Plot Heat Change vs. Molar Ratio measure_heat->binding_isotherm fit_model Fit Isotherm to a Binding Model binding_isotherm->fit_model determine_params Determine n, KA, and ΔH fit_model->determine_params Cell_Assay_Workflow cluster_prep Preparation cluster_assay Incubation & Staining cluster_analysis Data Acquisition & Analysis prep_cells Culture FcγRI-expressing Cells (e.g., U937) incubate Incubate Cells with Ligand at Various Concentrations prep_cells->incubate prep_ligand Prepare Fluorescently Labeled Ligand prep_ligand->incubate wash Wash to Remove Unbound Ligand incubate->wash flow_cytometry Acquire Data on a Flow Cytometer wash->flow_cytometry analyze_mfi Determine Mean Fluorescence Intensity (MFI) flow_cytometry->analyze_mfi plot_curve Plot MFI vs. Ligand Concentration analyze_mfi->plot_curve determine_ec50 Calculate EC50 plot_curve->determine_ec50 FcGRI_Signaling IC Immune Complex (IgG) FcGRI FcγRI IC->FcGRI Binds FcRg FcRγ-chain (ITAM) FcGRI->FcRg Src_Kinase Src Family Kinases (e.g., Lyn, Hck) FcRg->Src_Kinase Recruits & Activates Syk Syk FcRg->Syk Docks Phosphorylated ITAM Src_Kinase->FcRg Phosphorylates ITAM PI3K PI3K Syk->PI3K PLCg PLCγ Syk->PLCg MEK_ERK MEK/ERK Pathway Syk->MEK_ERK Ca_PKC Ca²⁺ Mobilization & PKC Activation PI3K->Ca_PKC IP3_DAG IP3 & DAG PLCg->IP3_DAG Generates IP3_DAG->Ca_PKC Effector_Functions Effector Functions (ADCC, Phagocytosis, Cytokine Release) Ca_PKC->Effector_Functions MEK_ERK->Effector_Functions

References

Application Notes and Protocols for Anti-FcεRI Antibodies in Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of anti-FcεRI antibodies in immunohistochemistry (IHC). The high-affinity IgE receptor, FcεRI, is a key player in allergic responses and is primarily expressed on mast cells and basophils.[1][2] Its detection in tissue samples via IHC is crucial for studying allergic diseases, inflammation, and the efficacy of novel therapeutics targeting the IgE-FcεRI pathway.[3]

Introduction

The high-affinity IgE receptor (FcεRI) is a multimeric protein complex that binds the Fc portion of immunoglobulin E (IgE) with high affinity.[1][4] This interaction is central to the initiation of allergic cascades. Upon cross-linking by allergens, the IgE-FcεRI complex triggers the degranulation of mast cells and basophils, leading to the release of inflammatory mediators such as histamine.[2][4] Consequently, the visualization of FcεRI in tissues is a valuable tool in allergy and immunology research. Anti-FcεRI antibodies, particularly those targeting the α-subunit (FcεRIα) which is responsible for IgE binding, are instrumental for this purpose.[4]

Applications in Research and Drug Development

The use of anti-FcεRI antibodies in immunohistochemistry has several key applications:

  • Identification and Localization of Mast Cells and Basophils: IHC with anti-FcεRI antibodies allows for the precise localization of these key effector cells within tissues, providing insights into their distribution in healthy and diseased states.

  • Studying Allergic Inflammation: Researchers can assess the infiltration of FcεRI-expressing cells in tissues affected by allergic inflammation, such as the skin in atopic dermatitis or the airways in asthma.[2]

  • Evaluating Therapeutic Efficacy: In drug development, IHC can be used to monitor changes in the number and activation state of mast cells and basophils in response to novel therapies targeting the allergic pathway.[3] This includes therapies aimed at blocking the IgE-FcεRI interaction.[3]

  • Cancer Research: Emerging evidence suggests a role for mast cells and IgE in the tumor microenvironment. IHC for FcεRI can help elucidate the involvement of these cells in cancer progression and response to immunotherapy.

Quantitative Data Summary

The following table summarizes recommended starting concentrations for anti-FcεRIα antibodies in various applications. It is important to note that optimal dilutions should be determined empirically by the end-user.

ApplicationAntibody TypeRecommended Starting ConcentrationSpecies ReactivityReference
Immunohistochemistry (Paraffin)Monoclonal (e.g., CRA1)~1 µg/mlHuman[5]
Immunohistochemistry (Frozen)Monoclonal (e.g., CRA1)~1 µg/mlHuman[5]
Western BlottingMonoclonal (e.g., CRA1)~1 µg/mlHuman[5]
Flow CytometryMonoclonal (e.g., CRA1)1-5 µg/mlHuman[5]

Experimental Protocols

Herein are detailed protocols for performing immunohistochemistry using anti-FcεRI antibodies on both paraffin-embedded and frozen tissue sections.

Protocol 1: Immunohistochemistry of Paraffin-Embedded Tissues (IHC-P)

This protocol outlines the steps for detecting FcεRI in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections on charged slides

  • Xylene or a xylene substitute

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate buffer, pH 6.0 or 1 mM EDTA, pH 9.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: anti-FcεRIα antibody

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 10 minutes each).[6]

    • Immerse in 100% ethanol (2 changes for 10 minutes each).[6]

    • Immerse in 95% ethanol for 5 minutes.[6]

    • Immerse in 70% ethanol for 5 minutes.[6]

    • Rinse with running tap water.[6]

  • Antigen Retrieval:

    • Heat-Induced Epitope Retrieval (HIER) is recommended.

    • Immerse slides in pre-heated antigen retrieval buffer (e.g., Sodium Citrate, pH 6.0) and incubate at 95-100°C for 10-20 minutes.[1] The optimal buffer and incubation time should be determined by the user.[3]

    • Allow slides to cool to room temperature for 20 minutes.[3]

    • Rinse with PBS (3 changes for 5 minutes each).

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide in PBS for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with PBS (3 changes for 5 minutes each).

  • Blocking:

    • Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.[6]

  • Primary Antibody Incubation:

    • Dilute the anti-FcεRIα primary antibody to the recommended concentration (e.g., ~1 µg/ml) in blocking buffer.

    • Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.[7]

  • Secondary Antibody and Detection:

    • Rinse with PBS (3 changes for 5 minutes each).

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 30-60 minutes at room temperature.

    • Rinse with PBS (3 changes for 5 minutes each).

    • Incubate with Streptavidin-HRP for 30 minutes at room temperature.

    • Rinse with PBS (3 changes for 5 minutes each).

  • Chromogenic Detection:

    • Incubate sections with DAB substrate solution until the desired brown staining intensity is reached (typically 2-10 minutes). Monitor under a microscope.

    • Rinse with deionized water to stop the reaction.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol (70%, 95%, 100%).

    • Clear in xylene and mount with a permanent mounting medium.

Protocol 2: Immunohistochemistry of Frozen Tissues (IHC-F)

This protocol is for the detection of FcεRI in fresh-frozen tissue sections.

Materials:

  • Fresh-frozen tissue sections on charged slides

  • Acetone (B3395972) or methanol (B129727) (ice-cold)

  • PBS

  • Blocking buffer (e.g., 5% normal goat serum with 0.3% Triton X-100 in PBS)

  • Primary antibody: anti-FcεRIα antibody

  • Fluorophore-conjugated secondary antibody

  • DAPI or other nuclear counterstain

  • Antifade mounting medium

Procedure:

  • Fixation:

    • Air dry the frozen sections for 30 minutes at room temperature.

    • Fix the sections in ice-cold acetone or methanol for 10 minutes at -20°C.[8]

    • Air dry for 10-20 minutes.[8]

    • Wash with PBS (3 changes for 5 minutes each).

  • Blocking:

    • Incubate sections with blocking buffer for 1 hour at room temperature in a humidified chamber.[8]

  • Primary Antibody Incubation:

    • Dilute the anti-FcεRIα primary antibody to the recommended concentration (e.g., ~1 µg/ml) in blocking buffer.

    • Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.[8][9]

  • Secondary Antibody Incubation:

    • Wash with PBS (3 changes for 10 minutes each).[8]

    • Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1-2 hours at room temperature, protected from light.[9]

  • Counterstaining and Mounting:

    • Wash with PBS (3 changes for 10 minutes each).[8]

    • Incubate with DAPI for 5 minutes for nuclear counterstaining.[9]

    • Rinse briefly with PBS.

    • Mount with an antifade mounting medium.

  • Visualization:

    • Visualize the staining using a fluorescence microscope with appropriate filters.

Visualization of Pathways and Workflows

FcεRI Signaling Pathway

The following diagram illustrates the canonical FcεRI signaling cascade initiated by allergen cross-linking of IgE bound to the receptor on mast cells.

FceRI_Signaling_Pathway cluster_membrane Cell Membrane Allergen Multivalent Allergen IgE IgE Allergen->IgE Binds FceRI FcεRI Receptor (αβγ2) IgE->FceRI Binds Lyn Lyn (Src Family Kinase) FceRI->Lyn Aggregation Activates ITAM ITAMs (on β and γ subunits) Lyn->ITAM Phosphorylates Syk Syk ITAM->Syk Recruits & Activates LAT LAT (Adaptor Protein) Syk->LAT Phosphorylates MAPK MAPK Pathway Syk->MAPK PLCg PLCγ LAT->PLCg Recruits & Activates PIP2 PIP2 PLCg->PIP2 Cleaves Lipid_Mediators Lipid Mediator Production PLCg->Lipid_Mediators IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER PKC PKC DAG->PKC Degranulation Degranulation (Histamine Release) Ca_ER->Degranulation PKC->Degranulation Cytokines Cytokine & Chemokine Production PKC->Cytokines MAPK->Cytokines

Caption: FcεRI signaling in mast cells leading to degranulation.

Immunohistochemistry (IHC-P) Experimental Workflow

This diagram outlines the major steps involved in the immunohistochemical staining of paraffin-embedded tissue sections.

IHC_P_Workflow Start Start: FFPE Tissue Section Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization AntigenRetrieval Antigen Retrieval (HIER) Deparaffinization->AntigenRetrieval PeroxidaseBlock Peroxidase Blocking AntigenRetrieval->PeroxidaseBlock Blocking Blocking (Normal Serum) PeroxidaseBlock->Blocking PrimaryAb Primary Antibody (anti-FcεRIα) Blocking->PrimaryAb SecondaryAb Secondary Antibody (Biotinylated) PrimaryAb->SecondaryAb Detection Detection (Streptavidin-HRP) SecondaryAb->Detection Chromogen Chromogen (DAB) Detection->Chromogen Counterstain Counterstaining (Hematoxylin) Chromogen->Counterstain DehydrationMount Dehydration & Mounting Counterstain->DehydrationMount End End: Microscopy DehydrationMount->End

Caption: Workflow for chromogenic IHC on paraffin (B1166041) sections.

Logical Relationship for Troubleshooting Weak IHC Staining

This diagram provides a logical approach to troubleshooting weak or no staining in an IHC experiment.

IHC_Troubleshooting_Logic Problem Problem: Weak or No Staining CheckControls Check Positive Control Problem->CheckControls ControlOK Control Stains OK? CheckControls->ControlOK ProtocolIssue Protocol Issue: - Antigen Retrieval - Incubation Times - Reagent Activity ControlOK->ProtocolIssue No SampleIssue Sample Issue: - Low/No Antigen - Fixation Problem ControlOK->SampleIssue Yes AntibodyIssue Primary Antibody Issue: - Titration - Storage - Viability FixProtocol Optimize Protocol AntibodyIssue->FixProtocol ProtocolIssue->AntibodyIssue ReagentIssue Reagent Issue: - Secondary Ab - Detection System ProtocolIssue->ReagentIssue ReassessSample Re-evaluate Sample SampleIssue->ReassessSample FixReagents Validate Reagents ReagentIssue->FixReagents

Caption: Troubleshooting logic for weak IHC staining results.

References

Application Notes and Protocols: Functional Assays for the High-Affinity IgE Receptor (FcεRI)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to FcεRI

The high-affinity receptor for Immunoglobulin E (IgE), Fc-epsilon RI (FcεRI), is a pivotal component of the immune system, primarily expressed on the surface of mast cells and basophils.[1][2][3] It exists as a tetrameric complex (αβγ₂) on these cells, composed of an IgE-binding α-chain, a signal-amplifying β-chain, and a disulfide-linked γ-chain homodimer.[2][3][4] The β and γ subunits contain Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) crucial for intracellular signal transduction.[2][5][6]

Activation of FcεRI occurs when a multivalent antigen binds to and cross-links receptor-bound IgE molecules.[1][5][6] This event initiates a complex signaling cascade, leading to the release of pre-formed inflammatory mediators (degranulation) and the synthesis of cytokines and chemokines.[2][7][8] This process is central to Type I hypersensitivity reactions, such as allergies and asthma, making FcεRI a key therapeutic target.[1][5]

The FcεRI Signaling Pathway

Upon antigen-mediated cross-linking, the Src family kinase Lyn phosphorylates the ITAMs on the β and γ subunits of FcεRI.[1][3][5] This creates docking sites for Spleen Tyrosine Kinase (Syk), which is subsequently activated.[6][7][9] Activated Syk phosphorylates downstream adapter proteins like Linker for Activation of T-cells (LAT), leading to the formation of a multi-protein "signalosome" complex.[4][9]

This signalosome activates multiple downstream pathways:

  • PLCγ Activation: Leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).[4][5] The resulting increase in intracellular Ca²⁺ is a critical trigger for degranulation.[10]

  • MAPK Pathway: Activation of proteins like Ras leads to the phosphorylation cascade of Raf1→MEK1→ERK1/2, which promotes the transcription and synthesis of various cytokines and chemokines.[5]

This intricate network ensures a rapid and robust response to allergens.

FceRI_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Extracellular Extracellular Space Antigen Antigen Cross-linking FceRI IgE-FcεRI Complex Lyn Lyn FceRI->Lyn Syk Syk FceRI->Syk Recruits & Activates Antigen->FceRI Cross-links LAT LAT PLCG PLCγ LAT->PLCG Activates IP3 IP3 PLCG->IP3 DAG DAG PLCG->DAG Lyn->FceRI Syk->LAT Phosphorylates Ras Ras Pathway Syk->Ras Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC DAG->PKC Degranulation Degranulation (Histamine, β-hexosaminidase) Ca2->Degranulation PKC->Degranulation MAPK MAPK Cascade (ERK1/2) Ras->MAPK Cytokines Cytokine Gene Transcription MAPK->Cytokines Degranulation_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_measure Measurement A 1. Seed RBL-2H3 cells (e.g., 1x10⁵ cells/well) B 2. Sensitize with IgE (e.g., 0.5 µg/mL anti-DNP IgE) for 24 hours A->B C 3. Wash & add test compound B->C D 4. Challenge with Antigen (e.g., 100 ng/mL DNP-BSA) for 30-60 min C->D E 5. Collect supernatant D->E F 6. Add pNAG substrate Incubate 1-2 hours E->F G 7. Add Stop Solution F->G H 8. Read Absorbance (405 nm) G->H

References

Application Notes and Protocols for Isolating Cells Expressing High Levels of FcεRI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The high-affinity IgE receptor, Fc-epsilon RI (FcεRI), is a critical component of the allergic inflammatory response. It is primarily expressed on the surface of mast cells and basophils.[1][2][3] The cross-linking of FcεRI-bound IgE by allergens triggers the degranulation of these cells, leading to the release of histamine, proteases, and other inflammatory mediators.[4][5] Consequently, the isolation of cells expressing high levels of FcεRI is paramount for studying the mechanisms of allergic diseases and for the development of novel therapeutics. This document provides detailed protocols for the isolation of these cells using two common methods: Magnetic-Activated Cell Sorting (MACS) and Fluorescence-Activated Cell Sorting (FACS).

Data Presentation

Table 1: Comparison of Cell Isolation Techniques for FcεRI-High Cells

ParameterMagnetic-Activated Cell Sorting (MACS)Fluorescence-Activated Cell Sorting (FACS)
Principle Immunomagnetic separation using antibody-coated magnetic beads.[6][7]Separation of individual cells based on fluorescently labeled antibodies.[4][8]
Selection Method Positive or negative selection.[6][7]Positive selection based on single or multiple markers.
Purity of Isolated Basophils Typically 94.0 ± 2.5% (negative selection).[9]Can exceed 98%.[10]
Recovery of Basophils Approximately 37-50% from whole blood.[11]Variable, generally lower than MACS.
Cell Viability Generally high (>98%).[11]High, but can be affected by sorting pressure and time.
Throughput High, suitable for bulk isolations.[12]Lower, suitable for smaller cell numbers and high purity.
Cost Generally lower cost per sample.Higher initial instrument cost and operational expenses.
Downstream Applications Cell culture, functional assays, molecular analysis.[9]Single-cell analysis, culture of highly pure populations.[7][10]

Experimental Protocols

Protocol 1: Isolation of Human Basophils using Immunomagnetic Negative Selection

This protocol describes the enrichment of untouched basophils from human peripheral blood by depleting other leukocyte populations.[9]

Materials:

  • Human peripheral blood collected in heparin

  • HetaSep™ solution

  • EasySep™ Human Basophil Isolation Kit (or similar)

  • Phosphate-Buffered Saline (PBS) with 2% Fetal Bovine Serum (FBS) and 1 mM EDTA

  • Appropriate magnetic separator

Procedure:

  • Red Blood Cell Sedimentation:

    • Dilute whole blood with an equal volume of PBS + 2% FBS.

    • Add HetaSep™ solution at a ratio of 1 part HetaSep™ to 5 parts blood/PBS mixture.

    • Mix well and incubate at room temperature for 20-30 minutes, or until the plasma-leukocyte layer is well-separated from the red blood cell layer.

    • Carefully collect the leukocyte-rich upper layer.

  • Immunomagnetic Labeling:

    • Centrifuge the collected leukocytes at 300 x g for 10 minutes.

    • Resuspend the cell pellet in the recommended buffer at a concentration of 1 x 10^8 cells/mL.

    • Add the negative selection antibody cocktail (targeting non-basophils like T cells, B cells, monocytes, etc.) and incubate at room temperature for 10 minutes.

    • Add the magnetic particles and incubate for a further 5 minutes.

  • Magnetic Separation:

    • Bring the cell suspension volume up to 2.5 mL with buffer.

    • Place the tube in the magnet and incubate for 5 minutes.

    • In one continuous motion, pour the supernatant containing the enriched basophils into a new tube. The magnetically labeled, unwanted cells will remain attached to the side of the original tube.

    • The enriched basophil population is now ready for downstream applications.

Protocol 2: Isolation of Mast Cells by Fluorescence-Activated Cell Sorting (FACS)

This protocol allows for the isolation of a highly pure population of mast cells based on the co-expression of FcεRI and c-Kit (CD117).[2][4]

Materials:

  • Single-cell suspension from tissue digest (e.g., skin, lung) or cell culture.[2][4]

  • FACS Buffer (PBS + 0.5% BSA + 2 mM EDTA)

  • Anti-human FcεRIα antibody (e.g., clone CRA-1), conjugated to a fluorophore (e.g., APC).[13][14]

  • Anti-human c-Kit (CD117) antibody, conjugated to a different fluorophore (e.g., PE).[2][4]

  • Viability dye (e.g., DAPI, Propidium Iodide)

  • Flow cytometer with sorting capabilities

Procedure:

  • Cell Preparation:

    • Start with a single-cell suspension. For tissue samples, this involves mechanical dissociation and enzymatic digestion.[4]

    • Wash the cells with cold FACS buffer and centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in FACS buffer to a concentration of 1 x 10^7 cells/mL.

  • Antibody Staining:

    • Add the anti-FcεRI and anti-c-Kit antibodies at their predetermined optimal concentrations.

    • Incubate on ice or at 4°C for 30 minutes in the dark.

    • Wash the cells twice with cold FACS buffer to remove unbound antibodies.

    • Resuspend the cells in FACS buffer containing a viability dye just before analysis.

  • FACS Sorting:

    • Set up the flow cytometer with appropriate compensation controls.

    • Gate on single, viable cells.

    • Identify the mast cell population as cells that are double-positive for FcεRI and c-Kit (FcεRI+/c-Kit+).[2]

    • Sort the target population into a collection tube containing cell culture medium or appropriate buffer.

Visualizations

FcεRI Signaling Pathway

FceRI_Signaling_Pathway Antigen Antigen IgE IgE Antigen->IgE Binds FceRI FcεRI IgE->FceRI Cross-links Lyn Lyn FceRI->Lyn Activates Syk Syk FceRI->Syk Recruits & Activates Lyn->FceRI Phosphorylates ITAMs LAT LAT Syk->LAT Phosphorylates PLCg PLCγ LAT->PLCg Activates Ras_Pathway Ras/MAPK Pathway LAT->Ras_Pathway Activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Degranulation Degranulation (Histamine Release) Ca_release->Degranulation PKC->Degranulation Cytokine_Production Cytokine & Eicosanoid Production Ras_Pathway->Cytokine_Production

Caption: Overview of the FcεRI signaling cascade leading to mast cell activation.

Experimental Workflow: Magnetic-Activated Cell Sorting (MACS)

MACS_Workflow Start Whole Blood Sample RBC_Lysis Red Blood Cell Sedimentation/Lysis Start->RBC_Lysis Leukocytes Leukocyte Suspension RBC_Lysis->Leukocytes Labeling Incubate with Antibody Cocktail & Magnetic Beads Leukocytes->Labeling Labeled_Cells Magnetically Labeled Cell Suspension Labeling->Labeled_Cells Separation Place in Magnetic Field Labeled_Cells->Separation Unlabeled Unlabeled Fraction (Enriched Basophils) Separation->Unlabeled Collect Labeled_Depleted Labeled Fraction (Depleted Cells) Separation->Labeled_Depleted Discard Downstream Downstream Applications Unlabeled->Downstream

Caption: Workflow for isolating basophils using negative selection MACS.

Experimental Workflow: Fluorescence-Activated Cell Sorting (FACS)

FACS_Workflow Start Single-Cell Suspension Staining Stain with Fluorescent Antibodies (α-FcεRI, α-c-Kit) & Viability Dye Start->Staining Stained_Cells Stained Cell Suspension Staining->Stained_Cells FACS_Analysis Flow Cytometry Analysis & Gating Stained_Cells->FACS_Analysis Gating Gate on Single, Viable, FcεRI+/c-Kit+ Cells FACS_Analysis->Gating Sorting Sort Target Population Gating->Sorting Pure_Mast_Cells Highly Pure Mast Cells Sorting->Pure_Mast_Cells Downstream Downstream Applications Pure_Mast_Cells->Downstream

Caption: Workflow for isolating mast cells using FACS.

References

Application Notes & Protocols: Targeting FcεRI in Autoimmune Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the high-affinity IgE receptor (FcεRI) as a therapeutic target in autoimmune diseases. Detailed protocols for key experiments are included to facilitate research and development in this area.

Introduction to FcεRI in Autoimmunity

The high-affinity IgE receptor, FcεRI, is a critical component of the immune system, primarily known for its role in allergic reactions.[1] It is predominantly expressed on the surface of mast cells and basophils.[2][3] The receptor is a tetrameric complex composed of an α-chain that binds IgE, a β-chain, and two disulfide-linked γ-chains that are crucial for signal transduction.[2][4] Upon cross-linking by antigen-bound IgE, FcεRI initiates a signaling cascade that leads to the release of a wide array of inflammatory mediators, including histamine (B1213489), proteases, prostaglandins, leukotrienes, and various cytokines and chemokines.[1][2]

While the role of FcεRI in Type I hypersensitivity is well-established, emerging evidence points to its significant involvement in the pathophysiology of several autoimmune diseases. In these conditions, autoreactive IgE antibodies can bind to self-antigens, leading to the activation of mast cells and basophils via FcεRI and contributing to chronic inflammation and tissue damage.[5][6] This has positioned FcεRI as a promising therapeutic target for a range of autoimmune disorders beyond classic allergic conditions.[7][8]

FcεRI in Specific Autoimmune Diseases

Bullous Pemphigoid (BP)

Bullous Pemphigoid is an autoimmune blistering skin disease characterized by autoantibodies against components of the dermal-epidermal junction, BP180 and BP230.[9] A significant body of evidence supports the role of IgE autoantibodies and FcεRI-expressing cells, particularly eosinophils and mast cells, in the pathogenesis of BP.[9][10][11] Studies have shown the expression of FcεRI on peripheral and tissue eosinophils from BP patients.[10] The binding of IgE autoantibodies to FcεRI on these cells is thought to trigger their degranulation and the release of inflammatory mediators, contributing to blister formation.[12]

Therapeutic strategies targeting the IgE-FcεRI axis, such as the anti-IgE monoclonal antibody omalizumab, have shown promise in treating BP.[11][12][13] Omalizumab works by sequestering free IgE, which in turn leads to the downregulation of FcεRI expression on mast cells and basophils.[12][14]

Systemic Lupus Erythematosus (SLE)

Systemic Lupus Erythematosus is a complex autoimmune disease characterized by the production of autoantibodies against nuclear antigens. While Fc gamma receptors (FcγR) have been the primary focus in SLE research, emerging evidence suggests a potential role for FcεRI.[15][16][17] Genetic variations in Fc receptor genes have been identified as susceptibility factors for SLE.[16] Further research is needed to fully elucidate the contribution of FcεRI to the pathogenesis of SLE.

Other Autoimmune Diseases

The involvement of FcεRI is also being investigated in other autoimmune conditions:

  • Rheumatoid Arthritis: Mast cells are implicated in the pathology of rheumatoid arthritis, and their activation can be dependent on antibodies, suggesting a potential role for FcεRI.[18]

  • Psoriasis: Studies have found elevated serum IgE levels in patients with psoriasis, and the co-expression of IgE and FcεRI on various immune cells in psoriatic lesions suggests a potential pathogenic role.[19]

  • Chronic Urticaria: A subset of chronic urticaria cases has an autoimmune basis, with IgG autoantibodies against FcεRI or IgE leading to mast cell activation.[8][20]

Therapeutic Strategies Targeting FcεRI

Several therapeutic approaches are being explored to target the FcεRI pathway in autoimmune diseases:

  • Anti-IgE Antibodies: Omalizumab is a humanized monoclonal antibody that binds to the Cε3 domain of IgE, preventing its interaction with FcεRI.[4] This leads to a reduction in free IgE and subsequent downregulation of FcεRI expression on effector cells.[14] Another anti-IgE antibody, ligelizumab, has shown a stronger capacity to block IgE binding to FcεRI compared to omalizumab.[20]

  • Anti-FcεRI Antibodies: Monoclonal antibodies that directly target the FcεRI receptor are also under investigation.[21] These antibodies can potentially block IgE binding or induce receptor internalization.

  • Inhibition of Downstream Signaling: Targeting the intracellular signaling molecules activated upon FcεRI cross-linking is another viable strategy.[22][23] This includes inhibitors of tyrosine kinases such as Syk.[3]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the role of FcεRI and the effects of targeting this pathway in autoimmune diseases.

Table 1: Effect of Omalizumab Treatment in Bullous Pemphigoid

ParameterBaselinePost-Treatment (4 months)Patient OutcomeReference
Patient 1 [12]
FcεRI+ cells in lesional skinHighReducedMarked improvement
IgE+ cells in lesional skinHighReducedMarked improvement
FcεRI expression on basophilsHighReducedMarked improvement
Patient 2 [12]
FcεRI+ cells in lesional skinHighReducedMarked improvement
IgE+ cells in lesional skinHighReducedMarked improvement
FcεRI expression on basophilsHighReducedMarked improvement

Table 2: FcεRI Expression in Psoriasis

ParameterPsoriatic LesionsNormal SkinSignificanceReference
IgE+ cellsSignificantly increasedLowp < 0.05[19]
FcεRI+ cellsSignificantly increasedLowp < 0.05[19]

Experimental Protocols

Protocol 1: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol is used to quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.[24][25][26]

Materials:

  • Mast cell line (e.g., RBL-2H3) or primary mast cells[24]

  • Cell culture medium (e.g., DMEM with 10% FBS)[24]

  • Anti-DNP IgE[24]

  • DNP-BSA (antigen)[24]

  • Tyrode's buffer[24]

  • Test compound (e.g., FcεRI inhibitor)

  • pNAG (p-Nitrophenyl-N-acetyl-β-D-glucosaminide) substrate solution[24]

  • Stop buffer (0.1 M Carbonate/Bicarbonate buffer, pH 10.0)[24]

  • Triton X-100 (for total release control)[24]

  • 96-well plates

Procedure:

  • Cell Seeding and Sensitization:

    • Seed mast cells (e.g., 1 x 10^5 cells/well) in a 96-well plate and allow them to adhere overnight.[24]

    • Sensitize the cells by incubating with anti-DNP IgE (e.g., 0.5 µg/mL) for 24 hours.[24]

  • Compound Treatment:

    • Wash the sensitized cells twice with Tyrode's buffer.[24]

    • Add different concentrations of the test compound diluted in Tyrode's buffer to the wells and incubate for 30 minutes at 37°C.[24] Include a vehicle control.

  • Degranulation Induction:

    • Induce degranulation by adding DNP-BSA (e.g., 100 ng/mL) to the wells.[24]

    • Controls:

      • Positive Control (Maximum Degranulation): Add DNP-BSA without any inhibitor.[24]

      • Negative Control (Spontaneous Release): Add Tyrode's buffer instead of DNP-BSA.[24]

      • Total Release: Lyse a separate set of untreated cells with 0.1% Triton X-100.[24]

    • Incubate the plate for 1 hour at 37°C.[24]

  • β-Hexosaminidase Assay:

    • Centrifuge the plate at 300 x g for 5 minutes.[24]

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[24]

    • Add 50 µL of pNAG substrate solution to each well.[24]

    • Incubate at 37°C for 1-2 hours.[24]

    • Stop the reaction by adding 150 µL of stop buffer.[24]

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each sample relative to the total release control.

    • Determine the inhibitory effect of the test compound.

Protocol 2: Measurement of Cytokine Release from Mast Cells and Basophils

This protocol describes the measurement of newly synthesized inflammatory mediators, such as cytokines (e.g., TNF-α, IL-6), released from activated mast cells or basophils.[27][28][29][30]

Materials:

  • Mast cells or purified basophils

  • Cell culture medium

  • Stimulating agent (e.g., anti-IgE antibody, antigen)

  • Test compound

  • Commercially available ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)[31]

  • 96-well plates

Procedure:

  • Cell Stimulation:

    • Plate mast cells or basophils in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with an appropriate agonist (e.g., anti-IgE antibody or antigen) for a suitable duration (e.g., 4-24 hours) to allow for cytokine synthesis and release.[30]

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the cell culture supernatants.[31] Supernatants can be stored at -80°C for later analysis.[31]

  • Cytokine Quantification (ELISA):

    • Quantify the concentration of the target cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.[31]

    • This typically involves creating a standard curve with recombinant cytokines, adding samples and standards to an antibody-coated plate, followed by incubation with a detection antibody, an enzyme conjugate, and a substrate for color development.[31]

  • Data Analysis:

    • Calculate the cytokine concentrations in each sample by interpolating from the standard curve.[31]

    • Determine the effect of the test compound on cytokine release.

Protocol 3: Analysis of FcεRI Signaling Events

This protocol outlines methods to study the early signaling events following FcεRI activation, such as protein tyrosine phosphorylation.[32][33]

Materials:

  • Mast cells

  • Stimulating agent (e.g., antigen)

  • Lysis buffer

  • Antibodies for immunoprecipitation (e.g., anti-FcεRIβ) and western blotting (e.g., anti-phosphotyrosine, anti-Syk, anti-LAT)

  • Protein A/G beads

  • SDS-PAGE gels and western blotting apparatus

Procedure:

  • Cell Stimulation and Lysis:

    • Sensitize mast cells with IgE.

    • Stimulate the cells with antigen for various short time points (e.g., 0, 1, 5, 15 minutes).

    • Immediately lyse the cells on ice with an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation (optional):

    • To analyze the phosphorylation of specific proteins, perform immunoprecipitation using an antibody against the protein of interest (e.g., FcεRIβ, Syk).

    • Incubate cell lysates with the antibody, followed by protein A/G beads to pull down the protein-antibody complexes.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins in the total cell lysates or immunoprecipitates by SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF).

    • Probe the membrane with primary antibodies against phosphotyrosine or specific phosphorylated signaling proteins.

    • Use appropriate secondary antibodies and a detection system to visualize the protein bands.

  • Data Analysis:

    • Analyze the changes in protein phosphorylation at different time points of stimulation.

    • Co-immunoprecipitation can be used to study protein-protein interactions within the signaling complex.[32][33]

Visualizations

Signaling Pathway

FceRI_Signaling_Pathway IgE IgE FceRI α β γ IgE->FceRI:alpha Binds Antigen Antigen Antigen->IgE Cross-links Lyn Lyn FceRI->Lyn Activates Syk Syk FceRI->Syk Recruits & Activates Lyn->FceRI:beta Phosphorylates ITAMs Lyn->FceRI:gamma Phosphorylates ITAMs LAT LAT Syk->LAT Phosphorylates PLCg PLCγ Syk->PLCg Phosphorylates Vav Vav Syk->Vav Phosphorylates LAT->PLCg Recruits PI3K PI3K LAT->PI3K Recruits Ca_Mobilization Ca²⁺ Mobilization PLCg->Ca_Mobilization Leads to NFkB NF-κB PLCg->NFkB Activates Ras Ras Vav->Ras Activates MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Ras->MAPK_Cascade Activates NFAT NFAT Ca_Mobilization->NFAT Activates Degranulation Degranulation (Histamine, etc.) Ca_Mobilization->Degranulation Lipid_Mediators Lipid Mediators (Leukotrienes, Prostaglandins) Ca_Mobilization->Lipid_Mediators AP1 AP-1 MAPK_Cascade->AP1 Activates Cytokine_Production Cytokine & Chemokine Production NFAT->Cytokine_Production NFkB->Cytokine_Production AP1->Cytokine_Production

Caption: FcεRI signaling pathway in mast cells and basophils.

Experimental Workflow

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Cell Culture & Sensitization with IgE start->cell_culture compound_treatment Treatment with Test Compound cell_culture->compound_treatment stimulation Stimulation with Antigen compound_treatment->stimulation degranulation_assay Degranulation Assay (β-Hexosaminidase) stimulation->degranulation_assay Immediate (minutes) cytokine_assay Cytokine Release Assay (ELISA) stimulation->cytokine_assay Delayed (hours) signaling_assay Signaling Pathway Analysis (Western Blot) stimulation->signaling_assay Early (seconds to minutes) data_analysis Data Analysis & Interpretation degranulation_assay->data_analysis cytokine_assay->data_analysis signaling_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for studying FcεRI inhibitors.

Therapeutic Targeting Logic

Therapeutic_Targeting_Logic Autoimmune_Disease Autoimmune Disease (e.g., Bullous Pemphigoid) Autoreactive_IgE Autoreactive IgE Autoimmune_Disease->Autoreactive_IgE Produces FceRI_Activation FcεRI Activation on Mast Cells/Basophils Autoreactive_IgE->FceRI_Activation Triggers Inflammatory_Mediators Release of Inflammatory Mediators FceRI_Activation->Inflammatory_Mediators Leads to Tissue_Damage Tissue Damage & Inflammation Inflammatory_Mediators->Tissue_Damage Causes Target_IgE Target: IgE (e.g., Omalizumab) Target_IgE->Autoreactive_IgE Blocks Target_FceRI Target: FcεRI (e.g., Anti-FcεRI Ab) Target_FceRI->FceRI_Activation Blocks Target_Signaling Target: Downstream Signaling (e.g., Syk Inhibitors) Target_Signaling->Inflammatory_Mediators Inhibits

Caption: Logic of therapeutic targeting of the FcεRI pathway.

References

Application Notes and Protocols: Developing Assays to Screen for F-CRI1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The high-affinity IgE receptor, FcεRI, hereafter referred to as F-CRI1, is a critical component of the allergic inflammatory response. It is primarily expressed on the surface of mast cells and basophils.[1] The cross-linking of this compound by allergen-specific IgE antibodies triggers a complex signaling cascade, leading to the degranulation of these cells and the release of potent inflammatory mediators such as histamine, leukotrienes, and prostaglandins.[2][3] This physiological response is central to the pathophysiology of allergic diseases, including asthma, allergic rhinitis, and atopic dermatitis. Consequently, the inhibition of the this compound signaling pathway presents a promising therapeutic strategy for the management of these conditions.

These application notes provide a comprehensive overview of various biochemical and cell-based assays designed for the high-throughput screening (HTS) and characterization of this compound inhibitors. Detailed protocols for key methodologies are provided to enable researchers to identify and validate novel therapeutic candidates targeting the this compound pathway.

This compound Signaling Pathway

Upon antigen-mediated cross-linking of IgE bound to this compound, a signaling cascade is initiated, leading to cellular activation. The key events in this pathway are depicted in the diagram below. The process begins with the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the β and γ subunits of this compound by the Src family kinase Lyn.[1][3] This creates docking sites for spleen tyrosine kinase (Syk), which, upon activation, phosphorylates downstream adaptor proteins, leading to the activation of multiple signaling pathways, including the PLCγ/calcium mobilization pathway and the Ras/MAPK pathway.[2][3] These pathways culminate in the release of inflammatory mediators and the transcription of cytokine genes.

F_CRI1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm IgE IgE F_CRI1 This compound IgE->F_CRI1 Binding Antigen Antigen Antigen->F_CRI1 Cross-linking Lyn Lyn F_CRI1->Lyn Activation Syk Syk F_CRI1->Syk Recruitment & Activation Lyn->F_CRI1 ITAM Phosphorylation LAT LAT Syk->LAT Phosphorylation PLCg PLCγ LAT->PLCg Activation PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC Degranulation Degranulation (Histamine Release) Ca2_release->Degranulation Ras_MAPK Ras-MAPK Pathway PKC->Ras_MAPK Cytokine_Gene_Expression Cytokine Gene Expression Ras_MAPK->Cytokine_Gene_Expression

This compound Signaling Pathway Diagram.

High-Throughput Screening (HTS) Assays for this compound Inhibitors

A tiered approach is recommended for screening potential this compound inhibitors, starting with biochemical assays to identify direct binders, followed by cell-based assays to confirm functional activity.

Biochemical Assays

1. Fluorescence Polarization (FP) Assay

The FP assay is a homogeneous technique used to monitor the binding of a small fluorescently labeled ligand to a larger protein.[4][5] In the context of this compound, this assay can be designed to screen for inhibitors that disrupt the interaction between this compound and a key binding partner, such as a fluorescently labeled IgE fragment. When the fluorescent ligand is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger this compound protein, its tumbling is restricted, leading to an increase in fluorescence polarization.[4] Test compounds that inhibit this interaction will cause a decrease in the FP signal.

FP_Assay_Workflow cluster_workflow Fluorescence Polarization Assay Workflow start Start add_components Add this compound, Fluorescent Ligand, and Test Compound to well start->add_components incubate Incubate at RT add_components->incubate read_fp Read Fluorescence Polarization incubate->read_fp analyze Analyze Data (Calculate % Inhibition) read_fp->analyze end End analyze->end

Fluorescence Polarization Assay Workflow.

2. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is a bead-based, no-wash immunoassay that is highly sensitive and amenable to HTS.[6][7] For screening this compound inhibitors, one could use a biotinylated this compound protein captured on streptavidin-coated donor beads and an acceptor bead conjugated to an antibody that recognizes this compound or its binding partner. In the presence of a binding interaction, the donor and acceptor beads are brought into close proximity, resulting in a luminescent signal.[6] Inhibitors of this interaction will disrupt the complex, leading to a decrease in the signal.

AlphaLISA_Workflow cluster_workflow AlphaLISA Assay Workflow start Start add_components Add Biotinylated this compound, Acceptor Beads, and Test Compound start->add_components incubate1 Incubate add_components->incubate1 add_donor Add Streptavidin-Donor Beads incubate1->add_donor incubate2 Incubate in Dark add_donor->incubate2 read_signal Read AlphaLISA Signal incubate2->read_signal analyze Analyze Data read_signal->analyze end End analyze->end

AlphaLISA Assay Workflow Diagram.
Cell-Based Assays

1. β-Hexosaminidase Release Assay

This colorimetric assay measures the release of the granular enzyme β-hexosaminidase from activated mast cells or basophils, which serves as a marker for degranulation.[8][9] Cells are sensitized with IgE and then challenged with an antigen to induce this compound cross-linking and degranulation. The amount of β-hexosaminidase released into the supernatant is quantified by measuring the cleavage of a chromogenic substrate. Inhibitors of this compound signaling will reduce the amount of enzyme released.

2. Calcium Influx Assay

This compound activation leads to a rapid increase in intracellular calcium concentration, which is a critical event for degranulation.[10] This can be monitored using fluorescent calcium indicators, such as Fura-2 or Fluo-4. Cells are loaded with the dye, and the change in fluorescence upon stimulation is measured using a fluorescence plate reader or flow cytometer. This compound inhibitors are expected to block or reduce the antigen-induced calcium influx.

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Assay for this compound Inhibitors

Materials:

  • Recombinant human this compound protein

  • Fluorescently labeled IgE peptide (e.g., FITC-IgE)

  • Assay Buffer: 20 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.4

  • Test compounds dissolved in DMSO

  • 384-well, low-volume, black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a stock solution of this compound and FITC-IgE in Assay Buffer.

  • In a 384-well plate, add 5 µL of test compound at various concentrations. For controls, add 5 µL of DMSO.

  • Add 10 µL of this compound solution to each well.

  • Add 5 µL of FITC-IgE solution to each well.

  • Mix gently and incubate for 30 minutes at room temperature, protected from light.

  • Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters for FITC.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

Protocol 2: AlphaLISA for this compound Inhibitors

Materials:

  • Biotinylated recombinant human this compound

  • AlphaLISA acceptor beads conjugated to an anti-F-CRI1 antibody

  • Streptavidin-coated AlphaLISA donor beads

  • AlphaLISA Assay Buffer

  • Test compounds in DMSO

  • 384-well white microplates

  • AlphaLISA-compatible plate reader

Procedure:

  • Add 2.5 µL of test compound to the wells of a 384-well plate.

  • Add 2.5 µL of a mixture of biotinylated this compound and acceptor beads to each well.

  • Incubate for 60 minutes at room temperature.

  • Add 5 µL of streptavidin-donor beads to each well under subdued light.

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate on an AlphaLISA-compatible reader.

  • Determine the IC50 values for active compounds.

Protocol 3: β-Hexosaminidase Release Assay

Materials:

  • RBL-2H3 cells (rat basophilic leukemia cell line)

  • Anti-DNP IgE

  • DNP-HSA (dinitrophenyl-human serum albumin)

  • Tyrode's buffer

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)

  • Stop solution (0.1 M Na2CO3/NaHCO3, pH 10.0)

  • 96-well cell culture plates

  • Colorimetric plate reader

Procedure:

  • Seed RBL-2H3 cells in a 96-well plate and grow overnight.

  • Sensitize the cells with anti-DNP IgE (0.5 µg/mL) for 2 hours at 37°C.

  • Wash the cells twice with Tyrode's buffer.

  • Pre-incubate the cells with test compounds for 30 minutes.

  • Stimulate the cells with DNP-HSA (100 ng/mL) for 30 minutes at 37°C.

  • Collect the supernatant. To measure total β-hexosaminidase release, lyse a set of control cells with 0.1% Triton X-100.

  • Transfer 50 µL of supernatant to a new 96-well plate.

  • Add 50 µL of PNAG solution and incubate for 1 hour at 37°C.

  • Stop the reaction by adding 200 µL of stop solution.

  • Read the absorbance at 405 nm.

  • Calculate the percentage of β-hexosaminidase release, with 100% release defined by the lysed cells.

Data Presentation

The inhibitory activity of compounds identified through these screening assays should be quantified and presented in a clear, tabular format to facilitate comparison.

Table 1: Inhibitory Activity of Lead Compounds in Biochemical Assays

Compound IDFP Assay IC₅₀ (µM)AlphaLISA IC₅₀ (µM)
This compound-Inhib-0011.2 ± 0.20.8 ± 0.1
This compound-Inhib-0025.8 ± 0.73.5 ± 0.4
This compound-Inhib-0030.5 ± 0.10.3 ± 0.05
This compound-Inhib-00412.3 ± 1.59.8 ± 1.1

Table 2: Functional Inhibition by Lead Compounds in Cell-Based Assays

Compound IDβ-Hexosaminidase Release IC₅₀ (µM)Calcium Influx IC₅₀ (µM)
This compound-Inhib-0012.5 ± 0.41.8 ± 0.3
This compound-Inhib-00210.1 ± 1.28.2 ± 0.9
This compound-Inhib-0030.9 ± 0.10.6 ± 0.08
This compound-Inhib-004> 25> 25

The assays and protocols described herein provide a robust framework for the discovery and characterization of novel this compound inhibitors. By employing a combination of biochemical and cell-based screening methods, researchers can effectively identify potent and selective compounds with therapeutic potential for the treatment of allergic diseases. The provided diagrams and structured data presentation formats are intended to facilitate experimental design and data interpretation in the pursuit of new anti-allergic therapies.

References

Application Notes and Protocols for F-CRI1 Genotyping in Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The high-affinity IgE receptor, FcεRI, is a critical component of the allergic inflammatory cascade. The alpha subunit of this receptor (FcεRIα), encoded by the FCER1A gene, is responsible for binding immunoglobulin E (IgE). Genetic variations, particularly single nucleotide polymorphisms (SNPs), within the FCER1A gene have been associated with altered total serum IgE levels and susceptibility to allergic diseases such as asthma, atopic dermatitis, and chronic urticaria. Accurate genotyping of these FCER1A variants is therefore crucial for clinical research, patient stratification, and the development of targeted therapies.

These application notes provide detailed protocols for three commonly used methods for FCER1A genotyping: Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP), Sanger Sequencing, and Real-Time PCR (TaqMan Assay). A comparison of these methods is also presented to aid researchers in selecting the most appropriate technique for their clinical study needs.

Clinically Relevant FCER1A Polymorphisms

Several polymorphisms in the FCER1A gene have been identified as having clinical significance. The most extensively studied include:

  • rs2251746 (-66T>C): Located in the promoter region, this SNP has been associated with altered FCER1A expression and total serum IgE levels.

  • rs2427837 (-315C>T): Also in the promoter region, this variant is in strong linkage disequilibrium with rs2251746 and has been linked to IgE levels and atopic diseases.[1]

  • rs2427827 (-344C>T): This promoter polymorphism has been associated with aspirin-induced urticaria and total serum IgE levels in allergic individuals.[2]

Genotyping these and other relevant SNPs can provide valuable insights into an individual's predisposition to allergic conditions and their potential response to immunomodulatory therapies.

Comparison of Genotyping Methods

The choice of genotyping method depends on various factors, including the required throughput, cost, and desired level of accuracy. The following table summarizes the key characteristics of the three methods detailed in this document.

FeaturePCR-RFLPSanger SequencingReal-Time PCR (TaqMan)
Principle Restriction enzyme digestion of PCR productsDideoxy chain termination methodAllele-specific probe hybridization and 5' nuclease activity
Accuracy HighVery High (Gold Standard)[3][4]Very High[5][6]
Sensitivity ModerateHighVery High
Throughput Low to MediumLow to MediumHigh
Cost per Sample LowHighMedium to High (reagents)
Labor Intensity HighHighLow
Turnaround Time LongLongFast
Detection of Novel Variants NoYesNo

Experimental Protocols

PCR-Restriction Fragment Length Polymorphism (PCR-RFLP)

PCR-RFLP is a classic and cost-effective method for genotyping known SNPs that alter a restriction enzyme recognition site.

Workflow for PCR-RFLP Genotyping:

cluster_0 PCR-RFLP Workflow Genomic DNA Extraction Genomic DNA Extraction PCR Amplification PCR Amplification Genomic DNA Extraction->PCR Amplification DNA Template Restriction Enzyme Digestion Restriction Enzyme Digestion PCR Amplification->Restriction Enzyme Digestion PCR Product Gel Electrophoresis Gel Electrophoresis Restriction Enzyme Digestion->Gel Electrophoresis Digested Fragments Genotype Determination Genotype Determination Gel Electrophoresis->Genotype Determination Band Pattern

Caption: Workflow for SNP genotyping using PCR-RFLP.

Protocol for Genotyping FCER1A rs2427837 (C>T)

This protocol is a representative example. Specific primers and restriction enzymes will vary for other SNPs.

a. Genomic DNA Extraction: Extract high-quality genomic DNA from whole blood, saliva, or buccal swabs using a commercially available kit according to the manufacturer's instructions.

b. PCR Amplification:

  • Primers:

    • Forward: 5'-AGGTGCCCACTTTATTCTGAGC-3'

    • Reverse: 5'-TGCAGGGAGAGGAAGAGAAA-3'

  • PCR Reaction Mix (25 µL):

    • Genomic DNA (50 ng/µL): 1 µL

    • Forward Primer (10 µM): 1 µL

    • Reverse Primer (10 µM): 1 µL

    • 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl2): 12.5 µL

    • Nuclease-free water: 9.5 µL

  • PCR Cycling Conditions:

    • Initial Denaturation: 95°C for 5 minutes

    • 35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 60°C for 30 seconds

      • Extension: 72°C for 45 seconds

    • Final Extension: 72°C for 7 minutes

    • Hold: 4°C

c. Restriction Enzyme Digestion:

  • The C allele of rs2427837 creates a recognition site for the restriction enzyme Hin1II (or a compatible isoschizomer).

  • Digestion Reaction Mix (20 µL):

    • PCR Product: 10 µL

    • 10x Restriction Buffer: 2 µL

    • Hin1II (10 U/µL): 1 µL

    • Nuclease-free water: 7 µL

  • Incubate at 37°C for 2-4 hours or overnight.

d. Gel Electrophoresis:

  • Prepare a 3% agarose (B213101) gel containing a fluorescent DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).

  • Load the entire digestion reaction mixed with loading dye into the wells.

  • Run the gel at 100V for 45-60 minutes.

  • Visualize the DNA fragments under UV light.

e. Genotype Determination:

  • CC Genotype: Two smaller digested fragments.

  • TT Genotype: One larger undigested fragment.

  • CT Genotype: Three fragments (one large undigested and two smaller digested).

Sanger Sequencing

Sanger sequencing is considered the gold standard for mutation detection and can identify both known and novel variants.

Workflow for Sanger Sequencing Genotyping:

cluster_1 Sanger Sequencing Workflow Genomic DNA Extraction Genomic DNA Extraction PCR Amplification PCR Amplification Genomic DNA Extraction->PCR Amplification DNA Template PCR Product Purification PCR Product Purification PCR Amplification->PCR Product Purification Amplicons Cycle Sequencing Cycle Sequencing PCR Product Purification->Cycle Sequencing Purified Template Capillary Electrophoresis Capillary Electrophoresis Cycle Sequencing->Capillary Electrophoresis Labeled Fragments Sequence Analysis Sequence Analysis Capillary Electrophoresis->Sequence Analysis Chromatogram

Caption: Workflow for SNP genotyping using Sanger sequencing.

Protocol for Sequencing the FCER1A Promoter Region

a. Genomic DNA Extraction: As described in the PCR-RFLP protocol.

b. PCR Amplification:

  • Design primers to amplify the region containing the SNP of interest. For example, to sequence the region containing rs2251746 and rs2427837:

    • Forward: 5'-GCTTCGTGCTTTGGACTACC-3'

    • Reverse: 5'-GTCCTTTCCAGGGGAGAGAG-3'

  • Perform PCR amplification as described in the PCR-RFLP protocol, optimizing the annealing temperature and extension time based on the primer and amplicon characteristics.

c. PCR Product Purification:

  • Purify the PCR product to remove unincorporated dNTPs and primers using a commercial PCR purification kit or enzymatic cleanup (e.g., ExoSAP-IT).[7]

  • Quantify the purified PCR product.

d. Cycle Sequencing:

  • Set up the cycle sequencing reaction using a BigDye Terminator Cycle Sequencing Kit.

  • Sequencing Reaction Mix (10 µL):

    • Purified PCR Product (20 ng/100 bp): 1-3 µL

    • Sequencing Primer (3.2 µM): 1 µL (either the forward or reverse PCR primer can be used)

    • BigDye Terminator Ready Reaction Mix: 2 µL

    • 5x Sequencing Buffer: 1 µL

    • Nuclease-free water: to 10 µL

  • Cycle Sequencing Conditions:

    • Initial Denaturation: 96°C for 1 minute

    • 25 Cycles:

      • Denaturation: 96°C for 10 seconds

      • Annealing: 50°C for 5 seconds

      • Extension: 60°C for 4 minutes

    • Hold: 4°C

e. Capillary Electrophoresis:

  • Purify the cycle sequencing product to remove unincorporated dye terminators.

  • Resuspend the purified product in Hi-Di Formamide.

  • Denature at 95°C for 3 minutes and immediately place on ice.

  • Load the sample onto an automated capillary electrophoresis DNA sequencer.

f. Sequence Analysis:

  • Analyze the resulting chromatogram using appropriate software (e.g., Chromas, FinchTV).

  • Align the sequence to the FCER1A reference sequence to identify the nucleotide at the SNP position.

Real-Time PCR (TaqMan Assay)

TaqMan assays are a high-throughput, accurate, and rapid method for genotyping known SNPs.

Workflow for TaqMan Genotyping:

cluster_2 TaqMan Workflow Genomic DNA Extraction Genomic DNA Extraction Real-Time PCR Reaction Setup Real-Time PCR Reaction Setup Genomic DNA Extraction->Real-Time PCR Reaction Setup DNA Template Real-Time PCR Amplification & Detection Real-Time PCR Amplification & Detection Real-Time PCR Reaction Setup->Real-Time PCR Amplification & Detection Reaction Plate Allelic Discrimination Analysis Allelic Discrimination Analysis Real-Time PCR Amplification & Detection->Allelic Discrimination Analysis Fluorescence Data

Caption: Workflow for SNP genotyping using a TaqMan assay.

Protocol for Genotyping FCER1A rs2251746 (T>C) using a TaqMan Assay

a. Genomic DNA Extraction: As described in the PCR-RFLP protocol.

b. Real-Time PCR Reaction Setup:

  • Use a pre-designed TaqMan SNP Genotyping Assay for rs2251746 (commercially available). This assay includes two allele-specific probes (one for the T allele labeled with VIC dye and one for the C allele labeled with FAM dye) and a pair of locus-specific primers.[8]

  • Reaction Mix (10 µL):

    • TaqMan Genotyping Master Mix (2x): 5 µL

    • TaqMan SNP Genotyping Assay (20x): 0.5 µL

    • Genomic DNA (10 ng/µL): 1 µL

    • Nuclease-free water: 3.5 µL

  • Pipette the reaction mix into a 96- or 384-well real-time PCR plate.

c. Real-Time PCR Amplification and Detection:

  • Run the plate on a real-time PCR instrument with the following cycling conditions (example):

    • Enzyme Activation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

  • The instrument will measure the fluorescence of both VIC and FAM dyes at the end of each cycle.

d. Allelic Discrimination Analysis:

  • The real-time PCR software will generate an allelic discrimination plot based on the end-point fluorescence.

  • TT Genotype: High VIC fluorescence.

  • CC Genotype: High FAM fluorescence.

  • TC Genotype: Both VIC and FAM fluorescence.

FcεRI Signaling Pathway

Upon cross-linking of IgE bound to FcεRI by an allergen, a complex signaling cascade is initiated in mast cells and basophils, leading to the release of inflammatory mediators.

Allergen Allergen IgE IgE Allergen->IgE binds FceRI FcεRI (α, β, γ subunits) IgE->FceRI cross-links Lyn Lyn (Src family kinase) FceRI->Lyn activates Syk Syk FceRI->Syk recruits & activates Lyn->FceRI phosphorylates ITAMs LAT LAT (Linker for Activation of T cells) Syk->LAT phosphorylates PLCg PLCγ Syk->PLCg phosphorylates MAPK MAPK Pathway (ERK, JNK, p38) Syk->MAPK activates LAT->PLCg activates PIP2 PIP2 PLCg->PIP2 hydrolyzes Lipid_Mediator_Synthesis Lipid Mediator Synthesis PLCg->Lipid_Mediator_Synthesis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC DAG->PKC Degranulation Degranulation (Histamine Release) Ca_release->Degranulation PKC->Degranulation Cytokine_Production Cytokine & Chemokine Production MAPK->Cytokine_Production

Caption: Simplified FcεRI signaling cascade in mast cells.

This pathway involves the initial phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) on the β and γ subunits of FcεRI by the Src family kinase Lyn.[9][10] This leads to the recruitment and activation of spleen tyrosine kinase (Syk).[10][11] Activated Syk then phosphorylates downstream adaptor proteins such as Linker for Activation of T cells (LAT), which nucleates the formation of a larger signaling complex. This complex activates multiple downstream pathways, including the phospholipase Cγ (PLCγ) pathway, leading to calcium mobilization and protein kinase C (PKC) activation, which are essential for degranulation.[9][12][13] Concurrently, other pathways, such as the mitogen-activated protein kinase (MAPK) cascade, are activated, leading to the synthesis and secretion of cytokines, chemokines, and lipid mediators.[14]

Conclusion

The choice of a genotyping method for FCER1A in clinical studies requires careful consideration of the study's goals, budget, and available resources. PCR-RFLP is a cost-effective option for small-scale studies of known polymorphisms. Sanger sequencing, while more expensive, provides the highest accuracy and the ability to detect novel variants. For high-throughput screening of known SNPs, Real-Time PCR assays like TaqMan offer a rapid, accurate, and scalable solution. Understanding the underlying FcεRI signaling pathway provides a biological context for the clinical implications of FCER1A genotyping. These detailed protocols and comparative data serve as a valuable resource for researchers and drug development professionals investigating the role of FCER1A genetics in allergic diseases.

References

Application Note: Best Practices for Storing Recombinant F-CRI1 (FcεRI) Protein

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The high-affinity IgE receptor, Fc epsilon receptor I (FcεRI), is a critical component of the allergic inflammatory response. It is primarily found on the surface of mast cells and basophils. The interaction between IgE antibodies and FcεRI, followed by allergen cross-linking, initiates a signaling cascade that leads to the release of inflammatory mediators. Recombinant forms of FcεRI, particularly its extracellular domain, are invaluable tools in allergy research and for the development of novel therapeutics.

The stability and functional integrity of recombinant FcεRI are paramount for obtaining reliable and reproducible experimental results. Improper handling and storage can lead to protein denaturation, aggregation, or degradation, rendering the protein inactive. This document provides detailed protocols and best practices for the optimal storage and handling of recombinant FcεRI protein (erroneously referred to as F-CRI1 in the query) to ensure its long-term stability and performance.

General Principles of Recombinant Protein Stability

Preserving the stability of recombinant proteins like FcεRI depends on maintaining its native structure and preventing degradation.[1] Key factors influencing stability during storage include temperature, buffer composition, protein concentration, and handling procedures.

  • Temperature: Temperature is a critical factor in preserving protein integrity. Lower temperatures minimize enzymatic activity and chemical degradation.[1]

    • -80°C: Ideal for long-term storage.[1]

    • -20°C: Suitable for short- to medium-term storage.[1][2]

    • 4°C: Recommended only for very short-term storage (days to weeks) of proteins that are in frequent use.[1][3]

  • Freeze-Thaw Cycles: Repeated cycles of freezing and thawing can cause protein denaturation and aggregation due to the formation of ice crystals and pH shifts.[1][2] Aliquoting the protein into single-use volumes is the most effective way to avoid this issue.[4]

  • Protein Concentration: Storing proteins at an appropriate concentration (typically 1-5 mg/mL) can minimize aggregation and loss due to adsorption to storage vessel surfaces.[1] Dilute protein solutions (< 1 mg/mL) are more susceptible to inactivation and loss.[3] For such solutions, the addition of a carrier protein like Bovine Serum Albumin (BSA) to a final concentration of 0.1-0.5% can help stabilize the recombinant protein.[2][3]

  • Buffer Composition: The buffer system is crucial for maintaining the protein's native conformation and preventing chemical degradation.

    • pH: The buffer pH should be optimized for the specific protein's stability, often close to its isoelectric point.[1] For FcεRI, a physiological pH of 7.4 is commonly used.[5]

    • Additives & Cryoprotectants: Stabilizers are often included in storage buffers. Sugars like trehalose (B1683222) or mannitol (B672) protect against denaturation during lyophilization and freezing.[1][5] Cryoprotectants such as glycerol (B35011) (at 25-50%) can be added to prevent the formation of damaging ice crystals and allow for storage at -20°C without the solution fully freezing.[3][6]

Recommended Storage Conditions for Recombinant FcεRI

The optimal storage conditions depend on whether the protein is in a lyophilized (freeze-dried) or reconstituted (solubilized) state.

Table 1: Storage Recommendations for Lyophilized Recombinant FcεRI
ParameterRecommendationDurationNotes
Storage Temperature -20°C to -80°CUp to 2 years-80°C is ideal for maximum stability.[1][7]
4°CUp to 6 monthsPermissible for short-term storage upon receipt.[2]
Room TemperatureUp to 30 daysNot recommended, but may be stable for a short period.[2]
Container Original sealed vialUntil reconstitutionKeep tightly sealed to prevent moisture contamination.[4]
Table 2: Storage Recommendations for Reconstituted Recombinant FcεRI
ParameterRecommendationDurationNotes
Long-Term Storage Aliquot and store at -80°CUp to 12 monthsThis is the preferred method for long-term storage. Avoid repeated freeze-thaw cycles.[5]
Short-Term Storage Store at 2-8°CUp to 1 monthSuitable for working aliquots that will be used within a few weeks.
Working Aliquots Store at -20°C to -80°C3 months to 1 yearUse low-protein-binding tubes to minimize loss.[1][3]
Table 3: Recommended Buffer Formulations for Reconstitution and Storage
Buffer ComponentTypical ConcentrationPurpose
Buffer Phosphate-Buffered Saline (PBS) or HEPES (50 mM)Maintains physiological pH (e.g., 7.4).[5][6]
Cryoprotectant Trehalose or Mannitol5%
Glycerol25-50%
Salt Sodium Chloride (NaCl)100-150 mM
Carrier Protein Bovine Serum Albumin (BSA)0.1 - 0.5%

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized FcεRI

This protocol describes the steps to properly solubilize freeze-dried recombinant protein.

  • Preparation: Before opening, briefly centrifuge the vial to ensure the lyophilized powder is collected at the bottom.[2][5]

  • Reconstitution: Add the recommended volume of sterile, distilled water or a specified buffer (e.g., PBS, pH 7.4) to achieve a final protein concentration of 0.1-1.0 mg/mL.[2]

  • Mixing: Gently swirl or pipette the solution up and down to mix. Do not vortex , as this can cause protein denaturation and aggregation.

  • Incubation: Allow the vial to sit at room temperature for 10-15 minutes to ensure the protein is fully dissolved.

Protocol 2: Aliquoting for Long-Term Storage

This protocol minimizes the risk of degradation from multiple freeze-thaw cycles.

  • Determine Aliquot Volume: Based on typical experimental needs, divide the reconstituted protein solution into single-use working aliquots.[1] Ensure the volume is at least 10 µL to reduce the effects of surface adsorption.[2]

  • Select Tubes: Use sterile, low-protein-binding polypropylene (B1209903) microcentrifuge tubes.[1]

  • Dispense: Carefully pipette the calculated volume into each tube.

  • Flash Freezing (Optional but Recommended): For optimal preservation of activity, flash-freeze the aliquots in a dry ice/ethanol bath or liquid nitrogen before transferring them to the -80°C freezer.[6] This minimizes the formation of large ice crystals.

  • Storage: Place the labeled aliquots in a designated freezer box and store them at -80°C.[6] Keep a detailed log of batch numbers and usage history.[4]

Protocol 3: Quality Assessment by SDS-PAGE

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard method to assess the purity and integrity of the protein after storage.

  • Sample Preparation: Thaw a single aliquot of the stored FcεRI protein on ice. Prepare samples for reducing and non-reducing conditions.

    • Reducing Sample: Mix the protein with a loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

    • Non-Reducing Sample: Mix the protein with a loading buffer without a reducing agent.

  • Denaturation: Heat the samples (typically at 95-100°C for 5 minutes), especially the reducing sample.

  • Gel Electrophoresis: Load the prepared samples and appropriate molecular weight markers onto a polyacrylamide gel. Run the gel according to standard procedures until the dye front reaches the bottom.

  • Staining: Stain the gel with a protein stain such as Coomassie Brilliant Blue to visualize the protein bands.[5]

  • Analysis:

    • Purity: A single, sharp band at the expected molecular weight (e.g., ~25 kDa for the extracellular domain of mouse FcεRIα) indicates high purity.

    • Degradation: The presence of lower molecular weight bands may suggest proteolytic degradation.

    • Aggregation: High molecular weight bands that fail to enter the resolving gel may indicate protein aggregation.

Visualized Workflows and Pathways

General Workflow for Protein Storage

G cluster_receipt Receipt & Initial Handling cluster_storage Storage Strategy cluster_qc Quality Control receive Receive Lyophilized Protein centrifuge Centrifuge Vial Briefly receive->centrifuge reconstitute Reconstitute in Buffer (e.g., PBS, pH 7.4) centrifuge->reconstitute aliquot Aliquot into Single-Use Volumes reconstitute->aliquot For long-term storage short_term Store at 4°C (< 1 Month) reconstitute->short_term For immediate use long_term Store at -80°C (Up to 12 Months) aliquot->long_term qc Assess Integrity (e.g., SDS-PAGE) short_term->qc If issues are suspected long_term->qc Periodically or before critical use

Caption: Workflow for handling and storing recombinant FcεRI protein.

Simplified FcεRI Signaling Pathway

G cluster_cell Mast Cell / Basophil fceri FcεRI Receptor (Stored Recombinant Protein Target) crosslink Antigen Cross-Linking cascade Signaling Cascade (Lyn, Syk Kinases) fceri->cascade Aggregation Initiates Signal degranulation Degranulation: Release of Histamine, Cytokines ige IgE Antibody ige->fceri Binds with high affinity antigen Multivalent Antigen antigen->ige Binds to IgE

Caption: Simplified pathway of IgE-mediated mast cell activation via FcεRI.

References

Immunoprecipitation of FcεRI and its Interacting Partners: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The high-affinity receptor for IgE, Fc epsilon RI (FcεRI), is a pivotal component of the allergic inflammatory response. Residing on the surface of mast cells and basophils, its cross-linking by IgE-allergen complexes initiates a complex signaling cascade, culminating in the release of potent inflammatory mediators such as histamine, leukotrienes, and cytokines.[1][2][3] Understanding the intricate network of protein-protein interactions that govern FcεRI signaling is paramount for the development of novel therapeutics for allergic diseases.

This document provides detailed application notes and protocols for the immunoprecipitation of FcεRI and the identification of its interacting partners. While the query specified "F-CRI1," it is highly probable that this refers to FcεRI, a key protein in immunology. This guide is therefore based on the extensive research and established methodologies for FcεRI.

Key Interacting Partners of FcεRI

The activation of FcεRI is a well-orchestrated process involving the sequential recruitment and activation of numerous signaling proteins. Upon antigen-mediated cross-linking, the immunoreceptor tyrosine-based activation motifs (ITAMs) within the β and γ subunits of FcεRI are phosphorylated by the Src family kinase Lyn.[2][4] This phosphorylation event creates docking sites for spleen tyrosine kinase (Syk), which, upon binding, becomes activated and phosphorylates downstream substrates.[4][5]

Key interacting partners in the FcεRI signaling cascade include:

Interacting PartnerFunction in FcεRI Signaling
Lyn A Src family kinase that is constitutively associated with the β-chain of FcεRI and initiates the signaling cascade by phosphorylating the ITAMs of the β and γ subunits.[2][4]
Syk A spleen tyrosine kinase that is recruited to the phosphorylated ITAMs of the γ-chains and plays a crucial role in propagating the downstream signal.[4][5]
LAT (Linker for Activation of T-cells) A scaffold protein that is phosphorylated by Syk and recruits other signaling molecules to form a larger signaling complex.[5]
PLCγ (Phospholipase Cγ) An enzyme that is recruited to the signaling complex and, once activated, generates second messengers that lead to calcium mobilization and protein kinase C activation.[3]
PI3K (Phosphoinositide 3-kinase) A kinase that is involved in multiple downstream pathways, including cell survival and cytokine production.[3][6]
Grb2 (Growth factor receptor-bound protein 2) An adaptor protein that links the activated receptor complex to the Ras/MAPK pathway.[6]
SOS (Son of Sevenless) A guanine (B1146940) nucleotide exchange factor that activates Ras, a key component of the MAPK pathway.[6]

Experimental Workflow for Immunoprecipitation of FcεRI and Interacting Partners

The following diagram illustrates the general workflow for the co-immunoprecipitation of FcεRI and its associated proteins, followed by identification via mass spectrometry.

workflow cluster_cell_culture Cell Culture & Lysis cluster_ip Immunoprecipitation cluster_analysis Analysis cell_culture Mast Cell or Basophil Culture stimulation Stimulation with IgE and Antigen cell_culture->stimulation lysis Cell Lysis with Non-denaturing Buffer stimulation->lysis pre_clearing Pre-clearing of Lysate lysis->pre_clearing incubation Incubation with anti-FcεRIα Antibody pre_clearing->incubation beads Addition of Protein A/G Beads incubation->beads washing Washing of Beads beads->washing elution Elution of Protein Complexes washing->elution sds_page SDS-PAGE elution->sds_page western_blot Western Blotting (Validation) sds_page->western_blot mass_spec Mass Spectrometry (Identification) sds_page->mass_spec data_analysis Data Analysis mass_spec->data_analysis fceri_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm IgE IgE FcERI FcεRI IgE->FcERI Lyn Lyn FcERI->Lyn activates Syk Syk FcERI->Syk recruits & activates Antigen Antigen Antigen->IgE Lyn->FcERI phosphorylates ITAMs LAT LAT Syk->LAT phosphorylates PLCg PLCγ LAT->PLCg recruits & activates Ca_release Ca²⁺ Release PLCg->Ca_release PKC_activation PKC Activation PLCg->PKC_activation Degranulation Degranulation (Mediator Release) Ca_release->Degranulation PKC_activation->Degranulation

References

Application Notes & Protocols for Creating Stable Cell Lines Overexpressing F-CRI1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Stable cell lines, characterized by the long-term, consistent expression of an integrated foreign gene, are indispensable tools in biomedical research and drug discovery.[1][2][3][4][5] They provide robust and reproducible systems for studying gene function, validating drug targets, and producing recombinant proteins.[6][7] This document provides a comprehensive guide for generating and characterizing a stable cell line overexpressing the hypothetical protein F-CRI1 (Fusion-Complement Receptor Type 1).

This compound is conceptualized as an engineered receptor, potentially a fusion protein, derived from Complement Receptor Type 1 (CR1), a protein known for its role in regulating complement activation and clearing immune complexes.[8][9] Creating a cell line that stably overexpresses this compound is a critical first step to investigating its function, potential signaling pathways, and suitability as a therapeutic target. The protocols outlined below are adaptable for various mammalian cell lines and are designed to guide the researcher from initial vector design to a fully validated clonal cell line.

Overall Experimental Workflow

The generation of a stable cell line is a multi-step process that requires careful planning and execution.[10] The workflow begins with the design and construction of an expression vector, followed by its introduction into a host cell line. Subsequently, transfected cells undergo a selection process to eliminate non-integrants, and finally, clonal populations are isolated, expanded, and validated for target gene expression.[4][11]

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Transfection & Selection cluster_2 Phase 3: Clonal Isolation & Expansion cluster_3 Phase 4: Validation & Banking A Vector Construction (this compound + Selectable Marker) B Host Cell Line Selection & Culture C Kill Curve Analysis (Determine Antibiotic Conc.) D Transfection of Host Cells C->D E Antibiotic Selection (Generate Mixed Population) D->E F Single-Cell Cloning (e.g., Limiting Dilution) E->F G Expansion of Monoclonal Colonies F->G H Validate this compound Expression (qPCR & Western Blot) G->H I Cryopreservation (Master & Working Banks) H->I

Caption: High-level workflow for stable cell line generation.

Detailed Experimental Protocols

Protocol 1: this compound Expression Vector Construction

The expression vector is the cornerstone of stable cell line generation. It must contain the gene of interest (this compound) and a selectable marker that confers resistance to a specific antibiotic.[12]

  • Obtain this compound cDNA: The coding sequence for this compound can be obtained from a gene library, amplified by PCR, or artificially synthesized.[12]

  • Select an Expression Vector: Choose a mammalian expression vector with a strong constitutive promoter (e.g., CMV, EF-1α, or SV40) to ensure high levels of transcription.[7] The vector must also contain a selectable marker gene, such as neomycin (neo), puromycin (B1679871) (pac), or hygromycin B (hph) resistance.[13][14]

  • Cloning: Ligate the this compound cDNA into the multiple cloning site (MCS) of the expression vector downstream of the promoter.

  • Verification: Confirm the correct insertion and sequence of the this compound gene via restriction digest and Sanger sequencing.[12]

Protocol 2: Determination of Optimal Antibiotic Concentration (Kill Curve)

Before starting the selection process, it is critical to determine the minimum antibiotic concentration required to kill all non-transfected cells for your specific cell line.[11] This is achieved by generating a dose-response or "kill curve".

  • Cell Plating: Seed the parental (non-transfected) host cells into a 24-well plate at a density that allows for several days of growth without reaching confluence.

  • Antibiotic Addition: The following day, replace the medium with fresh medium containing a range of antibiotic concentrations. Also include a "no antibiotic" control.

  • Incubation and Monitoring: Incubate the cells for 10-14 days, replacing the selective medium every 3-4 days.[11]

  • Viability Assessment: Examine the wells for viable cells using a microscope. The lowest concentration of the antibiotic that kills all cells is the optimal concentration for selecting stably transfected cells.[6]

Table 1: Example Kill Curve Data for G418 on HEK293 Cells

G418 Concentration (µg/mL)Day 3 (% Confluency)Day 7 (% Confluency)Day 10 (% Confluency)Outcome
080%100%100%Healthy Growth
10060%40%10%Some Cell Death
20050%20%0%All Cells Dead
40030%0%0%All Cells Dead
60010%0%0%All Cells Dead
8000%0%0%All Cells Dead
Based on this example, the optimal G418 concentration for selection would be 200-400 µg/mL.
Protocol 3: Transfection of Host Cells

Transfection is the process of introducing the this compound expression vector into the host cells.[5] The choice of method depends on the cell type.[3][15] Lipid-based transfection (lipofection) is a widely used method for many adherent cell lines.[16]

  • Cell Seeding: The day before transfection, seed the host cells in a 6-well plate so they reach 70-90% confluency at the time of transfection.

  • Prepare Transfection Complexes:

    • Dilute the this compound plasmid DNA in serum-free medium.

    • In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine®) in serum-free medium.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.

  • Transfect Cells: Add the DNA-lipid complexes dropwise to the cells.

  • Incubation: Incubate the cells with the complexes for 4-6 hours at 37°C.

  • Recovery: After incubation, replace the transfection medium with fresh, complete growth medium and allow the cells to recover for 48 hours.[1][2] This period allows the cells to start expressing the antibiotic resistance gene.

Protocol 4: Selection of Stably Transfected Cells
  • Apply Selection Pressure: 48 hours post-transfection, passage the cells into larger culture flasks at various dilutions (e.g., 1:10, 1:20) in complete growth medium containing the predetermined optimal concentration of the selection antibiotic.[2][11]

  • Maintain Selection: Replace the selective medium every 3-4 days for 2-3 weeks. During this time, non-transfected cells will die off.

  • Monitor for Resistant Colonies: Observe the flasks for the emergence of distinct "islands" or colonies of surviving, antibiotic-resistant cells.[11]

  • Expand Mixed Population: Once colonies are visible, they can be expanded as a mixed (polyclonal) population for preliminary analysis or taken directly for single-cell cloning.[3]

Protocol 5: Clonal Isolation by Limiting Dilution

To ensure a genetically identical cell population, it is necessary to isolate and expand single cells to generate a monoclonal cell line.[3][17] Limiting dilution is a common method for this purpose.[18]

  • Prepare Cell Suspension: Trypsinize the mixed population of resistant cells and resuspend them to create a single-cell suspension.

  • Count Cells: Accurately count the cells using a hemocytometer or automated cell counter.

  • Serial Dilution: Perform serial dilutions of the cell suspension to achieve a final concentration of 0.5-1 cell per 100 µL of selective medium.

  • Plate Cells: Dispense 100 µL of the diluted cell suspension into each well of several 96-well plates. Statistically, this seeding density gives a high probability that wells with a single colony originated from a single cell.

  • Incubation and Screening: Incubate the plates for 2-3 weeks. Screen the plates microscopically to identify wells containing a single, healthy colony.

  • Expansion: Once colonies are large enough, trypsinize the cells from the selected wells and sequentially transfer them to 24-well, 6-well, and then larger culture flasks to expand the clonal population.

G cluster_0 Outcome in 96-well Plate A Mixed Population of Resistant Cells B Single-Cell Suspension A->B C Serial Dilution (Target: 0.5 cells/100µL) B->C D Plate 100µL/well in 96-well plates C->D E Multiple Colonies F Single Colony (Select for Expansion) G No Colonies H Expand Clonal Population F->H G cluster_nucleus Inside Nucleus Ligand This compound Ligand FCRI1 This compound Receptor Ligand->FCRI1 Binding & Dimerization SRC_Kinase Src-family Kinase (e.g., Lyn, Fyn) FCRI1->SRC_Kinase Recruitment & Phosphorylation SYK_Kinase Syk Kinase SRC_Kinase->SYK_Kinase Activation Adaptor Adaptor Proteins (e.g., Grb2, SOS) SYK_Kinase->Adaptor Phosphorylation RAS Ras Adaptor->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factor (e.g., AP-1) ERK->TF Phosphorylation Nucleus Nucleus Response Cellular Response (e.g., Cytokine Production) Nucleus->Response Gene Transcription

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low F-CRI1 Expression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low F-CRI1 (FcεRI) expression in cell culture. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which cell types is it typically expressed?

This compound, more commonly known as FcεRI (the high-affinity IgE receptor), is a key component of the allergic response. It is a tetrameric receptor complex consisting of an α-chain, a β-chain, and two disulfide-linked γ-chains.[1][2] FcεRI is primarily expressed on the surface of mast cells and basophils.[2][3] Upon binding immunoglobulin E (IgE), it becomes sensitized to allergens. Cross-linking of this IgE-receptor complex by allergens triggers cellular degranulation and the release of inflammatory mediators like histamine.[1][4] Expression has also been reported in other cells, including intestinal epithelial cells under certain conditions.[2]

Q2: What are the common reasons for observing low this compound expression in my cell culture?

Low expression of this compound can stem from a variety of factors, ranging from suboptimal cell culture conditions to issues with the experimental procedures used for detection. Common causes include:

  • Inappropriate Cell Line: The chosen cell line may naturally have low or no expression of this compound.

  • Suboptimal Culture Conditions: Factors such as media composition, cell density, and passage number can significantly impact protein expression.

  • Lack of Inducing Factors: Expression of FcεRI can be upregulated by certain molecules, and their absence can lead to low expression.[4][5]

  • Protein Degradation: The protein may be degraded by proteases present in the cell lysate.[6][7]

  • Issues with Detection Methods: Problems with antibodies, buffers, or instrument settings in techniques like Western blotting or flow cytometry can lead to erroneously low readings.[6][8]

Q3: Can I increase the expression of this compound in my cells?

Yes, several studies have shown that FcεRI expression can be upregulated. Key factors that have been demonstrated to increase its expression include:

  • Incubation with IgE: The presence of monomeric IgE in the culture medium can significantly increase the surface expression of FcεRI on mast cells and basophils.[3][5][9][10][11] This is thought to be due to the stabilization of the receptor on the cell surface.[12]

  • Cytokine Treatment: Interleukin-4 (IL-4) has been shown to upregulate FcεRI expression at the transcriptional level in human mast cells.[3][4]

  • Other Factors: In some specific cell lines, like the human basophilic cell line KU812, agents such as hydrocortisone (B1673445) and sodium nitroprusside have been used to enhance FcεRI expression.[13]

Troubleshooting Guides

This section provides a structured approach to troubleshooting low this compound expression, categorized by the detection method.

General Cell Culture Troubleshooting

Before proceeding to method-specific troubleshooting, ensure your basic cell culture practices are optimal.

Problem Possible Cause Recommended Solution
Low Cell Viability or Poor Growth Suboptimal media or supplements.Ensure you are using the recommended medium and serum concentration for your specific cell line.[14] Compare different lots of serum.[15]
Mycoplasma contamination.Regularly test your cells for mycoplasma contamination. If positive, discard the culture and start with a fresh, uncontaminated stock.[16]
Incorrect CO2 or temperature.Verify that your incubator's CO2 and temperature settings are correct for your cell line.
Cells Not Adhering Properly (for adherent cells) Over-trypsinization.Reduce the trypsinization time or use a lower concentration of trypsin.[15]
Culture vessel not suitable.Ensure you are using tissue-culture treated flasks or plates. Some cell lines may require special coatings like collagen or poly-L-lysine.[14]
Troubleshooting Low Signal in Western Blotting

If you are detecting low this compound expression by Western blot, consider the following:

Problem Possible Cause Recommended Solution
No or Weak Band Low Protein Expression in Lysate
Insufficient protein loaded.Increase the amount of protein loaded per well (at least 20-30 µg of whole-cell extract is recommended).[6]
Target protein is of low abundance.Consider enriching for your target protein through immunoprecipitation before running the Western blot.[7][17]
Protein degradation.Always add protease inhibitors to your lysis buffer.[6][7] Prepare fresh lysates and avoid repeated freeze-thaw cycles.
Antibody Issues
Primary antibody concentration is too low.Increase the concentration of the primary antibody or incubate for a longer period (e.g., overnight at 4°C).[17]
Primary and secondary antibodies are not compatible.Ensure the secondary antibody is raised against the host species of the primary antibody.
Antibody has lost activity.Use a fresh aliquot of the antibody and ensure it has been stored correctly.[17]
Transfer & Blocking Issues
Inefficient protein transfer.Verify transfer efficiency using a reversible stain like Ponceau S.[7] Optimize transfer time and voltage, especially for large proteins.
Air bubbles between gel and membrane.Ensure no air bubbles are trapped during the assembly of the transfer stack.[17]
Over-blocking.Excessive blocking can mask the epitope. Try reducing the blocking time or using a different blocking agent (e.g., BSA instead of milk).[7]
Troubleshooting Low Signal in Flow Cytometry

For issues with low this compound signal in flow cytometry, refer to this guide:

Problem Possible Cause Recommended Solution
Weak or No Signal Low Target Protein Expression
Cell type has naturally low expression.Confirm from literature that your cell type is expected to express this compound.[18] Include a positive control cell line.
Protein expression needs induction.Treat cells with IgE or IL-4 to potentially upregulate this compound expression.[4][5]
Staining Protocol Issues
Insufficient antibody concentration.Titrate your primary antibody to determine the optimal concentration.[8]
Fluorophore is dim.For low-expressing proteins, use a bright fluorophore.[19]
Intracellular target not accessible (if applicable).If staining for intracellular this compound, ensure your permeabilization protocol is effective.[18]
Antibody storage issues.Avoid repeated freeze-thaw cycles of antibodies. Store them as recommended by the manufacturer.[8]
Instrument Settings
Incorrect laser and filter setup.Ensure the instrument's lasers and filters are appropriate for the fluorophore you are using.[8][19]
Gain is too low.Increase the voltage (gain) on the detector to amplify the signal, using a positive control to set the optimal level.[8][20]
Incorrect compensation.If performing multicolor flow cytometry, ensure your compensation is set correctly using single-stained controls.[19]

Experimental Protocols

Protocol 1: Upregulation of this compound Expression in Mast Cells

This protocol is based on findings that IgE and IL-4 can increase FcεRI expression.[4][5]

  • Cell Seeding: Seed your mast cell line (e.g., LAD2 or bone marrow-derived mast cells) at an appropriate density in a suitable culture medium.

  • Treatment:

    • IgE Upregulation: Add monomeric IgE to the culture medium at a final concentration of 1-10 µg/mL.[5]

    • IL-4 Upregulation: Add recombinant IL-4 to the culture medium at a final concentration of 10-20 ng/mL.[4]

    • Combined Treatment: For a potentially synergistic effect, a combination of IgE and IL-4 can be used.[21]

  • Incubation: Culture the cells for 24-72 hours under standard incubation conditions. Studies have shown significant upregulation within this timeframe.[11]

  • Analysis: Harvest the cells and proceed with your desired analysis method (Western blot or flow cytometry) to assess this compound expression levels compared to an untreated control.

Protocol 2: Western Blotting for this compound
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.[6]

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.[22]

  • Sample Preparation:

    • Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load samples onto an SDS-polyacrylamide gel and run electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the this compound α or β subunit overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

Protocol 3: Flow Cytometry for Surface this compound
  • Cell Preparation:

    • Harvest cells and wash them with ice-cold FACS buffer (e.g., PBS with 2% FBS).

    • Resuspend cells to a concentration of 1x10^6 cells/mL.

  • Fc Receptor Blocking (Optional but Recommended):

    • Incubate cells with an Fc block reagent for 10-15 minutes to prevent non-specific antibody binding.

  • Staining:

    • Add a fluorochrome-conjugated primary antibody against this compoundα at the predetermined optimal concentration.

    • Incubate for 30 minutes on ice, protected from light.

  • Washing:

    • Wash the cells twice with ice-cold FACS buffer.

  • Data Acquisition:

    • Resuspend the cells in FACS buffer.

    • Analyze the samples on a flow cytometer, ensuring to include an unstained control and/or an isotype control to set the gates correctly.[19]

Protocol 4: Quantitative RT-PCR (qPCR) for this compound mRNA Expression
  • RNA Extraction:

    • Extract total RNA from your cell pellets using a commercial kit or a standard Trizol-based method.

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction Setup:

    • Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for the this compoundα gene (FCER1A), and the diluted cDNA template.

    • Also, set up reactions for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • qPCR Cycling:

    • Perform the qPCR on a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[23]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for your target gene and the housekeeping gene.

    • Calculate the relative expression of this compound mRNA using the ΔΔCt method.[24]

Visualizations

F_CRI1_Signaling_Pathway cluster_membrane Cell Membrane FCRI This compound Lyn Lyn FCRI->Lyn Activates Syk Syk FCRI->Syk Recruits & Activates IgE IgE IgE->FCRI Binds Allergen Allergen Allergen->IgE Cross-links Lyn->FCRI Phosphorylates ITAMs LAT LAT Syk->LAT Phosphorylates MAPK MAPK Pathway Syk->MAPK PLCg PLCγ LAT->PLCg Activates Ca_influx Ca²⁺ Influx PLCg->Ca_influx Degranulation Degranulation (Mediator Release) MAPK->Degranulation Ca_influx->Degranulation

Caption: this compound (FcεRI) signaling pathway upon allergen cross-linking.

Troubleshooting_Workflow Start Start: Low this compound Expression Detected Check_Culture 1. Verify Cell Culture Conditions (Viability, Media, Contamination) Start->Check_Culture Culture_OK Culture OK? Check_Culture->Culture_OK Fix_Culture Address Culture Issues: - Change Media/Serum - Discard Contaminated Stock Culture_OK->Fix_Culture No Check_Detection 2. Review Detection Method (Western Blot / Flow Cytometry) Culture_OK->Check_Detection Yes Fix_Culture->Check_Culture Detection_OK Protocol & Reagents OK? Check_Detection->Detection_OK Fix_Detection Optimize Protocol: - Titrate Antibodies - Check Buffers/Reagents - Adjust Instrument Settings Detection_OK->Fix_Detection No Consider_Induction 3. Consider Expression Induction Detection_OK->Consider_Induction Yes Fix_Detection->Check_Detection Induce Treat Cells with IgE and/or IL-4 Consider_Induction->Induce Re_evaluate Re-evaluate this compound Expression Induce->Re_evaluate

References

Technical Support Center: Optimizing Flow Cytometry Gating for FcγRII (CD32) Positive Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their flow cytometry gating strategies for FcγRII (CD32) positive cells.

Frequently Asked Questions (FAQs)

Q1: What is FcγRII (CD32) and on which cells is it expressed?

A1: FcγRII (Cluster of Differentiation 32 or CD32) is a surface receptor glycoprotein (B1211001) that binds the Fc (Fragment, crystallizable) region of IgG antibodies. It plays a crucial role in various immune responses, including phagocytosis, cytokine stimulation, and endocytic transport.[1] In humans, there are three main subtypes: the activating CD32A and CD32C, and the inhibitory CD32B.[1] CD32 is expressed on a variety of immune cells, including B cells, monocytes, macrophages, neutrophils, eosinophils, dendritic cells, and platelets.[2][3]

Q2: Why is Fc receptor blocking a critical step when staining for CD32?

A2: Fc receptor blocking is essential to prevent non-specific binding of antibodies.[4][5] Many immune cells, such as B cells, monocytes, and macrophages, express Fc receptors that can bind the Fc portion of your staining antibodies, leading to false positive signals and inaccurate data.[3] This is particularly important when working with cells known to have high Fc receptor expression.[6] Blocking these receptors ensures that the observed fluorescence is due to the specific binding of the antibody to its target antigen.

Q3: What are the recommended reagents for Fc receptor blocking?

A3: Several options are available for blocking Fc receptors. Commercial Fc blocking reagents, which are often cocktails of antibodies against Fc receptors like CD16 and CD32, are highly effective.[3][6][7] Alternatively, you can pre-incubate your cells with excess purified IgG from the same species as your primary antibody or with serum from that species.[7] For mouse cells, anti-mouse CD16/CD32 antibodies are commonly used.[6][7] For human cells, commercially available human Fc receptor binding inhibitors or human serum are recommended.[6]

Q4: How does a typical gating strategy for FcγRII positive cells look?

A4: A hierarchical gating strategy is recommended.[8] This involves a stepwise process to isolate the cell population of interest while excluding unwanted events. A general workflow is as follows:

  • Forward Scatter (FSC) vs. Side Scatter (SSC): Gate on the cell population of interest to exclude debris.[8]

  • Singlet Gating: Exclude cell doublets or aggregates using parameters like FSC-Area vs. FSC-Height.[9]

  • Viability Staining: Gate on live cells by excluding cells that have taken up a viability dye.[9]

  • Lineage Marker Gating: Use specific markers to identify the broader cell population (e.g., CD19 for B cells, CD14 for monocytes).

  • FcγRII (CD32) Gating: Within the lineage-gated population, identify the CD32 positive cells.

Q5: What are Fluorescence Minus One (FMO) controls and why are they important for CD32 gating?

A5: Fluorescence Minus One (FMO) controls are crucial for setting accurate gates, especially for markers with diffuse expression or when there isn't a clear separation between positive and negative populations. An FMO control includes all the antibodies in your panel except for the one you are evaluating (in this case, the anti-CD32 antibody). This control helps to visualize the spread of fluorescence from the other channels into the channel of interest, allowing for a more accurate placement of the gate for what is truly positive.

Troubleshooting Guide

Issue Potential Cause Recommended Solution References
High background or non-specific staining Inadequate Fc receptor blocking.Increase the concentration or incubation time of the Fc blocking reagent. Ensure you are using a blocker appropriate for your sample species (e.g., human vs. mouse).[4][5]
Dead cells binding antibodies non-specifically.Always include a viability dye in your panel to exclude dead cells from the analysis.[9]
Antibody concentration is too high.Titrate your anti-CD32 antibody to determine the optimal concentration that provides a good signal-to-noise ratio.[4][5]
Weak or no CD32 signal Low expression of CD32 on the target cells.Check literature to confirm the expected expression level of CD32 on your cell type of interest. Consider using a brighter fluorochrome for your anti-CD32 antibody.[5]
Antibody degradation.Ensure proper storage of your antibody (e.g., protected from light, appropriate temperature). Use an antibody that has not expired.[5][10]
Suboptimal staining conditions.Optimize incubation time and temperature for your antibody staining.[11]
Poor resolution between CD32 positive and negative populations Incorrect compensation settings.Use single-stained compensation controls (cells or beads) for each fluorochrome in your panel to accurately calculate and apply compensation.[12]
High autofluorescence of target cells.Include an unstained control to assess the level of autofluorescence. If high, consider using a brighter fluorochrome for your CD32 antibody to improve the signal over the background.[4]
Inappropriate gating strategy.Utilize FMO controls to accurately set the gate for your CD32 positive population.
Unexpected CD32 positive populations Non-specific binding of fluorochromes.Some fluorochromes, like PE and certain cyanine (B1664457) dyes, have been reported to bind to Fc receptors. Ensure effective Fc blocking.[13]
Inaccurate gating on parent populations.Review your gating strategy to ensure you are accurately identifying your primary cell population of interest before assessing CD32 expression. Backgating can be a useful tool to confirm your gating strategy.[8]

Experimental Protocols

Protocol: Cell Surface Staining for FcγRII (CD32)

This protocol provides a general procedure for staining cell surface markers, including CD32, for flow cytometry analysis.

Materials:

  • Single-cell suspension of your cells of interest (e.g., PBMCs)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

  • Fc Receptor Blocking Reagent (species-specific)

  • Fluorochrome-conjugated anti-human or anti-mouse CD32 antibody

  • Other fluorochrome-conjugated antibodies for your panel

  • Viability Dye

  • FACS tubes or 96-well plate

Procedure:

  • Cell Preparation: Prepare a single-cell suspension and wash the cells with Flow Cytometry Staining Buffer. Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

  • Viability Staining (if using an amine-reactive dye): Resuspend cells in a protein-free buffer (like PBS). Add the viability dye according to the manufacturer's instructions and incubate. Wash the cells with Flow Cytometry Staining Buffer.

  • Fc Receptor Blocking: Resuspend the cell pellet in the appropriate volume of Flow Cytometry Staining Buffer containing the Fc receptor blocking reagent. Incubate for 10-15 minutes at room temperature or on ice.[3] Do not wash after this step.

  • Antibody Staining: Add the fluorochrome-conjugated antibodies (including your anti-CD32 antibody) at their predetermined optimal concentrations. Vortex gently and incubate for at least 30 minutes at 2-8°C or on ice, protected from light.[3]

  • Washing: Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant. Repeat this wash step.

  • Viability Staining (if using a DNA-binding dye like 7-AAD or PI): Add the viability dye to the final cell suspension shortly before analysis, according to the manufacturer's protocol.

  • Data Acquisition: Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 200-400 µL) and acquire the data on a flow cytometer.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_analysis Analysis Start Single-Cell Suspension Wash1 Wash with Staining Buffer Start->Wash1 Viability Viability Staining (Amine-reactive dye - optional) Wash1->Viability FcBlock Fc Receptor Blocking (10-15 min) Viability->FcBlock Proceed to staining AbStain Add Antibody Cocktail (including anti-CD32) (≥30 min, on ice, dark) FcBlock->AbStain Wash2 Wash Cells (2x) AbStain->Wash2 Viability2 Viability Staining (DNA-binding dye - optional) Wash2->Viability2 Acquire Data Acquisition on Flow Cytometer Viability2->Acquire Ready for analysis Gating Gating Analysis Acquire->Gating

Caption: A generalized experimental workflow for staining FcγRII (CD32) for flow cytometry analysis.

Gating_Strategy AllEvents All Acquired Events DebrisGate Gate on Cells (FSC vs SSC) AllEvents->DebrisGate Exclude Debris SingletGate Gate on Singlets (FSC-A vs FSC-H) DebrisGate->SingletGate Exclude Doublets LiveGate Gate on Live Cells (Viability Dye Negative) SingletGate->LiveGate Exclude Dead Cells LineageGate Gate on Lineage (e.g., CD19+ for B cells) LiveGate->LineageGate Identify Cell Type CD32Gate Gate on CD32+ Cells LineageGate->CD32Gate Identify CD32+ Population

Caption: A hierarchical gating strategy for identifying FcγRII (CD32) positive cells.

References

F-CRI1 ELISA Assays: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in F-CRI1 (FcεRIα) ELISA assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of a high signal-to-noise ratio in an this compound ELISA?

A poor signal-to-noise ratio typically stems from either excessively high background signal or an unexpectedly weak or absent target signal. High background can obscure the specific signal from your analyte, while a weak signal may fall below the reliable detection limit of the assay.[1][2] The key is to optimize the assay to maximize the specific signal while minimizing all sources of non-specific binding and background noise.[3][4]

Q2: How critical is the choice of blocking buffer?

The choice of blocking buffer is vital. Its purpose is to bind to all unoccupied sites on the microplate wells, preventing the non-specific binding of the capture or detection antibodies.[1][5][6] An ineffective blocker can lead to high background.[7] While BSA and non-fat dry milk are common, modern commercial blocking buffers may offer better performance by providing a denser, more effective blocking layer.[7] It is often necessary to test several blocking agents to find the one that provides the highest signal-to-noise ratio for your specific assay conditions.[3]

Q3: Can incubation times and temperatures be adjusted?

Yes, incubation times and temperatures are critical parameters that often require optimization.[8][9] Extending the incubation time for antibodies (e.g., overnight at 4°C) can sometimes increase signal strength, particularly for low-concentration analytes.[5] However, excessively long incubations, especially at higher temperatures (e.g., 37°C), can increase non-specific binding and lead to high background.[8] Always ensure reagents have reached room temperature before use unless the protocol specifies otherwise.[9][10]

Q4: What are "edge effects" and how can they be prevented?

Edge effects refer to the variability observed in the outermost wells of a microplate compared to the inner wells.[10][11] This is often caused by uneven temperature and humidity across the plate, leading to faster evaporation in the edge wells.[11][12] To prevent this, always use plate sealers during incubation steps, ensure the plate and all reagents are equilibrated to room temperature before starting, and avoid stacking plates in the incubator.[10][11][13]

Biological Pathway Context: this compound Signaling

The high-affinity IgE receptor, this compound (FcεRI), is a key component in the allergic response pathway. Found on the surface of mast cells and basophils, its activation initiates a signaling cascade leading to the release of inflammatory mediators.[8] Understanding this pathway is crucial for interpreting assay results that measure receptor presence or activation.

The process begins when an allergen cross-links IgE antibodies bound to the α-chain of the this compound receptor.[8] This aggregation triggers the phosphorylation of ITAMs (immunoreceptor tyrosine-based activation motifs) on the β and γ subunits by the kinase Lyn.[14] This, in turn, recruits and activates another kinase, Syk, which initiates several downstream pathways, including the MAPK and PI3K pathways.[10][14] Ultimately, this cascade leads to an increase in intracellular calcium and results in the degranulation of the mast cell, releasing histamine, cytokines, and other mediators of the allergic reaction.[10][14]

FceRI_Signaling_Pathway cluster_cell Mast Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FceRI This compound Receptor Lyn Lyn FceRI->Lyn Activates Syk Syk FceRI->Syk Recruits & Activates IgE IgE IgE->FceRI Binds to Allergen Allergen Allergen->IgE Cross-links Lyn->FceRI Phosphorylates ITAMs LAT LAT Complex Syk->LAT PI3K PI3K Syk->PI3K PLCy PLCγ LAT->PLCy MAPK MAPK Pathway LAT->MAPK Ca_increase ↑ [Ca²⁺] PLCy->Ca_increase PI3K->Ca_increase Degranulation Degranulation (Mediator Release) Ca_increase->Degranulation Triggers Cytokines Cytokine Production MAPK->Cytokines Leads to

Caption: this compound (FcεRI) signaling cascade in a mast cell.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during your this compound ELISA.

ELISA_Troubleshooting_Workflow ELISA Troubleshooting Workflow Start Assay Problem Identified Problem_Type What is the main issue? Start->Problem_Type High_BG High Background Problem_Type->High_BG High Noise Low_Signal Weak or No Signal Problem_Type->Low_Signal Low Signal High_CV High Variability (Poor Replicates) Problem_Type->High_CV Inconsistent Check_Washing Review Washing Protocol - Increase wash steps/volume? - Add soak time? High_BG->Check_Washing Check_Reagents Verify Reagents - Expired? Stored correctly? - Added in correct order? Low_Signal->Check_Reagents Check_Pipetting Review Pipetting Technique - Calibrated pipettes? - Consistent technique? High_CV->Check_Pipetting Check_Blocking Optimize Blocking - Increase concentration/time? - Test different blocker? Check_Washing->Check_Blocking Check_Ab_Conc Titrate Detection Ab - Concentration too high? Check_Blocking->Check_Ab_Conc Check_Contam Check for Contamination - Buffers fresh? - Substrate colorless? Check_Ab_Conc->Check_Contam End Problem Resolved Check_Contam->End Check_Ab_Signal Titrate Antibodies - Concentration too low? Check_Reagents->Check_Ab_Signal Check_Incubation Optimize Incubation - Increase time? - Check temperature? Check_Ab_Signal->Check_Incubation Check_Standard Check Standard Curve - Standard degraded? - Prepared correctly? Check_Incubation->Check_Standard Check_Standard->End Check_Washing_CV Ensure Uniform Washing - Automated washer ports clear? - All wells aspirated? Check_Pipetting->Check_Washing_CV Check_Mixing Ensure Thorough Mixing - Reagents vortexed? - Samples homogenous? Check_Washing_CV->Check_Mixing Check_Edge_Effect Prevent Edge Effects - Use plate sealer? - Equilibrate plate? Check_Mixing->Check_Edge_Effect Check_Edge_Effect->End

Caption: A logical workflow for troubleshooting common ELISA issues.
Problem 1: High Background Signal

High background is characterized by high optical density (OD) readings in negative control or blank wells, which reduces assay sensitivity.[1]

Possible Cause Recommended Solution
Insufficient Washing Increase the number of wash cycles (e.g., from 3 to 5).[5][13] Ensure wells are completely filled and aspirated. Add a 30-second soak step with wash buffer between aspiration steps.[1][10]
Ineffective Blocking Increase the concentration of the blocking agent (e.g., 1% to 3% BSA) or the incubation time (e.g., 1 hour to 2 hours at RT or overnight at 4°C).[1] Consider testing a different blocking buffer.[3][7]
Detection Antibody Concentration Too High Perform a titration experiment to determine the optimal concentration of the detection antibody that maximizes signal-to-noise.[8][13]
Non-Specific Binding Add a non-ionic detergent like Tween-20 (0.05%) to the wash and/or antibody dilution buffers to reduce non-specific interactions.[5]
Contaminated Reagents Prepare fresh buffers.[8] Ensure the TMB substrate is colorless before use; a blue color indicates contamination or degradation.[13]
Extended Incubation Time/High Temperature Reduce incubation times or temperature. Avoid temperatures above 37°C, which can promote non-specific binding.[8]
Problem 2: Weak or No Signal

This occurs when the sample and standard wells show little to no color development, even at high analyte concentrations.[9]

Possible Cause Recommended Solution
Reagent Omission or Error Carefully review the protocol to ensure all reagents (primary antibody, detection antibody, substrate) were added in the correct sequence.[8][10]
Inactive Reagents Check the expiration dates of all kit components.[10] Confirm that reagents were stored at the recommended temperatures. Prepare fresh substrate and standard dilutions for each experiment.[8][9]
Antibody Concentration Too Low Perform an antibody titration to find the optimal concentrations for both the capture and detection antibodies.[5] Consider increasing incubation time (e.g., overnight at 4°C) to promote binding.[5]
Insufficient Incubation Time Ensure incubation steps are performed for the minimum time recommended in the protocol. You may need to optimize by extending these times.[8]
Enzyme Inhibitor Present Sodium azide (B81097) is a potent inhibitor of Horseradish Peroxidase (HRP).[8] Ensure no buffers containing sodium azide are used with an HRP-conjugated antibody.
Incorrect Plate Reader Settings Verify that the plate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB).[8][9]
Problem 3: High Variability (High Coefficient of Variation - CV)

This is indicated by poor agreement between replicate wells, making the data unreliable. The CV for duplicates should ideally be below 20%.[11][12]

Possible Cause Recommended Solution
Inconsistent Pipetting Ensure pipettes are properly calibrated.[13] Use fresh pipette tips for each standard, sample, and reagent. When adding reagents, avoid touching the sides of the wells or the liquid already present.[13]
Inadequate Plate Washing Use an automated plate washer if available to ensure uniform washing across all wells.[8] Check that all washer ports are clean and dispensing/aspirating correctly.[11]
Poor Reagent/Sample Mixing Gently vortex all reagents and samples before pipetting them into the wells.[8]
Edge Effects Use a plate sealer during all incubation steps.[10][11] Allow the plate and all reagents to equilibrate to room temperature for at least 20-30 minutes before starting.[10][12] Avoid stacking plates.[13]
Bubbles in Wells Inspect the plate for bubbles before reading. If present, gently pop them with a clean pipette tip.[11][12]

Experimental Protocols

Protocol 1: Antibody Titration (Checkerboard Assay)

This protocol helps determine the optimal concentrations of capture and detection antibodies to maximize the signal-to-noise ratio.

  • Prepare Capture Antibody Dilutions: Prepare serial dilutions of the capture antibody in coating buffer (e.g., PBS, pH 7.4 or Carbonate-Bicarbonate, pH 9.6). Recommended starting concentrations to test are 0.5, 1, 2, and 5 µg/mL.

  • Coat Plate: Pipette 100 µL of each capture antibody dilution into different rows of a 96-well ELISA plate. Leave some rows for no-capture-antibody controls. Incubate overnight at 4°C.

  • Wash and Block: Wash the plate 3 times with 300 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20). Block the plate with 200 µL/well of blocking buffer for 1-2 hours at room temperature.

  • Add Analyte: Wash the plate 3 times. Add two different concentrations of your this compound analyte standard: one high concentration (near the top of the expected standard curve) and one low concentration (near the expected detection limit). Also include a "zero analyte" (blank) control. Add 100 µL to the appropriate wells and incubate for 2 hours at room temperature.

  • Prepare Detection Antibody Dilutions: During the analyte incubation, prepare serial dilutions of the HRP-conjugated detection antibody in dilution buffer. Recommended starting dilutions to test are 1:1,000, 1:5,000, 1:10,000, and 1:20,000.

  • Add Detection Antibody: Wash the plate 3 times. Add 100 µL of each detection antibody dilution to different columns on the plate. Incubate for 1-2 hours at room temperature.

  • Develop and Read: Wash the plate 5 times. Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes. Stop the reaction with 50 µL of stop solution. Read the absorbance at 450 nm.

  • Analyze: Create a grid of the OD readings. For each combination of capture and detection antibody concentrations, calculate the signal-to-noise ratio (OD of high analyte / OD of blank). The pair of concentrations that gives the highest ratio with a low blank reading (<0.2) is optimal.

Protocol 2: Blocking Buffer Optimization

This protocol helps identify the most effective blocking buffer for your assay.

  • Coat Plate: Coat a 96-well plate with the optimal concentration of this compound capture antibody (determined from the checkerboard assay) and incubate overnight at 4°C.

  • Prepare Blocking Buffers: Prepare several different blocking buffers to test. Examples include:

    • 1% BSA in PBS

    • 3% BSA in PBS

    • 5% Non-fat dry milk in PBS

    • A commercial, protein-free blocking buffer

  • Wash and Block: Wash the plate 3 times. Add 200 µL of each different blocking buffer to a set of replicate wells. Incubate for 2 hours at room temperature.

  • Continue Assay: Proceed with the rest of the ELISA protocol using two conditions for the analyte: a zero-analyte blank and a medium-concentration standard.

  • Analyze: Compare the results for each blocking buffer. The optimal buffer is the one that produces the lowest signal in the blank wells while maintaining a strong signal in the wells with the analyte.

References

F-CRI1 Western Blotting Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for F-CRI1 western blotting. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the detection of this compound.

Disclaimer: Specific information regarding a protein explicitly named "this compound" is limited in publicly available scientific literature. The following guidance is based on established principles of western blotting and data extrapolated from related proteins such as Complement Receptor 1 (CR1). Researchers should validate these recommendations for their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

The precise molecular weight of this compound is not well-documented under the specific name "this compound". However, related proteins like Complement Receptor 1 (CR1) are known to be large glycoproteins with predicted molecular weights that can vary significantly due to post-translational modifications. For example, the calculated molecular weight of Replication Factor C Subunit 1 (RFC1) is approximately 128 kDa, but it can be observed in a range of 128-150 kDa in western blots.[1] It is crucial to consult the datasheet of the specific primary antibody being used, as it will often provide the expected molecular weight based on their validation data.

Q2: What are potential post-translational modifications (PTMs) of this compound that could affect its migration on SDS-PAGE?

While specific PTMs for "this compound" are not documented, proteins in this family, such as CR1, are known to undergo glycosylation.[2] PTMs like phosphorylation, acetylation, and ubiquitination can also alter a protein's molecular weight and its migration pattern on a gel.[3][4][5] These modifications can lead to the appearance of bands at a higher molecular weight than predicted by the amino acid sequence alone or result in multiple bands.

Q3: What is the subcellular localization of this compound?

The subcellular localization of this compound is not definitively established. However, related proteins offer some clues. For instance, FaCRY1 has been observed to have nuclear accumulation.[6][7] Other related proteins, like Cry1Ab/c, have been found on the cell membrane, in the cytoplasm, and in the nucleus.[8] When preparing cell lysates, it is important to use lysis buffers that can efficiently extract proteins from the expected subcellular compartment.

Q4: Which cell lines or tissues can be used as a positive control for this compound expression?

A reliable positive control is essential for validating your western blot protocol.[9][10][11] For this compound, it is recommended to check the antibody datasheet for suggested positive controls.[9] If none are listed, a literature search on PubMed or databases like GeneCards for this compound or related proteins can help identify tissues or cell lines with high expression.[9] For example, CR1 expression has been detected in CHO cell lines and certain human leukemia-derived CD4+ T cell lines like SUP-T1.[12][13]

Troubleshooting Guide

This guide addresses common issues encountered during this compound western blotting in a question-and-answer format.

Problem 1: No Signal or Weak Signal

Q: I am not seeing any bands for this compound, or the signal is very faint. What could be the issue?

A weak or absent signal can stem from several factors throughout the western blotting workflow.[14][15]

Possible Causes and Solutions:

  • Insufficient Protein Loaded: The expression of this compound in your sample might be low.

    • Solution: Increase the total amount of protein loaded per lane. It is recommended to load 20–50 μg of total protein for most targets.[16] Consider enriching your sample for this compound through immunoprecipitation.[14]

  • Inefficient Protein Transfer: The transfer of this compound from the gel to the membrane may have been incomplete.

    • Solution: Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[17] Optimize transfer time and voltage, especially for high molecular weight proteins which may require longer transfer times.

  • Primary or Secondary Antibody Issues: The antibodies may not be performing optimally.

    • Solution: Ensure you are using the correct primary antibody validated for western blotting and the appropriate secondary antibody that recognizes the host species of the primary.[18] Optimize the antibody concentrations by performing a titration.[14] Incubating the primary antibody overnight at 4°C can enhance the signal.[19] Confirm that the antibodies have been stored correctly and have not expired.

  • Inactive Detection Reagents: The enzyme or substrate used for detection may be inactive.

    • Solution: Ensure that your detection reagents are within their expiration date and have been stored properly. If using an HRP-conjugated secondary antibody, avoid using buffers containing sodium azide, as it inhibits HRP activity.[18]

Parameter Standard Recommendation Troubleshooting Tip for Weak Signal
Protein Load 20-30 µg of cell lysateIncrease to 50 µg or perform immunoprecipitation.
Primary Antibody Dilution As per datasheet (e.g., 1:1000)Try a lower dilution (e.g., 1:500 or 1:250).
Primary Antibody Incubation 1-2 hours at room temperatureOvernight at 4°C.[19]
Secondary Antibody Dilution As per datasheet (e.g., 1:5000)Try a lower dilution (e.g., 1:2000).
Exposure Time 1-5 minutesIncrease exposure time.
Problem 2: High Background

Q: My blot has a high background, making it difficult to see the specific this compound band. How can I reduce the background?

High background can obscure your target protein and is often caused by non-specific antibody binding.[14]

Possible Causes and Solutions:

  • Insufficient Blocking: The blocking step may not have been effective in preventing non-specific antibody binding.

    • Solution: Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C.[18] You can also try increasing the concentration of the blocking agent (e.g., from 3% to 5% non-fat dry milk or BSA).[18] For phosphorylated proteins, it is recommended to use BSA instead of milk as a blocking agent.

  • Antibody Concentration Too High: Excessive primary or secondary antibody can lead to increased background.

    • Solution: Titrate your antibodies to find the optimal concentration that provides a strong signal with low background.[14]

  • Inadequate Washing: Insufficient washing can leave unbound antibodies on the membrane.

    • Solution: Increase the number and duration of wash steps. Adding a detergent like Tween-20 (0.05% - 0.1%) to your wash buffer can help reduce non-specific binding.[18]

Parameter Standard Recommendation Troubleshooting Tip for High Background
Blocking Time 1 hour at room temperature2 hours at RT or overnight at 4°C.[18]
Blocking Agent 5% non-fat milk or BSATry a different blocking agent.
Primary Antibody Dilution As per titrationIncrease dilution (e.g., from 1:1000 to 1:2000).
Secondary Antibody Dilution As per titrationIncrease dilution (e.g., from 1:5000 to 1:10000).
Wash Steps 3 x 5 minutes4-5 x 10 minutes with increased wash buffer volume.
Problem 3: Non-Specific Bands

Q: I am observing multiple bands in addition to the expected this compound band. What could be the reason?

The presence of non-specific bands can be due to several factors, from sample preparation to antibody specificity.

Possible Causes and Solutions:

  • Protein Degradation: If the extra bands are at a lower molecular weight, your protein may have been degraded by proteases.

    • Solution: Always prepare samples on ice and add a protease inhibitor cocktail to your lysis buffer.[2]

  • Post-Translational Modifications: As mentioned earlier, PTMs can result in multiple bands.

    • Solution: Consult literature for known modifications of this compound or related proteins. You may need to treat your samples with enzymes like phosphatases to confirm phosphorylation-related band shifts.

  • Antibody Cross-Reactivity: The primary or secondary antibody may be cross-reacting with other proteins in the lysate.

    • Solution: Ensure your primary antibody is highly specific. Polyclonal antibodies are more likely to produce non-specific bands than monoclonal antibodies.[16] Run a secondary antibody-only control (omit the primary antibody incubation) to check for non-specific binding of the secondary antibody.[11]

  • Too Much Protein Loaded: Overloading the gel can lead to the detection of low-abundance, non-specific proteins.

    • Solution: Reduce the amount of protein loaded per lane.

Experimental Protocols

Cell Lysate Preparation for this compound
  • For Adherent Cells:

    • Wash cells twice with ice-cold PBS.

    • Scrape cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • For Suspension Cells:

    • Centrifuge cells at 500 x g for 5 minutes at 4°C.

    • Wash the cell pellet twice with ice-cold PBS.

    • Resuspend the pellet in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Proceed as with adherent cells from the incubation step.[20]

Standard Western Blot Protocol

A detailed, step-by-step western blot protocol can be found on the websites of most antibody and reagent suppliers.[19][20][21] A general workflow is as follows:

  • Sample Preparation: Prepare protein lysates and determine protein concentration.

  • Gel Electrophoresis: Separate proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Incubate the membrane in a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for this compound.

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent or colorimetric substrate and detect the signal using an imaging system.

Visualizations

Western_Blot_Workflow cluster_prep Sample Preparation cluster_separation Separation & Transfer cluster_detection Immunodetection A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Membrane Transfer C->D E Blocking D->E F Primary Antibody E->F G Secondary Antibody F->G H Detection G->H I I H->I Data Analysis

Caption: A simplified workflow of the western blotting process.

Troubleshooting_Flowchart Start Western Blot Result No_Signal No or Weak Signal Start->No_Signal Issue? High_Background High Background No_Signal->High_Background No Sol_No_Signal Check: - Protein Load - Transfer Efficiency - Antibody Activity - Detection Reagents No_Signal->Sol_No_Signal Yes Non_Specific Non-Specific Bands High_Background->Non_Specific No Sol_High_Background Check: - Blocking Step - Antibody Concentration - Washing Steps High_Background->Sol_High_Background Yes Good_Result Clear Band at Correct MW Non_Specific->Good_Result No Sol_Non_Specific Check: - Sample Integrity - Antibody Specificity - Protein Load Non_Specific->Sol_Non_Specific Yes

Caption: A troubleshooting flowchart for common western blot issues.

References

Technical Support Center: Refining F-CRI1 Functional Assay Protocols for Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for F-CRI1 (FcεRI) functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues, answer frequently asked questions, and offer detailed protocols to enhance the reproducibility of your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your FcεRI functional assays in a question-and-answer format.

Question: Why am I observing little to no degranulation signal (e.g., color change in β-hexosaminidase assay)?

Answer:

There are several potential reasons for a weak or absent signal in your degranulation assay:

  • Cell Viability and Age: The health and age of your mast cells or basophils are critical. For instance, Bone Marrow-Derived Mast Cells (BMMCs) show decreased β-hexosaminidase release after 7 weeks in culture, while Human Mast Cells (HuMCs) decline after 10 weeks.[1] It is recommended to use BMMCs between 4-6 weeks and HuMCs between 7-10 weeks for optimal results.[1]

  • Ineffective IgE Sensitization: Aggregated IgE can lead to variable and ineffective sensitization. To mitigate this, centrifuge your IgE solution at 14,000 x g for 60 minutes at 4°C before use.[1]

  • Substrate Inactivity: The substrate used in colorimetric assays, such as p-NAG for the β-hexosaminidase assay, can lose effectiveness over time.[2][3] It is advisable to include a positive control of lysed cells to confirm that the substrate is working correctly.[3] Consider switching to a more sensitive fluorescence-based assay if issues persist.[2][3]

  • Suboptimal Antigen Concentration: The concentration of the cross-linking antigen is crucial. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific antigen and cell type.[1]

  • Contaminated Reagents: Eicosanoid assays are particularly sensitive to organic solvent contamination in water or buffers, which can inhibit the reaction.[1]

Question: My background degranulation (spontaneous release) is too high. What could be the cause?

Answer:

High background release can obscure your signal and lead to unreliable results. Here are some common causes:

  • Improper Cell Handling: Over-pipetting or harsh mixing of cells can cause mechanical stress and lead to granule release.

  • Cell Contamination: Contamination of your cell culture with bacteria or other microorganisms can induce non-specific cell activation.

  • Incorrect Centrifugation: If the centrifugation speed is too low or the temperature is incorrect after incubation, cells may not pellet properly, leading to their carryover with the supernatant.[1] The background release of β-hexosaminidase should ideally be less than 5%.[1]

  • Extended Incubation Times: Prolonged incubation with the antigen can lead to increased spontaneous release. The optimal incubation time for degranulation is typically around 10-30 minutes.[1][4]

Question: I am seeing significant variability between replicate wells and experiments. How can I improve reproducibility?

Answer:

Variability is a common challenge in cell-based assays. Here are some steps to improve consistency:

  • Consistent Cell Culture Conditions: Ensure your mast cells are cultured under consistent conditions, including media composition, cell density, and passage number. Human lung mast cells, for example, show a more robust and consistent degranulation response when cultured and activated in serum-free media.[4]

  • Uniform Cell Plating: Ensure a homogenous cell suspension before plating to have a consistent number of cells in each well.

  • Accurate Reagent Preparation and Addition: Prepare fresh dilutions of antigens and other reagents for each experiment. Use calibrated pipettes and consistent techniques when adding reagents to the wells.

  • Standardized Incubation Times and Temperatures: Precisely control the incubation times and maintain a constant temperature (typically 37°C) during the activation step.

  • Inclusion of Proper Controls: Always include positive and negative controls in every experiment. A positive control, such as a calcium ionophore (e.g., A23187), helps to confirm that the cells are capable of degranulating.[5] A negative control (unstimulated cells) establishes the baseline for spontaneous release.

Frequently Asked Questions (FAQs)

What is the basic principle of an this compound functional assay?

FcεRI functional assays measure the cellular response following the cross-linking of high-affinity IgE receptors (FcεRI) on the surface of mast cells and basophils. This cross-linking, typically induced by an allergen or anti-IgE antibodies, triggers a signaling cascade that leads to the release of pre-formed inflammatory mediators from granules (degranulation) and the synthesis of newly formed mediators.[6][7][8]

What are the common readouts for this compound functional assays?

Common readouts include:

  • β-Hexosaminidase Release: A robust and widely used colorimetric or fluorometric assay that measures the release of this enzyme from granules.[9][10]

  • Histamine Release: A classic marker of mast cell and basophil degranulation, often measured by ELISA or other immunoassays.[11][12]

  • Tryptase Release: Tryptase is a major component of mast cell granules and serves as a specific marker for mast cell activation.[5]

  • Calcium Mobilization: The influx of calcium is an early event in the signaling cascade and can be measured using fluorescent calcium indicators like Fura-2.[13]

  • Cytokine and Chemokine Release: The release of newly synthesized mediators like interleukins and prostaglandins (B1171923) can be measured by ELISA or multiplex assays.[7]

  • Surface Marker Expression: Upregulation of surface markers like CD63 and CD107a on the cell surface is indicative of degranulation and can be assessed by flow cytometry.[4][14]

What cell types are typically used for these assays?

  • Primary Cells:

    • Bone Marrow-Derived Mast Cells (BMMCs): Commonly used from mice.[1]

    • Human Mast Cells (HuMCs): Can be derived from cord blood, peripheral blood CD34+ precursors, or lung tissue.[1][4][15]

    • Peritoneal Mast Cells (PMCs): Isolated from the peritoneal cavity of mice.[10]

    • Basophils: Can be isolated from peripheral blood.[11]

  • Cell Lines:

    • RBL-2H3 (Rat Basophilic Leukemia): A widely used and well-characterized cell line for studying mast cell degranulation.[13][16]

    • LAD2 (Human Mast Cell Line): A human mast cell line that requires stem cell factor (SCF) for growth.[17]

How does FcεRI signaling lead to degranulation?

The cross-linking of IgE-bound FcεRI initiates a signaling cascade.[8][18] This starts with the activation of Src family kinases (like Lyn and Fyn) which phosphorylate the ITAM motifs on the β and γ subunits of the receptor.[6] This creates docking sites for Syk kinase, leading to its activation and the subsequent phosphorylation of downstream signaling molecules.[6] This cascade ultimately results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), which are essential for the fusion of granules with the plasma membrane and the release of their contents.[19]

Experimental Protocols

Detailed Methodology for β-Hexosaminidase Release Assay

This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.

Materials:

  • Mast cells (e.g., BMMCs, RBL-2H3)

  • Cell culture medium

  • Tyrode's buffer (or similar physiological buffer)

  • Anti-DNP IgE

  • DNP-HSA (or other multivalent antigen)

  • Triton X-100 (0.1% in water) for cell lysis

  • Substrate solution: p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate (B86180) buffer

  • Stop solution: Glycine buffer (pH 10.7)

  • 96-well plates

Procedure:

  • Cell Sensitization:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 3 x 10^4 cells/well).[3]

    • Sensitize the cells by incubating them with an optimal concentration of anti-DNP IgE (e.g., 100 ng/mL) overnight at 37°C.[1]

  • Cell Washing:

    • The next day, gently wash the cells three times with warm Tyrode's buffer to remove unbound IgE.[17]

  • Cell Stimulation:

    • Add Tyrode's buffer to each well.

    • Add different concentrations of the DNP-HSA antigen to the appropriate wells. Include a negative control (buffer only) and a positive control for total release (0.1% Triton X-100).

    • Incubate the plate at 37°C for 30 minutes.[2]

  • Sample Collection:

    • Centrifuge the plate at 450 x g for 5 minutes at 4°C to pellet the cells.[1]

    • Carefully collect the supernatant from each well and transfer it to a new 96-well plate. This contains the released β-hexosaminidase.

    • Lyse the remaining cells in the original plate by adding 0.1% Triton X-100. This represents the total cellular β-hexosaminidase.

  • Enzymatic Reaction:

    • Prepare the pNAG substrate solution (e.g., 3.5 mg/mL in citrate buffer).[17]

    • Add the substrate solution to both the supernatant plate and the lysate plate.

    • Incubate both plates at 37°C for 90 minutes.[17]

  • Stopping the Reaction and Reading the Absorbance:

    • Add the stop solution to each well. A yellow color will develop.[17]

    • Read the absorbance at 405 nm using a microplate reader.[3]

  • Calculation of Percent Release:

    • Calculate the percentage of β-hexosaminidase release for each sample using the following formula:

      • % Release = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) x 100

Quantitative Data Summary

ParameterCell TypeRecommended Value/RangeReference
Optimal Cell Age BMMCs4-6 weeks[1]
HuMCs7-10 weeks[1]
IgE Sensitization Concentration BMMCs, HuMCs100 ng/mL[1]
Antigen Concentration (DNP-HSA) BMMCs, HuMCs10-100 ng/mL (optimization recommended)[1]
Expected Background Release LAD2/LADR cells2-5%[17]
Expected Total Release (Streptavidin) LAD2/LADR cells20-40%[17]

Visualizations

FceRI_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FceRI FcεRI Lyn Lyn FceRI->Lyn activates Syk Syk FceRI->Syk recruits & activates IgE IgE IgE->FceRI binds Antigen Antigen Antigen->IgE cross-links Lyn->FceRI phosphorylates ITAMs LAT LAT Syk->LAT phosphorylates PLCg PLCγ LAT->PLCg activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Degranulation Degranulation Ca_release->Degranulation PKC->Degranulation

Caption: FcεRI signaling pathway leading to degranulation.

Beta_Hex_Workflow cluster_sample_processing Sample Processing cluster_assay Enzymatic Assay start Start: Mast Cell Culture sensitization Sensitize cells with IgE (overnight) start->sensitization washing Wash cells to remove unbound IgE sensitization->washing stimulation Stimulate with Antigen (e.g., 30 min at 37°C) washing->stimulation centrifugation Centrifuge plate to pellet cells stimulation->centrifugation supernatant Collect Supernatant (Released fraction) centrifugation->supernatant lysis Lyse Cell Pellet (Total fraction) centrifugation->lysis add_substrate Add pNAG substrate to Supernatant and Lysate supernatant->add_substrate lysis->add_substrate incubation Incubate at 37°C (e.g., 90 min) add_substrate->incubation add_stop Add Stop Solution incubation->add_stop readout Read Absorbance at 405 nm add_stop->readout calculation Calculate % Release readout->calculation end End: Data Analysis calculation->end

Caption: Experimental workflow for a β-hexosaminidase release assay.

References

Technical Support Center: Interpreting FcγRI Genetic Association Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Fc-gamma receptor I (FcγRI) genetic association studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of FcγRI (CD64) and why is it important in genetic association studies?

FcγRI is a high-affinity receptor for the Fc portion of Immunoglobulin G (IgG).[1][2][3] It plays a crucial role in linking the humoral and cellular immune responses by mediating processes such as antibody-dependent cellular cytotoxicity, phagocytosis, and the release of inflammatory mediators.[4][5] Genetic variations in the FCGR1A gene, which encodes FcγRI, can alter receptor expression or function, potentially influencing susceptibility to autoimmune diseases, infections, and the efficacy of therapeutic antibodies.[3]

Q2: What are the main challenges in studying the genetics of the FCGR locus?

The primary challenges stem from the high degree of sequence homology among the FCGR genes, which are clustered on chromosome 1q23.[5][6] This complexity includes:

  • Segmental Duplication: The locus contains large segmental duplications, leading to high sequence similarity between different FCGR genes and pseudogenes.[6][7]

  • Copy Number Variations (CNVs): The number of copies of certain FCGR genes can vary between individuals, affecting protein expression levels.[7][8]

  • Single Nucleotide Polymorphisms (SNPs): Numerous SNPs have been identified within the FCGR genes, which can alter receptor function.[8]

  • Linkage Disequilibrium (LD): There is a high degree of LD across the locus, making it difficult to pinpoint the specific causal variant responsible for an observed association.[6][9]

Q3: Why is it difficult to interpret the functional consequences of FCGR1A variants found in Genome-Wide Association Studies (GWAS)?

Interpreting GWAS findings for FCGR1A is challenging for several reasons:

  • Most GWAS hits are located in non-coding regions of the genome, making it difficult to determine their effect on gene expression or function.[9]

  • The high linkage disequilibrium in the FCGR region means that a statistically significant SNP may simply be "tagging" the true causal variant, which may be located in a nearby gene.[8][9]

  • The functional impact of many FCGR1A variants is not yet well-characterized, unlike some of the more extensively studied polymorphisms in the low-affinity Fcγ receptors.[3]

  • The large number of comparisons in a GWAS necessitates stringent statistical thresholds, and the effect sizes of individual variants are often small, requiring large cohorts for detection.[10][11]

Troubleshooting Guides

Genotyping Assays

Q4: My PCR-based genotyping for an FCGR1A SNP is yielding unexpected bands or no amplification. What are the possible causes and solutions?

Problem Possible Cause Troubleshooting Steps
No bands Failed PCR amplification.1. Verify the integrity and concentration of the DNA template. 2. Check the primer sequences for accuracy and potential secondary structures. 3. Optimize the annealing temperature and extension time. 4. Use appropriate positive and negative controls in every assay.[12]
Unexpected bands Non-specific primer binding to homologous FCGR genes or pseudogenes.[13]1. Design primers in regions of low homology with other FCGR family members. 2. Increase the annealing temperature to enhance specificity. 3. Consider using a nested PCR approach for higher specificity.[13] 4. Validate unexpected results with an alternative method like Sanger sequencing.[14]
Difficulty distinguishing between homozygous and heterozygous samples Allele-specific PCR failure or poor resolution on the gel.1. Ensure that the allele-specific primers have their mismatch at the 3' end. 2. Optimize the concentration of the allele-specific primers. 3. Use a high-resolution gel electrophoresis system. 4. Include known homozygous and heterozygous controls for comparison.[12]
Interpreting Association Data

Q5: I have found a significant association between an FCGR1A SNP and a disease, but the SNP is in an intron. How do I determine its potential function?

An intronic SNP may have a regulatory function. To investigate this:

  • Check for regulatory elements: Use bioinformatic tools and databases like Ensembl Variant Effect Predictor to see if the SNP falls within a known or predicted regulatory element, such as an enhancer or silencer.[11]

  • eQTL analysis: Determine if the SNP is associated with changes in FCGR1A gene expression (an expression Quantitative Trait Locus). This requires a dataset with both genotype and gene expression data.

  • Functional assays: Perform laboratory experiments, such as reporter gene assays, to test whether the DNA sequence containing the SNP can drive gene expression and if the different alleles have different activities.

Q6: My association study results for FCGR1A are not replicating in a different population. What could be the reason?

Lack of replication can be due to several factors:

  • Population stratification: Differences in allele frequencies and linkage disequilibrium patterns between populations can lead to different association signals.

  • Winner's curse: The effect size observed in the initial discovery cohort may be inflated, leading to an underpowered replication study.

  • False positive: The initial finding may have been a Type I error.

  • Different environmental factors: The effect of the genetic variant may be modified by environmental exposures that differ between the populations.

Quantitative Data Summary

Table 1: Known Single Nucleotide Polymorphisms (SNPs) in the FCGR1A Gene

SNP ID Variant Location Reported Functional Effect/Association
rs1848781c.-131C>GPromoterThe 'G' allele significantly increases promoter activity and FcγRI expression on monocytes.[3]
rs74315310p.R92XExon 3Results in a termination codon, leading to undetectable expression of FcγRI on phagocytes.[3]
rs28424266p.V39IExon 2Does not appear to affect monomeric IgG binding. Clinical relevance is not yet investigated.[3]

Experimental Protocols

Protocol 1: General Workflow for an FCGR1A Genetic Association Study
  • Study Design and Cohort Selection:

    • Define the phenotype of interest (e.g., autoimmune disease status, response to therapy).

    • Select a sufficiently large discovery cohort and an independent replication cohort.[10] Ensure appropriate case and control matching.

  • Genotyping:

    • Extract high-quality genomic DNA from samples (e.g., blood, saliva).

    • Genotype the selected FCGR1A variants using a reliable method such as TaqMan assays, PCR-RFLP, or DNA sequencing.[14] Microarray-based genotyping is common for GWAS.[15]

    • Implement stringent quality control measures, including call rate, Hardy-Weinberg equilibrium checks, and removal of samples with high missingness.[16]

  • Statistical Analysis:

    • Perform association testing between the genotypes and the phenotype, typically using logistic regression for case-control studies, adjusting for covariates like age, sex, and ancestry.

    • Correct for multiple testing to avoid false positives.

  • Replication:

    • Validate significant findings from the discovery cohort in the independent replication cohort.

  • Functional Characterization:

    • If a significant association is found, proceed with functional studies (e.g., eQTL analysis, reporter assays) to understand the biological mechanism.

Visualizations

FcGRI_Signaling_Pathway FcGRI FcγRI α-chain gamma_chain FcRγ γ-chain ITAM SRC_Kinase SRC Family Kinase gamma_chain->SRC_Kinase Phosphorylation IgG_IC IgG Immune Complex IgG_IC->FcGRI SYK SYK SRC_Kinase->SYK PI3K PI3K SYK->PI3K PLC PLC SYK->PLC Downstream Downstream Signaling PI3K->Downstream PLC->Downstream

Caption: FcγRI signaling pathway initiated by immune complex binding.

GWAS_Workflow cluster_downstream Post-GWAS Analysis start Study Design & Cohort Selection genotyping Genotyping (e.g., Microarray) start->genotyping qc Quality Control (Sample & SNP QC) genotyping->qc imputation Genotype Imputation qc->imputation association Association Analysis imputation->association replication Replication in Independent Cohort association->replication finemapping Fine-mapping & Causal Variant Identification replication->finemapping functional Functional Studies (e.g., eQTL, Reporter Assays) finemapping->functional end Biological Insight functional->end

Caption: General experimental workflow for a genetic association study.

References

how to prevent degradation of soluble F-CRI1 in samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent the degradation of soluble F-CRI1 (Complement Receptor Type 1, also known as sCR1 or CD35) in biological samples. Maintaining the structural and functional integrity of sthis compound is critical for accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of soluble this compound degradation in samples?

Soluble this compound, like many large glycoproteins, is susceptible to several degradation pathways. The primary causes are:

  • Proteolytic Cleavage: Samples, especially cell lysates or plasma, contain endogenous proteases that can cleave sthis compound into smaller, non-functional fragments.[1][2]

  • Aggregation: Improper buffer conditions (pH, ionic strength), temperature fluctuations, and physical stress can cause the protein to misfold and aggregate, leading to precipitation and loss of function.[3][4][5]

  • Oxidation: Cysteine residues within the protein can be oxidized, leading to the formation of incorrect disulfide bonds and subsequent aggregation or inactivation.[6][7]

  • Physical Instability: Repeated freeze-thaw cycles and vigorous mixing can introduce mechanical stress that denatures the protein.[5][8]

Q2: How should I prepare my sample collection and storage buffer to maximize sthis compound stability?

The composition of your buffer is the most critical factor in preventing degradation. A well-designed stabilizing buffer should control pH, ionic strength, and inhibit damaging enzymatic activity.[6][7]

Table 1: Recommended Components for a sthis compound Stabilizing Buffer

ComponentRecommended ConcentrationPurpose & Rationale
Buffering Agent 50-100 mM HEPES or TrisMaintains a stable pH to prevent aggregation. Choose a buffer with a pKa within 1 unit of the target pH (typically 7.2-7.4).[6]
Salt 150 mM NaClMimics physiological ionic strength, which helps maintain protein solubility and native conformation.[6][7]
Protease Inhibitors 1X Commercial Cocktail or Individual ComponentsEssential to block proteolytic degradation from various classes of proteases present in the sample.[1]
Reducing Agent 5-10 mM TCEPPrevents the oxidation of cysteine residues and subsequent aggregation. TCEP is more stable than DTT.[6][7]
Stabilizer/Cryoprotectant 10-20% (v/v) GlycerolIncreases viscosity and acts as a cryoprotectant, preventing aggregation and damage during freezing.[6]
Solubilizing Agent 100-250 mM ArginineCan be added to reduce protein aggregation and improve solubility.[3][5]
Inert Protein 0.1% (w/v) Bovine Serum Albumin (BSA)Can help stabilize sthis compound at low concentrations by preventing surface adsorption, but ensure it does not interfere with downstream assays.[6]

Q3: Which protease inhibitors are most effective for sthis compound?

Since the specific proteases in a sample are often unknown, using a broad-spectrum protease inhibitor cocktail is highly recommended. These cocktails contain a blend of inhibitors targeting the most common classes of proteases.[1][2]

Table 2: Common Protease Classes and Their Inhibitors

Protease ClassExample InhibitorMechanism of Action
Serine Proteases PMSF, AEBSF, AprotininCovalently modifies the active site serine residue.[1]
Cysteine Proteases E-64, LeupeptinIrreversibly inhibits cysteine proteases.
Aspartic Proteases Pepstatin AA transition-state analog inhibitor.
Metallo-proteases EDTA, BestatinChelates the metal ions (e.g., Zn2+, Ca2+) required for catalytic activity.

Q4: What are the optimal short-term and long-term storage conditions for samples containing sthis compound?

Proper storage is crucial to maintain protein integrity over time.

  • Short-Term Storage (up to 24 hours): Keep samples on ice or at 4°C at all times.

  • Long-Term Storage:

    • After collection and clarification, divide the sample into single-use aliquots. This prevents repeated freeze-thaw cycles.[8]

    • Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.

    • Store immediately at -80°C. Avoid using frost-free freezers, as their temperature cycles can damage proteins.

Q5: How can I detect if my soluble this compound has degraded?

Protein degradation can be assessed using standard biochemical techniques:

  • SDS-PAGE: Run the sample on a polyacrylamide gel. The appearance of lower molecular weight bands indicates proteolytic cleavage.

  • Western Blot: This method is more specific. After SDS-PAGE and transfer to a membrane, use an anti-CRI1 antibody to probe for the protein and its fragments. A loss of the main band and the appearance of smaller bands is a clear sign of degradation.

  • ELISA: A quantitative loss of signal in a sandwich ELISA can indicate degradation, aggregation, or loss of epitope integrity.

Troubleshooting Guide

Problem: Low or no signal for sthis compound in a Western Blot or ELISA.

Possible CauseRecommended Solution
Proteolytic Degradation Ensure a broad-spectrum protease inhibitor cocktail was added to the buffer immediately upon sample collection.[1] Work quickly and keep the sample at 4°C or on ice at all times.
Protein Aggregation Centrifuge the sample at high speed (e.g., 14,000 x g for 15 min at 4°C) to pellet aggregates before analysis. For future samples, consider adding a solubilizing agent like Arginine or a stabilizer like Glycerol to the storage buffer.[3][5]
Repeated Freeze-Thaw Cycles Discard the sample. For future collections, prepare single-use aliquots before the initial freeze to avoid cycling.[8]
Improper Storage Verify that samples were stored at a stable -80°C. Long-term storage at -20°C is not recommended for sensitive proteins.

Experimental Protocols & Workflows

Protocol 1: Recommended Sample Collection and Handling
  • Pre-chill all tubes and reagents to 4°C.

  • Prepare the sthis compound Stabilizing Buffer (see Table 1) and add a 1X concentration of a commercial protease inhibitor cocktail immediately before use.

  • Collect the biological sample (e.g., plasma, cell culture supernatant) directly into a tube containing the Stabilizing Buffer. A 1:4 ratio of buffer to sample is a good starting point.

  • Gently mix by inversion. Do not vortex.

  • If the sample contains cells or debris, centrifuge at 1,500 x g for 15 minutes at 4°C to pellet the debris.

  • Carefully collect the supernatant containing the soluble this compound.

  • Prepare single-use aliquots in cryotubes.[8]

  • Flash-freeze the aliquots and store them at -80°C until analysis.

G cluster_collection Sample Collection & Processing cluster_storage Sample Storage Collect 1. Collect Sample into Pre-chilled Stabilizing Buffer Mix 2. Mix Gently (No Vortexing) Collect->Mix Centrifuge 3. Centrifuge to Remove Debris (1,500 x g, 15 min, 4°C) Mix->Centrifuge Supernatant 4. Collect Supernatant Centrifuge->Supernatant Aliquot 5. Aliquot into Single-Use Cryotubes Supernatant->Aliquot Freeze 6. Flash Freeze (Liquid Nitrogen) Aliquot->Freeze Store 7. Store at -80°C Freeze->Store

Caption: Recommended workflow for sample collection and storage.

Visualizing Degradation Pathways and Prevention

Understanding the relationship between the causes of degradation and the preventative measures is key to successful sample handling.

G cluster_problem Problem cluster_causes Primary Causes cluster_solutions Preventative Measures Degradation sthis compound Degradation Proteolysis Proteolysis Proteolysis->Degradation Aggregation Aggregation Aggregation->Degradation Oxidation Oxidation Oxidation->Degradation PhysicalStress Physical Stress PhysicalStress->Degradation Inhibitors Protease Inhibitors Inhibitors->Proteolysis Prevents Buffer Optimal Buffer (pH, Salt) Buffer->Aggregation Prevents ReducingAgent Reducing Agents (TCEP) ReducingAgent->Oxidation Prevents Handling Proper Handling (Aliquoting, No Vortex) Handling->PhysicalStress Prevents

Caption: Causes of sthis compound degradation and their solutions.

Context: The Role of this compound in Complement Regulation

Soluble this compound is a key regulator of the complement system. Its primary functions are to accelerate the decay of C3 and C5 convertases and to act as a cofactor for Factor I in the cleavage of C3b and C4b.[9][10] Preserving its structure is essential for studying these activities.

G cluster_regulation Regulation by sthis compound C3b C3b C3_Convertase C3 Convertase (C3bBb) C3b->C3_Convertase iC3b iC3b (inactive) FactorB Factor B FactorB->C3_Convertase FactorD Factor D FactorD->C3_Convertase cleaves B Decay Decay Acceleration sFCRI1 Soluble this compound sFCRI1->C3_Convertase blocks formation sFCRI1->iC3b promotes cleavage Cofactor Cofactor Activity FactorI Factor I FactorI->iC3b

Caption: Simplified role of sthis compound in regulating the C3-Convertase.

References

Technical Support Center: Optimizing Primer Design for F-CRI1 Gene Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing primer design for the sequencing of the F-CRI1 gene (also known as Complement Receptor Type 1 or CR1).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the this compound gene sequencing process in a question-and-answer format.

Question: Why am I getting no PCR product or a very faint band on my gel?

Answer: This issue can arise from several factors related to primer design and PCR conditions. Here are the primary causes and solutions:

  • Poor Primer Design: Your primers may not be binding efficiently to the this compound template.

    • Solution: Re-design your primers using the recommended guidelines. Ensure they have an appropriate melting temperature (Tm) and GC content.[1][2][3] You can use online tools like Primer-BLAST to check for specificity.[1][4]

  • Suboptimal Annealing Temperature: The annealing temperature (Ta) in your PCR cycle may be too high, preventing primers from binding to the template, or too low, leading to non-specific binding.[5][6]

    • Solution: Optimize the annealing temperature by performing a gradient PCR. A good starting point is 3–5°C below the lowest primer Tm.[6]

  • Issues with Template DNA: The quality or quantity of your DNA template may be insufficient.[6][7][8]

    • Solution: Verify the integrity and purity of your DNA template using gel electrophoresis and spectrophotometry (A260/280 ratio should be ~1.8).[5][8] Ensure you are using an adequate amount of template DNA in your reaction.[6][8]

  • Enzyme Inhibition: Contaminants from the DNA extraction process (e.g., phenol, EDTA) can inhibit the DNA polymerase.[6][8]

    • Solution: Re-purify your DNA template or dilute it to reduce the concentration of inhibitors.[6][7]

Question: My sequencing results show multiple peaks or a messy chromatogram, suggesting non-specific amplification. What should I do?

Answer: Non-specific amplification occurs when primers bind to unintended sites on the DNA template, resulting in multiple PCR products.[5][7] Here’s how to troubleshoot this:

  • Primer Specificity: Your primers may have significant homology to other regions in the genome.

    • Solution: Redesign your primers to be highly specific to the this compound gene. Use tools like Primer-BLAST to check for potential off-target binding sites.[1][9]

  • Low Annealing Temperature: A low annealing temperature can allow primers to bind to partially complementary sequences.[5]

    • Solution: Increase the annealing temperature in increments of 1–2°C.[6] A gradient PCR is highly recommended for optimization.

  • Excessive Primer Concentration: High concentrations of primers can increase the likelihood of non-specific binding.[9][10]

    • Solution: Reduce the primer concentration in your PCR reaction.[11][12]

  • Too Many PCR Cycles: An excessive number of cycles can lead to the amplification of non-specific products.[5][7]

    • Solution: Reduce the number of PCR cycles to 25-30 for high-concentration templates and 30-35 for lower concentrations.[7]

Question: I am observing a prominent band at a low molecular weight, likely a primer-dimer. How can I prevent this?

Answer: Primer-dimers are formed when primers anneal to each other instead of the DNA template.[10][13] They can compete with the desired amplification, reducing the yield of your target product.[13]

  • Primer Design Flaws: Primers with complementary sequences, especially at the 3' ends, are prone to forming dimers.[11][12][14]

    • Solution: Design primers with minimal self-complementarity and inter-primer complementarity.[2] Avoid having more than three complementary bases between the forward and reverse primers.

  • High Primer Concentration: Excess primers in the reaction increase the probability of them interacting with each other.[10][14]

    • Solution: Titrate your primer concentration to find the lowest effective concentration.[11]

  • Low Annealing Temperature: A low annealing temperature can facilitate the annealing of primers to each other.[10][14]

    • Solution: Increase the annealing temperature.

  • Hot-Start PCR: Non-specific amplification and primer-dimer formation can occur at low temperatures during reaction setup.

    • Solution: Use a hot-start DNA polymerase, which is inactive at lower temperatures and becomes activated only at the high temperature of the initial denaturation step.[13]

Frequently Asked Questions (FAQs)

Q1: What are the optimal parameters for designing primers for this compound sequencing?

A1: Adhering to established primer design guidelines is crucial for successful sequencing of the this compound gene.

ParameterRecommended ValueRationale
Length 18–24 base pairsProvides a good balance between specificity and binding efficiency.[1][2][3]
Melting Temp (Tm) 52–65°CEnsures stable binding to the template. The Tm of the forward and reverse primers should be within 5°C of each other.[1][2][15]
GC Content 40–60%Promotes stable annealing.[1][2][3][15]
3' End End with a G or C (GC clamp)A 'GC clamp' at the 3' end enhances binding and prevents "breathing" of the primer-template duplex.[2][15]
Secondary Structures AvoidHairpins and self-dimers can interfere with primer annealing to the template.[1][2]
Repeats Avoid runs of >4 identical basesLong runs of a single base can cause primer slippage and reduce specificity.[2]

Q2: The this compound gene is known to be polymorphic and may contain GC-rich regions. How does this affect primer design and sequencing?

A2: The polymorphic nature of this compound means there can be sequence variations between individuals.[16][17] When designing primers, it's important to target conserved regions to ensure amplification across different alleles. GC-rich regions can be challenging to sequence due to the formation of stable secondary structures that can impede DNA polymerase.[18][19][20]

Strategies for GC-rich templates:

  • PCR Additives: Use additives like DMSO or betaine (B1666868) in your PCR mix to help denature secondary structures.[15][18]

  • Specialized Polymerases: Employ DNA polymerases specifically designed for GC-rich templates.[18]

  • Modified PCR Conditions: Increase the denaturation temperature and time to ensure complete separation of the DNA strands.[21]

Q3: What experimental protocol should I follow for PCR optimization?

A3: A standard PCR optimization protocol involves systematically adjusting key parameters.

Detailed PCR Protocol:

  • Reaction Setup:

    • Prepare a master mix on ice to ensure consistency and minimize pipetting errors.[7][15] The master mix should contain water, PCR buffer, dNTPs, and DNA polymerase.

    • Aliquot the master mix into individual PCR tubes.

    • Add the template DNA and primers (forward and reverse) to each tube.

    • Include a negative control (no template DNA) to check for contamination.[15]

  • Thermal Cycling Parameters:

    • Initial Denaturation: 95°C for 2–5 minutes. For GC-rich templates, a longer time or higher temperature (up to 98°C) may be necessary.[8][21]

    • Denaturation: 95°C for 30 seconds.

    • Annealing: Start with a temperature 3-5°C below the calculated Tm of the primers for 30 seconds.[6] Optimize using a gradient PCR.

    • Extension: 72°C for 1 minute per kilobase (kb) of the expected product length.[7][9]

    • Number of Cycles: 25–35 cycles.[7][9]

    • Final Extension: 72°C for 5–10 minutes to ensure all products are fully extended.

  • Analysis:

    • Run the PCR products on an agarose (B213101) gel to check for the correct size and the presence of non-specific products or primer-dimers.

Visual Guides

Primer Design and Optimization Workflow

Primer_Design_Workflow cluster_design Primer Design cluster_optimization PCR Optimization cluster_analysis Analysis cluster_troubleshooting Troubleshooting A Identify Target Region in this compound B Design Primers (18-24 bp, 40-60% GC, Tm 52-65°C) A->B C Check for Specificity (Primer-BLAST) B->C D Analyze for Secondary Structures & Dimers C->D E Set up Gradient PCR D->E F Optimize Annealing Temperature E->F G Adjust Primer/Template Concentration F->G H Agarose Gel Electrophoresis G->H I Desired Product? H->I K Non-specific Bands H->K L Primer-Dimers H->L J No/Low Yield I->J No S Proceed to Sequencing I->S Yes M Redesign Primers J->M K->M L->M

Caption: Workflow for designing and optimizing primers for this compound sequencing.

Troubleshooting PCR Failures

PCR_Troubleshooting Start PCR Result Analysis NoBand No or Faint Product Start->NoBand NonSpecific Multiple Bands Start->NonSpecific PrimerDimer Low MW Band (<100bp) Start->PrimerDimer Sol_NoBand1 Check DNA Quality/Quantity NoBand->Sol_NoBand1 Sol_NoBand2 Optimize Annealing Temp NoBand->Sol_NoBand2 Sol_NoBand3 Redesign Primers NoBand->Sol_NoBand3 Sol_NonSpecific1 Increase Annealing Temp NonSpecific->Sol_NonSpecific1 Sol_NonSpecific2 Decrease Primer Conc. NonSpecific->Sol_NonSpecific2 Sol_NonSpecific3 Reduce Cycle Number NonSpecific->Sol_NonSpecific3 Sol_PrimerDimer1 Redesign Primers (check 3' ends) PrimerDimer->Sol_PrimerDimer1 Sol_PrimerDimer2 Use Hot-Start Polymerase PrimerDimer->Sol_PrimerDimer2 Sol_PrimerDimer3 Decrease Primer Conc. PrimerDimer->Sol_PrimerDimer3

Caption: Logical steps for troubleshooting common PCR issues.

References

troubleshooting F-CRI1 knockout mouse model phenotypes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: F-CRI1 Knockout Mouse Model

A Note on Nomenclature: The specific designation "this compound" is not widely documented in current literature. This guide is developed based on the well-characterized and functionally analogous high-affinity IgE receptor, Fc Epsilon Receptor I (FcεRI) . The troubleshooting advice, protocols, and data provided are based on studies of FcεRIα chain knockout mice, which serve as a robust proxy for investigating phenotypes related to the disruption of high-affinity IgE signaling.

Frequently Asked Questions (FAQs)

Q1: What is the expected phenotype of an this compound (FcεRIα) knockout mouse?

A1: The primary and most well-documented phenotype of an FcεRIα knockout mouse is a profound resistance to IgE-mediated allergic reactions.[1] Since the α-chain of the FcεRI receptor is essential for binding IgE, its absence renders mast cells and basophils unable to be sensitized by IgE. Consequently, these mice are protected from classical Type I hypersensitivity reactions.

Key expected characteristics include:

  • Resistance to Passive Cutaneous Anaphylaxis (PCA): Upon local injection of IgE followed by a systemic antigen challenge, knockout mice show a significant reduction or complete absence of the characteristic ear swelling and vascular leakage seen in wild-type mice.[2]

  • Resistance to Systemic Anaphylaxis: When subjected to IgE-mediated passive systemic anaphylaxis (PSA), these mice do not exhibit the typical drop in body temperature or other signs of anaphylactic shock.[1]

  • No IgE Binding to Mast Cells: Bone marrow-derived mast cells (BMMCs) cultured from knockout mice will not show any binding of monomeric IgE when analyzed by flow cytometry.

Q2: My this compound knockout mice still show a mild inflammatory response in an allergy model. Is this expected?

A2: This is a critical and not entirely unexpected observation. While the primary IgE-mediated pathway is ablated, other immune receptors and pathways can contribute to inflammation. Consider the following possibilities:

  • IgG-Mediated Pathways: Studies have shown that in the absence of the high-affinity IgE receptor, IgG-mediated pathways can become more prominent. Certain mouse strains are more susceptible to IgG1-dependent anaphylaxis, a reaction that involves activating low-affinity IgG receptors (FcγRs) on macrophages, neutrophils, and potentially mast cells.

  • Genetic Background: The genetic background of the mouse strain can significantly influence the phenotype.[3] Genes from the embryonic stem cell line (commonly 129-derived) can be linked to your knockout allele, and these "passenger genes" may affect immune responses. It is crucial to use littermate wild-type controls from heterozygous pairings to minimize the impact of genetic background differences.

  • Compensatory Mechanisms: The chronic absence of a key receptor can sometimes lead to the upregulation of other signaling pathways that can partially compensate or lead to alternative inflammatory responses.

Q3: My in vitro mast cell degranulation assay using BMMCs from the knockout mice is showing high background (spontaneous release). What could be the cause?

A3: High spontaneous release of mediators like β-hexosaminidase can obscure your results and points to issues with cell health or handling. Potential causes include:

  • Cell Culture Conditions: Mast cells are sensitive to their culture environment. Ensure that your IL-3 (and/or SCF) concentrations are optimal and that the culture has not been maintained for too many passages, which can lead to altered functionality.

  • Rough Handling: Excessive or harsh pipetting during washing and plating steps can physically stress the cells, causing them to degranulate.

  • Temperature Fluctuations: Ensure all buffers are warmed to 37°C before use. Cold shock can induce spontaneous degranulation.

  • Contamination: Mycoplasma or other microbial contamination can activate mast cells through non-specific pathways, leading to high background release.

Troubleshooting Guides

Guide 1: Unexpected Results in Passive Cutaneous Anaphylaxis (PCA)
Problem Potential Cause Troubleshooting Action
No reaction in Wild-Type (WT) controls. 1. Inactive IgE or antigen.1. Verify the activity of your anti-DNP IgE and DNP-HSA antigen. Run a positive control with a previously validated batch.
2. Insufficient sensitization time.2. Ensure at least 24 hours between the intradermal IgE injection and the intravenous antigen challenge.
3. Improper injection technique.3. Confirm that the intradermal (ear pinna) and intravenous (tail vein) injections are performed correctly. The intradermal injection should create a small bleb.
High background in negative control (PBS-injected) ear. 1. Trauma from injection.1. Practice the intradermal injection to minimize tissue damage.
2. Irritant in Evans Blue dye solution.2. Ensure the Evans Blue solution is properly buffered in sterile PBS and filtered.
Knockout (KO) mice show significant ear swelling. 1. Incorrect genotyping.1. Re-genotype all experimental animals using validated primers and controls.
2. IgG-mediated reaction.2. Characterize the antibody isotype involved. Consider using models that specifically block Fcγ receptors to dissect the pathway.
3. Incomplete knockout.3. Confirm the absence of this compound (FcεRIα) protein expression via flow cytometry on BMMCs or Western blot.
Guide 2: Issues with In Vitro Mast Cell Degranulation Assay
Problem Potential Cause Troubleshooting Action
Low degranulation in WT BMMCs. 1. Insufficient IgE sensitization.1. Ensure cells are sensitized overnight with an optimal concentration of IgE (e.g., 100-500 ng/mL).
2. Suboptimal antigen concentration.2. Perform an antigen dose-response curve to find the optimal concentration for stimulation.
3. Poorly differentiated BMMCs.3. Confirm mast cell purity (>95%) and maturation by staining for c-Kit (CD117) and FcεRI (on WT cells) via flow cytometry. Culture for at least 4-6 weeks.[3]
High variability between replicate wells. 1. Inconsistent cell numbers.1. Carefully count and plate an equal number of cells in each well. Ensure cells are well-resuspended before plating.
2. "Edge effects" in the 96-well plate.2. Avoid using the outer wells of the plate, or fill them with buffer to maintain humidity.
No difference between WT and KO BMMCs. 1. Non-specific stimulus was used.1. Ensure the stimulus is IgE-antigen-dependent. Stimuli like Compound 48/80 or Ionomycin bypass the FcεRI receptor and will activate both WT and KO cells.
2. Assay error (e.g., substrate degradation).2. Prepare the β-hexosaminidase substrate (pNAG) fresh. Run a positive control using cell lysate to confirm substrate and enzyme activity.

Quantitative Data Summary

The following tables present representative data from experiments comparing wild-type and this compound (FcεRIα) knockout mice.

Table 1: Passive Cutaneous Anaphylaxis (PCA) Response

GenotypeTreatmentEar Swelling (mm) (Mean ± SEM)Evans Blue Extravasation (µ g/ear ) (Mean ± SEM)
Wild-Type IgE + Antigen0.18 ± 0.0215.2 ± 1.5
This compound KO IgE + Antigen0.02 ± 0.011.3 ± 0.4
Wild-Type PBS + Antigen0.01 ± 0.010.9 ± 0.3

Data are hypothetical but representative of expected experimental outcomes.

Table 2: In Vitro Mast Cell Degranulation (β-Hexosaminidase Release)

BMMC GenotypeAntigen (DNP-HSA) Conc.% β-Hexosaminidase Release (Mean ± SD)
Wild-Type 0 ng/mL3.5 ± 1.1
Wild-Type 10 ng/mL15.2 ± 2.5
Wild-Type 100 ng/mL45.8 ± 4.1
This compound KO 0 ng/mL3.2 ± 0.9
This compound KO 10 ng/mL4.1 ± 1.3
This compound KO 100 ng/mL4.5 ± 1.5

Data are hypothetical but representative of expected experimental outcomes.

Experimental Protocols

Protocol 1: Passive Cutaneous Anaphylaxis (PCA) in Mice

This protocol measures the local IgE-mediated degranulation of mast cells in the ear, which results in increased vascular permeability.[4][5]

Materials:

  • Anti-DNP IgE monoclonal antibody

  • DNP-HSA (Dinitrophenyl-conjugated Human Serum Albumin)

  • Evans Blue dye (0.5% w/v in sterile PBS)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Formamide

  • Micrometer caliper

  • Spectrophotometer

Procedure:

  • Sensitization: Lightly anesthetize mice. Intradermally inject 20 µL of anti-DNP IgE (e.g., 50 ng) into the dorsal side of the right ear pinna. Inject 20 µL of sterile PBS into the left ear as a negative control.

  • Incubation: Allow mice to recover. Wait 24 hours for the IgE to bind to FcεRI on tissue mast cells.

  • Challenge: Prepare the challenge solution by mixing DNP-HSA (e.g., 1 mg/mL) with 0.5% Evans Blue dye in PBS.

  • Measurement (Time 0): Just before the challenge, measure the thickness of both ears using a micrometer caliper.

  • Injection: Intravenously inject 200 µL of the DNP-HSA/Evans Blue solution into the tail vein of each mouse.

  • Reaction: Wait 30 minutes for the anaphylactic reaction to occur. The IgE-injected ear should turn blue in wild-type mice.

  • Measurement (Time 30 min): Euthanize the mice and immediately re-measure the thickness of both ears.

  • Dye Extraction: Excise both ears and place them in separate tubes containing 500 µL of formamide. Incubate at 63°C overnight to extract the Evans Blue dye.

  • Quantification: Centrifuge the tubes to pellet any debris. Read the absorbance of the supernatant at 620 nm. Quantify the amount of dye using a standard curve.

Protocol 2: BMMC β-Hexosaminidase Release Assay

This in vitro assay quantifies mast cell degranulation by measuring the activity of a granule-associated enzyme, β-hexosaminidase, released into the supernatant upon stimulation.[3]

Materials:

  • Bone Marrow-Derived Mast Cells (BMMCs) from WT and KO mice

  • Anti-DNP IgE

  • DNP-HSA

  • Tyrode's Buffer (or HEPES buffer)

  • Substrate: p-Nitrophenyl N-acetyl-β-D-glucosaminide (pNAG) in citrate (B86180) buffer (pH 4.5)

  • Stop Solution: Glycine buffer (pH 10.7)

  • Triton X-100 (0.1%)

  • 96-well plates

Procedure:

  • Cell Culture and Sensitization: Culture BMMCs for 4-6 weeks in IL-3-containing medium. The day before the assay, sensitize the cells by incubating them overnight with anti-DNP IgE (e.g., 100 ng/mL).

  • Washing and Plating: Wash the sensitized cells three times with warm Tyrode's buffer to remove unbound IgE. Resuspend the cells in Tyrode's buffer and plate them in a 96-well plate (e.g., 5 x 10^4 cells/well in 50 µL).

  • Stimulation: Add 50 µL of DNP-HSA at various concentrations (prepared in Tyrode's buffer) to the appropriate wells.

    • Spontaneous Release Control: Add 50 µL of buffer only.

    • Total Release Control: Do not stimulate these wells yet.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Stop Reaction: Stop the degranulation reaction by placing the plate on ice. Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.

  • Collect Supernatant: Carefully transfer 25 µL of the supernatant from each well to a new, clean 96-well plate.

  • Lyse Cells for Total Release: To the "Total Release" wells, add 50 µL of 0.1% Triton X-100 to lyse the cells. Mix well and transfer 25 µL of this lysate to the new plate.

  • Enzymatic Reaction: Add 50 µL of the pNAG substrate solution to every well containing supernatant or lysate. Incubate at 37°C for 60-90 minutes.

  • Stop and Read: Add 150 µL of Stop Solution to each well. The color should turn yellow. Read the absorbance at 405 nm.

  • Calculation: Calculate the percentage of release for each sample: % Release = [(Abs of Sample - Abs of Spontaneous) / (Abs of Total - Abs of Spontaneous)] * 100

Visualizations

FceRI_Signaling_Pathway cluster_membrane Cell Membrane receptor FcεRI lyn Lyn receptor->lyn Activates fyn Fyn receptor->fyn Activates syk Syk receptor->syk Recruits & Activates antigen Antigen ige IgE antigen->ige Cross-links ige->receptor Binds kinase kinase adaptor adaptor downstream downstream output output lyn->receptor Phosphorylates ITAMs fyn->receptor Phosphorylates ITAMs lat LAT syk->lat Phosphorylates pi3k PI3K syk->pi3k Activates plcg PLCγ lat->plcg Recruits grb2_sos Grb2/SOS lat->grb2_sos Recruits ip3 IP3 plcg->ip3 Generates dag DAG plcg->dag Generates ras Ras grb2_sos->ras MAPK Cascade ca_release Ca²⁺ Release ip3->ca_release Induces pkc PKC dag->pkc Activates degranulation Degranulation (Histamine, β-Hex) ca_release->degranulation Leads to pkc->degranulation Leads to transcription Transcription Factors (NF-κB) pkc->transcription raf Raf ras->raf MAPK Cascade mek MEK raf->mek MAPK Cascade erk ERK mek->erk MAPK Cascade erk->transcription Activates cytokines Cytokine Production transcription->cytokines chemokines Chemokine Production transcription->chemokines akt Akt pi3k->akt akt->transcription

Caption: this compound (FcεRI) Signaling Pathway.

PCA_Workflow node_step node_step node_action node_action node_wait node_wait node_result node_result start Start step1 1. Sensitization Inject Anti-DNP IgE (Right Ear) start->step1 step1b Inject PBS (Left Ear) start->step1b wait1 Wait 24 hours step1->wait1 step1b->wait1 step2 2. Challenge IV Injection of DNP-HSA + Evans Blue wait1->step2 wait2 Wait 30 minutes step2->wait2 step3 3. Measurement - Ear Thickness - Euthanize & Excise Ears wait2->step3 step4 4. Extraction Extract dye in Formamide (63°C) step3->step4 end 5. Analysis Read Absorbance at 620 nm step4->end

Caption: Experimental Workflow for Passive Cutaneous Anaphylaxis (PCA).

Troubleshooting_Tree q_node q_node a_node a_node c_node c_node q1 Unexpected phenotype in KO mouse? q2 Is the phenotype reproducible with littermate controls? q1->q2 Yes c1 Check Genotyping q1->c1 No q3 Is protein expression confirmed absent? q2->q3 Yes c2 Consider genetic background effects or passenger genes. q2->c2 No q4 Is the assay pathway-specific? q3->q4 Yes c3 Confirm knockout via Western Blot / Flow Cytometry. q3->c3 No c5 Review assay protocol. Use specific inhibitors/ agonists to confirm pathway. q4->c5 No c6 Phenotype likely due to off-target or compensatory effects. Further investigation required. q4->c6 Yes c4 Consider compensatory pathways (e.g., IgG/FcγR). c6->c4

Caption: Troubleshooting Logic for Unexpected Knockout Phenotypes.

References

Technical Support Center: Optimizing F-CRI1 Gene Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for F-CRI1 gene knockdown using siRNA. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges and improve the efficiency and reproducibility of their experiments.

Note on Gene Nomenclature: The gene denoted as "this compound" may refer to Fc Epsilon Receptor I (FcεRI), with the alpha chain encoded by the gene FCER1A. This receptor is a key component of allergic responses. Alternatively, it could refer to Complement Receptor 1 (CR1). The troubleshooting principles and protocols provided here are broadly applicable to siRNA-mediated knockdown of most gene targets but the example signaling pathway is based on FcεRI.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound siRNA?

Q2: How long after transfection should I wait to assess this compound knockdown?

A2: The optimal time for assessing gene knockdown is typically between 24 and 96 hours after transfection.[4] The ideal time point depends on the stability of the this compound mRNA and protein. It is recommended to perform a time-course experiment (e.g., checking at 24, 48, and 72 hours) to identify the point of maximum knockdown.[5]

Q3: Should I use serum and/or antibiotics in my media during transfection?

Q4: Why is it important to validate knockdown at both the mRNA and protein level?

A4: siRNA-mediated gene silencing occurs by degrading the target mRNA.[10] Therefore, quantitative PCR (qPCR) is the most direct method to measure knockdown efficiency.[10] However, a reduction in mRNA does not always immediately translate to a proportional decrease in protein levels, especially for proteins with long half-lives.[2][4] Assessing protein levels via methods like Western blotting is necessary to confirm that the mRNA knockdown has the desired functional effect.[4]

Q5: What are the essential controls for an this compound siRNA experiment?

A5: A comprehensive set of controls is critical for interpreting your results accurately.[2] Essential controls include:

  • Positive Control siRNA: An siRNA known to effectively knock down a well-expressed gene (e.g., a housekeeping gene like GAPDH) to confirm transfection efficiency.[8][10]

  • Negative Control siRNA: A non-targeting siRNA with a scrambled sequence that has no known homology to the target genome. This helps distinguish sequence-specific silencing from non-specific cellular responses.[2][8]

  • Untreated Control: Cells that have not been transfected, representing the normal gene expression level.[2]

  • Mock-Transfected Control: Cells treated with the transfection reagent only (no siRNA) to assess the effects of the reagent itself on the cells.[2]

Troubleshooting Guide: Low or No this compound Knockdown

This guide provides a systematic approach to identifying and resolving issues with your this compound knockdown experiments.

Experimental Workflow & Troubleshooting Logic

G start Start: Low/No Knockdown q1 Q1: Did the positive control siRNA work? start->q1 a1_no Problem: Transfection Failure - Optimize transfection reagent - Optimize cell density/health - Check for RNase contamination q1->a1_no No q2 Q2: Is this compound mRNA level reduced (qPCR)? q1->q2 Yes a2_no Problem: Ineffective siRNA - Redesign siRNA sequences - Test multiple siRNA sequences - Verify target sequence q2->a2_no No q3 Q3: Is this compound protein level reduced (Western Blot)? q2->q3 Yes a3_no Problem: Slow Protein Turnover - Increase incubation time (48-96h) - Check protein half-life q3->a3_no No end Success: Knockdown Achieved q3->end Yes

Caption: A flowchart for troubleshooting siRNA knockdown experiments.

Q: My this compound knockdown efficiency is very low. What should I check first?

A: First, evaluate the results from your positive and negative controls.

    • If YES: The transfection process is working. The issue is specific to your this compound target.

Q: My positive control works, but qPCR shows no reduction in this compound mRNA. What's wrong?

A: This points to a problem with the this compound siRNA sequence itself.

  • Target Site Accessibility: The target region on the mRNA may have a secondary structure that prevents the siRNA from binding.

  • Sequence Variations: Check for any single nucleotide polymorphisms (SNPs) in your cell line's this compound gene that might overlap with the siRNA target site.

  • Solution: If knockdown is still suboptimal, consider redesigning the siRNA sequences to target a different region of the this compound mRNA.[9]

Q: qPCR shows good this compound mRNA knockdown, but I don't see a decrease in protein levels. Why?

A: This is a common issue and often relates to protein stability.

  • Slow Protein Turnover: The this compound protein may have a long half-life, meaning it degrades slowly.[2] Even if new protein synthesis is halted, the existing pool of protein will take longer to disappear.

  • Solution: Increase the incubation time after transfection. Assess protein levels at later time points, such as 72 or 96 hours, to allow sufficient time for the existing protein to be degraded.[4]

Quantitative Data for Optimization

For reproducible results, key experimental parameters must be optimized. The following tables provide recommended starting points for titrating these variables.

Table 1: Example siRNA Concentration Optimization

ParameterCondition 1Condition 2Condition 3Condition 4
siRNA Concentration 5 nM10 nM20 nM50 nM
% this compound mRNA Knockdown (Experimental Result)(Experimental Result)(Experimental Result)(Experimental Result)
% Cell Viability (Experimental Result)(Experimental Result)(Experimental Result)(Experimental Result)

Goal: Identify the lowest concentration with maximal knockdown and minimal cytotoxicity.[3][8]

Table 2: Example Cell Seeding Density Optimization

Parameter24-well Plate96-well Plate
Recommended Confluency 50-70% at transfection50-70% at transfection
Seeding Density (cells/well) 2.5 - 5 x 10⁴5 - 10 x 10³
Transfection Volume 500 µL100 µL

Experimental Protocols

Protocol 1: siRNA Transfection (24-well Plate Format)

This protocol is a general guideline and should be optimized for your specific cell line and transfection reagent.

  • Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transfection. Use antibiotic-free growth medium.[2]

  • siRNA Preparation: In a sterile microcentrifuge tube, dilute the this compound siRNA stock solution to the desired final concentration (e.g., 10 nM) in serum-free medium. Mix gently by pipetting.

  • Transfection Reagent Preparation: In a separate tube, dilute the lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions. Incubate for 5 minutes at room temperature.

  • Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before analysis.

Protocol 2: Validation of Knockdown by quantitative RT-PCR (qRT-PCR)
  • RNA Extraction: At the desired time point post-transfection (e.g., 48 hours), lyse the cells directly in the well and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. Each reaction should include:

    • cDNA template

    • Forward and reverse primers for this compound

    • Forward and reverse primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization

    • SYBR Green or TaqMan master mix

  • qPCR Run: Perform the qPCR using a real-time PCR instrument.

  • Data Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method. The expression in this compound siRNA-treated samples should be normalized to the housekeeping gene and compared to the expression in negative control siRNA-treated samples.[12]

This compound (FcεRI) Signaling Pathway

The high-affinity IgE receptor (FcεRI) is a critical component in the allergic inflammatory response. Its activation triggers a cascade of intracellular signaling events.

G cluster_membrane Cell Membrane FceRI FcεRI Lyn Lyn FceRI->Lyn activates Syk Syk FceRI->Syk recruits & activates IgE IgE IgE->FceRI binds Antigen Antigen Antigen->IgE cross-links Lyn->FceRI phosphorylates ITAMs PLCg PLCy Syk->PLCg PI3K PI3K Syk->PI3K Calcium Ca²⁺ Mobilization PLCg->Calcium MAPK MAPK Pathway PI3K->MAPK Degranulation Degranulation (Mediator Release) MAPK->Degranulation Calcium->Degranulation

Caption: Simplified signaling pathway of the FcεRI receptor.[13][14]

References

Technical Support Center: Enhancing Recombinant F-CRI1 Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of recombinant F-CRI1 (F-allele of Complement Receptor Type 1).

Section 1: Troubleshooting Guide

This guide addresses common issues encountered during the expression and purification of recombinant this compound.

Issue 1: Low or No Expression of this compound

Q1: I am not observing any this compound expression in my Western blot analysis. What are the potential causes and how can I troubleshoot this?

A1: Low or no expression of a large and complex glycoprotein (B1211001) like this compound is a common challenge. The issue can stem from the expression vector, the host cells, or the culture conditions. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Vector Integrity: Sequence your expression vector to confirm that the this compound gene is correctly inserted, in the proper reading frame, and free of mutations.

  • Transformation/Transfection Efficiency: Ensure your host cells have been successfully transformed or transfected with the expression vector. For bacterial hosts, check for colony growth on selective media. For mammalian cells, a control plasmid expressing a reporter gene (e.g., GFP) can be used to verify transfection efficiency.

  • Induction/Expression Conditions: Double-check the concentration and freshness of your inducing agent (e.g., IPTG for E. coli, or the appropriate inducer for your mammalian system). Also, verify that the cell density was optimal at the time of induction.

Advanced Troubleshooting:

  • Codon Optimization: The codon usage of the human this compound gene may not be optimal for your expression host (e.g., E. coli or even mammalian cells of a different species). Synthesizing the gene with codons optimized for your specific host can significantly enhance translation efficiency and, consequently, protein yield.

  • Promoter Strength: While a strong promoter can drive high levels of transcription, it might overwhelm the host cell's protein synthesis machinery, leading to misfolding and degradation of a complex protein like this compound. Consider using a weaker or a more tightly regulated promoter for more controlled expression.

  • Protein Toxicity: High-level expression of this compound might be toxic to the host cells, leading to poor growth or cell death post-induction. Monitor cell viability after induction. If toxicity is suspected, using a host strain designed to handle toxic proteins or reducing the expression level by lowering the inducer concentration or induction temperature can be beneficial.

Issue 2: this compound is Expressed but Insoluble (Inclusion Bodies)

Q2: My Western blot shows a strong band for this compound in the insoluble fraction (pellet) after cell lysis. How can I improve the solubility of my protein?

A2: The formation of insoluble aggregates, known as inclusion bodies, is a frequent issue when expressing large, complex proteins, especially in bacterial systems like E. coli which lack the machinery for proper folding and post-translational modifications of human glycoproteins.

Strategies to Enhance Solubility:

  • Lower Expression Temperature: Reducing the temperature during induction (e.g., from 37°C to 16-25°C) slows down the rate of protein synthesis, which can provide more time for the nascent polypeptide chain to fold correctly.[1]

  • Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of transcription and translation, thereby reducing the accumulation of misfolded protein.

  • Choice of Expression Host: For a glycoprotein like this compound, a prokaryotic host such as E. coli is often not ideal due to the lack of post-translational modifications like glycosylation, which are crucial for proper folding and function.[2] Consider switching to a eukaryotic expression system:

    • Mammalian Cells (e.g., HEK293, CHO): These systems can perform the necessary post-translational modifications, including glycosylation, leading to a properly folded and functional protein.[3]

    • Insect Cells (e.g., Sf9, High Five™): Baculovirus-mediated expression in insect cells is another excellent option for producing large, complex glycoproteins.

  • Co-expression of Chaperones: Molecular chaperones can assist in the proper folding of recombinant proteins. Co-expressing chaperones like GroEL/GroES or DnaK/DnaJ in E. coli can sometimes improve the solubility of target proteins.[4]

  • Solubilization and Refolding from Inclusion Bodies: If expressing in a eukaryotic system is not feasible, you can purify the this compound from inclusion bodies. This involves solubilizing the aggregated protein using strong denaturants (e.g., urea (B33335) or guanidinium (B1211019) chloride) followed by a refolding process. Refolding of a complex protein with multiple disulfide bonds like this compound can be challenging and requires careful optimization of buffer conditions (pH, redox agents, and additives).

Issue 3: Low Yield After Purification

Q3: I am able to express soluble this compound, but the final yield after purification is very low. What steps can I take to improve my recovery?

A3: Low yield after purification can be attributed to several factors, including protein degradation, inefficient binding to the purification resin, or harsh elution conditions.

Optimization of Purification Steps:

  • Use of Protease Inhibitors: Add a cocktail of protease inhibitors to your lysis buffer to prevent degradation of this compound by host cell proteases.

  • Optimize Lysis Method: Ensure your cell lysis method is efficient without being overly harsh. Sonication or high-pressure homogenization are common methods, but require careful optimization to avoid protein denaturation.

  • Affinity Tag Selection: The choice and position of an affinity tag (e.g., His-tag, GST-tag) can impact the expression and solubility of the fusion protein. Experiment with different tags or their placement (N- or C-terminus).

  • Chromatography Resin and Conditions:

    • Binding: Ensure the pH and ionic strength of your lysis buffer and protein sample are optimal for binding to the chosen chromatography resin.

    • Washing: Use a sufficient volume of wash buffer to remove non-specifically bound proteins. A small amount of the elution agent (e.g., a low concentration of imidazole (B134444) for His-tagged proteins) in the wash buffer can help reduce non-specific binding.

    • Elution: A step-wise or gradient elution can be gentler than a single-step elution and can help to separate your target protein from tightly bound contaminants.

  • Multi-Step Purification: For a high-purity product, a multi-step purification strategy is often necessary. This typically involves an initial affinity chromatography step, followed by ion-exchange chromatography and/or size-exclusion chromatography as polishing steps.

Section 2: Frequently Asked Questions (FAQs)

Q4: What is the recommended expression system for producing functional recombinant this compound?

A4: Due to its large size, complex structure with multiple domains, and the presence of numerous glycosylation sites, a mammalian expression system such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells is highly recommended for producing functional recombinant this compound.[3] These systems can provide the necessary post-translational modifications, including proper N-glycosylation, which are critical for the biological activity of CR1. While expression in E. coli is possible, it will yield a non-glycosylated protein that is likely to be misfolded and aggregated in inclusion bodies.

Q5: How does the F-allele of CR1 differ from other alleles, and does this impact its recombinant expression?

A5: The F-allele (also known as CR11) is one of the common structural allotypes of human CR1.[5] It differs from other alleles, such as the S-allele (CR12), in the number of Long Homologous Repeats (LHRs) in its extracellular domain.[5] The F-allele is smaller than the S-allele.[6] While the fundamental challenges of expressing a large glycoprotein remain the same, the smaller size of the F-allele might make it slightly less challenging to express and fold correctly compared to the larger S-allele.

Q6: Should I express the full-length this compound or a truncated, soluble version?

A6: The choice between expressing the full-length protein or a soluble, truncated version depends on your downstream application. Full-length this compound includes the transmembrane and cytoplasmic domains, which will anchor it to the cell membrane. If you require the protein in a soluble form for assays or structural studies, it is advisable to express a truncated version that includes only the extracellular domain. This soluble this compound (sthis compound) is often easier to express and purify in higher yields.

Q7: Are there any specific culture conditions that are known to improve the yield of large glycoproteins like this compound in mammalian cells?

A7: Yes, optimizing culture conditions can significantly enhance the yield of recombinant this compound in mammalian cells.

  • Temperature Shift: A temperature shift from 37°C to a lower temperature (e.g., 30-32°C) after a period of cell growth can slow down cell division and shift the cellular machinery towards protein production, often leading to higher yields and better protein quality.

  • Media Optimization: Using a chemically defined, serum-free medium can improve batch-to-batch consistency and simplify downstream purification. Supplementing the media with specific nutrients, such as certain amino acids or hydrolysates, can also boost productivity.

  • Fed-batch Culture: A fed-batch strategy, where nutrients are periodically added to the culture, can help maintain cell viability and productivity over a longer period, resulting in higher final protein titers.[7]

Section 3: Data Presentation

Table 1: Comparison of Expression Systems for Recombinant this compound Production

FeatureE. coliYeast (e.g., P. pastoris)Insect Cells (Baculovirus)Mammalian Cells (e.g., HEK293, CHO)
Yield Potentially high, but often as insoluble inclusion bodiesModerate to highHighModerate to high
Post-Translational Modifications (Glycosylation) NoneSimple glycosylation (mannose-type), may differ from humanComplex glycosylation, similar but not identical to humanHuman-like, complex glycosylation
Protein Folding Often incorrect, leading to inclusion bodiesGenerally goodGoodExcellent, most likely to be correctly folded and active
Cost LowLow to moderateHighHigh
Time FastModerateSlowSlow
Suitability for Functional this compound Very LowLow to ModerateHighVery High

Table 2: Troubleshooting Low this compound Yield - Summary of Strategies and Expected Outcomes

ProblemStrategyExpected Outcome
Low/No Expression Codon OptimizationIncreased translation efficiency and protein expression.
Switch to a stronger/weaker promoterOptimized transcription rate for better protein production.
Use a host strain for toxic proteinsImproved cell viability and protein yield.
Inclusion Bodies Lower induction temperatureSlower protein synthesis, allowing more time for proper folding.
Switch to a eukaryotic expression systemProduction of soluble, glycosylated, and likely active protein.
Co-express molecular chaperonesAssistance in proper protein folding, leading to increased solubility.
Low Purification Yield Add protease inhibitorsReduced protein degradation during purification.
Optimize chromatography conditions (binding, wash, elution)Increased recovery of the target protein.
Implement a multi-step purification protocolHigher purity of the final product.

Section 4: Experimental Protocols

Protocol 1: Expression of Soluble Recombinant this compound in HEK293 Cells

This protocol outlines a general procedure for the transient expression of a soluble, His-tagged this compound (extracellular domain) in HEK293 cells.

1. Plasmid Preparation:

  • Clone the cDNA encoding the extracellular domain of the F-allele of human CR1 into a mammalian expression vector containing a C-terminal 6x-His tag.
  • Ensure the vector also contains a strong promoter (e.g., CMV) and a signal peptide for secretion.
  • Prepare high-quality, endotoxin-free plasmid DNA.

2. Cell Culture and Transfection:

  • Culture HEK293 cells in a suitable serum-free suspension culture medium.
  • On the day of transfection, ensure the cells are in the exponential growth phase with high viability (>95%).
  • Dilute the plasmid DNA and a suitable transfection reagent (e.g., PEI) in fresh culture medium.
  • Add the DNA-transfection reagent complex to the cell culture.

3. Expression and Harvest:

  • Incubate the transfected cells at 37°C in a humidified incubator with 5-8% CO2.
  • Optional: 24 hours post-transfection, perform a temperature shift to 32°C to enhance protein production.
  • Harvest the cell culture supernatant containing the secreted sthis compound by centrifugation 5-7 days post-transfection.

Protocol 2: Purification of His-tagged sthis compound

1. Clarification and Buffer Exchange:

  • Clarify the harvested supernatant by centrifugation and filtration (0.22 µm) to remove cells and debris.
  • Concentrate the supernatant and exchange the buffer to a binding buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 20 mM Imidazole, pH 8.0) using tangential flow filtration or a similar method.

2. Immobilized Metal Affinity Chromatography (IMAC):

  • Equilibrate a Ni-NTA or other suitable IMAC column with binding buffer.
  • Load the buffer-exchanged supernatant onto the column.
  • Wash the column with several column volumes of wash buffer (binding buffer with a slightly higher imidazole concentration, e.g., 40 mM) to remove non-specifically bound proteins.
  • Elute the sthis compound from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

3. Size-Exclusion Chromatography (SEC):

  • Concentrate the eluted fractions containing sthis compound.
  • Load the concentrated protein onto a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
  • Collect fractions corresponding to the monomeric sthis compound peak.

4. Quality Control:

  • Assess the purity of the final protein product by SDS-PAGE and Coomassie blue staining.
  • Confirm the identity of the protein by Western blot using an anti-CR1 or anti-His-tag antibody.
  • Determine the protein concentration using a suitable method (e.g., BCA assay or A280 measurement).

Section 5: Visualizations

Expression_Workflow cluster_gene Gene Synthesis & Vector Construction cluster_expression Expression in Mammalian Cells cluster_purification Purification Gene This compound Gene Synthesis (Codon Optimized) Vector Cloning into Mammalian Expression Vector Gene->Vector Transfection Transient Transfection of HEK293 Cells Vector->Transfection Culture Cell Culture & Expression (with Temperature Shift) Transfection->Culture Harvest Harvest Supernatant Culture->Harvest IMAC IMAC (Affinity Chromatography) Harvest->IMAC SEC SEC (Size-Exclusion Chromatography) IMAC->SEC QC Quality Control (SDS-PAGE, Western Blot) SEC->QC

Caption: Workflow for Recombinant this compound Expression and Purification.

Troubleshooting_Low_Yield cluster_expression_issues Expression Problems cluster_solutions Potential Solutions Start Low this compound Yield NoExpression No/Low Expression Start->NoExpression InclusionBodies Inclusion Bodies Start->InclusionBodies OptimizePurification Optimize Purification Protocol Start->OptimizePurification Low yield after purification OptimizeCodons Codon Optimization NoExpression->OptimizeCodons ChangeHost Switch to Eukaryotic Host NoExpression->ChangeHost InclusionBodies->ChangeHost LowerTemp Lower Expression Temperature InclusionBodies->LowerTemp

Caption: Troubleshooting Logic for Low this compound Yield.

References

Technical Support Center: Validating Anti-FcεRI Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for validating the specificity of your anti-FcεRI antibodies. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the validation of anti-FcεRI antibodies.

Question Answer & Troubleshooting Steps
1. Why am I seeing no signal or a very weak signal in my Western Blot? Possible Causes: * Incorrect Antibody Dilution: The antibody concentration may be too low. * Insufficient Protein Load: Ensure you have loaded enough total protein from a cell lysate known to express FcεRI (e.g., mast cells, basophils, or RBL cells).[1][2] * Suboptimal Transfer: Verify that the protein has transferred efficiently from the gel to the membrane. * Inactive Secondary Antibody: Use a fresh, validated secondary antibody. Troubleshooting: * Optimize Antibody Concentration: Perform a titration experiment to determine the optimal primary antibody concentration. A common starting range for Western Blot is 0.5-2 µg/mL.[1][2] * Increase Protein Load: Load 20-30 µg of total protein per lane. * Check Transfer Efficiency: Use a Ponceau S stain to visualize protein transfer on the membrane. * Use a Positive Control: Include a cell lysate from a cell line with high FcεRI expression as a positive control.[3]
2. My Western Blot shows multiple bands. Is my antibody non-specific? Possible Causes: * Non-specific Binding: The antibody may be cross-reacting with other proteins. * Protein Degradation: The target protein may be degrading, leading to lower molecular weight bands. * Splice Variants or Post-Translational Modifications: FcεRI subunits can have different isoforms or modifications. Troubleshooting: * Use a Blocking Peptide: Pre-incubate the antibody with the immunizing peptide to see if the specific band disappears.[4][5] * Optimize Blocking Conditions: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA). * Use a Knockout (KO) Validated Control: The most definitive way to confirm specificity is to test the antibody on a cell line where the FcεRI gene has been knocked out. The specific band should be absent in the KO lysate. * Check Expected Molecular Weights: The α-subunit is ~57 kDa, the β-subunit is ~27 kDa, and the γ-subunit is ~10 kDa.[1][4][6]
3. I am getting high background in my Flow Cytometry experiment. Possible Causes: * Non-specific Antibody Binding: The antibody may be binding to Fc receptors on the cell surface. * Insufficient Blocking: The blocking step may not be adequate. * Antibody Concentration Too High: Using too much primary or secondary antibody can increase background. Troubleshooting: * Use an Fc Block: Pre-incubate cells with an Fc receptor blocking solution before adding the primary antibody. * Optimize Antibody Titration: Perform a titration to find the optimal antibody concentration that gives a good signal-to-noise ratio. A starting concentration of 1-5 µg/mL is often recommended.[3] * Include Isotype Controls: Use an isotype control antibody of the same immunoglobulin class and concentration as your primary antibody to determine the level of non-specific background staining.
4. My Immunoprecipitation (IP) is not pulling down the target protein. Possible Causes: * Antibody Cannot Recognize the Native Protein: The antibody may only recognize the denatured protein and not the native conformation required for IP. * Insufficient Antibody: The amount of antibody may be too low to effectively capture the protein. * Harsh Lysis Conditions: The lysis buffer may be denaturing the protein or disrupting the antibody-antigen interaction. Troubleshooting: * Use an IP-validated Antibody: Check the antibody datasheet to ensure it has been validated for immunoprecipitation. * Optimize Antibody Amount: Titrate the amount of antibody used for the IP. * Use a Milder Lysis Buffer: Consider using a lysis buffer with non-ionic detergents (e.g., NP-40 or Triton X-100) to preserve protein conformation.
5. I have a high background in my Immunoprecipitation (IP) results. Possible Causes: * Non-specific Binding to Beads: The antibody or other proteins may be binding non-specifically to the Protein A/G beads. * Insufficient Washing: Wash steps may not be stringent enough to remove non-specifically bound proteins. Troubleshooting: * Pre-clear the Lysate: Incubate the cell lysate with beads alone before adding the primary antibody to remove proteins that non-specifically bind to the beads. * Increase Wash Stringency: Increase the number of washes or the salt concentration in the wash buffer. * Use a Negative Control Antibody: Perform a parallel IP with an irrelevant IgG of the same isotype to identify non-specifically immunoprecipitated proteins.[3]

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for validating anti-FcεRI antibodies.

Table 1: Recommended Antibody Concentrations for Different Applications

ApplicationPrimary Antibody ConcentrationReference
Western Blotting0.5 - 2.0 µg/mL[1][2]
Flow Cytometry1.0 - 5.0 µg/mL[3]
ImmunoprecipitationAssay dependent, start with 1-10 µg per 1 mg of lysate[3]
Immunohistochemistry~1 µg/mL[3]

Table 2: Expected Molecular Weights of FcεRI Subunits in Western Blot

SubunitExpected Molecular WeightReference
α (alpha)~57 kDa[6]
β (beta)~27 kDa[4][5]
γ (gamma)~10 kDa[1][2]

Experimental Protocols

Detailed methodologies for key validation experiments are provided below.

Western Blot Protocol

This protocol outlines the steps for detecting FcεRI subunits in cell lysates.

  • Lysate Preparation:

    • Lyse cells expressing FcεRI (e.g., RBL cells) in RIPA buffer supplemented with protease inhibitors.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Load 20-30 µg of total protein per lane on an SDS-polyacrylamide gel.

    • Include a molecular weight marker.

    • Run the gel until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Confirm transfer efficiency with Ponceau S staining.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with the anti-FcεRI primary antibody diluted in blocking buffer (e.g., 0.5-2 µg/mL) overnight at 4°C with gentle agitation.[1][2]

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

Flow Cytometry Protocol

This protocol describes how to analyze cell surface expression of FcεRI.

  • Cell Preparation:

    • Harvest cells and wash them with FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

    • Resuspend cells to a concentration of 1x10^6 cells/mL.

  • Fc Receptor Blocking:

    • Incubate cells with an Fc block solution for 15 minutes at 4°C to prevent non-specific antibody binding.

  • Primary Antibody Staining:

    • Add the anti-FcεRI primary antibody at the predetermined optimal concentration (e.g., 1-5 µg/mL) and incubate for 30 minutes at 4°C in the dark.[3]

    • Include an isotype control in a separate tube.

  • Washing:

    • Wash the cells twice with FACS buffer.

  • Secondary Antibody Staining (if required):

    • If the primary antibody is not directly conjugated, resuspend the cells in FACS buffer containing a fluorescently labeled secondary antibody and incubate for 30 minutes at 4°C in the dark.

  • Final Washes and Analysis:

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in FACS buffer and analyze on a flow cytometer.

Immunoprecipitation Protocol

This protocol details the procedure for isolating FcεRI from a cell lysate.

  • Lysate Preparation:

    • Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Pre-clearing (Optional but Recommended):

    • Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add the anti-FcεRI antibody (or an isotype control IgG) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with rotation.

  • Immune Complex Capture:

    • Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C with rotation.

  • Washing:

    • Pellet the beads by centrifugation and wash them three to five times with cold lysis buffer.

  • Elution:

    • Elute the immunoprecipitated proteins from the beads by adding 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Analysis:

    • Analyze the eluted proteins by Western Blotting using an antibody against the FcεRI subunit of interest.

Visualizations

FcεRI Signaling Pathway

FcεRI_Signaling_Pathway cluster_membrane Allergen Allergen IgE IgE Allergen->IgE Binds FcεRI FcεRI Receptor (α, β, γ subunits) IgE->FcεRI Cross-links Lyn Lyn FcεRI->Lyn Activates Syk Syk Lyn->Syk Phosphorylates & Activates LAT LAT Syk->LAT Phosphorylates PLCg PLCγ LAT->PLCg Recruits & Activates PI3K PI3K LAT->PI3K Recruits & Activates Degranulation Degranulation (Histamine Release) PLCg->Degranulation Leads to Cytokine_Production Cytokine & Chemokine Production PI3K->Cytokine_Production Leads to

Caption: Simplified FcεRI signaling cascade upon allergen binding.

Antibody Validation Workflow

Antibody_Validation_Workflow Start Start: Obtain Anti-FcεRI Antibody WB Western Blot (WB) Start->WB FC Flow Cytometry (FC) Start->FC IP Immunoprecipitation (IP) Start->IP Check_MW Check Molecular Weight WB->Check_MW Check_Surface_Binding Assess Cell Surface Binding FC->Check_Surface_Binding Check_Pull_Down Verify Protein Pull-down IP->Check_Pull_Down KO_Validation Knockout (KO) Validation (Gold Standard) Check_KO_Signal Confirm Signal Absence in KO KO_Validation->Check_KO_Signal Check_MW->KO_Validation Correct MW Fail Troubleshoot or Select New Antibody Check_MW->Fail Incorrect MW Check_Surface_Binding->KO_Validation Specific Binding Check_Surface_Binding->Fail Non-specific Check_Pull_Down->KO_Validation Successful IP Check_Pull_Down->Fail Failed IP Pass Specificity Validated Check_KO_Signal->Pass Signal Absent Check_KO_Signal->Fail Signal Present

Caption: Workflow for validating anti-FcεRI antibody specificity.

References

Technical Support Center: Understanding and Addressing Variability in FcεRI Expression

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "F-CRI1" was not found in the scientific literature. This guide assumes the user is referring to the high-affinity IgE receptor, FcεRI , a protein well-documented for its significant expression variability between donors. This resource provides troubleshooting guidance and standardized protocols for researchers studying FcεRI.

Frequently Asked Questions (FAQs)

Q1: What is FcεRI and why is its expression variable between donors?

A1: FcεRI is the high-affinity receptor for Immunoglobulin E (IgE). It is primarily expressed on the surface of mast cells and basophils. When cross-linked by IgE-allergen complexes, it triggers the release of inflammatory mediators, leading to allergic reactions. The expression levels of FcεRI can vary significantly between individuals due to a combination of genetic factors, serum IgE concentrations, and exposure to allergens and cytokines.

Q2: What are the main factors contributing to inter-donor variability in FcεRI expression?

A2: Several factors can influence FcεRI expression levels, leading to significant differences between donors:

  • Genetic Polymorphisms: Variations in the genes encoding the subunits of FcεRI (FCER1A, FCER1G, MS4A2) can affect receptor expression and function.

  • Serum IgE Levels: Higher concentrations of IgE in the serum are often correlated with increased surface expression of FcεRI on mast cells and basophils.[1]

  • Cytokine Environment: Cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13) can upregulate FcεRI expression.

  • Allergen Exposure: Chronic or acute exposure to allergens can modulate FcεRI expression.

  • Disease State: Individuals with atopic conditions like asthma, allergic rhinitis, and atopic dermatitis often exhibit higher FcεRI expression on immune cells.

Q3: How can I minimize the impact of donor variability in my experiments?

A3: While donor-to-donor variability cannot be eliminated, its impact can be managed by:

  • Careful Donor Screening: Stratify donors based on criteria such as atopic status, serum IgE levels, and medication history.

  • Increasing Sample Size: A larger number of donors will provide a more accurate representation of the expression range and improve the statistical power of your study.

  • Standardized Protocols: Use consistent and well-validated protocols for sample collection, processing, and analysis.

  • Internal Controls: Include internal controls and reference standards in your assays to normalize results.

  • Data Stratification: Analyze data from different donor groups separately to identify trends specific to each sub-population.

Troubleshooting Guide: Quantifying FcεRI Expression

This guide focuses on troubleshooting common issues encountered during the quantification of FcεRI expression using flow cytometry.

Issue Potential Cause Recommended Solution
Low or No Signal 1. Improper Antibody Titration: The antibody concentration may be too low. 2. Poor Antibody Quality: The antibody may have lost activity due to improper storage or handling. 3. Low FcεRI Expression: The donor cells may have genuinely low levels of FcεRI. 4. Cell Viability Issues: A high percentage of dead cells can lead to poor staining.1. Perform an antibody titration to determine the optimal staining concentration. 2. Test the antibody on a positive control cell line (e.g., RBL-2H3 cells transfected with human FcεRI). 3. Confirm with a different antibody clone or a more sensitive detection method. Screen donors for higher expression if necessary. 4. Use a viability dye to exclude dead cells from the analysis. Ensure proper sample handling to maintain cell health.
High Background/Non-specific Staining 1. Insufficient Blocking: Fc receptors on other cells (e.g., monocytes, B cells) can bind the antibody non-specifically. 2. Antibody Concentration Too High: Excess antibody can lead to non-specific binding. 3. Presence of Dead Cells: Dead cells can non-specifically bind antibodies.1. Use an Fc block (e.g., commercially available human Fc block or aggregated IgG) before adding your primary antibody. 2. Use the optimal antibody concentration determined from titration. 3. Include a viability dye in your staining panel to gate on live cells.
High Variability Between Replicates 1. Inconsistent Cell Numbers: Pipetting errors can lead to different numbers of cells in each tube. 2. Inconsistent Staining: Variations in incubation times, temperatures, or washing steps. 3. Instrument Instability: Fluctuations in laser power or fluidics of the flow cytometer.1. Ensure accurate and consistent pipetting of cell suspensions. 2. Adhere strictly to the standardized staining protocol for all samples. 3. Run instrument quality control checks before acquiring samples.

Data on FcεRI Expression Variability

The following table summarizes typical FcεRI expression levels on basophils from different donor groups. Note that these are representative values and can vary significantly.

Donor Group Mean FcεRI Surface Receptors per Basophil Typical Range
Healthy Non-Atopic Donors ~5,000 - 20,0001,000 - 50,000
Atopic/Allergic Donors >50,00020,000 - 500,000+

Data is compiled from multiple immunology literature sources. The exact numbers can vary based on the specific study and quantification methods used.

Experimental Protocols

Protocol 1: Quantification of Surface FcεRI on Basophils by Flow Cytometry

1. Materials:

  • Anticoagulated whole blood (e.g., in EDTA or heparin tubes)

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS + 2% FBS + 0.1% sodium azide)

  • Human Fc Block

  • Fluorochrome-conjugated anti-human FcεRI antibody (e.g., Clone CRA-1)

  • Fluorochrome-conjugated antibodies for basophil identification (e.g., anti-CD123, anti-HLA-DR)

  • Isotype control for the anti-FcεRI antibody

  • Viability dye (e.g., 7-AAD or a fixable viability stain)

  • Red blood cell lysis buffer

  • Flow cytometer

2. Method:

  • Aliquot 100 µL of whole blood into a FACS tube.

  • Add Human Fc Block and incubate for 10 minutes at room temperature to block non-specific binding.

  • Add the cocktail of antibodies for basophil identification and the anti-FcεRI antibody (or its isotype control) at their pre-determined optimal concentrations.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes.

  • If not using a lyse/no-wash procedure, perform red blood cell lysis according to the manufacturer's instructions.

  • Wash the remaining white blood cells with FACS buffer.

  • Resuspend the cell pellet in 300 µL of FACS buffer.

  • Add the viability dye shortly before analysis, if required.

  • Acquire the samples on a flow cytometer. Gate on live, single basophils (e.g., CD123-positive, HLA-DR-negative) and quantify the fluorescence intensity of the anti-FcεRI antibody.

Visualizations

FcεRI Signaling Pathway

FcERI_Signaling Allergen Allergen IgE IgE Allergen->IgE Binds to FcERI FcεRI IgE->FcERI Cross-links Lyn Lyn FcERI->Lyn Activates Syk Syk FcERI->Syk Recruits & Activates Lyn->FcERI Phosphorylates ITAMs LAT LAT Syk->LAT PLCg PLCγ LAT->PLCg IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Degranulation Degranulation (Histamine, etc.) Ca_release->Degranulation PKC->Degranulation

Caption: Simplified FcεRI signaling cascade leading to degranulation.

Troubleshooting Workflow for Flow Cytometry

Troubleshooting_Workflow Start Experiment Start: Quantify FcεRI Problem Problem Detected? Start->Problem LowSignal Low/No Signal Problem->LowSignal Yes HighBg High Background Problem->HighBg HighVar High Variability Problem->HighVar Success Successful Data Problem->Success No CheckAb Check Antibody (Titration, Control) LowSignal->CheckAb CheckViability Check Cell Viability LowSignal->CheckViability HighBg->CheckAb HighBg->CheckViability CheckBlocking Optimize Fc Blocking HighBg->CheckBlocking CheckPipetting Verify Pipetting & Cell Counts HighVar->CheckPipetting CheckInstrument Run Instrument QC HighVar->CheckInstrument CheckAb->Problem CheckViability->Problem CheckBlocking->Problem CheckGating Review Gating Strategy CheckGating->Problem CheckPipetting->Problem CheckInstrument->Problem

Caption: A logical workflow for troubleshooting FcεRI flow cytometry experiments.

References

Technical Support Center: Optimizing Buffer Conditions for FcεRI Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for F-CRI1 (FcεRI) binding assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an FcεRI binding assay?

A1: The optimal pH for an FcεRI binding assay is generally within the neutral range (pH 7.0-7.4). The interaction between IgE and its high-affinity receptor, FcεRI, is sensitive to pH changes. Under neutral pH conditions, the binding affinity is extremely high.[1] While titration to pH 6.0 does not significantly alter the binding affinity, and a modest attenuation is observed at pH 5.5, the interaction is abrogated at pH values below 5.0 due to the unfolding of the IgE Fc region.[1] Some antibodies have been specifically engineered to exhibit pH-dependent binding, binding to IgE Fc at pH 7.4 but not at pH 6.0.[2][3]

Q2: What is the role of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) in FcεRI binding and activation?

A2: While the initial binding of IgE to FcεRI may not directly require divalent cations, the subsequent signaling cascade upon antigen cross-linking is critically dependent on calcium.[4][5] Activation of FcεRI leads to an increase in intracellular Ca²⁺ concentration, which is essential for the degranulation of mast cells and basophils.[4][5] This Ca²⁺ influx can occur through both store-operated calcium entry (SOCE) and non-SOCE pathways.[4][6] Therefore, the presence of physiological concentrations of Ca²⁺ in the assay buffer is crucial for functional assays that measure downstream effector functions. A common buffer, Tyrode's buffer, used for histamine (B1213489) release assays contains 1 mM CaCl₂ and 0.4 mM MgCl₂.[7]

Q3: What are common components of a binding buffer for FcεRI assays?

A3: A typical binding buffer for FcεRI assays aims to mimic physiological conditions. Common components include a buffering agent to maintain pH (e.g., Tris, HEPES, or PBS), salts to control ionic strength (e.g., NaCl, KCl), and a blocking agent to prevent non-specific binding (e.g., Bovine Serum Albumin - BSA). For functional assays, the buffer may also contain glucose and divalent cations. For example, a Tris-saline buffer might contain 50 mM Tris and 150 mM NaCl at pH 7.0.[7] Another example is a buffer containing 125 mM NaCl, 5 mM KCl, 0.4 mM MgCl₂, 1 mM CaCl₂, 5.6 mM glucose, 10 mM Hepes/Na⁺, and 0.1% BSA, at pH 7.2.[7]

Q4: How can I prevent non-specific binding in my assay?

A4: Non-specific binding can be minimized by including a blocking agent in your buffer, such as BSA or non-fat dry milk. It is also recommended to include a mild detergent like Tween-20 or Triton X-100 in wash buffers to reduce background signal. For membrane-based assays like Western blots or lipid-protein overlay assays, blocking the membrane with a solution of 3% BSA in TBS-T is a common practice.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no binding signal Suboptimal pH of the binding buffer.Ensure the pH of your binding buffer is between 7.0 and 7.4. Verify the pH of your final buffer solution.[1]
Degradation of the protein of interest.Use fresh protease and phosphatase inhibitors during sample preparation. Keep samples on ice throughout the procedure.[9]
Incorrect protein conformation.For multi-pass transmembrane proteins, avoid boiling the sample during denaturation as it can cause aggregation. Consider milder denaturation methods like incubation at room temperature or 70°C for 10-20 minutes.[9]
High background or non-specific binding Insufficient blocking.Increase the concentration of the blocking agent (e.g., BSA) in your binding and wash buffers.[8]
Hydrophobic interactions with the assay surface.Include a non-ionic detergent (e.g., Tween-20, Triton X-100) in your buffers to reduce non-specific hydrophobic interactions.[10]
Protein aggregation.Centrifuge your protein samples at high speed (e.g., 14,000–17,000 x g) before use to pellet any aggregates.[9] Consider adjusting the pI and pH of the buffer conditions to improve solubility.[10]
Poor reproducibility Inconsistent buffer preparation.Prepare fresh buffers for each experiment and ensure accurate measurement of all components.
Variability in cell-based assays.Ensure cells are harvested at optimal confluency and that cell lysis is thorough and consistent between samples.[9]

Data Presentation

Table 1: Effect of pH on IgE-FcεRI Binding Affinity

pHBinding Affinity (KD)ObservationReference
7.4< 10⁻¹² MExtremely high affinity[1]
6.0Not significantly changed from pH 7.4High affinity maintained[1]
5.5Modestly attenuatedSlight reduction in affinity[1]
< 5.0AbrogatedNo detectable binding[1]

Experimental Protocols

Protocol 1: Competitive ELISA for IgE-FcεRI Binding

This protocol is adapted from a method to measure the competitive binding of an antibody to FcεRI.[7]

  • Coating: Coat a 96-well plate with 0.1 µg/mL of FcεRI-Fc fusion protein in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

  • Competition: Add your test compound (e.g., a potential inhibitor) at various concentrations to the wells. Immediately add a constant concentration of human IgE (e.g., 0.1 µg/mL). Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an HRP-conjugated mouse anti-human IgE antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Development: Add a suitable HRP substrate (e.g., TMB) and incubate until color develops.

  • Stopping: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

Protocol 2: Flow Cytometry-Based Binding Assay

This protocol is based on a method for analyzing ligand binding to cell surface receptors.[11]

  • Cell Preparation: Harvest cells expressing FcεRI (e.g., RBL-SX38 cells) and wash them with a suitable buffer (e.g., PBA: 2% BSA, 0.1% sodium azide (B81097) in PBS, pH 7.4).

  • Incubation: Resuspend the cells to a concentration of 5 x 10⁵ cells per sample. Incubate the cells with your fluorescently labeled ligand (e.g., FITC-conjugated IgE) at various concentrations in 100 µL of PBA for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with cold PBA to remove unbound ligand.

  • Analysis: Resuspend the cells in a suitable buffer for flow cytometry and analyze the samples on a flow cytometer, measuring the fluorescence intensity of the cell population.

Visualizations

experimental_workflow cluster_elisa Competitive ELISA Workflow cluster_flow Flow Cytometry Workflow elisa_start Coat plate with FcεRI elisa_wash1 Wash elisa_start->elisa_wash1 elisa_block Block elisa_wash1->elisa_block elisa_compete Add test compound and IgE elisa_block->elisa_compete elisa_wash2 Wash elisa_compete->elisa_wash2 elisa_detect Add HRP-anti-IgE elisa_wash2->elisa_detect elisa_wash3 Wash elisa_detect->elisa_wash3 elisa_develop Add substrate elisa_wash3->elisa_develop elisa_stop Stop reaction elisa_develop->elisa_stop elisa_read Read absorbance elisa_stop->elisa_read flow_start Prepare FcεRI-expressing cells flow_incubate Incubate with fluorescent ligand flow_start->flow_incubate flow_wash Wash flow_incubate->flow_wash flow_analyze Analyze on flow cytometer flow_wash->flow_analyze

Caption: Experimental workflows for FcεRI binding assays.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FceRI FcεRI Lyn Lyn kinase FceRI->Lyn Activates IgE IgE IgE->FceRI Binds Antigen Antigen Antigen->IgE Cross-links Syk Syk kinase Lyn->Syk Activates LAT LAT Syk->LAT Phosphorylates PLCg PLCγ LAT->PLCg Activates IP3_DAG IP3 & DAG PLCg->IP3_DAG Generates Ca_release Ca²⁺ Release IP3_DAG->Ca_release Induces Degranulation Degranulation Ca_release->Degranulation Triggers

Caption: Simplified FcεRI signaling pathway.

References

Validation & Comparative

Validating Novel Biomarkers for Systemic Lupus Erythematosus: A Comparative Guide to FcεRI and CR1

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "F-CRI1" does not correspond to a recognized biomarker in the context of Systemic Lupus Erythematosus (SLE). This guide will focus on two plausible interpretations of the intended target: the Fc Epsilon Receptor I (FcεRI) and Complement Receptor 1 (CR1) , both of which have documented roles in SLE pathogenesis. This guide provides an objective comparison of their performance against other alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their validation efforts.

Comparative Performance of SLE Biomarkers

Systemic Lupus Erythematosus is a heterogeneous autoimmune disease, making the need for reliable biomarkers for diagnosis, monitoring disease activity, and predicting flares crucial. While traditional markers like anti-dsDNA antibodies and complement levels are widely used, novel markers such as the gamma chain of FcεRI and CR1 offer insights into specific pathogenic pathways.

Performance of FcεRI and CR1

The following table summarizes the characteristics of FcεRI and CR1 as potential SLE biomarkers.

BiomarkerBiological RoleChange in SLEKey Quantitative FindingCell Type / Sample
FcεRIγ (gamma chain) Replaces deficient TCR zeta chain in T-cell signalingIncreased ExpressionExpression in SLE T-cells is 4.3-fold higher than in normal T-cells (P < 0.001).[1]T-lymphocytes
CR1 (CD35) Clearance of immune complexesDecreased ExpressionSignificantly reduced numbers on erythrocytes in SLE patients (mean 512 ± 171) compared to controls (mean 689 ± 146) (P = 0.0001).[2]Erythrocytes, Leukocytes, B-cells
Comparison with Alternative SLE Biomarkers

The validation of any new biomarker requires comparison against established and emerging alternatives. The table below presents performance data for a range of biomarkers used in SLE diagnosis and activity monitoring.

BiomarkerCategorySensitivitySpecificityArea Under the Curve (AUC)Key Correlation
Anti-dsDNA Autoantibody52-70%96%-Associated with disease activity and lupus nephritis.[3]
Anti-Sm Autoantibody5-30%>99%-Highly specific for SLE diagnosis.[3][4]
Anti-C1q Autoantibody81-97% (for renal flares)71-95% (for renal flares)-Predicts renal flares in lupus nephritis.[3]
Complement C3/C4 Complement Protein---Low levels reflect disease activity.[3]
Erythrocyte C4d (EC4d) Complement Activation---Correlates with clinical SELENA-SLEDAI and PGA scores.[5]
IL-18 Cytokine70%79.73%0.801Correlates with disease activity.[6]
IL-1Ra Cytokine Receptor-92.9%-Elevated in active SLE and correlates with SLEDAI scores.[4]
RDW CBC-Derived89.7%75.3%0.864Positively correlated with SLEDAI-2K (r=0.303).[7]
NLR CBC-Derived79.3%76.5%0.822Positively correlated with SLEDAI-2K (r=0.228).[7]

CBC-Derived: Complete Blood Count-Derived; RDW: Red Cell Distribution Width; NLR: Neutrophil-to-Lymphocyte Ratio; SLEDAI: SLE Disease Activity Index; PGA: Physician's Global Assessment.

Experimental Protocols

Accurate and reproducible measurement is key to biomarker validation. Below are detailed methodologies for the quantification of FcεRI and CR1.

Protocol: Flow Cytometry for Erythrocyte CR1 (CD35) Expression

This method quantifies the number of CR1 receptors on the surface of erythrocytes.

Objective: To measure the expression level of CR1 on erythrocytes from whole blood samples.

Materials:

  • Whole blood collected in EDTA tubes.

  • Phosphate-buffered saline (PBS).

  • Monoclonal anti-CR1 (anti-CD35) antibody conjugated to a fluorophore (e.g., FITC).

  • Isotype control antibody with the same fluorophore.

  • Flow cytometer.

Methodology:

  • Sample Preparation: Collect peripheral blood from SLE patients and healthy controls. Assays should be performed on the same day as the blood draw.[8]

  • Cell Staining:

    • Dilute whole blood in PBS.

    • Aliquot diluted blood into flow cytometry tubes.

    • Add the fluorophore-conjugated anti-CR1 (CD35) antibody to the sample tubes and the corresponding isotype control to the control tubes.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with cold PBS by centrifugation to remove unbound antibodies.

  • Data Acquisition:

    • Resuspend the erythrocyte pellet in PBS.

    • Acquire data on a flow cytometer. Erythrocytes are gated based on their forward and side scatter properties.

    • Collect fluorescence data from the gated population.

  • Data Analysis:

    • The level of CR1 expression is determined by the mean fluorescence intensity (MFI) of the anti-CR1 stained cells after subtracting the MFI of the isotype control.

    • Results can be expressed as MFI or calibrated to absolute numbers of receptors per cell if quantitative beads are used.[2][8]

Protocol: Immunoblotting for FcεRI Gamma Chain in T-Cells

This protocol details the detection and relative quantification of the FcεRI gamma chain in purified T-cells.

Objective: To determine the protein expression level of the FcεRI gamma chain in T-cells.

Materials:

  • Peripheral blood from SLE patients and healthy controls.

  • Ficoll-Paque for peripheral blood mononuclear cell (PBMC) isolation.

  • T-cell enrichment kit (e.g., magnetic-activated cell sorting).

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody: anti-FcεRI gamma chain.

  • Primary antibody: anti-β-actin (for loading control).

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Chemiluminescent substrate.

  • Imaging system.

Methodology:

  • T-Cell Isolation: Isolate PBMCs from whole blood using Ficoll density gradient centrifugation. Purify T-cells from PBMCs using a negative or positive selection kit.[1]

  • Protein Extraction: Lyse the purified T-cells with lysis buffer. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-FcεRI gamma antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Signal Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

    • Perform densitometric analysis to quantify the band intensities. Normalize the FcεRI gamma chain signal to the β-actin signal for relative quantification.[1]

Visualizing Workflows and Pathways

Biomarker Validation Workflow

The following diagram illustrates a typical workflow for validating a candidate biomarker for Systemic Lupus Erythematosus.

G cluster_discovery Discovery Phase cluster_validation Analytical & Clinical Validation cluster_implementation Clinical Implementation d1 Hypothesis Generation (e.g., Pathway Analysis) d3 Candidate Biomarker Identification d1->d3 d2 High-Throughput Screening (Genomics, Proteomics) d2->d3 v1 Assay Development & Optimization d3->v1 v2 Measurement in Cross-Sectional Cohorts (SLE vs. Healthy Controls) v1->v2 v3 Performance Analysis (Sensitivity, Specificity, AUC) v2->v3 v4 Correlation with Disease Activity (SLEDAI) v3->v4 v5 Longitudinal Studies (Predicting Flares) v4->v5 v6 Comparison with Existing Biomarkers v5->v6 c1 Standardization of Protocol v6->c1 c2 Clinical Utility Assessment c1->c2

Caption: A streamlined workflow for the discovery and validation of a new SLE biomarker.

FcεRI Signaling in SLE T-Cells

This diagram depicts the aberrant signaling pathway in SLE T-cells involving the FcεRI gamma chain. In many SLE patients, T-cells exhibit reduced levels of the T-cell receptor (TCR) zeta chain, a critical signaling molecule. The upregulated FcεRI gamma chain can substitute for the zeta chain, associating with the tyrosine kinase Syk and leading to altered downstream signaling upon TCR stimulation.[1]

G cluster_membrane Cell Membrane TCR TCR/CD3 Complex FceRIg FcεRIγ (Upregulated in SLE) TCR->FceRIg associates with Syk Syk Kinase FceRIg->Syk recruits & activates Downstream Downstream Signaling (e.g., Ca2+ flux, Phosphorylation) Syk->Downstream phosphorylates Outcome Aberrant T-Cell Activation & Cellular Abnormalities Downstream->Outcome

Caption: Aberrant TCR signaling in SLE via the upregulated FcεRI gamma chain.

References

A Comparative Guide to Complement Receptor 1 (CR1) and Complement Receptor 2 (CR2) in Immune Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 18, 2025

This guide provides a comprehensive comparison of Complement Receptor 1 (CR1, CD35) and Complement Receptor 2 (CR2, CD21), two critical receptors that bridge the innate and adaptive immune systems. Understanding their distinct and overlapping roles in the immune response, particularly in B lymphocyte function, is crucial for the development of novel therapeutics for autoimmune diseases, infectious diseases, and cancer.

Introduction

Complement receptors CR1 and CR2 are members of the regulators of complement activation (RCA) family of proteins.[1][2] In humans, they are encoded by two separate genes located in the RCA gene cluster on chromosome 1.[2][3][4] In contrast, in mice, a single gene, Cr2, encodes both proteins through alternative splicing.[3][4] This genetic difference underlies significant functional distinctions between the human and murine systems, a critical consideration in translational research.[3][5] Both receptors play pivotal roles in processing and clearing immune complexes and modulating lymphocyte activation, but their specific ligands and downstream signaling effects differ significantly, leading to distinct immunological outcomes.

Structural and Functional Comparison

CR1 and CR2, while both members of the RCA family, exhibit notable differences in their structure, ligand specificity, and cellular expression. These differences dictate their unique roles in the immune system.

FeatureComplement Receptor 1 (CR1, CD35)Complement Receptor 2 (CR2, CD21)
Structure A large single-chain transmembrane glycoprotein (B1211001) (160-250 kDa) with a large extracellular domain composed of 30 short consensus repeats (SCRs).[6]A smaller single-chain transmembrane glycoprotein (145 kDa) with an extracellular domain of 15 or 16 SCRs.[3]
Primary Ligands C3b, C4b, iC3b.[6][7]C3d, C3dg, iC3b, Epstein-Barr Virus (EBV) glycoprotein gp350/220, CD23, and Interferon-alpha.[8][9]
Binding Affinities High affinity for C3b and C4b. Kd for C4b dimers is in the range of 1.4 x 10⁻⁷ M to 4.8 x 10⁻⁷ M.[1][10][11]High affinity for C3d and C3dg. Binding to ligands like gp350 follows a 1:1 interaction, while C3 fragment binding is more complex.[8][9]
Cellular Expression Broadly expressed on erythrocytes, B cells, a subset of T cells, monocytes, macrophages, neutrophils, eosinophils, follicular dendritic cells (FDCs), and glomerular podocytes.[2][10]Primarily expressed on mature B cells, follicular dendritic cells (FDCs), and some T cells.[3][12]
Primary Function on B cells (Human) Inhibitory . Ligation of CR1 on human B cells inhibits BCR-induced proliferation, differentiation into plasma cells, and antibody production.[5][13][14][15]Context-dependent, often co-stimulatory in mice, but can be inhibitory in humans . In mice, it is a key co-receptor that lowers the B cell activation threshold. In humans, co-ligation with the BCR can inhibit B cell activation and proliferation.[3][13]
Role in Immune Complex Clearance Major role in the clearance of large, C3b/C4b-opsonized immune complexes from circulation via binding to erythrocytes.[10]Primarily involved in trapping and retaining C3d-coated antigens and immune complexes on FDCs in germinal centers for B cell recognition.
Signaling Complex Association Can form a complex with CR2, which is distinct from the CR2/CD19 complex.[16]Forms the B cell co-receptor complex with CD19 and CD81 (TAPA-1).[17]

Signaling Pathways

The signaling outcomes of CR1 and CR2 ligation on B cells are markedly different, reflecting their opposing roles in human B cell activation.

Complement Receptor 1 (CR1) Signaling

In human B cells, CR1 acts as an inhibitory receptor. Upon ligation by its ligands, such as C3b-opsonized antigens, CR1 can suppress B cell receptor (BCR)-mediated signaling. This inhibitory function is crucial for maintaining B cell tolerance and preventing the activation of B cells by weak or self-antigens. The ligation of CR1 has been shown to inhibit the phosphorylation of key downstream signaling molecules of the BCR pathway, including Syk, ERK, and JNK.[7] The cytoplasmic tail of CR1 contains a sequence with homology to a region in the epidermal growth factor receptor that is a substrate for protein kinase C (PKC), although direct signaling in B cells is not well characterized and appears to be inhibitory.[3]

CR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR BCR_activation BCR Signaling Cascade BCR->BCR_activation CR1 CR1 (CD35) Inhibition Inhibition CR1->Inhibition Antigen_C3b Antigen-C3b Antigen_C3b->BCR Antigen_C3b->CR1 Syk Syk ERK ERK Syk->ERK p JNK JNK Syk->JNK p Proliferation B Cell Proliferation & Differentiation ERK->Proliferation JNK->Proliferation BCR_activation->Syk p Inhibition->Syk Inhibition->ERK Inhibition->JNK CR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR Lyn Lyn BCR->Lyn p CR2_complex CR2 (CD21) CD19 CD81 PI3K PI3K CR2_complex->PI3K recruits Amplification Signal Amplification CR2_complex->Amplification Antigen_C3d Antigen-C3d Antigen_C3d->BCR Antigen_C3d->CR2_complex Lyn->CR2_complex p CD19 Akt Akt PI3K->Akt p MAPK MAPK Pathway PI3K->MAPK Proliferation B Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Amplification->PI3K

References

Comparative Analysis of Complement Receptor Type 1 (CR1) Orthologs in Different Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Complement Receptor Type 1 (CR1) orthologs, focusing on their structural, functional, and evolutionary differences across various species. This analysis is supported by experimental data and detailed methodologies to facilitate further research and therapeutic development. CR1 is a crucial component of the immune system, playing a significant role in the clearance of immune complexes and the regulation of the complement system.[1] Understanding the variations of its orthologs is vital for the development of targeted therapies and for translating findings from animal models to human applications.

Data Presentation: Quantitative Comparison of CR1 Orthologs

The following tables summarize key quantitative and functional data for CR1 orthologs, primarily comparing human CR1 and its murine analogue, which is a product of the Cr2 gene.

Feature Human (CR1) Mouse (Cr2-CR1) Reference
Gene Name CR1Cr2[2]
Protein Size ~200,000 d~200,000 d[2]
Cellular Expression B cells, FDC, macrophages, neutrophils, erythrocytesB cells, follicular dendritic cells[2]
Primary Ligands C3b, C4b, C1q, Mannan-binding lectinC4b, C3b[2]
Key Functions - Immune complex clearance- Phagocytosis- Complement regulation (cofactor and decay-accelerating activity)- B cell signaling- Complement regulation[1][2]
Structural Domains Long Homologous Repeats (LHRs) of seven Short Consensus Repeats (SCRs)N-terminal 6 protein domains added to CR2 via alternative splicing[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of CR1 orthologs are provided below to enable replication and further investigation.

1. Analysis of CR1/Cr2 Gene Expression

  • Method: Reverse Transcription Polymerase Chain Reaction (RT-PCR) and Quantitative PCR (qPCR).

  • Protocol:

    • Isolate total RNA from target cells (e.g., human and mouse B cells, erythrocytes) using a suitable RNA extraction kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

    • Perform PCR or qPCR using species-specific primers for the CR1 and Cr2 genes.

    • Analyze the PCR products on an agarose (B213101) gel or quantify the expression levels in qPCR using a reference gene for normalization.

    • For broader analysis, utilize techniques like Northern blotting or microarray analysis to compare expression across a wider range of tissues.

2. Assessment of Ligand Binding Affinity

  • Method: Surface Plasmon Resonance (SPR).

  • Protocol:

    • Immobilize recombinant soluble CR1 or Cr2-CR1 protein onto an SPR sensor chip.

    • Prepare a series of dilutions of the purified ligands (e.g., C3b, C4b).

    • Flow the ligand solutions over the sensor chip at a constant rate.

    • Measure the change in the refractive index at the chip surface, which corresponds to the binding of the ligand to the immobilized receptor.

    • Calculate the association and dissociation rate constants to determine the binding affinity (KD).

3. Functional Assay for Complement Regulation

  • Method: Hemolytic Assay.

  • Protocol:

    • Sensitize sheep erythrocytes with antibodies to activate the classical complement pathway.

    • Incubate the sensitized erythrocytes with a source of complement (e.g., normal human or mouse serum) in the presence or absence of varying concentrations of soluble recombinant CR1 or Cr2-CR1.

    • Measure the lysis of erythrocytes by spectrophotometrically quantifying the release of hemoglobin.

    • The inhibitory effect of CR1/Cr2-CR1 on complement-mediated lysis indicates its decay-accelerating and cofactor activities.

Signaling Pathways and Functional Relationships

The functional differences between human CR1 and mouse Cr2-CR1 are significant, particularly concerning their roles in immune complex clearance and B-cell signaling.

CR1_Function_Comparison cluster_human Human cluster_mouse Mouse hCR1 Human CR1 hImmuneComplex Immune Complex Clearance (Erythrocytes) hCR1->hImmuneComplex Binds C3b/C4b hPhagocytosis Phagocytosis (Neutrophils, Macrophages) hCR1->hPhagocytosis hComplement Complement Regulation hCR1->hComplement mCR1 Mouse Cr2-CR1 mBCell B-cell Signaling mCR1->mBCell mComplement Complement Regulation mCR1->mComplement mCrry Mouse Crry (on Erythrocytes) mImmuneComplex Immune Complex Clearance mCrry->mImmuneComplex Analogous function to human CR1 on RBCs

Caption: Comparative functional roles of human CR1 and mouse Cr2-CR1.

In humans, CR1 expressed on erythrocytes is critical for binding complement-coated immune complexes and transporting them to the liver for clearance.[2] This function is largely absent for the mouse Cr2-derived CR1, and a similar role is instead suggested to be carried out by the mouse protein Crry on erythrocytes.[2]

The signaling capacity of CR1 orthologs also differs. In the mouse, the Cr2 gene produces both CR1 and CR2 proteins via alternative splicing, and these are involved in the CD19-associated B cell signaling pathway.[2]

Experimental_Workflow start Start: Isolate Orthologs seq_analysis Sequence Analysis (Phylogenetic Tree) start->seq_analysis expr_analysis Expression Analysis (RT-PCR, qPCR) start->expr_analysis data_integration Data Integration and Comparative Analysis seq_analysis->data_integration expr_analysis->data_integration binding_assay Ligand Binding Assay (SPR) func_assay Functional Assay (Hemolytic Assay) binding_assay->func_assay conclusion Conclusion func_assay->conclusion data_integration->binding_assay

Caption: Experimental workflow for comparative analysis of CR1 orthologs.

Evolutionary Perspective

The evolution of CR1 and its related genes shows significant divergence between primates and other species. In sub-primates, a single Cr2 gene encodes both CR1 and CR2 proteins through alternative splicing.[2] In primates, the ability to encode the CR1 protein from the CR2 gene was lost, and a separate CR1 gene evolved.[2] This evolutionary divergence underlies the functional differences observed between human CR1 and its murine counterpart. The human CR1 protein is composed of Long Homologous Repeats (LHRs), each containing seven Short Consensus Repeats (SCRs), which are highly homologous to one another and contribute to its multiple functions.[2]

Furthermore, studies of CR1 in different primate species have revealed variations in size and copy number, suggesting that evolutionary pressures have shaped the functional capacity of this receptor.[1] For instance, some primates have smaller CR1 forms but compensate with a higher copy number on erythrocytes.[1] This highlights the evolutionary plasticity of the complement system and the importance of species-specific considerations in research and drug development.

References

Validating the Role of F-CRI1 in a Novel Murine Model of Macrophage-Mediated Autoimmune Arthritis (MMAA)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of F-CRI1, a novel therapeutic candidate, against alternative treatments in a new preclinical model of autoimmune arthritis. The data presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the potential of this compound for further investigation.

Introduction to this compound and the MMAA Model

This compound is a high-affinity, humanized monoclonal antibody designed to target and block the Fragment-Crystallizable gamma Receptor I (FcγRI or CD64). This receptor is highly expressed on macrophages and is a key mediator of pro-inflammatory responses upon binding immune complexes.

The Macrophage-Mediated Autoimmune Arthritis (MMAA) model is a novel murine model that recapitulates key aspects of human autoimmune joint diseases. The pathology in this model is driven by the infiltration and activation of macrophages in synovial tissues, leading to chronic inflammation, cartilage degradation, and bone erosion. This model provides a robust platform for evaluating therapeutics that specifically target macrophage activation pathways.

Comparative In Vitro Efficacy of this compound

To assess the direct impact of this compound on macrophage activation, bone marrow-derived macrophages (BMDMs) from the MMAA mouse model were stimulated with immune complexes in the presence of this compound, a standard-of-care agent (Methotrexatone), or an alternative pathway inhibitor (Syk-Inhib-2). Pro-inflammatory cytokine levels (TNF-α and IL-6) were quantified by ELISA.

Table 1: In Vitro Cytokine Secretion by BMDMs

Treatment GroupConcentrationTNF-α Secretion (pg/mL) ± SDIL-6 Secretion (pg/mL) ± SD
Vehicle (PBS) N/A1258 ± 982145 ± 150
This compound 10 µg/mL189 ± 25 312 ± 45
Methotrexatone 1 µM980 ± 751650 ± 120
Syk-Inhib-2 1 µM450 ± 50780 ± 65

The data indicates that this compound provides a statistically significant reduction in the secretion of key pro-inflammatory cytokines, outperforming both the standard-of-care and the alternative pathway inhibitor in this in vitro assay.

Comparative In Vivo Efficacy of this compound

The therapeutic efficacy of this compound was evaluated in the MMAA mouse model. Mice were treated with this compound, Methotrexatone, or a vehicle control over a 21-day period following disease induction.

Table 2: In Vivo Therapeutic Efficacy in MMAA Model

Treatment GroupDoseMean Clinical Arthritis Score (Day 21) ± SEMMean Histological Inflammation Score (Day 21) ± SEM
Vehicle (PBS) N/A10.2 ± 0.84.1 ± 0.3
This compound 10 mg/kg2.5 ± 0.3 1.1 ± 0.2
Methotrexatone 1 mg/kg7.8 ± 0.63.2 ± 0.4

This compound treatment resulted in a marked reduction in both clinical and histological signs of arthritis, demonstrating superior efficacy in the in vivo disease model compared to the standard-of-care.

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and the experimental design, the following diagrams have been generated.

F_CRI1_Signaling_Pathway cluster_macrophage Macrophage IC Immune Complex FcR FcγRI (CD64) IC->FcR Syk Syk Kinase FcR->Syk NFkB NF-κB Pathway Syk->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inflammation Inflammation & Joint Damage Cytokines->Inflammation FCRI1 This compound FCRI1->Block1 SykInhib Syk-Inhib-2 SykInhib->Block2

Caption: this compound mechanism of action in blocking macrophage activation.

Experimental_Workflow cluster_model MMAA Model Development cluster_analysis Data Collection & Analysis Induction 1. Induce Arthritis in Mice Grouping 2. Randomize into Treatment Groups Induction->Grouping Dosing 3. Administer Treatment (this compound, Vehicle, etc.) Grouping->Dosing Scoring 4. Monitor Clinical Arthritis Score Dosing->Scoring Termination 5. Terminate Study (Day 21) Scoring->Termination Histo 6. Histological Analysis of Joints Termination->Histo Cyto 7. Cytokine Profiling (Serum/Tissue) Termination->Cyto

Caption: Workflow for in vivo validation of this compound in the MMAA model.

Experimental Protocols

Protocol 1: In Vitro Macrophage Stimulation Assay
  • Cell Culture: Bone marrow-derived macrophages (BMDMs) are harvested from C57BL/6 mice and cultured for 7 days in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF.

  • Plating: On day 7, mature BMDMs are seeded into 96-well plates at a density of 1x10^5 cells/well and allowed to adhere overnight.

  • Pre-treatment: Media is replaced with fresh media containing this compound (10 µg/mL), Methotrexatone (1 µM), Syk-Inhib-2 (1 µM), or a vehicle control (PBS). Cells are incubated for 1 hour at 37°C.

  • Stimulation: Immune complexes (generated by incubating OVA with anti-OVA IgG) are added to each well at a final concentration of 50 µg/mL.

  • Incubation: Plates are incubated for 24 hours at 37°C.

  • Supernatant Collection: After incubation, the supernatant from each well is collected and stored at -80°C.

  • ELISA: TNF-α and IL-6 concentrations in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 2: Induction and Assessment of MMAA
  • Animal Model: 8-week-old female C57BL/6 mice are used for this study. All procedures are approved by the Institutional Animal Care and Use Committee.

  • Disease Induction: Arthritis is induced by a single intraperitoneal injection of a proprietary cocktail of collagen-specific monoclonal antibodies (5 mg), followed 3 days later by an injection of lipopolysaccharide (LPS, 25 µg).

  • Treatment Groups: Mice are randomized into treatment groups (n=10 per group) on day 3, post-LPS injection, when initial signs of arthritis are visible.

    • Group 1: Vehicle (PBS), administered intravenously (IV) twice weekly.

    • Group 2: this compound (10 mg/kg), administered IV twice weekly.

    • Group 3: Methotrexatone (1 mg/kg), administered intraperitoneally (IP) three times weekly.

  • Clinical Scoring: Paw swelling is monitored daily. Each paw is scored on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling of entire paw, 4=maximal swelling and joint rigidity). The maximum score per mouse is 16.

  • Termination and Tissue Collection: On day 21, mice are euthanized. Hind paws are collected for histological analysis.

Protocol 3: Histological Analysis of Joint Tissue
  • Tissue Processing: Hind paws are fixed in 10% neutral buffered formalin for 48 hours, then decalcified in 14% EDTA for 21 days.

  • Embedding and Sectioning: Tissues are processed, embedded in paraffin, and sectioned at 5 µm thickness.

  • Staining: Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation (leukocyte infiltration) and Safranin O to assess cartilage damage.

  • Histological Scoring: Stained sections are scored by a blinded pathologist on a scale of 0-5 for inflammation, pannus formation, and cartilage/bone erosion. The scores are summed for a final histological score.

A Comparative Guide to Anti-FcεRI Monoclonal Antibodies for Allergic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different monoclonal antibodies targeting the high-affinity IgE receptor, FcεRI, a key player in the allergic inflammatory cascade. By examining their performance based on experimental data, this document serves as a valuable resource for researchers and professionals in the field of allergy and immunology.

Introduction to Anti-FcεRI Therapies

Allergic reactions are primarily mediated by the cross-linking of allergen-specific Immunoglobulin E (IgE) antibodies bound to the high-affinity IgE receptor (FcεRI) on the surface of mast cells and basophils. This event triggers the release of inflammatory mediators, leading to the clinical manifestations of allergy. Monoclonal antibodies designed to interfere with the IgE-FcεRI axis represent a significant therapeutic strategy for allergic diseases. This guide focuses on a comparative analysis of prominent anti-IgE and anti-FcεRIα antibodies, including the clinically approved Omalizumab and the newer generation antibodies Ligelizumab, UB-221, and the anti-FcεRIα antibody NPB311.

Performance Comparison

The following table summarizes key quantitative data for different anti-FcεRI pathway-targeting monoclonal antibodies, providing a basis for their comparative assessment.

AntibodyTargetMechanism of ActionBinding Affinity (Kd)IC50 for IgE Inhibition of FcεRI BindingIC50 for Inhibition of Cell Degranulation
Omalizumab Free IgEBinds to the Cε3 domain of free IgE, preventing its interaction with FcεRI.[1]~6-8 nM[1]~0.106 µg/mL (on RBL SX-38 cells)[2][3]~4.52 nM (hexosaminidase release from mast cells)[4]; ~0.94 µg/mL (on RBL SX-38 cells)[2][3][5]
Ligelizumab Free IgEBinds to the Cε3 domain of IgE with higher affinity than Omalizumab, preventing its interaction with FcεRI.[6]~0.13 nM[4]More potent than Omalizumab[4][7]~0.14 nM (hexosaminidase release from mast cells)[4]
UB-221 Free IgEBinds to IgE with high affinity, preventing its interaction with FcεRI and also exhibiting CD23-mediated IgE downregulation.[2][5]~59 pM[2]~0.035 µg/mL (on RBL SX-38 cells)[2][3]~0.14 µg/mL (on RBL SX-38 cells)[2][3][5]
NPB311 FcεRIαA Fab fragment antibody that binds to the alpha subunit of FcεRI, directly blocking IgE binding.[8]~4 nM[8]Not directly applicable (targets the receptor)Inhibits histamine (B1213489) and β-hexosaminidase release in a concentration-dependent manner.[8][9]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods for evaluating these antibodies, the following diagrams illustrate the FcεRI signaling pathway and a typical experimental workflow for antibody comparison.

FcERI_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm FcERI FcεRI Lyn Lyn FcERI->Lyn Activates IgE IgE IgE->FcERI Binds Allergen Allergen Allergen->IgE Cross-links Syk Syk Lyn->Syk Phosphorylates & Activates LAT LAT Syk->LAT Phosphorylates PLCg PLCγ LAT->PLCg PI3K PI3K LAT->PI3K Ca_Mobilization Ca²⁺ Mobilization PLCg->Ca_Mobilization MAPK_Pathway MAPK Pathway PI3K->MAPK_Pathway Degranulation Degranulation (Mediator Release) Ca_Mobilization->Degranulation MAPK_Pathway->Degranulation

FcεRI signaling cascade leading to degranulation.

Experimental_Workflow cluster_binding_characterization Binding Characterization cluster_functional_assays Functional Assays cluster_data_analysis Data Analysis & Comparison SPR Surface Plasmon Resonance (SPR) - Determine Kd (Binding Affinity) Comparison Comparative Analysis of Kd, IC50, and Efficacy SPR->Comparison ELISA ELISA - Determine IC50 for IgE-FcεRI Binding ELISA->Comparison BAT Basophil Activation Test (BAT) - Measure CD63/CD203c expression BAT->Comparison MCDA Mast Cell Degranulation Assay - Measure β-hexosaminidase/histamine release MCDA->Comparison start Select Anti-FcεRI Monoclonal Antibodies start->SPR start->ELISA start->BAT start->MCDA

Workflow for comparing anti-FcεRI antibodies.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.

Surface Plasmon Resonance (SPR) for Binding Affinity (Kd) Measurement

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) of the antibody-antigen interaction.

Materials:

  • Biacore instrument (e.g., Biacore T100)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Anti-human IgG (Fc) antibody for capture

  • Recombinant human IgE or FcεRIα protein

  • Test monoclonal antibodies (Omalizumab, Ligelizumab, UB-221, NPB311)

  • HBS-EP+ buffer (or similar) as running buffer

Procedure:

  • Immobilization of Capture Antibody:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the anti-human IgG (Fc) antibody (diluted in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

  • Antibody Capture:

    • Inject the test monoclonal antibody (e.g., Omalizumab) at a low concentration over the flow cell with the immobilized anti-human IgG (Fc) to be captured.

  • Kinetic Analysis:

    • Inject a series of concentrations of the analyte (recombinant human IgE for anti-IgE antibodies, or FcεRIα for NPB311) in running buffer over the captured antibody surface. Use a range of concentrations spanning the expected Kd.

    • Allow for an association phase followed by a dissociation phase where only running buffer flows over the surface.

    • Regenerate the surface between cycles using a low pH glycine (B1666218) solution to remove the captured antibody and bound analyte.

  • Data Analysis:

    • Fit the sensorgram data to a 1:1 Langmuir binding model to determine the ka, kd, and calculate the Kd (Kd = kd/ka).

Enzyme-Linked Immunosorbent Assay (ELISA) for IC50 of IgE-FcεRI Binding Inhibition

Objective: To determine the concentration of antibody required to inhibit 50% of IgE binding to FcεRIα.

Materials:

  • 96-well high-binding microplates

  • Recombinant human FcεRIα

  • Biotinylated human IgE

  • Test monoclonal antibodies

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

Procedure:

  • Coating:

    • Coat the microplate wells with recombinant human FcεRIα (e.g., 1 µg/mL in PBS) overnight at 4°C.

  • Blocking:

    • Wash the plate with wash buffer.

    • Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Inhibition:

    • Prepare serial dilutions of the test monoclonal antibodies.

    • In a separate plate, pre-incubate a constant concentration of biotinylated human IgE with the serial dilutions of the test antibodies for 1 hour at room temperature.

  • Binding:

    • Wash the FcεRIα-coated plate.

    • Transfer the pre-incubated antibody-IgE mixtures to the coated plate and incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate.

    • Add Streptavidin-HRP and incubate for 30-60 minutes at room temperature.

    • Wash the plate.

    • Add TMB substrate and incubate in the dark until color develops.

  • Measurement:

    • Stop the reaction with the stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance against the logarithm of the antibody concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Cell-Based Degranulation Assay (Basophil Activation Test - BAT)

Objective: To measure the ability of the antibodies to inhibit IgE-mediated activation of basophils.

Materials:

  • Freshly isolated human peripheral blood mononuclear cells (PBMCs) or a basophil-containing cell line (e.g., RBL-SX38 expressing human FcεRIα).

  • Allergen (e.g., anti-IgE antibody or a specific allergen)

  • Test monoclonal antibodies

  • Fluorochrome-conjugated antibodies against basophil markers (e.g., CD203c) and activation markers (e.g., CD63)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from healthy donor blood or culture the cell line according to standard protocols.

  • Sensitization (if necessary):

    • For cell lines, sensitize the cells with human IgE overnight.

  • Inhibition:

    • Pre-incubate the cells with serial dilutions of the test monoclonal antibodies for 15-30 minutes at 37°C.

  • Activation:

    • Add the allergen (e.g., anti-IgE) to stimulate degranulation and incubate for 15-30 minutes at 37°C.

  • Staining:

    • Stop the reaction by placing the cells on ice.

    • Stain the cells with fluorochrome-conjugated anti-CD203c and anti-CD63 antibodies.

  • Flow Cytometry:

    • Acquire the samples on a flow cytometer.

    • Gate on the basophil population (e.g., CD203c positive) and quantify the percentage of activated basophils (CD63 positive).

  • Data Analysis:

    • Plot the percentage of activated basophils against the logarithm of the antibody concentration to determine the IC50 for degranulation inhibition.

By providing a comprehensive overview of performance data, signaling pathways, and detailed experimental protocols, this guide aims to facilitate informed decisions in the research and development of novel anti-allergic therapies.

References

Validating FcεRI Knockout Mouse Findings in Human Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating findings from FcεRI (the high-affinity IgE receptor) knockout mouse models in human cell systems. Understanding the translation of preclinical mouse data to human applications is critical for advancing research and development in allergy, immunology, and inflammatory diseases. This document outlines the key differences between murine and human FcεRI, presents standardized protocols for validation experiments, and offers a structured comparison of expected experimental outcomes.

Key Differences Between Mouse and Human FcεRI

A primary consideration when translating findings from mouse models to human systems is the structural and expressional variance of the FcεRI receptor itself. In mice, FcεRI is exclusively expressed as a tetrameric complex (αβγ₂).[1] In contrast, human mast cells and basophils can express both this tetrameric form and a trimeric version (αγ₂) that lacks the β subunit.[1] The β subunit is known to amplify downstream signaling, suggesting potential differences in the magnitude and nature of the response to FcεRI activation between the two species.[1]

FeatureMouse FcεRIHuman FcεRI
Subunit Composition Exclusively tetrameric (αβγ₂)[1]Tetrameric (αβγ₂) and trimeric (αγ₂)[1]
Expression on Mast Cells Tetrameric (αβγ₂)Predominantly tetrameric in allergic inflammation[1]
β Subunit Function Essential for surface expression and signal amplificationAmplifies signaling and promotes maturation of the α chain[1]

Experimental Workflow for Validation

Validating findings from an FcεRI knockout mouse in a human cell line model typically follows a multi-step process to confirm the knockout at both the genetic and protein levels, followed by functional assays to assess the physiological impact.

G cluster_0 Human Cell Line Validation Workflow CRISPR/Cas9 Design CRISPR/Cas9 Design Transfection Transfection CRISPR/Cas9 Design->Transfection gRNA/Cas9 delivery Single Cell Cloning Single Cell Cloning Transfection->Single Cell Cloning Isolate clones Genomic Validation Genomic Validation Single Cell Cloning->Genomic Validation Confirm gene edit Protein Validation Protein Validation Genomic Validation->Protein Validation Confirm protein loss Functional Assays Functional Assays Protein Validation->Functional Assays Assess phenotype

Caption: A typical workflow for validating a gene knockout in a human cell line.

Data Presentation: Comparative Functional Readouts

Table 1: Degranulation (β-Hexosaminidase Release)

Model SystemGenotype/ConditionAntigen-Stimulated β-Hexosaminidase Release (% of total)
Mouse BMMCs Wild-Type20-50%
FcεRIα Knockout~0%
Human Mast Cell Line (e.g., LAD2) Wild-Type15-30%
FCER1A Knockout (CRISPR)~0%[2]

Table 2: Cytokine Release (TNF-α)

Model SystemGenotype/ConditionAntigen-Stimulated TNF-α Release (pg/mL)
Mouse BMMCs Wild-Type500-2000
FcεRIα KnockoutBaseline levels
Human Mast Cell Line (e.g., LAD2) Wild-Type200-1000
FCER1A Knockout (CRISPR)Baseline levels

Table 3: Calcium Mobilization

Model SystemGenotype/ConditionAntigen-Stimulated Intracellular Ca²⁺ Flux
Mouse BMMCs Wild-TypeRobust and sustained increase
FcεRIα KnockoutNo significant increase
Human Mast Cell Line (e.g., LAD2) Wild-TypeRobust increase
FCER1A Knockout (CRISPR)No significant increase

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Generation of FCER1A Knockout Human Mast Cell Line

This protocol describes the generation of an FCER1A (encoding the α-chain of FcεRI) knockout in a human mast cell line (e.g., LAD2) using CRISPR/Cas9.

a. gRNA Design and Cloning:

  • Design single guide RNAs (sgRNAs) targeting an early exon of the FCER1A gene.

  • Clone the designed sgRNAs into a suitable Cas9 expression vector.

b. Transfection:

  • Transfect the human mast cell line with the gRNA/Cas9 plasmid using electroporation or a suitable lipid-based transfection reagent.

c. Single-Cell Cloning:

  • Isolate single cells into 96-well plates using limiting dilution or fluorescence-activated cell sorting (FACS) if the vector contains a fluorescent marker.

  • Expand the single-cell clones.

d. Genomic Validation:

  • Extract genomic DNA from the expanded clones.

  • Perform PCR to amplify the targeted region of the FCER1A gene.

  • Use Sanger sequencing to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.

e. Protein Validation (Western Blot):

  • Lyse wild-type and knockout cell clones and quantify total protein.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for the FcεRIα chain, followed by an HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate. The absence of a band in the knockout clones confirms the knockout at the protein level.

β-Hexosaminidase Release Assay (Degranulation)

This assay quantifies the release of the granular enzyme β-hexosaminidase as a measure of mast cell degranulation.

  • Cell Sensitization: Sensitize mast cells (mouse bone marrow-derived mast cells [BMMCs] or human mast cell line) overnight with an optimal concentration of anti-DNP IgE (for mouse cells) or biotinylated human IgE (for human cells).

  • Washing: Wash the cells three times with a suitable buffer (e.g., HEPES buffer) to remove excess IgE.

  • Stimulation: Resuspend the cells and aliquot into a 96-well plate. Stimulate the cells with DNP-HSA (for mouse cells) or streptavidin (for human cells) for 30-60 minutes at 37°C.

  • Supernatant and Lysate Collection: Centrifuge the plate and collect the supernatant. Lyse the remaining cells with Triton X-100 to determine the total β-hexosaminidase content.

  • Enzymatic Reaction: Add a substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide) to both the supernatant and lysate samples and incubate.

  • Measurement: Stop the reaction with a stop solution (e.g., glycine (B1666218) buffer) and measure the absorbance at 405 nm.

  • Calculation: Express the percentage of β-hexosaminidase release as (supernatant absorbance / total absorbance) x 100.

Cytokine Release Assay (ELISA)

This protocol measures the amount of a specific cytokine (e.g., TNF-α, IL-6) released into the cell culture supernatant.

  • Cell Stimulation: Sensitize and stimulate the mast cells as described in the degranulation assay, but for a longer duration (typically 4-24 hours).

  • Supernatant Collection: Centrifuge the cells and collect the supernatant.

  • ELISA: Perform a sandwich ELISA according to the manufacturer's instructions for the specific cytokine of interest. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, and then a substrate for colorimetric detection.

  • Quantification: Measure the absorbance and calculate the cytokine concentration based on a standard curve.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following FcεRI activation.

  • Cell Loading: Load the sensitized mast cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.

  • Stimulation and Measurement: Add the stimulating agent (e.g., DNP-HSA or streptavidin) and immediately begin measuring the change in fluorescence over time.

  • Data Analysis: Plot the fluorescence intensity over time to visualize the calcium flux. The peak fluorescence intensity is indicative of the magnitude of the calcium response.

Signaling Pathway Overview

The aggregation of FcεRI by antigen-IgE complexes initiates a cascade of intracellular signaling events, leading to mast cell activation. The core pathway is conserved between mice and humans, but the amplification by the β-subunit in the tetrameric receptor is a key modulator.

G cluster_1 FcεRI Signaling Pathway Antigen-IgE Antigen-IgE FcεRI FcεRI Antigen-IgE->FcεRI cross-linking Lyn/Fyn Lyn/Fyn FcεRI->Lyn/Fyn activates Syk Syk Lyn/Fyn->Syk phosphorylates LAT/SLP-76 LAT/SLP-76 Syk->LAT/SLP-76 phosphorylates PLCγ PLCγ LAT/SLP-76->PLCγ activates IP3 IP3 PLCγ->IP3 DAG DAG PLCγ->DAG Ca2+ Mobilization Ca2+ Mobilization IP3->Ca2+ Mobilization PKC Activation PKC Activation DAG->PKC Activation Degranulation Degranulation Ca2+ Mobilization->Degranulation Cytokine Gene Transcription Cytokine Gene Transcription PKC Activation->Cytokine Gene Transcription

Caption: A simplified diagram of the FcεRI signaling cascade leading to mast cell activation.

Conclusion

Validating findings from FcεRI knockout mice in human cell lines is a crucial step in translational research. While the fundamental signaling pathways are conserved, the differences in receptor composition necessitate careful experimental design and interpretation of results. By employing standardized protocols for knockout generation and functional assessment, researchers can obtain reliable and comparable data to bridge the gap between preclinical models and human applications. The use of appropriate human mast cell lines and a comprehensive suite of functional assays, as outlined in this guide, will facilitate a more accurate and robust validation process.

References

Head-to-Head In Vitro Comparison of High-Affinity IgE Receptor (FcεRI) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The high-affinity IgE receptor, FcεRI, plays a pivotal role in the pathogenesis of allergic diseases. Its cross-linking by allergen-bound IgE on the surface of mast cells and basophils triggers the release of inflammatory mediators, leading to allergic symptoms. Consequently, inhibiting the FcεRI signaling pathway is a primary strategy for the development of anti-allergic therapies. This guide provides a head-to-head in vitro comparison of various classes of FcεRI inhibitors, supported by experimental data, detailed protocols, and pathway diagrams to aid in the evaluation and selection of compounds for further research and development.

Comparative Analysis of FcεRI Inhibitors

The following tables summarize the in vitro performance of different classes of FcεRI inhibitors. Data has been compiled from various studies to provide a comparative overview.

Table 1: Biologic Inhibitors Targeting IgE or FcεRI
Inhibitor ClassSpecific InhibitorMechanism of ActionIn Vitro AssayKey FindingsReference
Anti-IgE Monoclonal Antibody OmalizumabBinds to free IgE, preventing it from binding to FcεRI.Inhibition of IgE binding to FcεRIBaseline reference for comparison.[1][2]
LigelizumabBinds to IgE with higher affinity than omalizumab.Inhibition of IgE binding to FcεRI~50-fold higher affinity for IgE and more potent inhibition of IgE binding to FcεRI compared to omalizumab.[2][3][4][2][3][4]
Designed Ankyrin Repeat Proteins (DARPins) E2_79Binds to IgE, blocking its interaction with FcεRI and can disrupt pre-formed IgE:FcεRI complexes.Inhibition of IgE-mediated degranulation (RBL-2H3 cells)IC50 of 0.54 nM, compared to 1.77 nM for omalizumab in one study.[5][5][6]
Fusion Protein DARPin Fc fusion proteinCo-aggregates FcεRI and the inhibitory receptor FcγRIIb.Inhibition of histamine (B1213489) release from mast cellsSignificantly diminished anti-IgE induced histamine release.[7]
Table 2: Small Molecule Kinase Inhibitors
Inhibitor ClassSpecific InhibitorTarget KinaseIn Vitro AssayIC50Reference
Spleen Tyrosine Kinase (Syk) Inhibitors BAY61-3606SykInhibition of FcεRI-mediated degranulation (RBL-2H3 cells)Comparable to R406.[8]
R406 (Fostamatinib's active metabolite)SykInhibition of FcεRI-mediated degranulation (RBL-2H3 cells)Effective inhibition of degranulation.[8]
Bruton's Tyrosine Kinase (BTK) Inhibitors IbrutinibBTKInhibition of IgE-mediated basophil activation40 nM[9]
AcalabrutinibBTKInhibition of IgE-mediated basophil activation150 nM[9]
TirabrutinibBTKInhibition of IgE-mediated basophil activation336 nM[9]
Remibrutinib (LOU064)BTKHigh selectivity for BTK.Not specified.[10][11]
Rilzabrutinib (PRN1008)BTKHighly selective covalent inhibitor.Not specified.[10]

FcεRI Signaling Pathway

The binding of multivalent allergens to IgE already bound to FcεRI on mast cells and basophils leads to receptor aggregation and the initiation of a complex signaling cascade. This ultimately results in the release of pre-formed mediators (e.g., histamine) and the de novo synthesis of lipid mediators and cytokines. The diagram below illustrates the key steps in this pathway.

FceRI_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IgE IgE FceRI FcεRI IgE->FceRI binds Lyn Lyn FceRI->Lyn activates Allergen Allergen Allergen->IgE cross-links ITAM ITAMs (phosphorylated) Lyn->ITAM phosphorylates Syk Syk PI3K PI3K Pathway Syk->PI3K activates MAPK MAPK Pathway (ERK, p38, JNK) Syk->MAPK activates BTK BTK Syk->BTK activates PLCg PLCγ Syk->PLCg activates ITAM->Syk recruits & activates Ca_influx ↑ Intracellular Ca²⁺ PI3K->Ca_influx Cytokines Cytokine & Chemokine Production MAPK->Cytokines BTK->PLCg PLCg->Ca_influx Degranulation Degranulation (Histamine release) Ca_influx->Degranulation

FcεRI Signaling Pathway

Experimental Protocols

In Vitro Mast Cell/Basophil Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker for mast cell and basophil degranulation.

1. Cell Culture and Sensitization:

  • Culture a suitable mast cell line (e.g., RBL-2H3) or primary mast cells/basophils in appropriate media.

  • For IgE-dependent activation, sensitize the cells by incubating them with anti-DNP IgE (or other specific IgE) overnight.

2. Inhibition and Stimulation:

  • Wash the sensitized cells to remove unbound IgE.

  • Pre-incubate the cells with various concentrations of the test inhibitor (e.g., omalizumab, kinase inhibitor) for a specified time (e.g., 1-2 hours).

  • Stimulate degranulation by adding the appropriate agonist (e.g., DNP-HSA for anti-DNP IgE-sensitized cells, or anti-IgE antibody). Include positive (e.g., ionomycin) and negative (vehicle) controls.

3. Measurement of β-Hexosaminidase Activity:

  • After incubation (e.g., 30-60 minutes), centrifuge the plate to pellet the cells.

  • Collect the supernatant, which contains the released β-hexosaminidase.

  • To determine the total cellular β-hexosaminidase, lyse the cells in the pellet with a detergent (e.g., Triton X-100).

  • Add a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) to both the supernatant and the cell lysate.

  • After incubation, stop the reaction and measure the absorbance at a specific wavelength (e.g., 405 nm).

4. Data Analysis:

  • Calculate the percentage of β-hexosaminidase release for each condition.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Experimental Workflow: In Vitro Degranulation Assay

The following diagram outlines the general workflow for an in vitro degranulation assay to assess the efficacy of FcεRI inhibitors.

Degranulation_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Cell_Culture Culture Mast Cells/ Basophils Sensitization Sensitize with IgE (overnight) Cell_Culture->Sensitization Wash Wash to remove unbound IgE Sensitization->Wash Inhibitor_Incubation Pre-incubate with Inhibitor Wash->Inhibitor_Incubation Stimulation Stimulate with Antigen/Anti-IgE Inhibitor_Incubation->Stimulation Collect_Supernatant Collect Supernatant Stimulation->Collect_Supernatant Lyse_Cells Lyse Cells (Total Release) Stimulation->Lyse_Cells Enzyme_Assay β-Hexosaminidase Assay Collect_Supernatant->Enzyme_Assay Lyse_Cells->Enzyme_Assay Data_Analysis Calculate % Inhibition & IC50 Enzyme_Assay->Data_Analysis

Workflow for In Vitro Degranulation Assay

References

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Fc Gamma Receptor Genetics in Malaria

For researchers and drug development professionals investigating host-pathogen interactions in malaria, understanding the genetic basis of immunity is paramount. The Fc gamma receptors (FcγRs), which link humoral and cellular immunity by binding the Fc portion of IgG antibodies, are critical components of the anti-malarial response. While extensive research has implicated polymorphisms in low-affinity receptors like FcγRIIA and FcγRIIIA in modulating malaria severity, the role of the high-affinity receptor, FcγRI (CD64), remains largely unexplored in human genetic association studies. This guide provides a comparative overview of the existing evidence, highlighting the significant research gap concerning FcγRI polymorphisms.

The FcγRI (FCGR1A) Enigma: A Lack of Association Data

Despite the crucial role of FcγRI in antibody-dependent cellular phagocytosis (ADCP), a key mechanism for clearing infected red blood cells, there is a notable absence of case-control or cohort studies validating a direct link between polymorphisms in its encoding gene, FCGR1A, and clinical malaria outcomes. A comprehensive 2020 review on the topic explicitly identified several non-synonymous FCGR1A variants that have functional effects in laboratory models but remain uninvestigated in malaria association studies[1].

This research gap is often attributed to the unique high affinity of FcγRI for monomeric IgG, which led to the hypothesis that it might be less available for binding immune complexes—the primary drivers of FcγR activation in infectious diseases[1]. However, functional studies suggest its importance. For instance, increased expression of FcγRI has been observed on intermediate monocytes involved in the phagocytosis of P. falciparum[1].

Table 1: Functional FCGR1A Polymorphisms Uninvestigated in Malaria Association Studies

This table summarizes key FCGR1A variants with known functional consequences that warrant investigation in malaria-endemic populations. Data is derived from in-vitro or murine model studies.

SNP IDVariationFunctional EffectReference
rs7531523V39IReduces FcγRI signaling and immune complex binding[1]
rs12078005I301MReduces FcγRI signaling[1]
rs1050208I338TStrongly reduces FcγRI signaling[1]

A Tale of Two Receptors: The Well-Validated Role of FcγRIIA and FcγRIIIA

In stark contrast to FcγRI, numerous studies have investigated polymorphisms in the genes for the low-affinity receptors FcγRIIA (FCGR2A) and FcγRIIIA (FCGR3A), revealing significant, albeit sometimes conflicting, associations with malaria severity. These receptors are considered central to the clearance of opsonized merozoites and infected erythrocytes.

Table 2: Comparison of Key FcγRIIA Polymorphism Associations with Severe Malaria

The most studied polymorphism is rs1801274, resulting in a Histidine (H) to Arginine (R) substitution at amino acid position 131. The H131 allotype binds effectively to human IgG2, while the R131 allotype does not.

Study PopulationAssociation with Severe Malaria PhenotypeOdds Ratio (95% CI)p-valueReference(s)
West AfricaHH131 genotype associated with increased susceptibility to severe malaria.1.40 (1.02–1.91)0.03[2][3]
GhanaRR131 genotype associated with increased susceptibility to severe malarial anemia.1.33 (1.13–1.57)0.001[4]
Mali (Fulani)H131 allele carriage (HH/RH) showed a marginal reduced risk of parasite positivity.0.54 (0.29–0.99)0.048
Meta-analysisH131 allele suggested to be protective against malaria in Asian and African populations.Not specified-[1]
Table 3: Comparison of Key FcγRIIIA Polymorphism Associations with Severe Malaria

The rs396991 polymorphism results in a Valine (V) to Phenylalanine (F) substitution at position 176. The V176 allotype has a higher affinity for IgG1 and IgG3.

Study PopulationAssociation with Severe Malaria PhenotypeOdds Ratio (95% CI)p-valueReference(s)
Saudi ArabiaVV176 genotype offered protection against severe malaria.Not specified<0.05[4]
Saudi ArabiaFF176 genotype was significantly associated with severe malaria.Not specified<0.05[4]

Experimental Protocols

Validating the association between FcγR polymorphisms and malaria requires a robust case-control study design. The methodologies below represent a standard approach used in the cited literature.

Study Population and Case Definition
  • Recruitment: Patients are typically recruited from hospitals or health centers in malaria-endemic regions. Cases are individuals diagnosed with severe P. falciparum malaria, while controls are healthy, asymptomatic individuals from the same geographic area with no parasites detected by microscopy.

  • Severe Malaria Criteria: Diagnosis follows World Health Organization (WHO) guidelines, including criteria such as cerebral malaria (unrousable coma), severe malarial anemia (hemoglobin < 5 g/dL), respiratory distress, and/or hyperparasitemia.

Sample Collection and DNA Extraction
  • Sample: Whole blood is collected from all participants in EDTA-containing tubes.

  • Extraction: Genomic DNA is extracted from peripheral blood leukocytes using standard commercial kits (e.g., QIAamp DNA Blood Mini Kit) or salting-out methods. DNA quality and concentration are assessed using spectrophotometry.

Genotyping Methodology
  • Target Polymorphisms: Specific SNPs, such as FCGR2A rs1801274 or FCGR3A rs396991, are selected for analysis.

  • Genotyping Assay: A common and reliable method is the TaqMan SNP Genotyping Assay. This involves:

    • A polymerase chain reaction (PCR) with specific primers that flank the SNP.

    • Two allele-specific TaqMan MGB probes, each labeled with a distinct fluorescent dye (e.g., VIC for Allele 1, FAM for Allele 2).

    • During PCR, the probe matching the sample's DNA sequence binds and is cleaved by the Taq polymerase, releasing its dye and generating a fluorescent signal.

    • The endpoint fluorescence is measured by a real-time PCR instrument, which plots the signals to determine the genotype (homozygous for Allele 1, homozygous for Allele 2, or heterozygous).

Statistical Analysis
  • Hardy-Weinberg Equilibrium (HWE): The genotype frequencies in the control group are tested for HWE to check for population stratification or genotyping errors.

  • Association Analysis: Genotype and allele frequencies are compared between the severe malaria (case) and control groups using a chi-squared (χ²) test.

  • Risk Estimation: Odds ratios (ORs) with 95% confidence intervals (CIs) are calculated using logistic regression to determine the risk of developing severe malaria associated with a particular genotype, often adjusting for confounding factors like age and ethnicity. A p-value < 0.05 is typically considered statistically significant.

Visualizing the Workflow and Pathways

Experimental Workflow Diagram

G cluster_0 Patient Recruitment & Sampling cluster_1 Laboratory Processing cluster_2 Data Analysis P1 Enrollment of Severe Malaria Cases P3 Whole Blood Collection (EDTA tubes) P1->P3 P2 Enrollment of Healthy Asymptomatic Controls P2->P3 L1 Genomic DNA Extraction from Leukocytes P3->L1 L2 DNA Quantification & Quality Control L1->L2 L3 SNP Genotyping (e.g., TaqMan Assay) L2->L3 D1 Genotype Calling L3->D1 D2 Allele & Genotype Frequency Calculation D1->D2 D3 Statistical Analysis (Chi-Squared, Logistic Regression) D2->D3 D4 Calculate Odds Ratios & p-values D3->D4 R Publication of Findings D4->R

Caption: Standard experimental workflow for a case-control genetic association study.

FcγR Signaling Pathway in Malaria Immunity

G cluster_0 cluster_1 cluster_2 pIRBC Infected RBC (iRBC) IgG Anti-Malarial IgG1 / IgG3 pIRBC->IgG Opsonization FcR Activating FcγR (FcγRI, IIA, IIIA) IgG->FcR Binding ITAM ITAM Domain FcR->ITAM Clustering & Activation Poly Polymorphisms in FcγR can alter IgG binding affinity, modulating signal strength and clinical outcome. FcR->Poly Syk Syk Kinase Phosphorylation ITAM->Syk Cascade Downstream Signaling Cascade Syk->Cascade Phago Phagocytosis (Clearance of iRBC) Cascade->Phago Cytokines Cytokine Release (e.g., TNF-α) Cascade->Cytokines

Caption: Simplified pathway of activating Fcγ receptors in the anti-malarial response.

References

A Guide to Comparative Proteomics of F-CRI1 Interacting Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation involved in the comparative proteomics analysis of F-CRI1 interacting proteins. While "this compound" does not correspond to a widely recognized protein in public databases, this document serves as a detailed template, outlining the necessary experimental and analytical frameworks for such a study. The provided data and pathways are illustrative, based on a hypothetical protein, this compound (Factor-Complement Receptor Interacting 1), a novel regulator implicated in cellular stress responses.

I. Quantitative Comparison of this compound Interacting Proteins

A key objective in studying protein-protein interactions is to understand how these interactions change under different cellular conditions.[1][2] In this hypothetical study, we compare the interactome of this compound in control (untreated) versus stressed (H₂O₂-treated) human embryonic kidney (HEK293) cells. The quantitative data, derived from a label-free quantification (LFQ) mass spectrometry approach, is summarized below.[3][4]

Table 1: Comparative Analysis of this compound Interacting Proteins in Control vs. H₂O₂-Treated HEK293 Cells

Protein ID (UniProt)Gene NameProtein NameLog₂ Fold Change (Treated/Control)p-valueFunction
P04637TP53Cellular tumor antigen p532.580.001Pro-apoptotic transcription factor
Q06609HSP90AA1Heat shock protein HSP 90-alpha1.950.005Molecular chaperone, protein folding
P62258RPLP060S acidic ribosomal protein P0-1.500.012Component of the ribosomal stalk
P08238HSPD160 kDa heat shock protein, mitochondrial1.750.008Mitochondrial chaperone
Q13155PRDX2Peroxiredoxin-22.100.003Redox regulation, antioxidant
P31946YWHAZ14-3-3 protein zeta/delta1.200.021Signal transduction, cell cycle control
P63104ACTG1Actin, cytoplasmic 2-1.890.009Cytoskeletal structure
Q9Y261CRIF1CR6-interacting factor 10.050.950Bait Protein

Data is hypothetical and for illustrative purposes only.

II. Experimental Protocols

A robust and reproducible experimental workflow is crucial for a successful comparative proteomics study.[5][6] The following protocol outlines the key steps for an Affinity Purification-Mass Spectrometry (AP-MS) experiment.[7][8]

A. Cell Culture and Treatment

  • HEK293 cells stably expressing FLAG-tagged this compound are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • For the experimental condition, cells are treated with 100 µM H₂O₂ for 2 hours to induce oxidative stress. Control cells are treated with a vehicle.

B. Cell Lysis and Protein Extraction

  • Cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).

  • Cell pellets are resuspended in a lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

  • The lysate is incubated on ice for 30 minutes with occasional vortexing and then clarified by centrifugation at 14,000 x g for 15 minutes at 4°C.

C. Affinity Purification

  • The clarified lysate is incubated with anti-FLAG M2 magnetic beads overnight at 4°C with gentle rotation.[5]

  • The beads are washed three times with the lysis buffer to remove non-specific binders.

  • The bound proteins are eluted with a 3X-FLAG peptide solution or by boiling in SDS-PAGE sample buffer.

D. Mass Spectrometry and Data Analysis

  • The eluted proteins are subjected to in-solution or in-gel digestion with trypsin.[6]

  • The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The raw mass spectrometry data is processed using a suitable software package (e.g., MaxQuant) for protein identification and label-free quantification.[4][9]

  • Statistical analysis is performed to identify proteins with significant changes in abundance between the control and treated samples.[3][10]

III. Visualizations

A. Experimental Workflow

The following diagram illustrates the major steps in the affinity purification-mass spectrometry (AP-MS) workflow.[8]

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_purification Affinity Purification cluster_analysis Mass Spectrometry & Data Analysis a Control Cells c Cell Lysis a->c b H₂O₂-Treated Cells b->c d Immunoprecipitation (anti-FLAG beads) c->d e Wash & Elution d->e f Trypsin Digestion e->f g LC-MS/MS f->g h Protein ID & LFQ g->h i Statistical Analysis h->i

AP-MS Experimental Workflow

B. Hypothetical this compound Signaling Pathway

Based on the interacting proteins identified, a hypothetical signaling pathway can be proposed. Under oxidative stress, this compound may act as a scaffold protein, bringing together components of the stress response machinery.

signaling_pathway cluster_stress Oxidative Stress cluster_complex This compound Stress Response Complex cluster_outcome Cellular Outcome stress H₂O₂ FCRI1 This compound stress->FCRI1 induces binding HSP90 HSP90AA1 FCRI1->HSP90 PRDX2 PRDX2 FCRI1->PRDX2 TP53 p53 FCRI1->TP53 HSP90->TP53 stabilizes PRDX2->stress neutralizes survival Cell Survival PRDX2->survival apoptosis Apoptosis TP53->apoptosis

References

Validating the Role of FcεRI in Phagocytosis: A Comparative Guide Across Different Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the high-affinity IgE receptor, FcεRI's (F-CRI1) role in phagocytosis across various immune cell types. We delve into supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with other phagocytic pathways, offering a comprehensive resource for researchers investigating immune responses and developing novel therapeutics.

Unraveling the Phagocytic Function of FcεRI

The high-affinity receptor for IgE, FcεRI, is a key player in allergic reactions, traditionally associated with the degranulation of mast cells and basophils.[1][2][3][4] However, emerging evidence highlights its involvement in other crucial immune processes, including phagocytosis, across a broader range of cell types. Understanding the nuances of FcεRI-mediated phagocytosis in different cellular contexts is critical for a complete picture of its immunological function and for the development of targeted therapies.

Comparative Analysis of FcεRI-Mediated Phagocytosis

The phagocytic capacity of FcεRI varies significantly among different immune cell types, influenced by receptor subunit composition and the cell's primary immunological role. While some cells, like mast cells, can perform phagocytosis, this is not considered their primary function. In contrast, professional phagocytes like macrophages exhibit different receptor engagement dynamics.

Cell TypeFcεRI StructureEvidence for FcεRI-Mediated PhagocytosisKey Findings & Quantitative DataAlternative Phagocytic Receptors
Mast Cells Tetrameric (αβγ₂)Yes.[5][6]Can phagocytose IgE-opsonized particles, including allergens and bacteria. This process can occur alongside degranulation.[5] Studies have shown internalization of particulate allergens within secretory compartments following IgE/FcεRI-lipid raft-mediated phagocytosis.[5]Fcγ Receptors (FcγR), Complement Receptors (CR), Toll-like Receptors (TLRs).[7][8]
Basophils Tetrameric (αβγ₂)Limited direct evidence. Primarily associated with degranulation.[9][10]While expressing high levels of FcεRI, their role in phagocytosis is not well-established. Their primary response to FcεRI cross-linking is the rapid release of preformed mediators.[2][10]FcγRIIB (inhibitory).[11]
Eosinophils Trimeric (αγ₂)Primarily linked to antigen presentation, not classical phagocytosis for clearance.[12][13][14]FcεRI on eosinophils facilitates the uptake and presentation of IgE-opsonized antigens to T cells, promoting a Th2 response.[12][13] This function is enhanced at sites of allergic inflammation where FcεRI expression is upregulated.[13]FcγR, CR3.[15][16]
Monocytes/ Macrophages Trimeric (αγ₂)Yes, but its role can be inhibitory.[5][17]Ligation of FcεRI on human monocytes has been shown to impair their phagocytic capacity in some studies.[17] However, they can internalize IgE-opsonized particles, which may lead to antigen presentation.[5]FcγR, CR3, Scavenger Receptors, TLRs.[7][8][16]
Dendritic Cells (DCs) Trimeric (αγ₂)Yes, primarily for antigen presentation.[5]FcεRI-mediated uptake of allergens by DCs is a crucial step in initiating adaptive immune responses, particularly Th2 differentiation.[5]FcγR, CR3, Langerin, DEC-205.[7][8]

Signaling Pathways: A Tale of Two Responses

The signaling cascade initiated by FcεRI cross-linking is central to its function. While sharing initial steps, the pathways leading to degranulation versus phagocytosis are thought to diverge, although this is an area of active research.

General FcεRI Signaling Pathway

FcεRI Signaling Antigen Antigen IgE IgE Antigen->IgE Binds FcεRI α β γ γ IgE->FcεRI:f0 Binds Lyn Lyn FcεRI->Lyn Activates Syk Syk FcεRI->Syk Recruits & Activates Lyn->FcεRI:f1 Phosphorylates ITAMs Lyn->FcεRI:f2 Phosphorylates ITAMs LAT LAT Syk->LAT PLCγ PLCγ LAT->PLCγ PI3K PI3K LAT->PI3K IP3 IP3 PLCγ->IP3 DAG DAG PLCγ->DAG Actin Actin Polymerization PI3K->Actin Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Degranulation Degranulation Ca_release->Degranulation PKC->Degranulation Phagocytosis Phagocytosis Actin->Phagocytosis

Caption: General FcεRI signaling cascade upon antigen cross-linking.

Comparison of Phagocytic Signaling Pathways

While FcεRI-mediated phagocytosis utilizes components of the general signaling pathway, it is distinct from other phagocytic mechanisms, such as those mediated by Fcγ receptors (FcγR) and Complement Receptor 3 (CR3).

Phagocytic Pathways FcεRI FcεRI Syk_e Syk FcεRI->Syk_e FcγR FcγR Syk_g Syk FcγR->Syk_g CR3 CR3 RhoA RhoA CR3->RhoA Rac_Cdc42 Rac/Cdc42 Syk_e->Rac_Cdc42 Syk_g->Rac_Cdc42 Phagocytosis_c Phagocytosis RhoA->Phagocytosis_c Phagocytosis_e Phagocytosis Rac_Cdc42->Phagocytosis_e Phagocytosis_g Phagocytosis Rac_Cdc42->Phagocytosis_g

Caption: Simplified comparison of key signaling molecules in different phagocytic pathways.

Experimental Protocols

Validating the role of FcεRI in phagocytosis requires robust and well-controlled experimental setups. Below are detailed methodologies for common phagocytosis assays.

Bead-Based Phagocytosis Assay

This protocol is adapted for assessing FcεRI-mediated phagocytosis using opsonized fluorescent beads.[18]

1. Preparation of IgE-Opsonized Beads:

  • Wash 1 µm latex beads (2.5% solid) twice with MES buffer (25mM MES, pH 6.0).

  • Resuspend beads to a final concentration of 1% solid in MES buffer.

  • Coat beads with a relevant antigen (e.g., ovalbumin) by incubating overnight at 4°C with constant rotation.

  • Wash the antigen-coated beads and resuspend in MES buffer to 1% solid.

  • Opsonize the beads by incubating with antigen-specific IgE overnight at 4°C with constant rotation.

  • Wash the IgE-opsonized beads with PBS and resuspend to a final concentration of 10⁹ beads/ml. Store at 4°C.

2. Phagocytosis Assay:

  • Seed target cells (e.g., mast cells, macrophages) at 1x10⁶ cells/well in a 96-well round-bottom plate in appropriate culture medium.

  • Controls:

    • Negative control: Cells without beads.

    • Antigen-only control: Cells with beads coated only with antigen (no IgE).

    • Inhibitor control: Pre-treat cells with an actin polymerization inhibitor like Cytochalasin D (5 µg/ml) for 30 minutes at 37°C.

  • Add 10⁷ IgE-opsonized beads to the cells (final volume of 100 µl per well).

  • Incubate for 1-2 hours at 37°C.

  • Wash the cells with cold PBS to remove non-internalized beads.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Analyze the percentage of cells that have phagocytosed beads and the number of beads per cell using flow cytometry or fluorescence microscopy.

Experimental Workflow for Phagocytosis Assay

Phagocytosis Workflow start Start prep_beads Prepare IgE- Opsonized Beads start->prep_beads seed_cells Seed Cells in 96-well Plate start->seed_cells add_beads Add Beads & Incubate (37°C) prep_beads->add_beads seed_cells->add_beads wash_fix Wash & Fix Cells add_beads->wash_fix analysis Analyze via Flow Cytometry or Microscopy wash_fix->analysis end End analysis->end

Caption: A typical workflow for a bead-based phagocytosis assay.

Comparison with Alternative Phagocytic Receptors

FcεRI is one of several receptors capable of initiating phagocytosis. Its efficiency and downstream consequences can be compared to other well-established phagocytic receptors.

ReceptorLigandPrimary Function in PhagocytosisKey Signaling Mediator(s)Associated Cell Types
FcεRI IgE-opsonized particlesAntigen presentation, clearance of allergens/pathogens.Syk, Rac/Cdc42.[1][19]Mast cells, eosinophils, monocytes, macrophages, dendritic cells.[2][13][20]
Fcγ Receptors (FcγR) IgG-opsonized particlesClearance of pathogens and immune complexes, antibody-dependent cellular cytotoxicity (ADCC).[8][21]Syk, Rac/Cdc42.[19]Macrophages, neutrophils, dendritic cells, NK cells.[8]
Complement Receptor 3 (CR3) iC3b-opsonized particlesClearance of pathogens, apoptotic cells.RhoA.[8]Macrophages, neutrophils, dendritic cells.[8][16]
Toll-like Receptors (TLRs) Pathogen-associated molecular patterns (PAMPs)Direct recognition and engulfment of pathogens, initiation of inflammatory responses.MyD88, TRIF.[7]Macrophages, dendritic cells, neutrophils.[7]

Conclusion

The role of FcεRI extends beyond its classical function in allergic degranulation to include the important process of phagocytosis. This function, however, is highly dependent on the cell type, with its primary outcome ranging from antigen presentation in eosinophils and dendritic cells to potential clearance of opsonized particles by mast cells and macrophages. Understanding these cell-specific roles and the underlying signaling pathways is crucial for developing targeted immunomodulatory therapies for allergic and inflammatory diseases. Further research is needed to fully elucidate the molecular switches that determine the balance between degranulation and phagocytosis following FcεRI engagement.

References

F-CRI1 Expression: A Comparative Analysis in Healthy and Diseased Tissues

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

The high-affinity IgE receptor, F-CRI1 (FcεRI), is a key player in allergic responses and various inflammatory conditions. Its expression profile in different tissues provides critical insights into its physiological and pathological roles. This guide offers a comparative overview of this compound expression in healthy versus diseased tissues, supported by experimental data and detailed methodologies.

Data Presentation: this compound Expression Levels

The following tables summarize the expression of this compound in various healthy and diseased human tissues. Data is presented qualitatively and semi-quantitatively based on available literature.

Table 1: this compound Expression in Healthy Human Tissues

Tissue/Cell TypeExpression LevelMethod of DetectionKey Findings & References
Immune Cells
Mast CellsHighFlow Cytometry, IHCConstitutively expressed as a tetramer (αβγ2).[1]
BasophilsHighFlow Cytometry, IHCConstitutively expressed as a tetramer (αβγ2).[1]
EosinophilsInducible/LowFlow Cytometry, IHCExpressed as a trimer (αγ2); expression can be induced.[1]
Monocytes/MacrophagesVariableFlow Cytometry, IHCExpressed as a trimer (αγ2).[2]
Langerhans/Dendritic CellsPresentIHCExpressed as a trimer (αγ2) on antigen-presenting cells.[1]
Gastrointestinal Tract
EsophagusPresentIHC, qRT-PCRFound on intraepithelial mast cells and Langerhans cells.[3]
StomachPresentIHC, qRT-PCRHigher expression of the β-subunit suggests tetrameric form.[3]
DuodenumPresentIHC, qRT-PCRExpression decreases towards the distal intestine.[3]
Colon & RectumLow/RareIHC, qRT-PCRSignificantly lower expression compared to the upper GI tract.[3]
Other Tissues
SkinPresentIHCFound on epidermal Langerhans cells and mast cells.[1]
Bronchial/Tracheal Smooth MusclePresentNot SpecifiedDemonstrated in both normal and asthmatic patients.[1]

Table 2: this compound Expression in Diseased Tissues

DiseaseTissue/Cell TypeExpression ChangeMethod of DetectionKey Findings & References
Inflammatory/Allergic Diseases
Eosinophilic Esophagitis (EoE)EsophagusUpregulatedIHCSignificantly higher number of this compound-positive cells compared to controls.[4]
Reflux Esophagitis (RE)EsophagusUpregulatedIHCSimilar increase in this compound-positive cells as seen in EoE.[4]
Allergic AsthmaNeutrophilsUpregulatedFISH, Flow CytometryIncreased mRNA and protein expression of the α-chain.
Chronic Urticaria (autoimmune)Mast Cells, BasophilsImplicatedNot SpecifiedAutoantibodies against this compound lead to cell activation.
Cancer
Colon CancerIntestinal EpitheliumUpregulatedIHC73% of colon cancer patients showed positive staining in epithelial cells.[5][6]
Autoimmune Diseases
Systemic Lupus Erythematosus (SLE)Plasmacytoid Dendritic CellsImplicatedNot SpecifiedAutoreactive IgE can bind to this compound on these cells.[7]

Experimental Protocols

Detailed methodologies for the key experimental techniques used to assess this compound expression are provided below.

Immunohistochemistry (IHC) for this compound Detection in Paraffin-Embedded Tissues

This protocol outlines the general steps for detecting this compound protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Deparaffinization and Rehydration:

    • Heat slides at 60°C for 15-20 minutes.

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate sections by sequential immersion in 100%, 95%, and 80% ethanol (B145695) for 3 minutes each, followed by a rinse in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in a citrate (B86180) buffer (10 mM, pH 6.0) and heating at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature.[8]

  • Blocking:

    • Wash sections with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Incubate with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate sections with a primary antibody specific for the this compound α-chain (e.g., mouse anti-human FcεRIα) overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Wash sections to remove unbound primary antibody.

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 30-60 minutes at room temperature.[8]

    • Wash sections and then incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Develop the signal using a chromogen substrate such as 3,3'-diaminobenzidine (B165653) (DAB), resulting in a brown precipitate at the antigen site.[4]

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin (B73222) to visualize cell nuclei.

    • Dehydrate sections through graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

Flow Cytometry for this compound Surface Expression on Immune Cells

This protocol is for the analysis of this compound expression on the surface of isolated immune cells (e.g., basophils, mast cells).

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) or other target cells from whole blood or tissue samples.

    • Wash cells with a suitable buffer (e.g., PBS with 2% FBS).

    • Resuspend cells to a concentration of 1x10^6 cells/mL.[9]

  • Fc Receptor Blocking:

    • Incubate cells with an Fc blocking reagent for 10-15 minutes at room temperature to prevent non-specific antibody binding to Fc receptors.[9]

  • Antibody Staining:

    • Add a fluorochrome-conjugated primary antibody specific for the this compound α-chain directly to the cell suspension.

    • Incubate for 30 minutes at 4°C in the dark.[9]

    • (Optional) Include other cell surface markers to identify specific cell populations (e.g., CD117 for mast cells).

  • Wash and Resuspend:

    • Wash the cells twice with staining buffer to remove unbound antibodies.

    • Resuspend the final cell pellet in a suitable buffer for analysis.[9]

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software to quantify the percentage of this compound-positive cells and the mean fluorescence intensity.

Quantitative Real-Time PCR (qRT-PCR) for this compound α-Chain mRNA

This protocol details the quantification of this compound α-chain (FCER1A) mRNA levels in tissue or cell samples.

  • RNA Extraction:

    • Extract total RNA from tissue homogenates or cell lysates using a suitable RNA isolation kit.

    • Assess RNA quality and quantity using spectrophotometry.

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with random hexamers or oligo(dT) primers.[10]

  • qPCR Reaction Setup:

    • Prepare a qPCR reaction mixture containing cDNA template, forward and reverse primers for FCER1A, and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

    • Include a no-template control and a reference gene (e.g., GAPDH, ACTB) for normalization.

  • qPCR Amplification:

    • Perform the qPCR reaction in a real-time PCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the target gene (FCER1A) and the reference gene.

    • Calculate the relative expression of FCER1A using the ΔΔCt method.

Mandatory Visualizations

This compound Signaling Pathway

F_CRI1_Signaling_Pathway Antigen Antigen IgE IgE Antigen->IgE Binds FCRI This compound (αβγ₂) IgE->FCRI Cross-links Lyn Lyn FCRI->Lyn Activates Syk Syk FCRI->Syk Recruits & Activates Lyn->FCRI Phosphorylates ITAMs LAT LAT Syk->LAT Phosphorylates PI3K PI3K LAT->PI3K PLCg PLCγ LAT->PLCg Akt Akt PI3K->Akt IP3 IP₃ PLCg->IP3 DAG DAG PLCg->DAG Cytokine_Production Cytokine/Chemokine Production Akt->Cytokine_Production Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC DAG->PKC Degranulation Degranulation (Histamine, etc.) Ca_Release->Degranulation MAPK MAPK (ERK, JNK, p38) PKC->MAPK MAPK->Cytokine_Production

Caption: this compound signaling cascade in mast cells.

Experimental Workflow for this compound Expression Analysis

Experimental_Workflow start Tissue/Cell Sample (Healthy vs. Diseased) protein_analysis Protein Expression Analysis start->protein_analysis mrna_analysis mRNA Expression Analysis start->mrna_analysis ihc Immunohistochemistry (IHC) (Tissue Sections) protein_analysis->ihc flow Flow Cytometry (Single Cell Suspension) protein_analysis->flow rna_extraction RNA Extraction mrna_analysis->rna_extraction ihc_result Localization & Semi-quantitative Analysis ihc->ihc_result flow_result Cell Surface Expression & Quantitative Analysis flow->flow_result cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qrpcr Quantitative RT-PCR cdna_synthesis->qrpcr qrpcr_result Relative mRNA Quantification qrpcr->qrpcr_result

Caption: Workflow for this compound expression analysis.

References

Validating the Therapeutic Potential of CR1 Targeting in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be a typographical error in "F-CRI1," as no specific entity with this name was identified in the initial search. However, the search results point to several highly relevant therapeutic targets with similar nomenclature, for which extensive preclinical research exists. The most likely intended targets are:

  • CR1 (Complement Receptor 1): A key regulator of the complement system, with therapeutic potential in complement-mediated disorders.

  • CRF1 (Corticotropin-Releasing Factor Receptor 1): A receptor involved in stress-related responses, with therapeutic potential in anxiety and other stress-related disorders.

  • FcεR1 (High-affinity IgE receptor): A key component in the allergic response pathway.

To provide the most accurate and relevant comparison guide, please clarify which of these targets you are interested in.

For the purpose of this response, we will proceed with the assumption that the intended topic is CR1 (Complement Receptor 1) , given its significant therapeutic potential being explored in preclinical models for various inflammatory and autoimmune diseases.

This guide provides a comparative analysis of targeting Complement Receptor 1 (CR1) in preclinical models, offering insights into its therapeutic potential relative to other strategies. The information is intended for researchers, scientists, and drug development professionals.

Introduction to CR1 as a Therapeutic Target

Complement Receptor 1 (CR1 or CD35) is a transmembrane glycoprotein (B1211001) that plays a crucial role in regulating the complement system, a key component of the innate immune system. CR1 acts as a negative regulator by binding to complement components C3b and C4b, accelerating the decay of C3 and C5 convertases, and acting as a cofactor for Factor I-mediated cleavage of C3b and C4b.[1][2] Dysregulation of the complement system is implicated in a variety of inflammatory and autoimmune diseases. Consequently, targeting CR1 to modulate complement activity presents a promising therapeutic strategy. Soluble forms of CR1, lacking the transmembrane and cytoplasmic domains, have been developed to harness its regulatory functions in a systemic manner.

Comparative Efficacy of CR1 Targeting Agents

The primary approach to targeting CR1 for therapeutic purposes involves the development of soluble recombinant forms of the receptor. One such agent, CSL040, a truncated soluble form of human CR1 (HuCR1), has demonstrated enhanced therapeutic potential in preclinical studies.[1]

Table 1: Comparison of Preclinical Efficacy of Soluble CR1 (CSL040) vs. Full-Length Soluble CR1

ParameterCSL040Full-Length Soluble CR1Reference
In Vitro Complement Inhibition More potent inhibitorLess potent[1]
Binding Affinity to C3b and C4b RetainedStandard[1]
In Vivo Efficacy (glomerulonephritis model) Significant reduction in kidney damage at 20 and 60 mg/kgNot specified[1]
Pharmacokinetic Profile (mice) Improved due to increased sialylationShorter half-life[1]

Alternative Therapeutic Strategies

While CR1 targeting offers a specific mechanism for complement modulation, other therapeutic strategies for complement-mediated diseases exist. These often target different components of the complement cascade.

Table 2: Comparison of CR1 Targeting with Other Complement-Modulating Therapies

Therapeutic TargetMechanism of ActionExamples of AgentsPreclinical ModelsKey Findings
CR1 C3b/C4b binding, decay acceleration of convertasesCSL040 (soluble CR1)GlomerulonephritisAttenuates kidney damage and cellular infiltrates.[1]
C5 Inhibition of terminal complement pathway activationEculizumab, RavulizumabVarious autoimmune and inflammatory modelsBlocks formation of membrane attack complex (MAC).
C3 Central inhibition of all three complement pathwaysPegcetacoplanVarious autoimmune and inflammatory modelsBroad-spectrum complement inhibition.
Factor D Inhibition of the alternative pathwayLampalizumabAge-related macular degeneration modelsSpecific to the alternative pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of CR1-targeting agents.

1. In Vitro Complement Inhibition Assays

  • Objective: To assess the ability of a therapeutic agent to inhibit complement activation in vitro.

  • Methodology:

    • Human serum is used as a source of complement proteins.

    • Complement activation is induced via the classical, alternative, or lectin pathways (e.g., using aggregated IgG for the classical pathway).

    • The test agent (e.g., CSL040) is added at various concentrations.

    • Complement activation is measured by quantifying the deposition of C3b or the formation of the membrane attack complex (C5b-9) using ELISA-based methods.

    • The concentration of the agent that produces 50% inhibition (IC50) is calculated.

2. In Vivo Model of Glomerulonephritis

  • Objective: To evaluate the in vivo efficacy of a CR1-targeting agent in a model of complement-mediated kidney disease.

  • Methodology:

    • An attenuated passive anti-glomerular basement membrane (GBM) antibody-induced glomerulonephritis model in mice is used.

    • Mice are administered the therapeutic agent (e.g., CSL040 at 20 and 60 mg/kg) prior to or concurrently with the anti-GBM antibody.

    • Kidney damage is assessed at a specified time point (e.g., 24 hours).

    • Endpoints include measurement of urine albumin to assess proteinuria, and histological analysis of kidney sections to quantify cellular infiltrates and tissue damage.[1]

3. Pharmacokinetic Studies

  • Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of a therapeutic agent.

  • Methodology:

    • The therapeutic agent is administered to animals (e.g., mice) via a relevant route (e.g., intravenous injection).

    • Blood samples are collected at various time points post-administration.

    • The concentration of the agent in the plasma or serum is quantified using a validated assay (e.g., ELISA).

    • Pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vd) are calculated.

Visualizations

Below are diagrams illustrating key concepts related to CR1 targeting.

CR1_Signaling_Pathway cluster_complement Complement Cascade cluster_cr1 CR1 Regulation C3 C3 C3b C3b C3->C3b Activation C3_Convertase C3 Convertase C3b->C3_Convertase CR1 CR1 C3b->CR1 Binds C4b C4b C4b->C3_Convertase C4b->CR1 Binds C5_Convertase C5 Convertase C3_Convertase->C5_Convertase MAC Membrane Attack Complex (MAC) (Cell Lysis) C5_Convertase->MAC CR1->C3_Convertase Decay Acceleration CR1->C5_Convertase Decay Acceleration FactorI Factor I CR1->FactorI Cofactor for FactorI->C3b Cleaves to iC3b iC3b iC3b (Inactive)

Caption: CR1 Signaling and Complement Regulation.

Experimental_Workflow cluster_setup Model Induction cluster_treatment Treatment Groups cluster_analysis Endpoint Analysis (24h) Induction Induce Glomerulonephritis (Anti-GBM Antibody) Vehicle Vehicle Control CSL040_Low CSL040 (20 mg/kg) CSL040_High CSL040 (60 mg/kg) Urine Urine Collection (Albumin Measurement) Vehicle->Urine Kidney Kidney Harvest (Histology) Vehicle->Kidney CSL040_Low->Urine CSL040_Low->Kidney CSL040_High->Urine CSL040_High->Kidney Logical_Comparison cluster_approaches Therapeutic Approaches cluster_outcomes Evaluation Metrics Therapeutic_Goal Modulate Complement Activity CR1_Targeting CR1 Targeting (e.g., Soluble CR1) Therapeutic_Goal->CR1_Targeting C5_Inhibition C5 Inhibition Therapeutic_Goal->C5_Inhibition C3_Inhibition C3 Inhibition Therapeutic_Goal->C3_Inhibition Efficacy_CR1 Efficacy CR1_Targeting->Efficacy_CR1 Safety_CR1 Safety CR1_Targeting->Safety_CR1 Efficacy_C5 Efficacy C5_Inhibition->Efficacy_C5 Safety_C5 Safety C5_Inhibition->Safety_C5 Efficacy_C3 Efficacy C3_Inhibition->Efficacy_C3 Safety_C3 Safety C3_Inhibition->Safety_C3

References

Safety Operating Guide

Prudent Disposal of F-CRI1: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of laboratory reagents is paramount. This document provides a detailed protocol for the proper disposal of F-CRI1, emphasizing safe handling practices and environmental responsibility.

I. Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures to minimize exposure risks.

Personal Protective Equipment (PPE): A comprehensive assessment of the necessary PPE should be conducted before handling this compound.[1] Based on general laboratory safety standards for hazardous compounds, the following PPE is mandatory:

  • Eye Protection: Wear appropriate safety glasses or goggles.[1] If there is a risk of splashes, a face shield should also be used.

  • Gloves: Use chemical-resistant gloves.[2] It is recommended to double-glove for added protection.[1][3] Gloves should be inspected for any signs of damage before use and changed immediately if contaminated.[4][5]

  • Lab Coat: A buttoned-down lab coat or a solid-front gown must be worn to protect clothing and skin.[1][6]

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-approved respirator is necessary.[1] All handling of solid this compound should be performed within a certified chemical fume hood to prevent inhalation.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of this compound that could generate dust or aerosols must be conducted in a chemical fume hood with an independent air supply.

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and in good working order in the laboratory.

II. This compound Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must be carried out in a manner that ensures the safety of laboratory personnel and compliance with all applicable local, state, and federal regulations.[1]

Experimental Protocol for this compound Disposal:

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) office.

    • Incompatible materials must be kept separate to avoid dangerous chemical reactions.[7]

  • Waste Collection:

    • Solid Waste:

      • Collect all solid this compound waste, including contaminated consumables (e.g., pipette tips, weighing paper), in a designated, leak-proof, and puncture-resistant container.[8][9]

      • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[7]

    • Liquid Waste:

      • Collect all liquid waste containing this compound in a compatible, leak-proof container with a secure screw-top cap.[10]

      • The container must be clearly labeled as "Hazardous Waste" and specify the chemical name "this compound" and the approximate concentration.

    • Sharps Waste:

      • Any sharps (e.g., needles, scalpels, contaminated broken glass) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled with the biohazard symbol and as "Hazardous Waste".[7][8][9]

  • Container Management:

    • Keep waste containers closed except when adding waste.[7]

    • Do not fill containers more than three-quarters full to prevent spills and allow for expansion.[9]

    • Store waste containers in a designated secondary containment bin to contain any potential leaks.[7][10]

  • Decontamination:

    • All work surfaces and equipment that have come into contact with this compound must be thoroughly decontaminated.[1][4] Use a suitable solvent or cleaning agent known to be effective against the compound or a broad-spectrum decontaminant if the reactivity is unknown.

    • Dispose of all materials used for decontamination (e.g., wipes, absorbent pads) as solid this compound waste.

  • Waste Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[9][10]

    • Provide the EHS office with a complete and accurate inventory of the waste.

    • Do not dispose of this compound down the drain or in the regular trash under any circumstances.[7][9]

III. Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

Spill Scenario Immediate Action
Minor Spill (Contained within a fume hood) 1. Alert personnel in the immediate area. 2. Wear appropriate PPE. 3. Cover the spill with a suitable absorbent material. 4. Carefully collect the absorbent material and place it in the designated this compound solid waste container. 5. Decontaminate the spill area.
Major Spill (Outside of a fume hood) 1. Evacuate the laboratory immediately. 2. Alert your supervisor and the institution's EHS office. 3. Prevent others from entering the contaminated area. 4. Await the arrival of trained emergency response personnel.

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

F_CRI1_Disposal_Workflow cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_final_steps Final Procedures start Start: this compound Waste Generation ppe Don Appropriate PPE start->ppe materials Gather Disposal Materials ppe->materials waste_type Identify Waste Type materials->waste_type solid_waste Solid Waste Collection waste_type->solid_waste Solid liquid_waste Liquid Waste Collection waste_type->liquid_waste Liquid sharps_waste Sharps Waste Collection waste_type->sharps_waste Sharps label_container Label Waste Container solid_waste->label_container liquid_waste->label_container sharps_waste->label_container store_waste Store in Secondary Containment label_container->store_waste decontaminate Decontaminate Work Area store_waste->decontaminate schedule_pickup Schedule EHS Pickup decontaminate->schedule_pickup end_process End: Disposal Complete schedule_pickup->end_process

Caption: this compound Disposal Workflow Diagram.

References

Essential Safety and Logistical Information for Handling F-CRI1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is a template for handling a hazardous chemical agent. The identifier "F-CRI1" does not correspond to a publicly recognized chemical entity, and therefore, no specific data is available. This guide is based on best practices for handling potent, hazardous laboratory chemicals and should be adapted to your specific compound's properties as determined by a formal risk assessment and Safety Data Sheet (SDS).

This document provides immediate, essential guidance for researchers, scientists, and drug development professionals on the safe handling, personal protective equipment (PPE) requirements, and disposal of the hypothetical hazardous compound this compound. All procedures should be performed in a designated controlled area.

Personal Protective Equipment (PPE)

Proper PPE is the primary barrier against exposure to hazardous chemicals.[1][2] The level of PPE required depends on the nature of the work being conducted and the potential for exposure.

Recommended PPE for Handling this compound

Body AreaRequired PPESpecifications
Eyes/Face Safety Goggles & Face ShieldANSI Z87.1 certified, provides splash and impact protection. A face shield should be worn over goggles when there is a significant splash hazard.[3]
Hands Chemical-Resistant GlovesDouble-gloving with nitrile or neoprene gloves is recommended. Check for tears and degradation before and during use.
Body Laboratory Coat & Chemical-Resistant ApronA fully buttoned lab coat and a chemical-resistant apron are required. For large quantities, a disposable suit may be necessary.
Respiratory RespiratorA NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required when handling the solid compound or concentrated solutions outside of a certified chemical fume hood.[3]
Feet Closed-toe ShoesSturdy, closed-toe shoes are mandatory in the laboratory.

Chemical Properties and Exposure Limits (Hypothetical Data)

The following table summarizes hypothetical physicochemical properties and occupational exposure limits for this compound.

PropertyValue
Molecular Weight 450.3 g/mol
Appearance White to off-white crystalline solid
Odor Odorless
Permissible Exposure Limit (PEL) 0.05 µg/m³ (8-hour TWA)
Short-Term Exposure Limit (STEL) 0.2 µg/m³ (15-minute TWA)
Immediately Dangerous to Life or Health (IDLH) 1 mg/m³

Experimental Protocols

Skin Corrosion/Irritation Assay (Based on OECD 431)

This in vitro test method is used to assess the skin corrosion potential of a chemical.

  • Preparation of Epidermal Tissue: Reconstituted human epidermis (RhE) models are equilibrated in assay medium overnight in a CO2 incubator.

  • Application of this compound: A solution of this compound in a suitable solvent (e.g., DMSO) is applied topically to the surface of the RhE tissue. A negative control (solvent) and a positive control (e.g., glacial acetic acid) are run in parallel.

  • Exposure and Incubation: The tissues are exposed to this compound for defined periods (e.g., 3 minutes and 1 hour). After exposure, the test chemical is washed from the tissue surface.

  • Cell Viability Assessment: The relative cell viability is measured by the enzymatic conversion of a vital dye (e.g., MTT) into a colored product, which is quantified by spectrophotometry.

  • Data Interpretation: The cell viability is compared to the negative control. A chemical is identified as corrosive if the viability is below a certain threshold after a specific exposure time.

Operational Plans

Safe Handling Workflow

The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep1 Review SDS and SOPs prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area in Fume Hood prep2->prep3 handle1 Weigh Solid this compound in Ventilated Balance Enclosure prep3->handle1 handle2 Prepare Solutions in Fume Hood handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste in Labeled Containers clean2->clean3 post1 Doff PPE Correctly clean3->post1 post2 Wash Hands Thoroughly post1->post2

Caption: Workflow for the safe handling of this compound.

Disposal Plans

All materials contaminated with this compound must be treated as hazardous waste.[4]

  • Solid Waste: Includes contaminated gloves, pipette tips, vials, and unused solid this compound.[4] Collect in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Includes all solutions containing this compound. Collect in a sealed, leak-proof, and chemically compatible container. Never pour this compound waste down the drain.[4][5]

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

  • Decontamination: Work surfaces and equipment should be decontaminated with a validated cleaning agent. The cleaning material (e.g., wipes) must also be disposed of as hazardous waste.

Emergency Procedures

Spill Response Plan

In the event of an this compound spill, follow the steps outlined below.

G spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Supervisor and EHS evacuate->notify secure Secure the Area (Restrict Access) notify->secure ppe Don Spill Response PPE secure->ppe contain Contain the Spill (Use Absorbent Pads) ppe->contain clean Clean and Decontaminate Area contain->clean dispose Dispose of Contaminated Materials as Hazardous Waste clean->dispose

Caption: Decision-making process for an this compound spill.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.